molecular formula C3H7FO B147108 3-Fluoropropan-1-ol CAS No. 462-43-1

3-Fluoropropan-1-ol

カタログ番号: B147108
CAS番号: 462-43-1
分子量: 78.09 g/mol
InChIキー: NLRJUIXKEMCEOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoropropan-1-ol is used as a reagent to synthesize fluorinated amino acids (e.g. DL-erythro-4-Fluoroglutamine [F591630]). This compound is also used as a reagent to synthesize labelled N-desmethyl-loperamide analogues, compounds that have potential use as imaging radiotracers.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-fluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO/c4-2-1-3-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRJUIXKEMCEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196764
Record name Propanol, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-43-1
Record name 1-Propanol, 3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanol, 3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoropropan-1-ol (CAS 462-43-1): A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 3-Fluoropropyl Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] The element's unique properties—high electronegativity, small steric footprint, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Among the diverse array of fluorinated building blocks, 3-Fluoropropan-1-ol stands out as a versatile and highly valuable intermediate. Its simple, bifunctional structure, possessing both a nucleophilic hydroxyl group and a metabolically robust fluorinated alkyl chain, offers a straightforward yet powerful handle for introducing the desirable 3-fluoropropyl group into complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of this pivotal reagent, grounding theoretical principles in practical, field-proven insights.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. This compound is a colorless liquid whose key characteristics are summarized below.

Physicochemical Data
PropertyValueSource(s)
CAS Number 462-43-1[2][3]
Molecular Formula C₃H₇FO[2][3]
Molecular Weight 78.09 g/mol [2]
Boiling Point 127.5 - 127.8 °C at 760 mmHg[2][3]
Density 0.963 - 1.039 g/cm³[2][3]
Refractive Index 1.3771[2][3]
Flash Point 38.5 °C[2]
Solubility Miscible with Acetone, Methanol[2][3]
pKa ~14.69 (Predicted)[2]
Safety and Handling

As with all fluorinated organic compounds, appropriate safety measures are paramount. This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation.

  • Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically in a refrigerator as recommended by suppliers.[2]

Synthesis of this compound: A Practical Approach

While several synthetic routes exist, a common and reliable method for laboratory-scale synthesis involves nucleophilic substitution of a suitable three-carbon precursor with a fluoride source. The following protocol is based on the well-established fluorination of alkyl halides.

Recommended Synthetic Workflow: Halide Exchange Fluorination

This method is often preferred for its operational simplicity and the availability of starting materials. The choice of 3-chloro or 3-bromopropan-1-ol as a precursor is typically dictated by commercial availability and cost. The key to this transformation is the effective displacement of the halide with fluoride, often facilitated by a phase-transfer catalyst or by using a polar, aprotic solvent to enhance the nucleophilicity of the fluoride ion.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM 3-Chloropropan-1-ol (CAS: 627-30-5) React Fluorinating Agent (e.g., KF) Solvent (e.g., Ethylene Glycol) Heat (e.g., 130-160 °C) SM->React Nucleophilic Substitution (SN2) Workup 1. Quenching 2. Extraction 3. Drying React->Workup Crude Product Purify Fractional Distillation Workup->Purify Extracted Organic Phase FP This compound (CAS: 462-43-1) Purify->FP Purified Product

Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
  • Materials:

    • 3-Chloropropan-1-ol

    • Potassium Fluoride (KF), anhydrous (spray-dried for best results)

    • Ethylene Glycol

    • Standard laboratory glassware for reflux and distillation

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried.

    • Charging the Flask: To the flask, add anhydrous potassium fluoride (e.g., 1.5 equivalents) and ethylene glycol.

    • Addition of Starting Material: Slowly add 3-chloropropan-1-ol (1.0 equivalent) to the stirred suspension.

    • Reaction: Heat the reaction mixture to 130-160 °C and maintain it under reflux for several hours (e.g., 3 hours), monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

    • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

  • Scientific Rationale: The use of ethylene glycol as a high-boiling polar solvent is crucial. It not only allows the reaction to be conducted at a temperature sufficient to overcome the activation energy for the SN2 reaction but also helps to partially solubilize the potassium fluoride, increasing the effective concentration of the nucleophilic fluoride ion.

Key Reactions and Mechanistic Insights

This compound's bifunctionality allows it to participate in a range of synthetically useful transformations. The hydroxyl group can be oxidized or converted into a better leaving group, while the C-F bond is generally stable to many reaction conditions.

Oxidation to 3-Fluoropropanoic Acid

The primary alcohol can be readily oxidized to the corresponding carboxylic acid, 3-fluoropropanoic acid, another valuable fluorinated building block.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Reactant This compound HO-CH₂CH₂CH₂-F Product 3-Fluoropropanoic Acid HOOC-CH₂CH₂-F Reactant->Product Oxidation Reagent Strong Oxidizing Agent (e.g., Jones Reagent, KMnO₄) Reagent->Product

Caption: Oxidation of this compound.
  • Mechanistic Insight: Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed for this transformation. The reaction proceeds through an intermediate aldehyde, which is rapidly oxidized further to the carboxylic acid under these conditions. To isolate the aldehyde, milder, more controlled oxidizing agents (e.g., PCC, Dess-Martin periodinane) and careful temperature management would be required.

Conversion to 3-Fluoropropyl Derivatives via Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally useful method for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry. For an achiral substrate like this compound, it provides a mild and efficient one-pot procedure for introducing esters, azides, and other functionalities.

  • Reaction Principle: The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol.[4] This in-situ activation converts the hydroxyl group into a good leaving group (an oxyphosphonium salt), which is then displaced by a suitable nucleophile in a classic SN2 reaction.[4][5]

  • Example Application (Synthesis of a 3-Fluoropropyl Azide):

    • To a cooled (0 °C) solution of this compound, triphenylphosphine, and hydrazoic acid (or a surrogate like diphenylphosphoryl azide) in an anhydrous solvent like THF, DEAD is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred until completion.

    • The resulting 3-fluoropropyl azide can be isolated after a standard workup and chromatographic purification to remove the triphenylphosphine oxide and hydrazine byproducts.[6]

Applications in Drug Development and PET Imaging

The 3-fluoropropyl moiety is a privileged structural motif in modern drug design, valued for its ability to enhance metabolic stability and modulate physicochemical properties without adding significant steric bulk.

A Key Building Block for PET Tracers

Perhaps the most significant contemporary application of this compound and its derivatives is in the synthesis of Positron Emission Tomography (PET) tracers. The radioactive isotope Fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life of approximately 110 minutes, making it ideal for medical imaging.

This compound can be converted to a suitable tosylate or mesylate, which then serves as a precursor for nucleophilic radiofluorination with [¹⁸F]fluoride. The resulting [¹⁸F]3-fluoropropyl bromide or tosylate is a key building block for labeling complex biomolecules.

  • Field Insight: The "building block approach" is often favored in radiochemistry.[7] Preparing a small, radiolabeled synthon like [¹⁸F]3-fluoropropyl tosylate allows for a more reliable and versatile final labeling step onto a complex, sensitive targeting molecule, compared to attempting a direct, late-stage radiofluorination on the final drug candidate.[7]

  • Cited Example: Research into novel PET probes for tumor imaging has led to the synthesis of ¹⁸F-labeled fluoropropyl tryptophan analogs. These tracers are designed to exploit the increased amino acid transport in cancer cells, and the 3-fluoropropyl group provides the essential radiolabel for detection.[8]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Expected NMR Spectral Data

While a publicly available, experimentally verified spectrum from a database like SDBS is not available for this specific compound, the expected chemical shifts and coupling patterns can be reliably predicted based on fundamental principles and data from analogous structures like propan-1-ol and 3-bromopropan-1-ol.

Structure and Proton/Carbon Numbering: HO (Hₐ) - C¹H₂ (Hₑ) - C²H₂ (Hբ) - C³H₂ (H₂) - F

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

NucleusAtom #Predicted Chemical Shift (δ, ppm)MultiplicityKey Couplings (J, Hz)Rationale
¹H C¹-H~3.75t³J(Hₑ-Hբ) ≈ 6Protons adjacent to the electronegative oxygen are deshielded.
¹H C²-H~2.00ddt³J(Hբ-Hₑ) ≈ 6, ³J(Hբ-H₂) ≈ 6, ³J(Hբ-F) ≈ 25Methylene group split by adjacent CH₂ groups and the distant fluorine.
¹H C³-H~4.55dt²J(H₂-F) ≈ 47, ³J(H₂-Hբ) ≈ 6Protons on the carbon bearing the fluorine are strongly deshielded and show a large geminal coupling to fluorine.
¹³C ~60t²J(C-F) ≈ 5Carbon attached to oxygen is deshielded. Shows small coupling to the fluorine.
¹³C ~33t²J(C-F) ≈ 20Carbon adjacent to the fluorinated carbon shows significant coupling.
¹³C ~81d¹J(C-F) ≈ 165Carbon directly bonded to fluorine is strongly deshielded and exhibits a very large one-bond C-F coupling constant.
¹⁹F F~ -220tt²J(F-H₂) ≈ 47, ³J(F-Hբ) ≈ 25The fluorine signal is split into a triplet of triplets by the adjacent and vicinal protons.
  • Expert Commentary on NMR: The most characteristic feature in the spectra will be the large coupling constants involving fluorine. The ¹⁹F NMR spectrum, with its characteristic triplet of triplets, is a definitive indicator of the 3-fluoropropyl structure. The large one-bond C-F coupling (~165 Hz) in the ¹³C NMR spectrum is also an unambiguous confirmation of the C-F bond.

Standard Protocol for NMR Sample Preparation
  • Sample Preparation: Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is standard to produce a spectrum of singlets (though a coupled spectrum can be run to observe C-H couplings). For ¹⁹F NMR, no special standard is typically added to the sample; the spectrometer is referenced externally.

Conclusion

This compound is more than a simple alcohol; it is a strategic tool for imparting favorable properties to bioactive molecules. Its straightforward synthesis and versatile reactivity make it an accessible and indispensable building block for researchers in drug discovery and molecular imaging. A comprehensive understanding of its properties, handling, and reactivity, as outlined in this guide, will empower scientists to leverage this valuable reagent to its full potential, accelerating the development of the next generation of therapeutics and diagnostic agents.

References

  • Yu, Q. S., Reale, M., Kamal, M. A., Holloway, H. W., Luo, W., Sambamurti, K., Ray, B., Lahiri, D. K., Rogers, J. T., & Greig, N. H. (2013). Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-Synuclein synthesis, interleukin-1β release, and cholinergic action. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 12(2), 117–128. [Link]
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
  • LookChem. (2023). This compound. [Link]
  • Wikipedia. (2023). Mitsunobu reaction. [Link]
  • Chiotellis, A., Mu, L., Müller, A., Selivanova, S. V., Keller, C., Schibli, R., Krämer, S. D., & Ametamey, S. M. (2013). Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. European journal of medicinal chemistry, 70, 768–780. [Link]
  • NROChemistry. (n.d.). Mitsunobu Reaction. [Link]
  • Pfeiffer, F., & Gouverneur, V. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society reviews, 46(15), 4448–4463. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropropan-1-ol (CAS No. 462-43-1) is a monofluorinated aliphatic alcohol that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. As such, this compound serves as a valuable building block for the synthesis of novel fluorinated compounds with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and established scientific principles.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueSource(s)
Molecular Formula C₃H₇FO[3][4][5]
Molecular Weight 78.09 g/mol [4]
Appearance Colorless to light yellow liquid/oil
Boiling Point 127.5 - 127.8 °C at 760 mmHg[3][4]
Density 0.963 - 1.039 g/cm³[3][4]
Refractive Index 1.3771[3][4]
Flash Point 20 - 38.5 °C[3][4]
Solubility Soluble in acetone and methanol. Miscible with water and many organic solvents.[3][4]
Vapor Pressure 4.99 mmHg at 25°C[4]

Note: A definitive melting point for this compound is not consistently reported in the literature, with some sources describing it as a liquid at room temperature and one indicating a solid form.

Experimental Determination of Physical Properties

The accurate determination of physical properties is paramount for the characterization of any chemical compound. The following section outlines the standard methodologies employed to ascertain the key physical constants of this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for its determination is the capillary tube method.

Protocol: Capillary Tube Method for Boiling Point Determination

  • Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube.

  • Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Heating: The heating bath is heated gently and steadily.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

  • Measurement: The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Causality: This method is based on the principle that as the liquid is heated, the air trapped in the capillary tube expands and is replaced by the vapor of the substance. When the vapor pressure inside the capillary equals the external pressure, a steady stream of bubbles is observed. Upon cooling, the vapor pressure drops, and the external pressure forces the liquid back into the capillary. This point of equilibrium represents the boiling point at the recorded pressure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Dissolve this compound in Deuterated Solvent B Transfer to NMR Tube A->B C Insert Sample into NMR Spectrometer D Acquire FID using Appropriate Pulse Sequence C->D E Fourier Transform FID D->E F Phase and Baseline Correction E->F G Chemical Shift Analysis F->G H Coupling Constant Analysis F->H I Integration F->I J Structural Elucidation G->J H->J I->J cluster_prep cluster_prep cluster_prep->C

Caption: General Workflow for NMR Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. Other significant peaks will include C-H stretching vibrations around 2850-3000 cm⁻¹, a C-O stretching vibration between 1000-1260 cm⁻¹, and a C-F stretching vibration, which typically appears in the 1000-1400 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Background: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small drop of this compound is placed directly onto the ATR crystal.

  • Data Collection: The IR spectrum is recorded.

  • Cleaning: The crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 78. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). The presence of fluorine will also influence the fragmentation pattern, potentially leading to fragments containing the C-F bond.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Injection: A dilute solution of this compound in a volatile solvent is injected into the GC.

  • Separation: The compound travels through the GC column, where it is separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed. [3]It can cause skin and eye irritation. [3]Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Classifications:

  • Flammable liquid

  • Acute toxicity, oral

  • Skin irritation

  • Serious eye damage/eye irritation

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • If swallowed, immediately call a poison center or doctor.

  • In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This technical guide has detailed the essential physical properties of this compound, a key building block in modern synthetic chemistry. A thorough understanding of its physical and spectroscopic characteristics is fundamental for its effective and safe use in research and development. The experimental protocols provided herein offer a framework for the verification of these properties, ensuring the quality and reliability of scientific investigations involving this important fluorinated alcohol.

References

Sources

The Solubility Profile of 3-Fluoropropan-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Fluoropropan-1-ol in organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecular characteristics of this compound that govern its solubility. A theoretical solubility profile is presented based on the principle of "like dissolves like," and a detailed, field-proven experimental protocol for the quantitative determination of its solubility is provided. This guide is intended to serve as a practical resource for laboratory applications, offering insights into the nuanced behavior of this fluorinated alcohol in various solvent systems.

Introduction

This compound (C₃H₇FO) is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its unique combination of a hydroxyl group and a fluorine atom imparts distinct physicochemical properties that influence its reactivity and, critically, its solubility. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a detailed examination of the factors influencing the solubility of this compound and a practical framework for its experimental determination.

Molecular Profile of this compound

The solubility behavior of this compound is dictated by its molecular structure, which features a terminal hydroxyl (-OH) group and a fluorine atom on the opposing end of a three-carbon chain.

  • Hydroxyl Group: The -OH group is a potent hydrogen bond donor and acceptor, rendering the molecule polar. This functionality is the primary driver for its miscibility with protic and polar aprotic solvents.

  • Fluorine Atom: The highly electronegative fluorine atom creates a significant dipole moment within the C-F bond. This enhances the overall polarity of the molecule and allows for dipole-dipole interactions.

  • Propyl Chain: The three-carbon aliphatic chain contributes a nonpolar character to the molecule, which allows for van der Waals interactions with less polar solvents.

The interplay of these features results in a molecule with a balanced polar and nonpolar character, suggesting a broad solubility profile.

Intermolecular Forces at Play

The dissolution of this compound in a solvent is an energetically driven process governed by the ability of the solvent molecules to overcome the intermolecular forces within the bulk this compound and form new, stable interactions. The key intermolecular forces involved are:

  • Hydrogen Bonding: The strongest of the intermolecular forces for this molecule, crucial for solubility in protic solvents like alcohols and water.

  • Dipole-Dipole Interactions: Important for solubility in polar aprotic solvents that possess a permanent dipole.

  • Van der Waals Forces (London Dispersion Forces): Weaker forces that are significant for solubility in nonpolar solvents.

The following diagram illustrates the primary intermolecular forces that this compound can engage in.

G cluster_solute This compound cluster_solvent Solvent Molecules A HO-(CH₂)₃-F B Polar Protic (e.g., Methanol) A->B Strong Hydrogen Bonding & Dipole-Dipole C Polar Aprotic (e.g., Acetone) A->C Dipole-Dipole Interactions D Nonpolar (e.g., Hexane) A->D Weak Van der Waals Forces

Caption: Intermolecular forces between this compound and different solvent types.

Theoretical Solubility Profile

The following table provides a predicted solubility profile of this compound in a selection of common organic solvents, categorized by their type and relative polarity.[2][3] The predictions are based on an analysis of the intermolecular interactions expected between the solute and the solvent.

Solvent Solvent Type Relative Polarity Predicted Solubility Rationale for Prediction
Methanol Polar Protic0.762High (Miscible)Strong hydrogen bonding and dipole-dipole interactions between the -OH groups of both molecules.[2]
Ethanol Polar Protic0.654High (Miscible)Similar to methanol, strong hydrogen bonding is the dominant interaction.[2]
Isopropanol Polar Protic0.546High (Miscible)The hydroxyl group allows for strong hydrogen bonding, though the larger alkyl group slightly reduces polarity compared to methanol and ethanol.[2]
Water Polar Protic1.000High (Miscible)Extensive hydrogen bonding network formation with the hydroxyl group.
Acetone Polar Aprotic0.355High (Miscible)Strong dipole-dipole interactions between the ketone's carbonyl group and the polar C-F and C-O bonds of this compound.[2]
Acetonitrile Polar Aprotic0.460High (Miscible)The nitrile group's strong dipole facilitates significant dipole-dipole interactions.[2]
Dimethyl Sulfoxide (DMSO) Polar Aprotic0.444High (Miscible)The highly polar sulfoxide group leads to strong dipole-dipole interactions.[2]
Tetrahydrofuran (THF) Polar Aprotic0.207Medium to HighThe ether oxygen can act as a hydrogen bond acceptor, and the molecule has a moderate dipole moment.[2]
Ethyl Acetate Polar Aprotic0.228MediumThe ester group provides polarity for dipole-dipole interactions, but the ethyl and acetyl groups add nonpolar character.[2]
Dichloromethane Halogenated0.309MediumThe C-Cl dipoles can interact with the C-F and C-O dipoles of this compound.
Toluene Nonpolar Aromatic0.099Low to MediumThe aromatic ring can be polarized, allowing for weak induced dipole interactions, but the overall nonpolar character limits solubility.[2]
Hexane Nonpolar Aliphatic0.009LowThe primary interactions are weak van der Waals forces, which are insufficient to overcome the strong hydrogen bonding and dipole-dipole forces within this compound.[2]

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the equilibrium solubility of this compound in a liquid organic solvent. This method is a self-validating system as it relies on reaching a thermodynamic equilibrium.[4]

Principle

The method is based on the principle of reaching a saturated solution at a constant temperature. An excess of the solute (this compound) is mixed with the solvent and agitated until the system reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation (or phase separation for liquids). The concentration of the solute in the saturated solution is then determined analytically.[5]

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, chemically resistant)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G A Preparation: Add excess this compound to a known volume of solvent in a sealed vial. B Equilibration: Place vial in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48h). A->B C Phase Separation: Allow the mixture to settle. If an emulsion forms, centrifugation may be required. B->C D Sampling: Carefully withdraw an aliquot of the supernatant (the solvent-rich phase) using a syringe. C->D E Filtration: Filter the aliquot through a 0.22 µm chemically resistant syringe filter to remove any undissolved microdroplets. D->E F Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration within the analytical instrument's linear range. E->F G Analysis: Inject the diluted sample into a calibrated GC-FID or other suitable instrument to determine the concentration of this compound. F->G H Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express as g/100mL or other appropriate units. G->H

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Standards: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: In a series of glass vials, add an excess amount of this compound to a precisely known volume or mass of the solvent. A typical starting point is a 1:1 volume ratio.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours). To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes.

  • Phase Separation and Sampling: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least one hour to allow for phase separation. Carefully withdraw an aliquot of the solvent phase (supernatant) using a syringe.

  • Filtration and Dilution: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. Accurately weigh the filtered sample. Dilute the filtered sample with a known mass or volume of the pure solvent to bring the concentration into the linear range of the analytical instrument.

  • Analysis: Analyze the standard solutions and the diluted samples using a calibrated GC-FID or other appropriate analytical method.

  • Data Analysis: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The solubility is typically reported as grams of solute per 100 mL of solvent or as a mole fraction.

Factors Influencing Solubility

  • Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, depending on the enthalpy of the solution. For many systems, solubility increases with temperature. However, it is crucial to determine this experimentally as the behavior is not always predictable.[6]

  • Impurities: The presence of impurities in either the this compound or the solvent can significantly affect solubility. For instance, the presence of water in a nonpolar solvent can alter its polarity and, consequently, its ability to dissolve the polar this compound.

Conclusion

This compound exhibits a versatile solubility profile due to its unique molecular structure, which combines a polar hydroxyl group, an electronegative fluorine atom, and a nonpolar propyl chain. It is predicted to be highly soluble in polar protic and polar aprotic solvents, with decreasing solubility in less polar and nonpolar solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and robust methodology. This in-depth understanding of the solubility of this compound is essential for its effective application in research and development, enabling informed solvent selection for synthesis, purification, and formulation.

References

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
  • Shodex. (n.d.). Polarities of Solvents. [Link]
  • JoVE. (2020). Solubility. [Link]
  • Wikipedia. (2024). Solubility. [Link]
  • Burdick & Jackson. (n.d.). Polarity Index. [Link]
  • Scribd. (n.d.). Solvent Polarity and Miscibility Chart. [Link]
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
  • Education.com. (2021). Testing the Solubility of Common Liquid Solvents. [Link]
  • Lund University Publications. (2010).
  • ACS Publications. (2019).
  • ResearchGate. (2003).
  • NCBI Bookshelf. (2022). Biochemistry, Dissolution and Solubility. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
  • Miller's Home. (2020). Solvent Polarity Table. [Link]
  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]
  • Airgas. (2021). SAFETY DATA SHEET: 2-Chloro-3,3,3-trifluoropropene. [Link]
  • Chem.libretexts.org. (2021). Solubility. [Link]

Sources

An In-Depth Technical Guide to 3-Fluoropropan-1-ol: Molecular Structure, Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Fluoropropan-1-ol is a bifunctional organic molecule that serves as a critical building block in advanced chemical synthesis. The strategic introduction of a fluorine atom into a simple propanol backbone dramatically alters its physicochemical and biological properties. This guide provides an in-depth technical overview of this compound, tailored for researchers, chemists, and drug development professionals. We will dissect its molecular structure, detail its physicochemical characteristics, outline robust analytical methods for its characterization, and discuss its practical applications and safety protocols. The underlying principle of this guide is to explain not just the "what" but the "why," offering field-proven insights into its handling and utility.

The Strategic Importance of Fluorination in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's high electronegativity and the exceptional strength of the carbon-fluorine bond impart unique properties, including enhanced metabolic stability, increased binding affinity to biological targets, and modified acidity (pKa).[1] this compound (3-FPO) exemplifies a simple yet versatile fluorinated building block. Its dual functionality—a primary alcohol for nucleophilic/electrophilic reactions and a stable fluoroalkyl chain—makes it an invaluable precursor for synthesizing more complex molecules, such as fluorinated amino acids and positron emission tomography (PET) imaging agents.[2][3]

Core Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's fundamental structure and properties is the foundation of its effective application.

Molecular Structure and Conformation

This compound consists of a three-carbon propyl chain with a hydroxyl (-OH) group at position 1 and a fluorine (-F) atom at position 3. The C-F bond is highly polarized and exceptionally strong, lending significant chemical stability to that end of the molecule. The alcohol group provides a reactive site for a wide array of chemical transformations.

Below is a diagram illustrating the atomic connectivity.

Caption: Ball-and-stick model of this compound.

The molecule's identity is unambiguously defined by its CAS number and structural identifiers, which are crucial for database searches and regulatory compliance.

Key Identifiers and Molecular Weight

All quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₃H₇FO[2][4][5]
Molecular Weight 78.09 g/mol [4][5]
Exact Mass 78.048093005 Da[2]
CAS Number 462-43-1[2][3][4]
Canonical SMILES C(CO)CF[2]
InChIKey NLRJUIXKEMCEOH-UHFFFAOYSA-N[4][5]
Physicochemical Properties

The interplay between the polar hydroxyl group and the electronegative fluorine atom governs the compound's physical behavior.

PropertyValueSource(s)
Appearance Colorless liquid[6][7]
Boiling Point 127.8 °C (at 760 mmHg)[2][7]
Density 0.963 g/cm³[2][7]
Flash Point 38.5 °C[2]
Solubility Miscible with water, acetone, methanol[2][6]
Refractive Index 1.3771[2][6]

The high boiling point relative to its molecular weight is attributable to hydrogen bonding enabled by the hydroxyl group. Its miscibility in both water and common organic solvents highlights its utility in various reaction media.

Analytical Characterization: A Self-Validating Workflow

From a quality control perspective, confirming the identity and purity of a starting material is non-negotiable. A self-validating approach uses multiple, orthogonal analytical techniques where the results of one method corroborate the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the precise carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy (Proton NMR): The true power of ¹H NMR in analyzing this molecule lies in observing the coupling between protons and the ¹⁹F nucleus.

    • C1-H₂: The protons on the carbon bearing the -OH group will appear as a triplet, split by the adjacent C2 protons.

    • C2-H₂: These central methylene protons will be the most complex signal, appearing as a multiplet due to splitting by both the C1 and C3 protons.

    • C3-H₂: The protons on the carbon bonded to fluorine will appear as a triplet of triplets (or a doublet of triplets), split by the C2 protons and, crucially, by the ¹⁹F nucleus. This characteristic splitting pattern is a definitive indicator of the fluorine's position.

  • ¹³C NMR Spectroscopy: This technique confirms the number of unique carbon environments. For 3-FPO, three distinct signals are expected. The most informative signal is for C3, which will appear as a doublet due to strong one-bond coupling (¹J-CF) with the ¹⁹F nucleus, providing unequivocal evidence of a direct C-F bond.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[8] The spectrum of 3-FPO provides a clear fingerprint of its structure.

  • O-H Stretch (Broad, ~3200-3600 cm⁻¹): A strong, broad absorption in this region is the classic signature of an alcohol's hydroxyl group, indicative of hydrogen bonding.[9]

  • C-H Stretch (Sharp, ~2850-3000 cm⁻¹): These peaks correspond to the stretching vibrations of the C-H bonds in the propyl backbone.[9]

  • C-F Stretch (Strong, ~1000-1400 cm⁻¹): The C-F bond produces a strong, characteristic absorption in the fingerprint region. This peak, in conjunction with the O-H stretch, confirms the bifunctional nature of the molecule.

  • C-O Stretch (Strong, ~1050 cm⁻¹): This absorption confirms the presence of the primary alcohol C-O bond.[9]

The combination of NMR data defining the atomic connectivity and IR data confirming the functional groups provides a robust, self-validating system for structural confirmation.

Synthesis and Safe Handling

Representative Synthetic Workflow

This compound can be prepared via several routes. A common laboratory-scale approach involves the nucleophilic substitution of a suitable leaving group on a propyl chain with a fluoride source. For example, starting from 3-bromo-1-propanol, a fluorinating agent like potassium fluoride can be used.

start 3-Bromo-1-propanol process Nucleophilic Substitution (SN2) start->process reagent Potassium Fluoride (KF) Phase-Transfer Catalyst reagent->process product This compound process->product purify Purification (Distillation) product->purify final Final Product >98% Purity purify->final

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol (Illustrative):

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromo-1-propanol (1.0 eq), spray-dried potassium fluoride (1.5 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a suitable high-boiling polar aprotic solvent (e.g., acetonitrile).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. The rationale for using a phase-transfer catalyst is to increase the solubility and nucleophilicity of the fluoride anion in the organic solvent.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts. Wash the filtrate with brine to remove residual salts and catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Safety and Handling Protocols

Proper handling of 3-FPO is critical due to its hazard profile. All operations must be conducted within a certified chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

Hazard ClassGHS CodePrecautionary StatementRationale
Acute Toxicity (Oral) H301P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.Toxic if ingested.[4]
Skin Irritation H315P280: Wear protective gloves.Causes skin irritation upon contact.[4][5]
Serious Eye Damage H318P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.Risk of serious damage to eyes.[4]
Respiratory Irritation H335P261: Avoid breathing vapors.Vapors may irritate the respiratory system.[4][5]
Storage --Store in a refrigerator, away from ignition sources.[2][6]

Conclusion

This compound is more than just a simple chemical; it is an enabling tool for innovation in science and medicine. Its unique combination of a stable fluoroalkyl chain and a reactive alcohol functional group provides a gateway to a vast array of novel molecules. By understanding its fundamental structure, physicochemical properties, and analytical signatures, and by adhering to strict safety protocols, researchers can fully leverage its potential in their synthetic endeavors. This guide serves as a foundational resource to ensure its effective and safe application in the laboratory.

References

  • This compound - LookChem. [Link]
  • 3-Fluoropropanol - ChemBK. [Link]
  • 3-Fluoro-1-propanol | C3H7FO | CID 68042 - PubChem. [Link]
  • This compound - MySkinRecipes. [Link]
  • infrared spectrum of propan-1-ol - Doc Brown's Chemistry. [Link]
  • Infrared spectroscopy - The Royal Society of Chemistry. [Link]

Sources

The Strategic Incorporation of Fluorine: A Technical Guide to Organofluorine Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substitution of hydrogen with fluorine in organic molecules has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This guide provides an in-depth technical exploration of the fundamental characteristics of organofluorine compounds that make them indispensable in contemporary drug development. We will delve into the unique properties of the carbon-fluorine bond, its profound impact on molecular behavior, and the strategic rationale behind its incorporation to enhance pharmacokinetic and pharmacodynamic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine chemistry to design safer and more effective therapeutics.

The Uniqueness of the Carbon-Fluorine Bond: The Engine of Molecular Transformation

The remarkable influence of fluorine in medicinal chemistry stems from the distinctive properties of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, and its small size allows it to mimic hydrogen sterically while inducing significant electronic perturbations.[2]

Bond Strength and Polarity: A Foundation of Stability

The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[3] This exceptional strength is a direct consequence of the large electronegativity difference between carbon (2.5) and fluorine (4.0), which results in a highly polarized bond with substantial ionic character (Cδ+—Fδ−).[3][4] This inherent stability renders the C-F bond resistant to metabolic cleavage, a critical factor in enhancing the in vivo half-life of drug candidates.[2][4][5]

Bond TypeBond Dissociation Energy (kcal/mol)Bond Length (Å)
C-F~115~1.39
C-H~104.9~1.09
C-Cl~83.7~1.77
C-Br~72.1~1.94
C-I~57.6~2.14
A comparative table of carbon-halogen and carbon-hydrogen bond properties.[3]
Electronic Effects: Modulating Acidity, Basicity, and Reactivity

The strong electron-withdrawing nature of fluorine significantly influences the electronic environment of a molecule. This inductive effect can lower the pKa of nearby acidic protons and decrease the basicity of adjacent nitrogen atoms.[6] Such modulation is a powerful tool for optimizing a drug's ionization state at physiological pH, thereby impacting its solubility, permeability, and target engagement.

Strategic Applications of Fluorine in Drug Design

The decision to introduce fluorine into a drug candidate is a strategic one, driven by the desire to overcome specific pharmacological hurdles. The following sections detail the key areas where fluorine substitution has proven to be a transformative strategy.

Enhancing Metabolic Stability: The "Fluorine Shield"

One of the most common and impactful applications of fluorine is to block metabolic "soft spots" in a molecule that are susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[2][5][7] By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can effectively "shield" the molecule from enzymatic degradation, leading to a longer half-life, reduced clearance, and improved oral bioavailability.[2][5]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard method to assess the metabolic stability of a compound, allowing for a direct comparison between a parent molecule and its fluorinated analog.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Test compound and its fluorinated analog

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound at a final concentration typically between 0.1 and 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is the rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[5]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis A Test Compound Stock D Combine Compound & Microsomes A->D B Liver Microsomes B->D C NADPH System E Initiate with NADPH C->E D->E F Time-course Sampling E->F G Quench with ACN/IS F->G H LC-MS/MS Quantification G->H I Calculate t½ & CLint H->I

Caption: A generalized workflow for an in vitro microsomal stability assay.

Modulating Lipophilicity and Permeability

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine can have a context-dependent effect on lipophilicity. While a single fluorine atom is often considered a bioisostere of a hydrogen atom and can slightly increase lipophilicity, highly fluorinated groups like the trifluoromethyl (-CF3) group significantly increase it.[2][8] This modulation allows for the fine-tuning of a molecule's ability to cross cell membranes and the blood-brain barrier.[9]

Bioisosteric Replacement and Conformational Control

Fluorine's unique combination of size and electronics makes it an effective bioisostere for other atoms and functional groups.[8][10] It can replace a hydrogen atom to block metabolism or a hydroxyl group to eliminate unwanted hydrogen bonding.[11] Furthermore, the highly polarized nature of the C-F bond can influence molecular conformation through dipole-dipole interactions and hyperconjugation, which can pre-organize a ligand for optimal binding to its target protein.[12]

Bioisosteric_Replacement cluster_parent Parent Moiety cluster_fluoro Fluorinated Bioisostere A -CH3 D -CF3 A->D Increases Lipophilicity B -OH E -F B->E Blocks H-bonding C Amide F Trifluoroethylamine C->F Improves Stability

Caption: Common bioisosteric replacements involving fluorine.

Synthesis of Organofluorine Compounds: A Chemist's Toolkit

The strategic placement of fluorine atoms within a molecule requires a sophisticated synthetic arsenal. The development of new fluorination reagents and methods is an active area of research.[1]

Electrophilic and Nucleophilic Fluorination

The two primary strategies for introducing fluorine are electrophilic and nucleophilic fluorination.[13]

  • Electrophilic Fluorination: Employs reagents like N-fluorobenzenesulfonimide (NFSI) to deliver a "F+" equivalent to electron-rich substrates such as enolates.

  • Nucleophilic Fluorination: Utilizes sources of fluoride ions (F-), such as potassium fluoride or triethylamine trihydrofluoride, to displace leaving groups.

Stereoselective Fluorination

As many drugs are chiral, the ability to introduce fluorine in a stereocontrolled manner is crucial. Significant progress has been made in developing catalytic, enantioselective fluorination reactions using transition metals and organocatalysts.[13] These methods allow for the precise construction of chiral C-F bonds, which is essential for optimizing drug-target interactions.[14]

Fluorine-18 in Positron Emission Tomography (PET) Imaging

The radioisotope fluorine-18 (¹⁸F) has become the radionuclide of choice for many Positron Emission Tomography (PET) imaging applications in both preclinical research and clinical diagnostics.[15][16]

Favorable Properties of ¹⁸F

¹⁸F has a convenient half-life of approximately 110 minutes, which is long enough for synthesis and imaging but short enough to minimize patient radiation exposure.[15][16][17] It decays by positron emission, producing two 511 keV gamma photons that are detected by the PET scanner.[16]

Synthesis of ¹⁸F-Labeled Radiotracers

The synthesis of ¹⁸F-labeled radiotracers typically involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride.[18][19] The most widely used ¹⁸F-radiotracer is [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), a glucose analog used to image glucose metabolism, which is often elevated in cancer cells.[15][16][17]

Workflow: Automated Synthesis of [¹⁸F]FDG

F18_FDG_Synthesis A Cyclotron Production of [18F]Fluoride from [18O]Water B [18F]Fluoride Trapping & Elution A->B C Azeotropic Drying with K2CO3/Kryptofix B->C D Nucleophilic Substitution on Mannose Triflate Precursor C->D E Hydrolysis D->E F Purification (e.g., HPLC) E->F G Final Formulation of [18F]FDG F->G

Caption: Automated synthesis workflow for [¹⁸F]FDG.[18]

Environmental and Toxicological Considerations

While the strategic use of fluorine in pharmaceuticals has brought immense benefits, it is crucial to consider the potential environmental and toxicological implications of organofluorine compounds. The very stability of the C-F bond that is advantageous for drug metabolism can lead to persistence in the environment for some classes of fluorinated compounds.[20][21]

It is important to note that the toxicological profile of an organofluorine compound is highly structure-dependent and not simply a function of the presence of fluorine. While some simple organofluorines like fluoroacetate are highly toxic, the vast majority of fluorinated pharmaceuticals have undergone rigorous safety testing and have a well-established therapeutic window.[22] Nevertheless, ongoing research into the metabolism and potential long-term effects of fluorinated compounds is essential.[23][24]

Conclusion and Future Perspectives

The incorporation of fluorine has proven to be a powerful and versatile strategy in modern drug discovery. The unique properties of the C-F bond allow for the rational modulation of a wide range of physicochemical and pharmacokinetic properties, leading to the development of safer and more effective drugs. As our understanding of the nuanced effects of fluorine continues to grow, and as new synthetic methodologies for its precise installation are developed, the role of organofluorine compounds in medicinal chemistry is set to expand even further. The continued collaboration between synthetic chemists, medicinal chemists, and toxicologists will be paramount in harnessing the full potential of fluorine to address unmet medical needs.

References

  • Catalytic, Enantioselective Fluorination Reactions. (n.d.). Google Books.
  • Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis.
  • Positron emission tomography (PET) imaging with (18)F-based radiotracers. (2012). National Center for Biotechnology Information.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). National Center for Biotechnology Information.
  • The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications.
  • Fluorine-18 Fludeoxyglucose: A Key Radiotracer in Positron Emission Tomography. (n.d.). Azevedo.
  • Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. (n.d.). BenchChem.
  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). ACS Publications.
  • Carbon–fluorine bond. (n.d.). Grokipedia.
  • Carbon-Fluorine Bond Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • Synthesis of Fluorine-18 for Advanced PET Imaging. (2024). Open MedScience.
  • Applications of Fluorine in Medicinal Chemistry. (2015). National Center for Biotechnology Information.
  • Carbon–fluorine bond. (n.d.). Wikipedia.
  • (PDF) Review: Fluorine in Medicinal Chemistry. (n.d.). ResearchGate.
  • Fluorine in medicinal chemistry. (2007). Royal Society of Chemistry.
  • Positron emission tomography (PET) imaging with 18F-based radiotracers. (n.d.). National Center for Biotechnology Information.
  • Positron emission tomography (PET) imaging with (18)F-based radiotracers. (n.d.). SciSpace.
  • Positron emission tomography (PET) imaging with (18)F-based radiotracers. (n.d.). Europe PMC.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (n.d.). Taylor & Francis Online.
  • Fluorine in Drug Design: A Bioisosteric Perspective. (n.d.). Policy Commons.
  • Organofluorine chemistry. (n.d.). Wikipedia.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Atypon.
  • Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). J-Stage.
  • Metabolism and Toxicity of Fluorine Compounds. (2021). National Center for Biotechnology Information.
  • Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. (2020). ACS Publications.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.
  • Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. (2024). RSC Publishing.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014). ACS Publications.
  • The C–F bond as a conformational tool in organic and biological chemistry. (2010). National Center for Biotechnology Information.
  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025). ResearchGate.
  • Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. (2015). ACS Publications.
  • Regio‐ and stereo‐chemical possibilities for the α/γ‐fluorination reactions. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of a Novel 18 F-Labeled Radiotracer for PET Imaging of the Adenosine A 2A Receptor. (n.d.). MDPI.
  • Stereospecific Electrophilic Fluorination of Alkylcarbastannatrane Reagents. (n.d.). National Center for Biotechnology Information.
  • Carbon-Fluorine Bond. (n.d.). Alfa Chemistry.
  • Is organofluorine sustainable? (n.d.). Société Chimique de France.
  • Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. (n.d.). ResearchGate.
  • FLUORINE CHEMISTRY. (n.d.). Minnesota Attorney General.
  • Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. (2023). Bentham Science Publishers.
  • (PDF) Partitioning of Organofluorine Compounds in the Environment. (n.d.). ResearchGate.
  • Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. (n.d.). De Gruyter.
  • SYNTHESIS OF FLUORINE-18 LABELLED RADIOTRACERS FOR POSITRON EMISSION TOMOGRAPHY. (n.d.). T-Space.
  • Organofluorine Poisoning. (n.d.). J-Stage.
  • Synthetic Organofluorine Compounds. (n.d.). Sustainability.
  • Chemistry and toxicology of quinoxaline, organotin, organofluorine, and formamidine acaricides. (n.d.). National Center for Biotechnology Information.
  • Chemical Aspects of Human and Environmental Overload with Fluorine. (2021). ACS Publications.
  • An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon. (n.d.). National Center for Biotechnology Information.
  • Toxicology of Some Fluoro-Organic Compounds. (1989). DTIC.

Sources

The Unseen Architects: A Technical Guide to Fluorinated Aliphatic Alcohols in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical sciences, where molecular precision is paramount, a unique class of molecules has quietly revolutionized our approach to synthesis, stabilization, and analysis: fluorinated aliphatic alcohols. This in-depth technical guide moves beyond a cursory overview to provide researchers, scientists, and drug development professionals with a foundational understanding of these remarkable compounds, grounded in field-proven insights and validated protocols. We will explore the nuanced physicochemical properties that arise from the introduction of fluorine into simple aliphatic alcohols and how these properties are strategically leveraged to overcome complex challenges in medicinal chemistry and beyond.

The Fluorine Effect: More Than Just an Electron-Withdrawing Group

The profound influence of fluorine on the properties of organic molecules, often termed the "fluorine effect," is the cornerstone of the utility of fluorinated aliphatic alcohols. Unlike its heavier halogen counterparts, fluorine's high electronegativity, combined with its small van der Waals radius, imparts a unique character to the adjacent carbon backbone and hydroxyl group. This manifests in several key properties that distinguish fluorinated alcohols from their non-fluorinated analogs.[1]

Enhanced Acidity and Hydrogen Bond Donating Strength

The primary and most impactful consequence of fluorination is the dramatic increase in the acidity of the hydroxyl proton. The strong electron-withdrawing inductive effect of the fluorine atoms polarizes the O-H bond, facilitating proton donation. This is evident when comparing the pKa values of ethanol with its fluorinated derivatives, 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[2][3]

CompoundStructurepKa (in water)
EthanolCH₃CH₂OH~16
2,2,2-Trifluoroethanol (TFE)CF₃CH₂OH12.4[4]
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)(CF₃)₂CHOH9.3[3][5]

This heightened acidity makes fluorinated alcohols exceptionally strong hydrogen bond donors.[6][7] This property is critical for their ability to stabilize anionic intermediates and transition states in organic reactions, often leading to enhanced reaction rates and selectivities.[8][9]

Unique Polarity and Miscibility

Fluorinated alcohols exhibit a dual nature in terms of polarity. While the hydroxyl group is highly polar, the fluorinated alkyl chain can be considered "fluorous," a phase with low miscibility with both aqueous and organic phases. This creates a micro-heterogeneous environment in solution, with polar domains centered around the hydroxyl groups and nonpolar, fluorous domains.[10] This unique solvation characteristic allows them to dissolve a wide range of substrates, including polar and nonpolar molecules, and even peptides and proteins.[2][11] For instance, TFE is miscible with water and many organic solvents.[8]

Low Nucleophilicity

Despite the presence of a hydroxyl group, the electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the oxygen atom.[3] This is a crucial feature, as it allows these alcohols to be used as polar, protic solvents in reactions where traditional alcohols would act as competing nucleophiles, leading to unwanted side products.[3]

Synthesis of Fluorinated Aliphatic Alcohols

The industrial production of common fluorinated alcohols like TFE is typically achieved through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, such as its esters or acid chloride.[2][12] Another method involves the hydrogenolysis of compounds with the general formula CF₃−CHOH−OR in the presence of a palladium catalyst.[12]

For laboratory-scale and more complex fluorinated alcohol synthesis, various deoxyfluorination methods can be employed on polyhydroxylated precursors.[13] Additionally, methods for producing fluorinated alcohols involve reacting a halogenated alkane with an alkyl vinyl ether, followed by reduction steps.[14] The choice of synthetic route depends on the desired structure, scale, and available starting materials.

Applications in Drug Discovery and Development

The unique combination of properties discussed above makes fluorinated aliphatic alcohols indispensable tools in the modern drug discovery and development pipeline.

Solvents for Challenging Organic Transformations

Perhaps the most significant application of fluorinated alcohols is as solvents in organic synthesis. Their ability to stabilize ionic species and act as strong hydrogen bond donors without being nucleophilic has enabled reactions that were previously difficult or impossible.[6][7]

C-H Activation: Fluorinated solvents like HFIP and TFE have emerged as remarkable media for transition metal-catalyzed C-H activation reactions.[9][15] They can enhance reactivity, as well as site- and stereoselectivity in various direct functionalization reactions.[15][16] The ability of HFIP to stabilize cationic intermediates is often cited as a key factor in its success in this area.[5]

Experimental Workflow: Pd-Catalyzed C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Work-up and Purification start Combine Substrate, Aryl Halide, Pd Catalyst, and Ligand in a reaction vessel solvent Add HFIP as solvent start->solvent base Add Base (e.g., K₂CO₃) solvent->base heat Heat to specified temperature (e.g., 100 °C) base->heat quench Cool and quench the reaction heat->quench Reaction monitoring (TLC, GC-MS) extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end Isolated Arylated Product purify->end

Caption: Generalized workflow for a Pd-catalyzed C-H arylation reaction utilizing HFIP.

Electrosynthesis: In organic electrosynthesis, fluorinated alcohols can act as more than just solvents; they can actively participate in reactions, influencing chemo- and regioselectivity.[3] Their ability to stabilize radical ions is a key advantage in these transformations.[3]

Protein and Peptide Chemistry

Fluorinated alcohols, particularly TFE, are widely used as co-solvents in protein and peptide studies.[2][12] They have a remarkable ability to induce and stabilize secondary structures, such as α-helices, in peptides and proteins that are otherwise unstructured in aqueous solutions.[8] This property is invaluable for NMR studies of protein folding and for understanding the conformational dynamics of biomolecules.[8][12] The mechanism is thought to involve the disruption of intramolecular hydrogen bonds in the unfolded state and the promotion of local, helical hydrogen bonding networks.

Medicinal Chemistry Building Blocks

Beyond their role as solvents, fluorinated alcohols are crucial intermediates in the synthesis of pharmaceuticals.[17][18] The incorporation of fluoroalkyl groups into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][19][20] For example, TFE is a precursor in the synthesis of inhaled anesthetics like isoflurane and desflurane, while HFIP is used to synthesize sevoflurane.[17]

Logical Relationship: Fluorine in Medicinal Chemistry

G FA Fluorinated Aliphatic Alcohols (e.g., TFE, HFIP) FG Introduction of Fluoroalkyl Groups FA->FG as building blocks MP Enhanced Metabolic Stability FG->MP BA Improved Binding Affinity FG->BA BP Modified Physicochemical Properties (e.g., pKa, Lipophilicity) FG->BP Drug Optimized Drug Candidate MP->Drug BA->Drug BP->Drug

Caption: Impact of fluorinated alcohols as building blocks on drug properties.

Analytical Applications

In analytical chemistry, fluorinated alcohols like HFIP are used as mobile phase additives in ion-pair reversed-phase liquid chromatography (IP-RPLC) for the analysis of oligonucleotides.[21] HFIP acts as an acidic modifier that improves ionization, leading to better signal intensity in mass spectrometry detection.[21]

Safety and Environmental Considerations

While incredibly useful, fluorinated aliphatic alcohols must be handled with care. TFE is considered toxic and can cause severe eye damage and skin irritation.[2][8] HFIP is also a hazardous substance. Due to the high stability of the carbon-fluorine bond, some fluorinated compounds, including certain fluorinated alcohols, are classified as persistent organic pollutants or "forever chemicals," raising environmental concerns.[22][23] Proper handling procedures, including the use of personal protective equipment and appropriate disposal methods, are essential when working with these compounds.

Conclusion

Fluorinated aliphatic alcohols are far more than simple solvents. Their unique, fluorine-imparted properties of high acidity, strong hydrogen-bond donating ability, and low nucleophilicity have made them powerful tools for enabling challenging chemical transformations and for probing the structure of biological macromolecules. For the drug development professional, a deep understanding of the principles governing the behavior of these compounds is not just advantageous but essential for innovation. As we continue to push the boundaries of chemical synthesis and analysis, the role of these "unseen architects" is set to become even more prominent.

References

  • Vertex AI Search. (2026). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
  • Grokipedia. (n.d.). 2,2,2-Trifluoroethanol.
  • Andersen, O. S., et al. (2017). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC - PubMed Central.
  • Armaly, A. M., et al. (2022). HFIP in Organic Synthesis.
  • Armaly, A. M., et al. (2022). HFIP in Organic Synthesis. PubMed - NIH.
  • Gevorgyan, V., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers (RSC Publishing).
  • Armaly, A. M., et al. (2022). HFIP in Organic Synthesis | Request PDF.
  • ChemicalBook. (2019).
  • LookChem. (n.d.). Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1.
  • Gevorgyan, V., et al. (2016).
  • ACS Electrochemistry. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.
  • PubChem. (n.d.). 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Synthesis of δ‐fluorinated aliphatic alcohols.... | Download Scientific Diagram.
  • Alfa Chemistry. (n.d.).
  • Chemical Science (RSC Publishing). (n.d.).
  • AIChE. (2017). The Effect of Fluorination on the Interfacial Properties of Alcohols and Carboxylic Acids.
  • LookChem. (2023). 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard.
  • Semantic Scholar. (2007).
  • Wikipedia. (n.d.). Fluoroalcohol.
  • Shuklov, I. A., Dubrovina, N. V., & Börner, A. (2007).
  • YouTube. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines.
  • ACS Catalysis. (n.d.).
  • Google Patents. (2002).
  • PMC - NIH. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Alcohols in Modern Chemical Synthesis.
  • U.S. EPA Web Server. (n.d.).
  • Phenomenex. (n.d.). Effect of Perfluorinated Alcohols in Impurity Analysis for Synthetic Oligonucleotides.
  • ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • ResearchGate. (n.d.). Fluorine in Medicinal Chemistry | Request PDF.
  • ATSDR. (n.d.). Toxicological Profile for Perfluoroalkyls.
  • ResearchGate. (2024). Determining the Surface p K a of Perfluorooctanoic Acid.
  • ACS Fall 2025. (n.d.).
  • ResearchGate. (n.d.). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids.

Sources

A Comprehensive Spectroscopic Analysis of Aliphatic Alcohols: A Technical Guide Using Propan-1-ol as a Model System

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of chemical research, synthesis, and drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of scientific integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, providing detailed insights into the molecular framework, functional groups, and connectivity of a compound.

This guide provides an in-depth technical analysis of the core spectroscopic data for a simple primary alcohol. While the initial focus of this guide was 3-Fluoropropan-1-ol, a thorough search of publicly available, validated spectral databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook revealed a lack of comprehensive, high-quality data for this specific molecule. To ensure scientific accuracy and provide a robust, data-driven analysis, this guide will utilize Propan-1-ol (CAS No: 71-23-8) as a model compound. The principles and methodologies discussed herein are directly applicable to the analysis of this compound and other similar aliphatic alcohols. The structural similarity allows for valuable comparative analysis, with the primary differences expected to arise from the influence of the electronegative fluorine atom on the electronic environment of nearby nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy of Propan-1-ol

Proton NMR provides detailed information about the number of distinct proton environments, their relative numbers, and their connectivity through spin-spin coupling.

Expertise & Experience: The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is critical as it dissolves the analyte without introducing interfering ¹H signals. The addition of a small amount of tetramethylsilane (TMS) provides a zero reference point (0 ppm) for the chemical shift scale.[1] The ¹H NMR spectrum of propan-1-ol shows four distinct signals, corresponding to the four unique proton environments in the molecule.[1]

Chemical Shift (δ) ppm Integration Multiplicity Assignment
~3.582HTriplet (t)-CH₂-OH (a)
~2.261HSinglet (s, broad)-OH (d)
~1.572HSextet-CH₂- (b)
~0.943HTriplet (t)CH₃- (c)
Data sourced from SDBS and compiled from various chemistry resources.[1]

Interpretation and Causality:

  • -CH₂-OH (a, ~3.58 ppm): These protons are adjacent to the highly electronegative oxygen atom, which deshields them, causing them to appear at a higher chemical shift (downfield). The signal is a triplet because it is coupled to the two neighboring protons on carbon (b) (n+1 rule, 2+1=3).

  • -OH (d, ~2.26 ppm): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet due to rapid chemical exchange with other alcohol molecules or trace amounts of water. This exchange averages out the coupling to the adjacent CH₂ group.[1]

  • -CH₂- (b, ~1.57 ppm): This methylene group is adjacent to two proton environments: the CH₂ group (a) with 2 protons and the CH₃ group (c) with 3 protons. Therefore, its signal is split into a sextet (n+1 rule, (2+3)+1=6).

  • CH₃- (c, ~0.94 ppm): These methyl protons are furthest from the electronegative oxygen and are therefore the most shielded, appearing at the lowest chemical shift (upfield). The signal is a triplet because of coupling to the two adjacent protons on carbon (b) (n+1 rule, 2+1=3).

Figure 1: ¹H-¹H spin-spin coupling relationships in Propan-1-ol.
¹³C NMR Spectroscopy of Propan-1-ol

¹³C NMR spectroscopy provides information on the number of unique carbon environments in a molecule. In proton-decoupled mode, each unique carbon atom appears as a single line.

Expertise & Experience: The presence of three distinct signals in the proton-decoupled ¹³C NMR spectrum of propan-1-ol confirms the presence of three unique carbon environments, which is consistent with its structure.[2] The chemical shifts are influenced by the electronegativity of the attached atoms.

Chemical Shift (δ) ppm Assignment
~64.3-CH₂-OH (a)
~25.9-CH₂- (b)
~10.3CH₃- (c)
Data sourced from the Biological Magnetic Resonance Bank and compiled from various chemistry resources.[3][4]

Interpretation and Causality:

  • -CH₂-OH (a, ~64.3 ppm): This carbon is directly bonded to the electronegative oxygen atom, causing a significant downfield shift.

  • -CH₂- (b, ~25.9 ppm): This carbon is further from the oxygen, so it is less deshielded than carbon (a).

  • CH₃- (c, ~10.3 ppm): Being the furthest from the oxygen atom, this carbon is the most shielded and appears at the most upfield position.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: For liquid samples like propan-1-ol, the spectrum can be obtained by placing a thin film of the liquid between two salt (e.g., KBr or NaCl) plates. The key diagnostic peaks confirm the presence of an alcohol.[5]

Wavenumber (cm⁻¹) Intensity Vibration Functional Group Assignment
~3350Strong, BroadO-H stretchAlcohol (-OH)
~2960, ~2870StrongC-H stretchAlkane (-CH₃, -CH₂)
~1070StrongC-O stretchPrimary Alcohol
Data compiled from various chemistry resources.[5][6]

Interpretation and Causality:

  • O-H Stretch (~3350 cm⁻¹): The most characteristic peak for an alcohol is the broad, strong absorption in this region. The broadening is a direct result of intermolecular hydrogen bonding between the alcohol molecules.[5]

  • C-H Stretch (~2960, ~2870 cm⁻¹): These strong absorptions just below 3000 cm⁻¹ are characteristic of sp³-hybridized C-H bonds in the propyl chain.

  • C-O Stretch (~1070 cm⁻¹): This strong absorption is indicative of the C-O single bond stretching vibration in a primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. Electron Ionization (EI) is a common method for volatile compounds like propan-1-ol.

Expertise & Experience: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The molecular ion peak (M⁺), which corresponds to the molar mass of the compound, is often weak for primary alcohols due to the ease of fragmentation.[7] For propan-1-ol (Molar Mass = 60.1 g/mol ), the molecular ion peak is observed at m/z = 60.[8]

m/z (Mass-to-Charge Ratio) Relative Intensity Proposed Fragment Ion Neutral Loss
60Low[CH₃CH₂CH₂OH]⁺-
59Low[M-H]⁺H•
42Moderate[C₃H₆]⁺H₂O
31High (Base Peak)[CH₂OH]⁺•CH₂CH₃
29Moderate[CH₃CH₂]⁺•CH₂OH
Data compiled from various chemistry resources.[7][8]

Interpretation and Causality:

  • m/z 60 (Molecular Ion): Represents the intact propan-1-ol molecule that has lost one electron. Its low intensity is typical for primary alcohols.[7]

  • m/z 42 (Loss of Water): Alcohols readily undergo dehydration (loss of H₂O, 18 Da) in the mass spectrometer.

  • m/z 31 (Base Peak): This is the most abundant fragment and is highly characteristic of primary alcohols. It is formed by alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, resulting in the stable oxonium ion [CH₂OH]⁺.[7]

  • m/z 29 (Ethyl Cation): This fragment, [CH₃CH₂]⁺, is formed by the loss of the hydroxymethyl radical (•CH₂OH).

MS_Fragmentation MolIon [CH₃CH₂CH₂OH]⁺ m/z = 60 Frag31 [CH₂OH]⁺ m/z = 31 (Base Peak) MolIon->Frag31 - •CH₂CH₃ (Alpha-Cleavage) Frag42 [C₃H₆]⁺ m/z = 42 MolIon->Frag42 - H₂O (Dehydration)

Figure 2: Key fragmentation pathways of Propan-1-ol in EI-MS.

Standard Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Sample Preparation (for a 500 MHz Spectrometer)
  • Sample Weighing: Accurately weigh 5-10 mg of the liquid propan-1-ol sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[9]

  • Mixing: Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.

Attenuated Total Reflectance (ATR) - IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any absorbances from the crystal itself.

  • Sample Application: Place a single drop of liquid propan-1-ol directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Electron Ionization Mass Spectrometry (EI-MS) via GC-MS
  • Sample Preparation: Prepare a dilute solution of propan-1-ol (e.g., 100 ppm) in a volatile solvent like methanol or dichloromethane.

  • GC-MS Method Setup:

    • Injection: Inject 1 µL of the sample solution into the Gas Chromatograph (GC).

    • Separation: The sample is vaporized and separated from the solvent on a capillary column (e.g., a DB-5ms column). A temperature program is used to ensure good separation and peak shape.

    • Ionization: As the propan-1-ol elutes from the GC column, it enters the MS ion source, where it is bombarded by a 70 eV electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating characterization of propan-1-ol. The ¹H NMR spectrum confirms the connectivity of the propyl chain, the ¹³C NMR establishes the three unique carbon environments, the IR spectrum definitively identifies the hydroxyl functional group, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This multi-technique approach ensures the highest level of confidence in structural elucidation and is a fundamental workflow in modern chemical and pharmaceutical sciences. The principles demonstrated with propan-1-ol serve as a robust framework for the analysis of other small molecules, including its fluorinated analogs.

References

  • Filo. (2025, March 1). The mass spectrum for propan-1-ol is shown in figure 25. Filo. [Link]
  • Doc Brown's Chemistry. Infrared spectrum of propan-1-ol. [Link]
  • Doc Brown's Chemistry. Mass spectrum of propan-1-ol. [Link]
  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]
  • Doc Brown's Chemistry. Proton NMR spectrum of propan-1-ol. [Link]
  • Filo. (2025, March 1). Worked example 7 The mass spectrum for propan-1-ol is shown in figure 25. Filo. [Link]
  • NIST Chemistry WebBook. 1-Propanol. [Link]
  • SpectraBase. 1-Propanol. [Link]
  • NIST Chemistry WebBook. 1-Propanol. [Link]
  • NIST Chemistry WebBook. 1-Propanol. [Link]
  • University of California, Davis.
  • NIST Chemistry WebBook. 1-Propanol. [Link]
  • NIST Chemistry WebBook. 1-Propanol. [Link]
  • PubChem. 1-Propanol. [Link]
  • ResearchGate.
  • Canadian Science Publishing.
  • University of Ottawa. How to make an NMR sample. [Link]
  • University of Cambridge.
  • SpectraBase. 1-Propanol MS (GC) Spectrum. [Link]
  • Organomation.
  • Western University.
  • Biological Magnetic Resonance Bank.
  • ResearchGate. Mid-IR transmission spectra of propan-1-ol and propan-2-ol. [Link]

Sources

Navigating the Procurement of 3-Fluoropropan-1-ol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For chemists and researchers engaged in the nuanced field of drug discovery and development, the selection of starting materials and building blocks is a critical decision that profoundly impacts project timelines and outcomes. 3-Fluoropropan-1-ol, a key fluorinated aliphatic alcohol, presents unique opportunities in the synthesis of novel chemical entities due to the strategic introduction of fluorine. This guide provides an in-depth technical overview of the commercial landscape for this compound, offering insights into supplier evaluation, quality control considerations, and best practices for procurement and handling, thereby empowering scientists to make informed decisions.

Understanding this compound: Key Properties and Applications

This compound (CAS No. 462-43-1) is a colorless liquid with a molecular weight of 78.09 g/mol . The presence of the fluorine atom significantly influences its physicochemical properties, including polarity, lipophilicity, and metabolic stability, making it a valuable synthon in medicinal chemistry. Its primary applications include its use as a reagent in the synthesis of fluorinated amino acids and as a building block for creating labeled N-desmethyl-loperamide analogues, which have potential applications as imaging radiotracers.[1]

PropertyValueSource
CAS Number462-43-1[2][3]
Molecular FormulaC3H7FO[2][4]
Molecular Weight78.09 g/mol [5]
Boiling Point127-128 °C[2]
Density1.039 g/cm³[2]
Flash Point20 °C[2]

Commercial Supplier Landscape

A diverse range of chemical suppliers offer this compound, catering to various scales of research and development, from milligrams for initial screening to kilograms for preclinical and clinical studies. The following table summarizes a selection of prominent suppliers and their typical offerings. It is important to note that pricing and availability are subject to change and should be verified directly with the supplier.

SupplierPurityAvailable Quantities
Sigma-Aldrich AldrichCPR250 mg
Fluorochem 97%1 g, 5 g, 25 g, 100 g
Apollo Scientific 97%5 g, 25 g
Oakwood Chemical Not specified1 g
Matrix Scientific 97%5 g, 25 g, 100 g
SynQuest Laboratories 97%25 g, 100 g
TCI Chemical >98.0% (GC)5 g
AstaTech 95%25 g

Quality Control and Analytical Verification: A Critical Step

For researchers in drug development, the purity and identity of starting materials are paramount. While suppliers provide a Certificate of Analysis (CoA), independent verification is often a necessary step to ensure the integrity of experimental results.

Common Analytical Techniques
  • Gas Chromatography (GC): Used to determine the purity of the material by separating it from volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.

Experimental Protocol: Identity and Purity Verification by ¹H NMR

This protocol outlines a standard procedure for confirming the identity and estimating the purity of a received sample of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of CDCl₃ with TMS.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the spectrum, referencing the TMS peak to 0.00 ppm.

  • Analyze the spectrum for the characteristic peaks of this compound and integrate the signals.

  • Compare the obtained spectrum with a reference spectrum to confirm the identity. The presence of unexpected signals may indicate impurities.

Procurement Workflow: From Selection to Safe Handling

The process of acquiring this compound involves several key stages, each requiring careful consideration to ensure a smooth and safe procurement process.

Caption: A streamlined workflow for the procurement of this compound.

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

GHS Hazard Statements: [2]

  • H225: Highly flammable liquid and vapour.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long lasting effects.

Conclusion

The successful integration of this compound into research and development pipelines hinges on a thorough understanding of its properties, a diligent approach to supplier selection and quality verification, and a commitment to safe handling practices. By leveraging the information and protocols outlined in this guide, scientists can confidently source high-quality this compound, thereby enhancing the reliability and reproducibility of their synthetic efforts.

References

  • This compound. Oakwood Chemical. [Link]
  • This compound. LookChem. [Link]
  • 2-Fluoropropan-1-ol | C3H7FO | CID 13278457. PubChem. [Link]

Sources

A Comprehensive Safety and Handling Guide for 3-Fluoropropan-1-ol (CAS: 462-43-1)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropropan-1-ol is a valuable fluorinated building block in modern organic synthesis. Its utility in creating complex molecules, including fluorinated amino acids and potential imaging radiotracers, makes it a significant reagent in pharmaceutical and agrochemical research.[1][2] However, its chemical utility is matched by a significant hazard profile. The presence of both a hydroxyl group and a fluorine atom on a short alkyl chain results in a compound that is flammable, toxic, and corrosive.

This guide provides an in-depth analysis of the safety data for this compound, moving beyond a simple recitation of facts to explain the causality behind safety protocols. For the research professional, understanding why a procedure is necessary is paramount to fostering a robust safety culture and ensuring self-validating experimental systems. This document is structured to provide a comprehensive understanding of the risks and the critical measures required for its safe handling, storage, and emergency management.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical's physical properties is the first step in a robust risk assessment. These properties dictate its behavior under laboratory conditions and inform the necessary engineering controls and personal protective equipment. For instance, the low flash point and high vapor pressure of this compound are direct indicators of its significant fire hazard.

Table 1: Chemical Identification

Identifier Value
Chemical Name This compound
Synonyms 3-Fluoro-1-propanol, 3-Hydroxypropyl fluoride
CAS Number 462-43-1[1][3][4][5]
Molecular Formula C₃H₇FO[1][4][6]
Molecular Weight 78.09 g/mol [3][4]

| Appearance | Colorless liquid with a pungent odor[6] |

Table 2: Physicochemical Data

Property Value Implication for Safe Handling
Boiling Point 127.5 - 127.8 °C[1][6] Volatile enough to create significant vapor concentrations at room temperature.
Flash Point 20 - 38.5 °C[1][6][7] Critical Fire Hazard. Vapors can ignite at or near standard room temperature.
Density 0.963 - 1.039 g/cm³[1][6] Similar to water; will not necessarily float or sink rapidly in an aqueous spill.
Vapor Pressure 4.99 mmHg at 25°C[1][6] Contributes to an inhalation hazard in poorly ventilated areas.

| Solubility | Miscible with water, acetone, and methanol[6] | Spills can be diluted with water, but this will also spread the contamination. |

Section 2: GHS Hazard Profile and Risk Analysis

This compound is classified under the Globally Harmonized System (GHS) with multiple significant hazards. Understanding these classifications is essential for appreciating the multi-faceted risk this chemical presents. The primary dangers are its flammability, acute oral toxicity, and its corrosive effects on skin and eyes.

Table 3: GHS Hazard Classification for this compound

Hazard Class Category Signal Word Hazard Statement
Flammable Liquids Category 2 / 3 Danger H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor[4][7]
Acute Toxicity, Oral Category 3 Danger H301: Toxic if swallowed[3][4][8]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation[3][4][8]
Serious Eye Damage/Irritation Category 1 / 2A Danger H318/H319: Causes serious eye damage / Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 Warning H335: May cause respiratory irritation[3][4][8]

| Hazardous to the Aquatic Environment, Chronic | Category 3 | - | H412: Harmful to aquatic life with long lasting effects[3] |

The following diagram illustrates the logical flow from the intrinsic properties of this compound to the necessary laboratory safety controls. This causal relationship is the cornerstone of a proactive safety posture.

Caption: Causal relationship between properties and controls.

Section 3: Emergency Procedures and First-Aid Measures

In the event of an exposure, a rapid and correct response is critical. The following protocols are designed to mitigate harm and stabilize the situation until professional medical help can be obtained. All laboratory personnel must be familiar with these procedures before beginning work with the substance.

General First-Aid Principle: In any case of exposure, immediately alert colleagues and move the affected person from the contaminated area. If the individual is unwell, seek immediate medical advice and provide the Safety Data Sheet to the responding medical personnel.[6][9]

Step-by-Step First-Aid Protocols
  • Inhalation:

    • Immediately move the affected person to fresh air.[8][10]

    • Keep the person warm and at rest in a position comfortable for breathing.

    • If breathing is difficult or has stopped, trained personnel should administer oxygen or artificial respiration.[8][10]

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately remove all contaminated clothing, including footwear.

    • Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[8][9]

    • If skin irritation develops or persists, seek medical attention.[8]

    • Contaminated clothing must be washed thoroughly before reuse.[8]

  • Eye Contact:

    • Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes.[8][9]

    • Crucially, hold the eyelids apart to ensure complete irrigation of the eye surface and under the lids.

    • If contact lenses are present and can be easily removed, do so. Continue rinsing.[8][9]

    • Seek immediate medical attention. Due to its classification as causing serious eye damage, any eye exposure is a medical emergency.

  • Ingestion:

    • Seek immediate emergency medical help. [8]

    • Rinse the mouth thoroughly with water.[8][9]

    • DO NOT induce vomiting. [9][11] The substance is toxic, and vomiting can cause aspiration into the lungs and re-expose the esophagus to the chemical, causing further damage.

    • If the person is conscious and able to swallow, have them drink plenty of water to dilute the substance.[10] Never give anything by mouth to an unconscious person.[9]

First_Aid_Workflow Start Exposure Event Occurs Assess Assess Exposure Route Start->Assess Inhalation Inhalation Assess->Inhalation Lungs Skin Skin Contact Assess->Skin Skin Eye Eye Contact Assess->Eye Eyes Ingestion Ingestion Assess->Ingestion Mouth FreshAir Move to Fresh Air Inhalation->FreshAir Rest Keep at Rest FreshAir->Rest Medical Seek Immediate Medical Attention Rest->Medical Decontaminate Remove Contaminated Clothing Skin->Decontaminate WashSkin Wash with Soap & Water (15+ min) Decontaminate->WashSkin WashSkin->Medical FlushEyes Flush Eyes with Water (15+ min) Remove Contacts if Possible Eye->FlushEyes FlushEyes->Medical RinseMouth Rinse Mouth with Water DO NOT Induce Vomiting Ingestion->RinseMouth RinseMouth->Medical

Caption: Emergency first-aid workflow for exposure events.

Section 4: Fire and Explosion Hazard Management

The flammability of this compound represents its most acute and widespread laboratory risk. Its vapors are heavier than air and can travel a considerable distance to an ignition source, causing a "flashback."[10]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[9][10] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[9]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the flammable liquid.

  • Specific Hazards: Containers may explode when heated.[10] Thermal decomposition is a significant concern, as it generates highly toxic and corrosive gases, including carbon oxides and hydrogen fluoride.[9]

  • Fire-Fighting Protocol:

    • In case of fire, immediately evacuate the area.

    • If the fire is small and you are trained to do so, use a suitable fire extinguisher.

    • Firefighters must wear full protective gear, including a self-contained breathing apparatus (SCBA), to protect against hazardous combustion products.[10]

    • Use water spray to cool closed containers and prevent pressure buildup and potential explosion.[9]

Section 5: Safe Handling, Storage, and Spill Management

Proactive measures in handling and storage are the most effective way to prevent incidents.

Handling Protocols
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[8][10]

  • Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[6][10]

  • Equipment: Use only non-sparking tools for transfers.[10] Employ grounding and bonding procedures for containers and receiving equipment to prevent the buildup of static electricity.[7][10]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8][11]

Storage Protocols
  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[9][10] Some sources recommend refrigerated storage.[1][6]

  • Container: Keep the container tightly closed to prevent the escape of flammable vapors.[8][9]

  • Security: Due to its acute toxicity, the substance should be stored in a locked cabinet or area accessible only to authorized personnel.[8][9][10]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Spill Management Protocol
  • Minor Spill (inside a fume hood): a. Alert personnel in the immediate area. b. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). c. Use non-sparking tools to collect the absorbed material into a suitable, labeled container for hazardous waste disposal. d. Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood or a large volume): a. Evacuate the area immediately. b. Alert laboratory personnel and activate the fire alarm if necessary. c. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. d. Prevent entry into the area. e. Remove all ignition sources from the vicinity.

Section 6: Exposure Control and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, followed by administrative controls and, finally, PPE.

  • Engineering Controls: The primary engineering control is a properly functioning chemical fume hood.[10] Eyewash stations and safety showers must be located in the immediate vicinity of the workstation.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield may be required for splash-prone operations.

    • Skin Protection: Wear a flame-resistant lab coat and chemically resistant gloves.[8] While specific glove materials are not listed in the search results, it is critical to consult a glove compatibility chart for fluorinated alcohols to select an appropriate material (e.g., Butyl rubber, Viton™).

    • Respiratory Protection: If engineering controls are insufficient or during emergency response, use a full-face respirator with an appropriate organic vapor cartridge approved by NIOSH/MSHA or equivalent European standards.[8][10]

Conclusion

This compound is an indispensable tool for chemical innovation, but its use demands a high degree of respect for its inherent hazards. Its profile as a flammable, toxic, and corrosive substance requires stringent adherence to a multi-layered safety strategy. By prioritizing engineering controls like fume hoods, mandating appropriate PPE, and ensuring all personnel are trained on safe handling and emergency procedures, researchers can effectively mitigate the risks. The key to safety lies not just in following protocols, but in understanding the scientific principles of risk that underpin them.

References

  • 3-Fluoropropanol - ChemBK. (n.d.). ChemBK.
  • This compound - LookChem. (n.d.). LookChem.
  • 3-Fluoro-1-propanol | C3H7FO | CID 68042 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol - Chemos GmbH&Co.KG. (2022, December 13). Chemos GmbH & Co. KG.
  • C3H7FO - Molecular Formula - Molbase.com. (n.d.). Molbase.

Sources

An In-depth Technical Guide to the Fundamental Chemistry of C-F Bonds in Aliphatic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Power of the C-F Bond

In the landscape of modern chemistry, few elemental substitutions have imparted such profound and diverse effects as the replacement of a hydrogen atom with fluorine. The carbon-fluorine (C-F) bond, particularly within aliphatic systems, is a cornerstone of contemporary drug development, agrochemicals, and materials science.[1][2] Its introduction into a molecule is not a subtle tweak but a strategic redesign that can dramatically alter metabolic stability, bioavailability, binding affinity, and overall molecular conformation.[3][4][5]

This guide, designed for researchers, medicinal chemists, and drug development professionals, moves beyond a cursory overview. It serves as a deep dive into the core principles governing the C-F bond in non-aromatic systems. We will explore its unique physicochemical nature, dissect the primary strategies for its synthetic construction, and analyze its transformative influence on molecular behavior. The goal is to provide not just the "what" but the critical "why"—the causality behind experimental choices—that empowers scientists to harness the full potential of this remarkable chemical entity.

Part I: The Unique Physicochemical Nature of the Aliphatic C-F Bond

The story of the C-F bond begins with its fundamental properties, which are unlike any other carbon-halogen bond and dictate its behavior from the quantum level to macroscopic effects.

Core Bond Metrics: Strength, Length, and Polarity

The C-F bond is distinguished by its exceptional strength, making it the strongest single bond in organic chemistry.[6][7] This robustness is quantified by its high bond dissociation energy (BDE), which can be as high as 130 kcal/mol (approx. 544 kJ/mol).[6][8] This is significantly greater than C-H, C-Cl, C-Br, or C-I bonds, contributing to the renowned chemical and thermal stability of fluorinated compounds.[1][6]

This strength is a direct consequence of two primary factors:

  • High Electronegativity Difference: Fluorine is the most electronegative element (4.0 on the Pauling scale) compared to carbon (2.5).[6][9][10] This vast difference induces a strong polarization of the bond, creating a significant partial positive charge on the carbon (Cδ+) and a partial negative charge on the fluorine (Fδ−).[1][6][9]

  • Ionic Character & Bond Length: The resulting electrostatic attraction between these partial charges contributes significantly to the overall bond strength and pulls the atoms closer together.[6][8] The typical aliphatic C-F bond length is approximately 1.35 Å, shorter than C-O, C-N, and other carbon-halogen bonds.[3][6][8]

Interestingly, the strength and length of C-F bonds are further modified by the presence of other fluorine atoms on the same carbon (geminal fluorination). As more fluorines are added, the inductive electron withdrawal intensifies the positive charge on the carbon, further strengthening and shortening the remaining C-F bonds.[6][8]

Bond (in CH₃-X)Bond Dissociation Energy (kcal/mol)
C-F ~115
C-H~104.9
C-Cl~83.7
C-Br~72.1
C-I~57.6
(Data sourced from multiple chemical literature references)[6][7][8]
The Gauche Effect: A Stereoelectronic Anomaly

In simple alkanes, steric hindrance typically forces bulky substituents into an anti conformation (180° dihedral angle). However, in 1,2-difluoroethane, the gauche conformation (dihedral angle of ~70°) is more stable.[11] This counterintuitive preference is known as the gauche effect .[11][12]

The primary explanation for this phenomenon is hyperconjugation .[6][11] In the gauche conformer, the σ bonding orbital of a C-H bond aligns perfectly with the low-lying σ* antibonding orbital of the adjacent C-F bond.[6][11] This alignment allows for stabilizing electron donation from the C-H bond into the C-F antibonding orbital, an interaction that is geometrically forbidden in the anti conformation.[11] This effect is a powerful tool in drug design, enabling chemists to lock in specific molecular conformations to optimize binding with biological targets.[12][13]

Spectroscopic Characterization

Identifying and characterizing the C-F bond is straightforward with modern spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The C-F bond stretch gives rise to a very strong and characteristic absorption band in the IR spectrum, typically found between 1000 and 1360 cm⁻¹.[6] The exact position is sensitive to the molecular environment, but its intensity often makes it a dominant feature of the spectrum.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the definitive tool for characterizing organofluorine compounds. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive. Chemical shifts span a wide range (over 400 ppm), providing exquisite sensitivity to the local electronic environment. Furthermore, ¹⁹F nuclei couple to nearby protons (¹H) and carbons (¹³C), providing invaluable structural information through J-coupling analysis.

Part II: Strategic Synthesis of Aliphatic C-F Bonds

The inertness of the C-F bond means it is rarely cleaved; therefore, its installation is a critical step in synthesis.[3] The choice of fluorinating reagent and strategy is dictated by the starting material and the desired molecular architecture.

Deoxyfluorination of Alcohols

One of the most common and reliable methods for creating an aliphatic C-F bond is the conversion of an alcohol. This transformation, known as deoxyfluorination, involves activating the hydroxyl group and displacing it with a fluoride ion.[14][15]

Key Reagents:

  • DAST (Diethylaminosulfur Trifluoride): A versatile and widely used reagent for converting primary, secondary, and tertiary alcohols into their corresponding fluorides.[16][17] It is effective but known for its thermal instability, posing a risk of detonation if heated above 90°C.[16][17]

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): Developed as a more thermally stable and thus safer alternative to DAST.[16][17] It exhibits similar reactivity and is often preferred for its improved safety profile.[16]

  • PyFluor® & PhenoFluor™: More modern reagents that offer enhanced stability, functional group tolerance, and selectivity, particularly valuable in complex, late-stage fluorination scenarios in drug discovery.[2][5][18]

The general mechanism for these sulfur trifluoride reagents involves the initial activation of the alcohol to form an intermediate alkoxy-sulfur species, which is then displaced by fluoride via an Sₙ2-type mechanism, leading to inversion of stereochemistry at chiral centers.[14][15]

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the substrate, 4-phenyl-2-butanol (1.0 equiv), and dissolve in anhydrous dichloromethane (DCM) to a concentration of ~0.2 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add Deoxo-Fluor® (1.2 equiv) dropwise to the stirred solution over 5 minutes. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-fluoro-4-phenylbutane.

Nucleophilic Fluorination

For substrates bearing a good leaving group (e.g., tosylates, mesylates, or halides), direct displacement with a nucleophilic fluoride source is a primary strategy.[19]

Key Reagents:

  • Metal Fluorides (KF, CsF): These are the most economical fluoride sources but suffer from high lattice energy and poor solubility in organic solvents.[2][19][20] Their reactivity can be enhanced by using phase-transfer catalysts (e.g., crown ethers, quaternary ammonium salts) or polar aprotic solvents like DMSO or DMF at elevated temperatures.[20][21]

  • TBAF (Tetrabutylammonium Fluoride): An organic-soluble fluoride source that is significantly more reactive than metal fluorides.[19][22] It is typically supplied as a hydrate, but anhydrous forms are available and exhibit much higher nucleophilicity.[19]

The core of this method is the classic Sₙ2 reaction, where the fluoride ion acts as the nucleophile.[19] The causality behind choosing the right system is a balance of cost, reactivity, and substrate tolerance. For simple primary halides, activated KF may suffice, while more challenging substrates often require the enhanced reactivity of TBAF.[22][23]

Electrophilic Fluorination

In contrast to using a nucleophilic fluoride source, electrophilic fluorination employs a reagent where the fluorine atom itself is electron-deficient and acts as an "F⁺" synthon. This approach is ideal for fluorinating electron-rich centers like enolates or enol ethers.

Key Reagent:

  • Selectfluor® (F-TEDA-BF₄): A highly effective, stable, and easy-to-handle crystalline solid.[24][25] It has become the industry standard for electrophilic fluorination, replacing hazardous gaseous fluorine.[24][25] The mechanism is believed to proceed via either a single-electron transfer (SET) pathway or a direct Sₙ2 attack of the electron-rich carbon onto the electrophilic fluorine atom of the reagent.[24][26]

// Connections start -> alcohol; alcohol -> deoxy [label="Yes"]; alcohol -> leaving_group [label="No"]; leaving_group -> nucleophilic [label="Yes"]; leaving_group -> enolizable [label="No"]; enolizable -> electrophilic [label="Yes"];

deoxy -> reagent_deoxy; nucleophilic -> reagent_nuc; electrophilic -> reagent_elec; } } Caption: Decision workflow for selecting an aliphatic fluorination strategy.

Part III: The C-F Bond's Impact on Molecular Properties and Reactivity

Installing a C-F bond is a means to an end: the strategic modulation of a molecule's properties for a specific application, most notably in drug development.

Enhancing Metabolic Stability

One of the most valuable consequences of fluorination is the enhancement of metabolic stability.[3] Many drug candidates fail because they are rapidly metabolized by cytochrome P450 enzymes, which often work by hydroxylating electron-rich C-H bonds. Replacing a metabolically vulnerable hydrogen with fluorine effectively blocks this pathway. The high strength of the C-F bond makes it resistant to oxidative cleavage by these enzymes, thereby increasing the drug's half-life in the body.[3][27]

// Nodes CF_Properties [label="Core C-F Properties\n- High BDE\n- High Polarity\n- Stereoelectronics (Gauche)"]; Metabolic [label="Increased Metabolic\nStability", shape=ellipse, fillcolor="#E6F4EA"]; Binding [label="Enhanced Binding\nAffinity", shape=ellipse, fillcolor="#E6F4EA"]; PK_Props [label="Modulated pKa\n& Lipophilicity (logP)", shape=ellipse, fillcolor="#E6F4EA"];

// Edges CF_Properties -> Metabolic [label="Blocks C-H Oxidation"]; CF_Properties -> Binding [label="Conformational Locking &\nNew H-Bond Interactions"]; CF_Properties -> PK_Props [label="Inductive Effect & \nAltered Solvation"]; } } Caption: Impact of C-F bond properties on key drug characteristics.

Modulating Physicochemical Properties: pKa and Lipophilicity

The strong electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of nearby functional groups. For instance, fluorinating the carbon adjacent to a carboxylic acid or an amine will lower the pKa (increase acidity) by stabilizing the conjugate base through induction. This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

The effect on lipophilicity (logP) is more complex. A single fluorine substitution often increases lipophilicity slightly. However, as more fluorines are added, particularly in the case of a trifluoromethyl (-CF₃) group, the effect can become more pronounced, though not always in a linear fashion. This is because while the individual C-F bonds are polar, in a symmetrical group like -CF₃, the bond dipoles can partially cancel, leading to a molecule that is less polar but highly lipophilic.[27]

The C-F Bond in Molecular Recognition

Beyond its electronic effects, the C-F bond can participate directly in non-covalent interactions that are crucial for drug-receptor binding. While not a classic hydrogen bond acceptor, the polarized fluorine atom can engage in favorable electrostatic and dipole-dipole interactions with electron-deficient groups on a protein target. Furthermore, as discussed, the gauche effect can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.

Conclusion and Future Outlook

The aliphatic C-F bond is far more than a simple hydrogen isostere. It is a powerful design element that provides chemists with an unparalleled tool for fine-tuning molecular properties. Its inherent strength imparts metabolic stability, while its profound electronic and stereoelectronic effects allow for the precise modulation of pKa, conformation, and binding interactions.

The field of organofluorine chemistry continues to evolve rapidly. Significant research is now focused on late-stage fluorination , the development of methods to introduce fluorine into complex, fully-formed molecules.[4][5][28] This approach is invaluable in drug discovery, allowing for the rapid generation of fluorinated analogues from a common advanced intermediate, thereby accelerating the structure-activity relationship (SAR) cycle. As our understanding deepens and new synthetic methodologies emerge, the strategic application of the aliphatic C-F bond will undoubtedly continue to drive innovation across the chemical sciences.

References

  • Wikipedia. (2023). Carbon–fluorine bond.
  • Lee, E., & Hooker, J. M. (2014). Late-stage formation of carbon-fluorine bonds. PubMed, 14(4), 482-91.
  • Grokipedia. (n.d.). Carbon–fluorine bond.
  • EPFL Graph Search. (n.d.). Carbon–fluorine bond.
  • Wikipedia. (2023). Selectfluor.
  • Study.com. (n.d.). Describe the following for the C-F bond. a. Electronegativity difference b. Bond type c. Bond polarity.
  • Nyffeler, P. T., et al. (2004). Selectfluor: mechanistic insight and applications. Angewandte Chemie International Edition, 44(2), 192-212.
  • Burkart, M. D., et al. (2001). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 66(23), 7771–7778.
  • Jin, Z. (2015). Review of recent advances in CF bond activation of aliphatic fluorides. Journal of Fluorine Chemistry, 179.
  • CK-12 Foundation. (n.d.). Which of the following bonds is the most polar?.
  • Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions.
  • The Buchwald Research Group. (n.d.). Carbon–Fluorine Bond Formation.
  • University of Wisconsin-Madison. (n.d.). Structure Based Molecular Properties.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-.
  • Royal Society of Chemistry. (2018). There and back again: the role of hyperconjugation in the fluorine gauche effect.
  • Powers, D. C., & Ritter, T. (2012). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Accounts of chemical research, 45(6), 840-50.
  • Wang, F., et al. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. Nature Communications, 7, 13469.
  • Neumann, C. N., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Angewandte Chemie (International ed. in English), 52(22), 5904-8.
  • MDPI. (2021). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
  • Wikipedia. (2023). Gauche effect.
  • ResearchGate. (2019). Nucleophilic fluorinations of alkyl substrates by KF and [mim‐tOH][OMs].
  • Organic Chemistry Portal. (n.d.). Selectfluor.
  • Journal of the American Chemical Society. (2021). Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance.
  • ResearchGate. (2007). Facile nucleophilic fluorination of primary alkyl halides using tetrabutylammonium fluoride in a tert-alcohol medium.
  • ResearchGate. (2016). Methods for deoxyfluorination of alcohols.
  • ResearchGate. (2004). Selectfluor: Mechanistic Insight and Applications.
  • ACS Publications. (2021). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.
  • OUCI. (2015). Review of recent advances in CF bond activation of aliphatic fluorides.
  • AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters.
  • ResearchGate. (2018). Examining the silicon‑fluorine gauche effect in 3-fluoro silacyclohexanes.
  • Bickelhaupt, F. M., & Fernández, I. (2021). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 10(6), 641–648.
  • Moon, J., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. OSTI.GOV.
  • West Virginia University. (2021). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. The Research Repository @ WVU.
  • ResearchGate. (2021). Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger.
  • ResearchGate. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor.
  • The Doyle Group, UCLA. (2023). Nucleophilic Fluorination.
  • ResearchGate. (2012). ChemInform Abstract: Functionalization of Fluorinated Molecules by Transition-Metal-Mediated C-F Bond Activation To Access Fluorinated Building Blocks.
  • Liu, W., et al. (2012). Carbon–fluorine bond cleavage mediated by metalloenzymes. Dalton transactions (Cambridge, England : 2003), 41(43), 13247-55.
  • Wikipedia. (2023). Fluorocarbon.
  • Harvard University. (n.d.). Carbon–Fluorine Bond Formation. DASH (Digital Access to Scholarship at Harvard).
  • Uppsala University. (2021, February 24). Linnaeus Lecturer 2021: New Synthetic Methods for Carbon–Fluorine Bond Formation [Video]. YouTube.

Sources

The Genesis of Simple Fluorinated Alcohols: A Technical Guide to Their Discovery and Foundational Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of a New Era in Organic Chemistry

The story of simple fluorinated alcohols is a captivating journey into the heart of organofluorine chemistry, a field that has revolutionized materials science, pharmacology, and agrochemistry.[1] The introduction of fluorine into organic molecules imparts unique and often dramatic changes in their physicochemical and biological properties.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and historical synthesis of simple fluorinated alcohols, laying the groundwork for contemporary applications. We will delve into the pioneering work, the foundational synthetic methodologies, and the underlying chemical principles that brought these remarkable compounds to the forefront of chemical innovation.

The narrative of fluorinated alcohols is inextricably linked to the isolation of elemental fluorine, a feat accomplished by Henri Moissan in 1886 after decades of effort by numerous chemists.[3][4] The extreme reactivity of fluorine initially posed a significant barrier to the controlled synthesis of organofluorine compounds. However, the turn of the 20th century witnessed a paradigm shift, largely driven by the ingenuity of the Belgian chemist Frédéric Swarts.

The Swarts Era: Taming Fluorine through Halogen Exchange

Frédéric Swarts is widely regarded as a pioneer in organofluorine chemistry for his development of the "Swarts reaction" in 1892.[5] This powerful halogen exchange reaction provided the first practical and relatively controlled method for introducing fluorine into organic molecules, circumventing the need for the highly reactive and hazardous elemental fluorine.[6]

The Swarts Reaction: Mechanism and Causality

The Swarts reaction, in its classic form, involves the treatment of an organic halide (typically a chloride or bromide) with a metal fluoride, most notably antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅).[7] The reaction proceeds via a nucleophilic substitution mechanism.

Causality of Reagent Choice:

  • Antimony Trifluoride (SbF₃): The choice of SbF₃ was pivotal. It is a relatively mild fluorinating agent that is more manageable than elemental fluorine. Its efficacy stems from the ability of the antimony center to coordinate with the halogen of the organic substrate, facilitating the departure of the halide and the subsequent nucleophilic attack by a fluoride ion.

  • Antimony Pentachloride (SbCl₅) Catalyst: The addition of SbCl₅ as a catalyst enhances the reaction rate. SbCl₅ is a strong Lewis acid that can abstract a chloride ion from SbF₃ to form the highly reactive [SbF₂Cl] species, which is a more potent fluoride donor.

The general mechanism can be visualized as follows:

Swarts_Mechanism cluster_0 Swarts Reaction Mechanism R_X R-X (Alkyl Halide) Intermediate [R---X---SbF₃] Transition State R_X->Intermediate Coordination SbF3 SbF₃ SbF3->Intermediate R_F R-F (Alkyl Fluoride) Intermediate->R_F Fluoride Transfer SbF2X SbF₂X Intermediate->SbF2X Halide Abstraction

Caption: A simplified representation of the Swarts reaction mechanism.

The Birth of Simple Fluorinated Alcohols

It was through the application of his eponymous reaction that Frédéric Swarts achieved the first synthesis of a simple fluorinated alcohol, 2,2,2-trifluoroethanol (TFEA), in 1933. This seminal work opened the door to a new class of compounds with extraordinary properties.

Foundational Synthesis of 2,2,2-Trifluoroethanol (TFEA)

The early synthesis of TFEA by Swarts involved a two-step process starting from 2,2,2-trichloroethanol.

Experimental Protocol: Swarts Synthesis of 2,2,2-Trifluoroethanol (Conceptual)

Objective: To synthesize 2,2,2-trifluoroethanol via a halogen exchange reaction followed by hydrolysis.

Part 1: Halogen Exchange

  • Reactants: 2,2,2-trichloroethanol, Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅) (catalytic amount).

  • Procedure:

    • In a reaction vessel equipped with a distillation apparatus, antimony trifluoride is charged, followed by a catalytic amount of antimony pentachloride.

    • 2,2,2-trichloroethanol is slowly added to the mixture.

    • The reaction mixture is gently heated to initiate the halogen exchange. The progress of the reaction is monitored by the distillation of the volatile 2,2,2-trifluoroethyl chloride.

    • The crude 2,2,2-trifluoroethyl chloride is collected in a cooled receiving flask.

Part 2: Hydrolysis

  • Reactants: 2,2,2-trifluoroethyl chloride, Aqueous sodium carbonate solution.

  • Procedure:

    • The collected 2,2,2-trifluoroethyl chloride is transferred to a pressure-resistant vessel containing an aqueous solution of sodium carbonate.

    • The vessel is sealed and heated to facilitate the hydrolysis of the chloride to the corresponding alcohol.

    • After cooling, the reaction mixture is acidified and the 2,2,2-trifluoroethanol is extracted with a suitable organic solvent.

    • The final product is purified by fractional distillation.

TFEA_Synthesis_Workflow cluster_workflow Swarts Synthesis of TFEA Workflow Start Start: 2,2,2-Trichloroethanol Halex Halogen Exchange (SbF₃, SbCl₅ catalyst) Start->Halex Intermediate 2,2,2-Trifluoroethyl Chloride Halex->Intermediate Hydrolysis Hydrolysis (aq. Na₂CO₃, heat) Intermediate->Hydrolysis Purification Purification (Distillation) Hydrolysis->Purification End End Product: 2,2,2-Trifluoroethanol Purification->End

Caption: Experimental workflow for the Swarts synthesis of TFEA.

Pattison's Synthesis of 2-Fluoroethanol

Another key early fluorinated alcohol, 2-fluoroethanol, was synthesized by Pattison and colleagues through a nucleophilic substitution reaction, providing an alternative route to these valuable compounds.

Experimental Protocol: Pattison's Synthesis of 2-Fluoroethanol

Objective: To synthesize 2-fluoroethanol via a nucleophilic substitution reaction.

  • Reactants: 2-Chloroethanol, Potassium fluoride (KF), High-boiling solvent (e.g., diethylene glycol).

  • Procedure:

    • A mixture of dry, powdered potassium fluoride and a high-boiling solvent such as diethylene glycol is placed in a reaction vessel equipped with a stirrer, a dropping funnel, and a distillation head.

    • The mixture is heated to 170-180 °C with vigorous stirring.

    • 2-Chloroethanol is added dropwise to the hot mixture over several hours.

    • As 2-fluoroethanol is formed, it distills from the reaction mixture due to its lower boiling point and is collected in a receiving flask.[8]

    • The crude product is then purified by redistillation to yield pure 2-fluoroethanol.[8]

Causality of Experimental Choices:

  • Potassium Fluoride (KF): KF serves as the source of the nucleophilic fluoride ion.

  • High-Boiling Solvent: The use of a high-boiling solvent like diethylene glycol is crucial for two reasons: it allows the reaction to be carried out at a high enough temperature to facilitate the substitution reaction, and its high boiling point ensures that the lower-boiling product, 2-fluoroethanol, can be continuously removed from the reaction mixture by distillation, driving the equilibrium towards the product.

The Unique Physicochemical Properties of Simple Fluorinated Alcohols

The introduction of fluorine atoms into an alcohol molecule has a profound impact on its physical and chemical properties. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which is responsible for the unique characteristics of these compounds.

Enhanced Acidity

One of the most striking features of fluorinated alcohols is their significantly increased acidity compared to their non-fluorinated counterparts. The electron-withdrawing fluorine atoms stabilize the resulting alkoxide ion, making the hydroxyl proton more acidic. This enhanced acidity allows fluorinated alcohols to act as effective hydrogen bond donors and catalysts in various organic reactions.[9]

Altered Solvent Properties

Fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFEA) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are highly polar, yet weakly nucleophilic solvents.[10] This combination of properties makes them exceptional media for a variety of chemical transformations, as they can stabilize charged intermediates and promote reactions without participating as nucleophiles.[9]

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of some simple fluorinated alcohols in comparison to their non-fluorinated analogs.

CompoundMolecular FormulaBoiling Point (°C)Density (g/mL at 20°C)pKa
EthanolC₂H₅OH780.789~16
2-FluoroethanolC₂H₄FO1031.109~14.4
2,2-DifluoroethanolC₂H₃F₂O961.29~12.8
2,2,2-TrifluoroethanolC₂H₂F₃O741.39~12.4
IsopropanolC₃H₇OH820.786~17.1
1,1,1,3,3,3-HexafluoroisopropanolC₃H₂F₆O591.596~9.3

Data compiled from various sources.[10][11]

The Advent of Industrial Production and the Rise of Hexafluoroisopropanol

The unique properties of simple fluorinated alcohols, particularly TFEA, led to growing interest in their applications, which in turn spurred the development of industrial-scale production methods. Modern industrial processes for TFEA often involve the catalytic hydrogenation or hydride reduction of trifluoroacetic acid derivatives.[1]

The family of simple fluorinated alcohols expanded with the synthesis of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP is typically prepared by the catalytic hydrogenation of hexafluoroacetone.[12][13] Its even greater acidity and unique solvent properties have made it an indispensable tool in modern organic synthesis and materials science.[14]

Early Applications and Lasting Legacy

The initial applications of simple fluorinated alcohols were in areas where their unique properties offered significant advantages. TFEA found use as a specialty solvent, particularly for polymers like nylons, and as a precursor in the synthesis of pharmaceuticals and agrochemicals.[15] For instance, derivatives of TFEA have been utilized in the development of inhalation anesthetics.[15] The exceptional ability of HFIP to dissolve peptides and proteins without denaturation has made it a crucial solvent in biochemical and pharmaceutical research.[16]

The discovery and development of simple fluorinated alcohols, from the pioneering work of Swarts to the establishment of industrial-scale production, represent a cornerstone of organofluorine chemistry. The foundational synthetic methods and the understanding of their unique physicochemical properties have paved the way for the design and synthesis of a vast array of fluorinated molecules that continue to shape modern science and technology.

References

  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]
  • U.S. Patent 3,607,952. (1971).
  • PrepChem. (n.d.).
  • Bégué, J. P., & Bonnet-Delpon, D. (2006). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ARKIVOC, 2006(3), 12-28. [Link]
  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 85(8), 276–289. [Link]
  • U.S. Patent 7,524,995. (2009). Continuous process to produce hexafluoroisopropanol.
  • Careers360. (2025).
  • Okazoe, T. (2009).
  • Hudlicky, M., & Pavlath, A. E. (Eds.). (2012). Chemistry of organic fluorine compounds II: a critical review. American Chemical Society.
  • Unacademy. (n.d.). Swarts Reaction. [Link]
  • Okazoe, T. (2009).
  • Total Organic Chemistry. (2020, July 14). Halogenation of Alcohols | Organic Chemistry Lessons [Video]. YouTube. [Link]
  • Clark, J. (2015). Replacing the -OH group in alcohols by a halogen. Chemguide. [Link]
  • OpenStax. (2023). 17.6 Reactions of Alcohols. In Organic Chemistry. [Link]
  • U.S. Patent EP0042408B1. (1984).
  • LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]
  • ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. [Link]
  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]
  • Tiwari Academy. (2024). What is the Swarts reaction, and how is it utilized in the synthesis of alkyl fluorides?. [Link]
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Luo, G., & Su, W. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. Pharmaceutical Fronts, 6(01), e1-e8. [Link]
  • BYJU'S. (n.d.). Swarts reaction mechanism. [Link]
  • Gouverneur, V. (2022). Fluorine in drug discovery: Role, design and case studies. RSC Medicinal Chemistry, 13(11), 1276-1300. [Link]
  • ScienceDaily. (2025, February 21).
  • Halocarbon Products Corp. (n.d.). Product Stewardship Summary: Trifluoroethanol. [Link]
  • Sandford, G. (2015). Organofluorine chemistry: applications, sources and sustainability. Green Chemistry, 17(4), 2081-2086. [Link]
  • Doyle, A. G., & Lin, S. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(15), 5727. [Link]
  • TFE. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. [Link]
  • PubChem. (n.d.). 2,2,2-Trifluoroethanol. [Link]
  • ResearchGate. (n.d.). Fluorination Methods for Drug Discovery and Development. [Link]
  • American Chemical Society. (2025).
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. [Link]
  • European Patent Office. (2009).
  • U.S. Patent 2,868,846. (1959).

Sources

Navigating the Nomenclature of a Key Fluorinated Building Block: A Technical Guide to 3-Fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide offers an in-depth exploration of the synonyms and alternative names for 3-Fluoropropan-1-ol, a critical fluorinated building block in modern chemical synthesis. Designed for researchers, scientists, and professionals in drug development and materials science, this document provides a comprehensive overview of its nomenclature, ensuring clarity and precision in scientific communication and procurement.

Introduction: The Significance of Precise Chemical Language

In the fields of pharmaceutical development and advanced materials, the unambiguous identification of chemical entities is paramount. This compound, a versatile fluorinated alcohol, serves as a key intermediate in the synthesis of a wide array of functional molecules.[1] The introduction of a fluorine atom imparts unique physicochemical properties to the parent molecule, often enhancing metabolic stability, binding affinity, and bioavailability in drug candidates.[2] Given its importance, a thorough understanding of its various identifiers is essential for researchers navigating chemical databases, scientific literature, and commercial supplier catalogs.

Core Chemical Identity

The foundation of this compound's identity lies in its chemical structure and systematically assigned identifiers.

Table 1: Core Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 462-43-1ChemicalBook[4], LookChem[5]
Molecular Formula C3H7FOPubChem[3], LookChem[5]
Molecular Weight 78.09 g/mol ChemicalBook[4], PubChem[3]
InChI InChI=1S/C3H7FO/c4-2-1-3-5/h5H,1-3H2PubChem[3]
InChIKey NLRJUIXKEMCEOH-UHFFFAOYSA-NPubChem[3]
SMILES C(CO)CFPubChem[3]

These identifiers provide a universal language for the precise definition of this compound, independent of regional or historical naming conventions. The CAS (Chemical Abstracts Service) number, in particular, serves as a unique and unambiguous identifier for this specific chemical substance.

Unraveling the Web of Synonyms and Alternative Names

The varied applications and historical contexts of this compound have given rise to a number of synonyms and alternative names. Understanding these is crucial for comprehensive literature searches and sourcing of the material.

Systematic and Semi-Systematic Names

These names are derived from established chemical nomenclature rules and often appear in scientific literature and databases.

  • 3-Fluoro-1-propanol : This is a widely used and accepted alternative to the full IUPAC name.[3][5]

  • Propanol, 3-fluoro- : This inverted format is often utilized in chemical indexing systems.[3][5]

Common and Trivial Names

These names are often shorter and more convenient for everyday laboratory use.

  • 3-Fluoropropanol : A common and frequently used name in both academic and commercial contexts.[5][6]

  • omega-Fluoropropanol : This name indicates that the fluorine atom is on the terminal carbon of the alkyl chain.[3][5]

  • γ-Fluoropropanol : The use of the Greek letter gamma (γ) also denotes the position of the fluorine atom on the third carbon relative to the hydroxyl group.

Other Identifiers and Code Names

These identifiers are often found in specific databases, supplier catalogs, or older literature.

  • 3-Hydroxypropyl fluoride : This name treats the compound as a fluoride derivative of a propyl group with a hydroxyl substituent.[3][5][7]

  • BRN 1731076 : Beilstein Registry Number.[3][5]

  • MFCD00039548 : MDL number, often used by chemical suppliers.[4][8]

  • EC Number 671-654-8 : European Community number.[3][5]

  • DTXSID90196764 : EPA DSSTox Substance ID.[3][5]

The following diagram illustrates the relationship between the primary IUPAC name and its various synonyms and identifiers.

Synonyms_of_3_Fluoropropan_1_ol Common Common 3-Fluoropropanol 3-Fluoropropanol Common->3-Fluoropropanol omega-Fluoropropanol omega-Fluoropropanol Common->omega-Fluoropropanol gamma-Fluoropropanol gamma-Fluoropropanol Common->gamma-Fluoropropanol 3-Hydroxypropyl fluoride 3-Hydroxypropyl fluoride Common->3-Hydroxypropyl fluoride Database/Supplier Database/Supplier CAS: 462-43-1 CAS: 462-43-1 Database/Supplier->CAS: 462-43-1 MFCD00039548 MFCD00039548 Database/Supplier->MFCD00039548 BRN 1731076 BRN 1731076 Database/Supplier->BRN 1731076 Propanol, 3-fluoro- Propanol, 3-fluoro- This compound This compound This compound->Common This compound->Database/Supplier Systematic Systematic Systematic->Propanol, 3-fluoro- 3-Fluoro-1-propanol 3-Fluoro-1-propanol Systematic->3-Fluoro-1-propanol

Figure 1: A relational diagram of this compound nomenclature.

Experimental and Application Context

The choice of name for this compound can also be influenced by the experimental or industrial context. In synthetic organic chemistry, systematic names are prevalent to precisely describe the molecular structure.[4] In pharmaceutical and agrochemical research, where it is used as a key intermediate, both systematic and common names are frequently employed.[1] For procurement and regulatory purposes, the CAS number is the most reliable identifier.

A Note on Isomers

It is critical to distinguish this compound from its structural isomers, such as 2-Fluoropropan-1-ol and 1-Fluoropropan-2-ol, which have different chemical and physical properties and distinct CAS numbers.[9][10] Always verify the CAS number to ensure the correct isomer is being referenced.

Conclusion

A comprehensive understanding of the synonyms and alternative names for this compound is indispensable for researchers and professionals in the chemical sciences. This guide provides a consolidated reference to navigate the diverse nomenclature associated with this important fluorinated building block. By utilizing the IUPAC name and, most importantly, the CAS number (462-43-1), scientists can ensure clarity, accuracy, and reproducibility in their work.

References

  • 3-Fluoropropanol - ChemBK. (2024). ChemBK. [Link]
  • This compound - LookChem. (n.d.). LookChem. [Link]
  • Exploring 3,3,3-Trifluoro-1-Propanol: Properties and Applic
  • 3-Fluoro-1-propanol | C3H7FO | CID 68042 - PubChem. (n.d.).
  • C3H7FO - Molecular Formula - Molbase.com. (n.d.). Molbase. [Link]
  • 3-Fluoropropanal | C3H5FO | CID 20194933 - PubChem. (n.d.).
  • 3-Fluoro-1-propanol | C3H7FO | CID 68042 - PubChem. (n.d.).
  • 3-fluoropropanol-1-Molbase. (n.d.). Molbase. [Link]
  • 2-Fluoropropan-1-ol | C3H7FO | CID 13278457 - PubChem. (n.d.).
  • Comprehensive Overview of 3-Chloro-1-propanol: Properties, Applications, and Safety. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 1-Fluoropropan-2-ol | C3H7FO | CID 101671 - PubChem. (n.d.).

Sources

Methodological & Application

The Dual-Faceted Role of 3-Fluoropropan-1-ol in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluoropropyl Moiety

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a well-established method for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, membrane permeability, and target binding affinity.[2][3] Among the diverse repertoire of fluorine-containing building blocks, 3-Fluoropropan-1-ol presents a unique and versatile synthon. Its primary utility diverges into two principal domains: as a precursor for ¹⁸F-labeled Positron Emission Tomography (PET) tracers and as a ¹⁹F-containing structural motif in therapeutic agents.

This technical guide provides an in-depth exploration of this compound's applications, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind its use in both diagnostic and therapeutic contexts, addressing both its advantages and its critical limitations.

Part 1: [¹⁸F]this compound in Positron Emission Tomography (PET)

The most prominent application of this compound in medicinal chemistry is in its radiolabeled form, [¹⁸F]this compound ([¹⁸F]FPrOH), a key building block for synthesizing PET tracers. The relatively long half-life of Fluorine-18 (109.8 minutes) makes it ideal for multi-step syntheses and for distribution to facilities without an on-site cyclotron.

Core Application: A Nucleophilic Synthon for [¹⁸F]Fluoropropylation

[¹⁸F]FPrOH serves as a nucleophilic intermediate for introducing the [¹⁸F]fluoropropyl or [¹⁸F]fluoropropoxy group onto a target molecule. This two-step approach involves the initial synthesis of [¹⁸F]FPrOH, which is then used to alkylate a precursor molecule, typically forming more stable ether linkages. This strategy is often employed for molecules that are sensitive to the direct, harsh conditions of radiofluorination.

A prime example is the synthesis of amino acid-based PET tracers for oncology. Tracers like O-(3-[¹⁸F]fluoropropyl)-L-tyrosine (FPT) are developed to exploit the upregulated amino acid transport systems in cancer cells, potentially offering better tumor-to-background contrast than the standard [¹⁸F]FDG, especially in tissues with high glucose metabolism like the brain.[4]

Critical Challenge: The Problem of In Vivo Defluorination

A significant drawback associated with tracers containing the [¹⁸F]fluoropropyl group is their susceptibility to metabolic defluorination. Biodistribution studies in mice using [¹⁸F]FPrOH have shown rapid clearance from major organs but a massive accumulation of radioactivity in bone (31.3 ± 9.57%ID/g at 1 hour post-injection).[5] This indicates that the C-F bond is cleaved in vivo, releasing free [¹⁸F]fluoride, which is then taken up by the bone matrix. This phenomenon can severely compromise image quality by creating high background signals and may lead to misinterpretation of PET scans.[5]

This metabolic instability contrasts with tracers derived from [¹⁸F]2-fluoroethanol, which generally exhibit greater in vivo stability.[5] The mechanism of defluorination is a critical consideration for any researcher planning to use a 3-fluoropropyl moiety in a PET tracer. However, it is noteworthy that structural modifications to the parent molecule can mitigate this issue. For instance, studies with O-[3-(¹⁸F)fluoropropyl]-α-methyl tyrosine ([¹⁸F]FPAMT) showed poor bone uptake for up to 3 hours, suggesting good in vivo stability and demonstrating that the metabolic fate is highly dependent on the overall structure of the tracer.[6]

Experimental Protocols: Radiosynthesis and Quality Control

Protocol 1: Facile One-Step Synthesis of [¹⁸F]this compound

This protocol is adapted from a method developed for the efficient preparation of [¹⁸F]FPrOH, which can then be used as a nucleophilic reagent.[5]

Rationale: This method utilizes the nucleophilic substitution of [¹⁸F]fluoride on a cyclic precursor, 1,3-dioxan-2-one. The reaction is driven by the ring-opening of the carbonate upon fluoride attack, providing a direct and high-yield route to the desired product. Diethylene glycol is used as a high-boiling solvent to facilitate the reaction temperature required.

Materials:

  • n-Bu₄N[¹⁸F]F (dried azeotropically)

  • 1,3-dioxan-2-one

  • Diethylene glycol

  • Distillation apparatus

Procedure:

  • To a reaction vessel containing dried n-Bu₄N[¹⁸F]F, add a solution of 1,3-dioxan-2-one in diethylene glycol.

  • Heat the reaction mixture to 165 °C.

  • The product, [¹⁸F]this compound, is volatile and can be purified directly from the reaction mixture by distillation.

  • Collect the distillate, which contains the purified [¹⁸F]FPrOH.

Expected Results:

  • Synthesis Time: Approximately 60 minutes.

  • Decay-Corrected Yield: 65.6 ± 10.2%.[5]

Protocol 2: Automated Two-Step Synthesis of O-(3-[¹⁸F]fluoropropyl)-L-tyrosine (FPT)

This protocol outlines a fully automated synthesis, a crucial step for clinical translation, adapted from Tang et al.[7] It involves an initial fluorination step to create a reactive intermediate, followed by coupling to the tyrosine precursor.

Rationale: A two-step, one-pot synthesis is often preferable for complex molecules like amino acids. The first step creates a more reactive fluoropropylating agent, 3-[¹⁸F]fluoro-1-(4-methylphenylsulfonyloxy)propane, by displacing one tosylate group from 1,3-di(tosyloxy)propane. This intermediate then readily alkylates the protected L-tyrosine precursor in the second step. Automation ensures reproducibility and minimizes radiation exposure.

Workflow Diagram:

G F18 [¹⁸F]Fluoride Intermediate 3-[¹⁸F]Fluoro-1-(tosyloxy)propane F18->Intermediate Step 1: Nucleophilic Fluorination Precursor1 1,3-di(tosyloxy)propane Precursor1->Intermediate Product_Protected Protected [¹⁸F]FPT Intermediate->Product_Protected Step 2: N-alkylation Precursor2 Protected L-Tyrosine Precursor2->Product_Protected Hydrolysis Acid/Base Hydrolysis Product_Protected->Hydrolysis Product_Final [¹⁸F]FPT Hydrolysis->Product_Final Purification HPLC Purification Product_Final->Purification

Caption: Automated two-step synthesis workflow for [¹⁸F]FPT.

Procedure (Conceptual Steps for Automation):

  • [¹⁸F]Fluoride Trapping & Elution: Trap aqueous [¹⁸F]fluoride on an anion exchange resin (e.g., QMA cartridge). Elute with a phase-transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃) into the reactor. Dry the [¹⁸F]fluoride complex azeotropically with acetonitrile.

  • Step 1 - Synthesis of Intermediate: Add 1,3-di(tosyloxy)propane in a suitable solvent (e.g., acetonitrile) to the dried [¹⁸F]fluoride. Heat to synthesize 3-[¹⁸F]fluoro-1-(tosyloxy)propane.

  • Step 2 - Alkylation: Add the protected L-tyrosine precursor to the same reaction vessel. Heat to effect the N-alkylation.

  • Deprotection: Introduce acid or base to remove the protecting groups from the tyrosine moiety.

  • Purification: Transfer the crude product to a semi-preparative HPLC system for purification.

  • Formulation: Collect the purified [¹⁸F]FPT fraction, remove the organic solvent under vacuum, and formulate in a physiologically compatible buffer for injection.

Quantitative Data Summary:

TracerSynthesis MethodSynthesis TimeOverall Radiochemical Yield (non-decay corrected)Radiochemical PurityReference
[¹⁸F]FPrOH Manual, One-Step~60 min65.6 ± 10.2% (decay-corrected)N/A (distilled)[5]
[¹⁸F]FPT Manual, Two-Step~60 min25-30%>95%[4]
[¹⁸F]FPT Automated, Two-Step~52 min~12%>95%[7]
[¹⁸F]FPAMT Manual, Three-Step88 min34% (decay-corrected)>96%[6]
[¹⁸F]FPAMT Automated, Three-Step110 min15% (decay-corrected)>96%[6]
Quality Control for [¹⁸F]-Labeled Tracers

Every batch of a radiopharmaceutical must undergo stringent quality control (QC) before release for clinical use.[8][9]

QC Testing Workflow:

G cluster_0 Final Product cluster_1 Quality Control Tests FinalProduct Formulated [¹⁸F]Tracer in Vial Appearance Appearance (Visual) FinalProduct->Appearance Sampling pH pH (Meter/Strip) FinalProduct->pH Sampling RCP Radiochemical Purity (HPLC/TLC) FinalProduct->RCP Sampling RI Radionuclidic Identity (MCA) FinalProduct->RI Sampling Solvents Residual Solvents (GC) FinalProduct->Solvents Sampling Sterility Sterility Test FinalProduct->Sterility Sampling Endotoxin Endotoxin Test (LAL) FinalProduct->Endotoxin Sampling

Caption: Standard quality control tests for PET radiopharmaceuticals.

Key QC Parameters:

  • Appearance: Clear, colorless, and free of particulate matter.

  • pH: Must be within a physiologically acceptable range (typically 4.5 - 7.5).

  • Radiochemical Purity: The percentage of the total radioactivity present in the desired chemical form. Typically determined by radio-HPLC and/or radio-TLC. A minimal purity of >95% is generally required.[8]

  • Radionuclidic Identity & Purity: Confirms the radionuclide is ¹⁸F (via half-life or gamma spectroscopy) and checks for other radionuclide impurities.

  • Residual Solvents: Quantifies remaining organic solvents from synthesis (e.g., acetonitrile, ethanol) using Gas Chromatography (GC) to ensure they are below pharmacopoeia limits.

  • Sterility: The product must be sterile. This test is often performed retrospectively due to the short half-life of ¹⁸F.

  • Bacterial Endotoxins: Tested using the Limulus Amebocyte Lysate (LAL) test to ensure the product is pyrogen-free.

Part 2: (¹⁹F)this compound in Therapeutic Drug Design

While its use in PET is well-documented, the application of non-radioactive this compound as a building block for therapeutic agents is less prevalent but strategically important. The incorporation of a 3-fluoropropoxy group can be a tactic to modulate physicochemical properties to enhance a drug's overall profile.

Rationale for Incorporation: A Tool for Property Modulation

Medicinal chemists may choose to introduce a 3-fluoropropoxy group for several reasons, often related to fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Stability: A primary driver for fluorination is to block sites of metabolic oxidation.[6] By replacing a metabolically labile hydrogen atom with a fluorine atom, or a methoxy group with a fluorinated alkoxy group, the metabolic half-life of a compound can be significantly increased. This can lead to improved bioavailability and a longer duration of action, allowing for less frequent dosing.

  • Lipophilicity (LogP/LogD): Fluorination generally increases a molecule's lipophilicity. The 3-fluoropropoxy group can be used to systematically increase LogP, which can enhance membrane permeability and improve absorption or, in some cases, facilitate entry across the blood-brain barrier. However, this increase must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups (e.g., amines). This can alter the ionization state of a drug at physiological pH, impacting its solubility, receptor binding, and cell penetration.

  • Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can lock it into a more bioactive shape for optimal target engagement.

Synthetic Strategies

This compound is typically used as an alkylating agent to form 3-fluoropropyl ethers or esters. The most common reaction is a Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then displaces a leaving group on the drug scaffold.

General Synthetic Scheme:

G cluster_0 cluster_1 FPrOH This compound Alkoxide 3-Fluoropropoxide FPrOH->Alkoxide Base Base (e.g., NaH) Base->Alkoxide Product Drug Scaffold-O-(CH₂)₃F Alkoxide->Product Williamson Ether Synthesis Scaffold Drug Scaffold-LG (LG = Leaving Group) Scaffold->Product

Caption: General workflow for incorporating a 3-fluoropropoxy moiety.

Conclusion and Future Perspectives

This compound is a building block of two tales. In the realm of radiopharmacy, it is a readily accessible precursor for ¹⁸F-PET tracers, enabling the imaging of important biological targets. However, its utility is significantly hampered by a propensity for in vivo defluorination, a critical challenge that must be addressed through careful tracer design. For therapeutic applications, its role is more nuanced. The 3-fluoropropoxy group serves as a subtle but potentially powerful tool for medicinal chemists to fine-tune the metabolic stability and physicochemical properties of drug candidates. As synthetic methodologies evolve and our understanding of structure-metabolism relationships deepens, the rational application of small, fluorinated building blocks like this compound will continue to be an important strategy in the design of next-generation diagnostics and therapeutics.

References

  • Tang, G., Wang, M., Tang, X., Luo, L., & Gan, M. (2003). Synthesis and evaluation of O-(3-[18F]fluoropropyl)-L-tyrosine as an oncologic PET tracer. Nuclear Medicine and Biology, 30(7), 733-9. [Link]
  • Tang, G., Tang, X., Wang, M., Luo, L., & Gan, M. (2003). Fully automated synthesis of O-(3-[18F]fluoropropyl)-L-tyrosine by direct nucleophilic exchange on a quaternary 4-aminopyridinium resin.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). MDPI. [Link]
  • Ho, S., et al. (2013). f-[18F]fluoroethanol and 3-[18F]fluoropropanol: facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F]fluoroalkyl aryl ester and ether PET tracers. Nuclear Medicine and Biology, 40(6), 850-7. [Link]
  • Yeh, H., et al. (2013). Synthesis and biological evaluation of O-[3-18F-fluoropropyl]-α-methyl tyrosine in mesothelioma-bearing rodents.
  • Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry, 28(55). [Link]
  • I. J. Ojima. (2018). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry. [Link]
  • Cardinale, J., et al. (2017).
  • van der Mey, M., et al. (2015). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
  • Yu, S. (2008). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal. [Link]
  • J. Ismaili, L., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: 3-Fluoropropan-1-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1][2] 3-Fluoropropan-1-ol has emerged as a critical and versatile building block for this purpose. Its bifunctional nature, featuring a primary alcohol for diverse chemical transformations and a terminal fluoroalkyl chain, allows for the straightforward incorporation of a 3-fluoropropyl moiety into a wide array of molecular scaffolds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the scientific rationale behind its use in key synthetic transformations.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for successful experimental design and execution. This compound is a colorless liquid whose key characteristics are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 462-43-1[3]
Molecular Formula C₃H₇FO[3]
Molecular Weight 78.09 g/mol [4]
Density ~0.963 - 1.039 g/cm³[4][5]
Boiling Point ~127.5 - 127.8 °C[4][5]
Flash Point ~20 - 38.5 °C[3][6]
Refractive Index ~1.3771[3][6]
Solubility Miscible with water, acetone, methanol[3][6]

Storage and Handling: Store in a refrigerator under an inert atmosphere.[3] this compound is flammable and can cause irritation to the skin, eyes, and respiratory system.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6] All manipulations should be performed in a well-ventilated chemical fume hood.

Core Synthetic Applications and Mechanistic Insights

The utility of this compound stems from the reactivity of its primary hydroxyl group. This allows it to serve as a precursor for introducing the fluorinated propyl chain via several fundamental organic transformations. The presence of the electron-withdrawing fluorine atom can subtly influence reaction rates compared to its non-fluorinated analog, propanol.

G cluster_products Key Derivatives main This compound ether 3-Fluoropropyl Ethers main->ether O-Alkylation (e.g., Williamson) ester 3-Fluoropropyl Esters main->ester Esterification (e.g., Fischer, Acylation) aldehyde 3-Fluoropropanal main->aldehyde Oxidation (PCC, Swern, etc.) halide 1-Halo-3-fluoropropanes main->halide Halogenation (SOCl₂, PBr₃)

Caption: Core synthetic transformations of this compound.

O-Alkylation and Etherification

The hydroxyl group can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an alkoxide, which serves as a potent nucleophile. This is commonly exploited in Williamson ether synthesis to couple the 3-fluoropropyl group with various electrophiles, such as alkyl halides or tosylates, to form 3-fluoropropyl ethers. These ethers are valuable in medicinal chemistry, where the fluorinated tail can enhance metabolic stability.

Esterification

This compound readily undergoes esterification with carboxylic acids (Fischer esterification) or their more reactive derivatives like acid chlorides and anhydrides. This reaction is fundamental for creating fluorinated esters used as prodrugs, fragrances, or specialty solvents.

Oxidation to Aldehydes and Carboxylic Acids

Controlled oxidation of the primary alcohol yields 3-fluoropropanal, a valuable intermediate for subsequent C-C bond-forming reactions like Wittig or aldol reactions. Milder oxidizing agents such as pyridinium chlorochromate (PCC) or conditions like the Swern or Dess-Martin oxidation are required to prevent over-oxidation. Stronger oxidizing agents (e.g., Jones reagent) will convert the alcohol directly to 3-fluoropropanoic acid.

Conversion to Halides and Sulfonates for Nucleophilic Substitution

The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution reactions where a carbon-based or heteroatom nucleophile is intended to displace the oxygen, the alcohol must first be "activated." This is typically achieved by converting it into a better leaving group, such as a tosylate, mesylate, or a halide (e.g., 1-bromo-3-fluoropropane).[7] This two-step sequence vastly expands the synthetic utility, enabling the formation of C-C, C-N, and C-S bonds at the terminal position of the propyl chain.

Application Spotlight: Synthesis of Bioactive Scaffolds

The true power of this compound is demonstrated in its application as a starting material for molecules with significant biological activity.

  • Fluorinated Amino Acids: It is a documented reagent in the synthesis of fluorinated amino acids, such as DL-erythro-4-Fluoroglutamine.[3][8] These unnatural amino acids are incorporated into peptides to probe protein structure and function or to create more stable peptide-based therapeutics.

  • PET Imaging Tracers: The 3-fluoropropyl group is a common motif in positron emission tomography (PET) tracers. This compound can be used in the synthesis of labeled compounds, such as N-desmethyl-loperamide analogues, which have potential as imaging agents for studying physiological processes.[3][8]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification.

Protocol 1: Synthesis of 3-Fluoropropyl Benzyl Ether (Williamson Ether Synthesis)

This protocol details the O-alkylation of this compound with benzyl bromide. The choice of sodium hydride, a strong, non-nucleophilic base, ensures complete and rapid deprotonation of the alcohol to form the reactive alkoxide.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification start Flame-dry flask under N₂/Ar add_naoh Add NaH to anhydrous THF start->add_naoh cool_0c Cool to 0 °C add_naoh->cool_0c add_alcohol Add this compound dropwise cool_0c->add_alcohol stir_rt Stir at RT (30 min) add_alcohol->stir_rt add_bromide Add Benzyl Bromide dropwise at 0 °C stir_rt->add_bromide reflux Heat to Reflux (Monitor by TLC) add_bromide->reflux quench Quench with aq. NH₄Cl reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (MgSO₄), Filter wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify via Column Chromatography concentrate->purify

Caption: Experimental workflow for Williamson Ether Synthesis.

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).[9] Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decanting the hexanes via cannula. Add anhydrous THF to the flask.

  • Alkoxide Formation: Cool the resulting suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[11]

  • Purification: Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-fluoropropyl benzyl ether.

Protocol 2: Oxidation to 3-Fluoropropanal using Pyridinium Chlorochromate (PCC)

This protocol uses PCC, a relatively mild oxidizing agent, to minimize the risk of over-oxidation to the carboxylic acid. The reaction is run in dichloromethane (DCM), an inert solvent that is compatible with the reagent.

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add PCC (1.5 eq) and anhydrous DCM.

  • Addition of Alcohol: Add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred suspension in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

  • Filtration: Pass the entire mixture through a short plug of silica gel to filter out the chromium byproducts, washing thoroughly with additional diethyl ether.

  • Concentration: Collect the filtrate and carefully concentrate it under reduced pressure (Note: the product, 3-fluoropropanal, is volatile). It is crucial to use a cold water bath on the rotary evaporator.

  • Use: The crude 3-fluoropropanal is often of sufficient purity for immediate use in subsequent reactions. If higher purity is required, distillation under reduced pressure may be performed, though care must be taken due to the product's volatility.

References

  • LookChem. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Fluorine notes. (n.d.). Synthesis of 3-perfluoroalkylpropanals and 3-perfluoroalkylpropionitriles.
  • Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group.
  • Zhang, W., et al. (2021). Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH.
  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
  • Royal Society of Chemistry. (2024). Recent advances in the three-component synthesis of difluorinated compounds. Organic & Biomolecular Chemistry.
  • ChemBK. (2024). 3-Fluoropropanol.
  • Exploring 1-Fluoro-3-Bromopropane: A Key Intermediate in Organic Synthesis. (n.d.).
  • Organic Syntheses. (2020). Synthesis and Acylation of 1,3-Thiazinane-2-thione.
  • Organic Syntheses. (n.d.). is added dropwise via the graduated addition funnel...
  • PubChem. (n.d.). 3-Fluoro-1-propanol.
  • PubChem - NIH. (n.d.). 3-Fluoro-1-propanol | C3H7FO | CID 68042.
  • Organic Syntheses. (2022). Synthesis of (((1R,3S,3'S)-3,3'-Diethyl....

Sources

Application Note & Protocols: Synthesis of γ-Fluorinated Amino Acids Utilizing 3-Fluoropropan-1-ol as a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Amino Acid Chemistry

The introduction of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug design.[1][2][3] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate the biological characteristics of peptides and small molecule drugs.[4][5] Incorporating fluorinated amino acids can enhance metabolic stability by blocking sites of enzymatic degradation, alter protein conformation, increase binding affinity to target receptors, and fine-tune lipophilicity to improve pharmacokinetic profiles.[6][7][8]

This guide provides a detailed, two-step synthetic strategy for preparing γ-fluorinated amino acids, using the readily available and cost-effective building block, 3-fluoropropan-1-ol. We will focus on a robust and scalable pathway involving the oxidation of the alcohol to the corresponding aldehyde, followed by a classic Strecker amino acid synthesis. The protocols are designed to be clear, reproducible, and grounded in well-established chemical principles, providing researchers with a practical entry point into this valuable class of compounds.

Overview of the Synthetic Strategy

The conversion of this compound to a γ-fluorinated amino acid is efficiently achieved in two fundamental steps. This approach leverages classic, high-yielding organic transformations that are well-documented in the literature and adaptable to standard laboratory settings.

  • Step 1: Oxidation. The primary alcohol, this compound, is first oxidized to the corresponding aldehyde, 3-fluoropropanal. This transformation is critical as the aldehyde functionality is the electrophilic precursor required for the subsequent amino acid synthesis. We will detail the use of a Jones oxidation, a powerful and reliable method for this conversion.

  • Step 2: Strecker Synthesis. The crude 3-fluoropropanal is then subjected to a one-pot, three-component Strecker reaction.[9][10][11] This reaction involves the formation of an α-aminonitrile from the aldehyde, ammonia, and a cyanide source, which is then hydrolyzed to yield the final α-amino acid product.[12][13]

The overall workflow is depicted below.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Strecker Synthesis A This compound B 3-Fluoropropanal A->B Jones Reagent (CrO₃, H₂SO₄, Acetone) C α-Amino-γ-fluorobutyronitrile (Intermediate) B->C NH₄Cl, KCN (or NaCN) D 4-Fluoro-2-aminobutanoic acid (Final Product) C->D Acid Hydrolysis (e.g., 6M HCl, heat)

Caption: Overall synthetic workflow from this compound.

Detailed Experimental Protocols

Safety First: Working with fluorinated organic compounds, strong oxidants (chromium trioxide), and cyanide salts requires strict adherence to safety protocols.[14][15] All operations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory.[14][15] An emergency plan for cyanide exposure should be in place.

Protocol 1: Jones Oxidation of this compound

This protocol describes the oxidation of the primary alcohol to an aldehyde. The causality for choosing Jones reagent lies in its potency and efficiency in oxidizing primary alcohols to carboxylic acids; however, by carefully controlling the temperature and reaction time, and by using the aldehyde in the next step without prolonged exposure to the oxidant, the reaction can be effectively stopped at the aldehyde stage for immediate use.

ParameterValue / ReagentMolesRationale
Starting MaterialThis compound50 mmolThe fluorinated building block.
SolventAcetone100 mLA standard solvent for Jones oxidation that is inert under the reaction conditions.
OxidantJones Reagent (2.7 M)~20 mLA potent chromium-based oxidant. Prepared separately. See preparation below.
Temperature0 °C to 5 °C-Controls the reaction rate and minimizes over-oxidation and side reactions.
Reaction Time~30 minutes-Monitored by TLC to ensure consumption of starting material.

Preparation of Jones Reagent (2.7 M):

  • Caution: This reagent is highly corrosive and carcinogenic. Prepare in a fume hood.

  • In a flask suitable for cooling, carefully and slowly add 23 mL of concentrated sulfuric acid to 40 mL of deionized water in an ice bath.

  • In small portions, add 26.7 g of chromium trioxide (CrO₃) to the acidic solution with constant stirring.

  • Once fully dissolved, dilute the solution with deionized water to a final volume of 100 mL. Store in a clearly labeled, sealed container.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (3.90 g, 50 mmol) and 100 mL of acetone. Cool the flask in an ice/water bath to 0 °C.

  • Addition of Oxidant: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution. Maintain the internal temperature below 5 °C. An immediate color change from orange-red to a murky green/blue will be observed. The addition should take approximately 20-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate system). The reaction is typically complete once the starting alcohol spot has disappeared.

  • Quenching: Once the reaction is complete, carefully quench the excess oxidant by adding isopropanol dropwise until the orange color no longer persists and the solution remains green.

  • Work-up (for immediate use): The resulting mixture containing the crude 3-fluoropropanal is typically not isolated due to its volatility and reactivity. The acetone can be removed under reduced pressure (at low temperature) and the aqueous residue can be directly used in the subsequent Strecker synthesis. For characterization purposes, a small aliquot can be extracted with cold diethyl ether, but this is often impractical for the full scale.

Protocol 2: Strecker Synthesis of 4-Fluoro-2-aminobutanoic acid

This protocol converts the crude 3-fluoropropanal into the target amino acid. The mechanism involves the in-situ formation of an imine from the aldehyde and ammonia, followed by nucleophilic attack by the cyanide ion. The resulting α-aminonitrile is then hydrolyzed under harsh acidic conditions to yield the carboxylic acid.[9][12][13]

ParameterValue / ReagentMolesRationale
Starting MaterialCrude 3-Fluoropropanal~50 mmolFrom Protocol 1.
Ammonia SourceAmmonium Chloride (NH₄Cl)55 mmolProvides ammonia and maintains a mildly acidic pH to facilitate imine formation.
Cyanide SourcePotassium Cyanide (KCN)55 mmolEXTREMELY TOXIC. The nucleophile that forms the nitrile.
Hydrolysis Agent6 M Hydrochloric Acid (HCl)~100 mLStrong acid required to hydrolyze the stable nitrile group to a carboxylic acid.
TemperatureRT (Step 1), Reflux (Step 2)-Step 1 is run at room temperature; Step 2 (hydrolysis) requires heat.

Step-by-Step Procedure:

  • α-Aminonitrile Formation: To the aqueous residue containing crude 3-fluoropropanal from the previous step, add a solution of ammonium chloride (2.94 g, 55 mmol) in 20 mL of water, followed by a solution of potassium cyanide (3.58 g, 55 mmol) in 20 mL of water. Caution: This will generate HCN gas. Perform in a highly efficient fume hood. Stir the reaction mixture vigorously at room temperature overnight (12-16 hours).

  • Reaction Monitoring: The formation of the aminonitrile can be monitored by TLC or LC-MS if desired, though it is often taken directly to the next step.

  • Hydrolysis Setup: Carefully transfer the reaction mixture to a robust round-bottom flask. In the fume hood, slowly and cautiously add 100 mL of 6 M HCl. The addition will be exothermic and may release residual HCN gas.

  • Hydrolysis: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours. This harsh step is necessary to fully hydrolyze the nitrile to the carboxylic acid and the amide intermediate.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent (water and excess HCl) under reduced pressure using a rotary evaporator.

    • The resulting solid residue is the hydrochloride salt of the amino acid. To obtain the free amino acid (zwitterion), dissolve the residue in a minimum amount of water and adjust the pH to ~6-7 using a base such as pyridine or a basic ion-exchange resin.

    • The product will often precipitate at its isoelectric point. It can be collected by vacuum filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.

Characterization

The final product, 4-fluoro-2-aminobutanoic acid, should be characterized using standard analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure. ¹⁹F NMR will show a characteristic signal for the fluorine atom, and its coupling to adjacent protons in the ¹H NMR spectrum is a key diagnostic feature.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid and amine stretches.

Concluding Remarks

This application note provides a comprehensive and practical guide for the synthesis of γ-fluorinated amino acids from this compound. The two-step sequence, involving a Jones oxidation followed by a Strecker synthesis, represents a reliable and scalable route to access these valuable building blocks. The strategic incorporation of fluorine continues to be a powerful tool in drug discovery, and robust synthetic methods like the one detailed here are critical for enabling further research and development in this exciting field.[16][17]

References

  • Beilstein-Institut zur Förderung der Chemischen Wissenschaften. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals.
  • Naulet, T., PLAPPART, M., & Koksch, B. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry.
  • Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
  • Brigaud, T., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules.
  • Naulet, T., Plappart, M., & Koksch, B. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ResearchGate.
  • Naulet, T., Plappart, M., & Koksch, B. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv.
  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
  • Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.
  • Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online.
  • Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Giesy, J. P., & Kannan, K. (2002). Fluorinated Organic Chemicals: A Review. ResearchGate.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • Glaser, T., & Seeberger, P. H. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Mass.gov. (n.d.). Fluorinated Compounds.
  • Hunter, L. (2021). Synthesis of complex unnatural fluorine-containing amino acids. PubMed Central (PMC).
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Qiu, X., & Qing, F. (2012). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate.
  • Li, L., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry.

Sources

protocol for synthesizing radiotracers with 3-Fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Radiotracers Using 3-Fluoropropan-1-ol

Abstract

This document provides a detailed guide for the synthesis of radiotracers incorporating the 3-fluoropropyl moiety, with a primary focus on the preparation of [¹⁸F]this compound ([¹⁸F]FPrOH). The 3-[¹⁸F]fluoropropoxy group is a valuable component in the design of various positron emission tomography (PET) radiotracers.[1] This guide offers two core protocols: the direct, one-step radiosynthesis of [¹⁸F]FPrOH from a cyclic precursor, and its subsequent application as a nucleophilic building block for creating more complex PET tracers. As a senior application scientist, this note is structured to provide not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the radiochemical processes. All protocols are designed to be self-validating and are supported by authoritative references from peer-reviewed literature.

Introduction: The Significance of [¹⁸F]Fluoropropoxy Moieties in PET

Positron Emission Tomography (PET) is a powerful molecular imaging modality that relies on the administration of molecules labeled with positron-emitting radionuclides. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable physical and chemical properties, including a convenient half-life (109.8 min), low positron energy (0.633 MeV) which results in high-resolution images, and the feasibility of large-scale production.[2][3]

The introduction of ¹⁸F into biologically active molecules can be challenging. One successful strategy involves the use of small, fluorinated building blocks, or "prosthetic groups." The 3-[¹⁸F]fluoropropoxy group is particularly useful in radiotracer development.[4] Its inclusion can modify the pharmacokinetic properties of a parent molecule, and [¹⁸F]this compound ([¹⁸F]FPrOH) serves as a key intermediate for introducing this moiety. This document details a robust and efficient method for the synthesis of [¹⁸F]FPrOH and its application.

Core Principles of Nucleophilic [¹⁸F]Radiosynthesis

The protocols described herein rely on nucleophilic substitution, which is the most common method for ¹⁸F-labeling.[5] Understanding the core principles is crucial for successful and reproducible radiosynthesis.

  • [¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in [¹⁸O]H₂O.[6] In this aqueous state, the fluoride ion is heavily solvated by water molecules, which significantly reduces its nucleophilicity.[5] To overcome this, the [¹⁸F]F⁻ is trapped on an anion exchange cartridge (e.g., QMA), and the [¹⁸O]H₂O is recovered. The [¹⁸F]F⁻ is then eluted with a solution of a phase transfer catalyst, such as Kryptofix 222 (K₂₂₂), and a base (e.g., K₂CO₃) in a mixture of acetonitrile and water.[6][7]

  • The Role of the Kryptofix Complex: K₂₂₂ is a cryptand that strongly chelates the potassium ion (K⁺), leaving the [¹⁸F]F⁻ anion "naked" and highly reactive. The organic shell of the K₂₂₂/[K]⁺ complex renders the salt soluble in anhydrous, polar aprotic solvents like acetonitrile or DMSO, which are ideal for Sₙ2 reactions.

  • Anhydrous Reaction Conditions: Following elution, residual water is removed by azeotropic distillation with acetonitrile. This drying step is critical, as even trace amounts of water can protonate the fluoride ion or hydrolyze sensitive precursors, drastically reducing radiochemical yield.[5]

Protocol 1: Direct, One-Step Synthesis of [¹⁸F]this compound ([¹⁸F]FPrOH)

This protocol is adapted from a facile, one-step method that provides high radiochemical yields.[4][8] The synthesis involves the nucleophilic ring-opening of a cyclic carbonate precursor, 1,3-dioxan-2-one, by the activated [¹⁸F]fluoride.

Principle and Reaction Scheme

The reaction proceeds via an Sₙ2 attack of the [K/K₂₂₂]⁺[¹⁸F]⁻ complex on one of the methylene carbons of 1,3-dioxan-2-one. This opens the ring and, after hydrolysis of the intermediate, yields [¹⁸F]FPrOH with the release of carbon dioxide.

Scheme 1: Synthesis of [¹⁸F]this compound

Materials and Equipment
  • Automated Radiosynthesis Module: (e.g., GE TRACERlab™, IBA Synthera®, etc.)

  • Precursor: 1,3-dioxan-2-one

  • Reagents: Kryptofix 222 (K₂₂₂), Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN, anhydrous), Diethylene Glycol (DEG) or Dimethyl Sulfoxide (DMSO), Water for Injection (WFI).

  • Cartridges: Quaternary Methyl Ammonium (QMA) anion exchange cartridge, Sep-Pak® C18 cartridge.

  • QC Equipment: Radio-HPLC with a suitable column (e.g., reverse-phase C18), Radio-TLC.

Detailed Step-by-Step Protocol
  • [¹⁸F]Fluoride Trapping: Deliver aqueous [¹⁸F]fluoride from the cyclotron target to the synthesis module and pass it through a pre-conditioned QMA light cartridge to trap the [¹⁸F]F⁻.

  • Elution: Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using an eluent solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in 80:20 MeCN/WFI (1 mL).

  • Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen or under vacuum to remove the water and acetonitrile. Add an additional 1-2 mL of anhydrous MeCN and repeat the drying step twice to ensure anhydrous conditions.

  • Radiolabeling Reaction: Add a solution of 1,3-dioxan-2-one (10-15 mg) dissolved in diethylene glycol or DMSO (0.5-1.0 mL) to the dried [K/K₂₂₂]⁺[¹⁸F]⁻ complex.[4][8]

  • Heating: Seal the reaction vessel and heat to 160-165 °C for 10-15 minutes.[4][8] The high temperature is necessary to drive the ring-opening reaction.

  • Cooling: After the reaction is complete, cool the vessel to < 50 °C.

Purification

Due to its volatility, [¹⁸F]FPrOH can be effectively purified by simple distillation from the high-boiling point reaction solvent (DEG).[4][8]

  • Distillation: Apply a vacuum to the reaction vessel while gently heating (~70-80 °C) to distill the volatile [¹⁸F]FPrOH into a collection vial containing a small amount of saline or WFI.

  • SPE Purification (Alternative): Alternatively, the reaction mixture can be diluted with water and passed through a C18 Sep-Pak cartridge. The [¹⁸F]FPrOH is retained, while unreacted [¹⁸F]fluoride and polar impurities are washed away. The product is then eluted with ethanol or an ethanol/water mixture.

Synthesis Workflow Diagram

G cluster_prep [18F]Fluoride Preparation cluster_synthesis Radiolabeling cluster_purification Purification & QC f18_target [18F]Fluoride in [18O]H2O qma Trap on QMA Cartridge f18_target->qma elute Elute with K2CO3/K222 qma->elute dry Azeotropic Drying elute->dry precursor Add 1,3-dioxan-2-one in DEG dry->precursor react Heat Reaction Vessel (165°C, 15 min) precursor->react distill Vacuum Distillation react->distill qc Quality Control (HPLC, TLC) distill->qc product Final Product: [18F]FPrOH qc->product

Caption: Automated workflow for the synthesis of [¹⁸F]this compound.

Protocol 2: Application of [¹⁸F]FPrOH as a Radiosynthon

Once synthesized, [¹⁸F]FPrOH can be used as a nucleophile to label other molecules, typically through O-alkylation of a suitable precursor.[4] This often involves converting the alcohol to a better leaving group (e.g., tosylate, mesylate) or using it directly in a coupling reaction. This section demonstrates its use in synthesizing an [¹⁸F]fluoroalkyl aryl ether.

Principle and Reaction Scheme

This example shows the coupling of [¹⁸F]FPrOH with a precursor containing a good leaving group, such as a nitro-activated aromatic fluoride (SₙAr reaction). The alcohol is first deprotonated with a base to form the more nucleophilic alkoxide.

Scheme 2: Synthesis of an [¹⁸F]3-fluoropropyl aryl ether

Detailed Step-by-Step Protocol
  • Synthesize [¹⁸F]FPrOH: Prepare and purify [¹⁸F]FPrOH as described in Protocol 1, collecting it in an anhydrous solvent like DMSO.

  • Deprotonation: To the solution of [¹⁸F]FPrOH, add a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) at room temperature and stir for 5 minutes to form the alkoxide.

  • Coupling Reaction: Add the labeling precursor (e.g., 1-fluoro-4-nitrobenzene) to the reaction mixture.

  • Heating: Seal the vessel and heat at 100-120 °C for 10-15 minutes to drive the coupling reaction.

  • Quenching and Purification: Cool the reaction mixture. Quench carefully with water and purify the final product using semi-preparative HPLC.

Synthesis Workflow Diagram

G cluster_activation Nucleophile Activation cluster_synthesis Coupling Reaction cluster_purification Final Processing start Start with Purified [18F]FPrOH in DMSO add_base Add Base (e.g., NaH) start->add_base stir Stir at RT (5 min) add_base->stir add_precursor Add Precursor (e.g., 1-fluoro-4-nitrobenzene) stir->add_precursor react Heat Reaction Vessel (120°C, 15 min) add_precursor->react quench Quench with H2O react->quench hplc Semi-Prep HPLC Purification quench->hplc formulate Formulate Final Radiotracer hplc->formulate

Caption: Workflow for using [¹⁸F]FPrOH as a nucleophilic building block.

Quality Control (QC) for [¹⁸F]-Labeled Radiotracers

Comprehensive quality control is mandatory for any radiopharmaceutical intended for human use to ensure patient safety and diagnostic accuracy.[9][10] QC tests must be performed on the final product before release.[11]

QC Test Method Acceptance Criteria (Typical) Rationale
Identity Radio-HPLCRetention time of the radioactive peak matches that of a non-radioactive standard.Confirms the correct radiotracer was synthesized.[11]
Radiochemical Purity (RCP) Radio-HPLC, Radio-TLC≥ 95% of total radioactivity is the desired product.Ensures that radioactive impurities are minimal to avoid off-target binding and poor image quality.[11][12]
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% of radioactivity is from ¹⁸F (characteristic 511 keV peak).Confirms the absence of other radioactive isotopes.
pH pH meter or pH strip4.5 - 7.5Ensures the final formulation is physiologically compatible and safe for injection.[11]
Residual Solvents Gas Chromatography (GC)Levels must be below USP/Ph. Eur. limits (e.g., Acetonitrile < 410 ppm).High levels of organic solvents can be toxic.[11]
Kryptofix 222 Spot test or LC-MS< 50 µg/mLK₂₂₂ is toxic and must be removed to safe levels.[11]
Sterility Incubation in culture mediaNo microbial growth.Ensures the product is free from bacteria.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is the max dose in mL)Ensures the product is free from fever-inducing pyrogens.

Data Summary and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of [¹⁸F]FPrOH based on published data.[4][8]

Parameter Value Notes
Precursor (1,3-dioxan-2-one) 10-15 mg
Reaction Solvent Diethylene Glycol (DEG)0.5 - 1.0 mL
Reaction Temperature 165 °C
Reaction Time 15 min
Total Synthesis Time ~60 minFrom end of bombardment (EOB) to final product.[4]
Radiochemical Yield (RCY) 65.6 ± 10.2 %Decay-corrected.[4]
Radiochemical Purity > 98%After purification.
Molar Activity (Aₘ) > 37 GBq/µmol (>1 Ci/µmol)Dependent on starting activity and system cleanliness.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low [¹⁸F]F⁻ Trapping Efficiency QMA cartridge not pre-conditioned; Incorrect pH.Pre-condition QMA with ethanol and water; Ensure target water is not overly acidic or basic.
Low Radiochemical Yield (RCY) Insufficient drying (residual water); Precursor degradation; Low reaction temperature or short time.Ensure azeotropic drying is complete; Check precursor purity and stability; Optimize reaction conditions (temp/time).
Low Radiochemical Purity (RCP) Incomplete reaction; Side reactions; Inefficient purification.Increase reaction time/temperature; Optimize purification method (e.g., HPLC gradient, SPE cartridge choice).
Final Product Fails pH Test Acidic or basic residue from synthesis.Ensure final formulation is buffered with sterile phosphate buffer or saline.
High Residual Solvent Levels Incomplete evaporation during formulation.Ensure product is sufficiently purged with nitrogen after HPLC purification to remove organic mobile phase.

Conclusion

The synthesis of radiotracers using [¹⁸F]this compound is a robust and versatile strategy in PET radiochemistry. The direct, one-step synthesis of [¹⁸F]FPrOH from 1,3-dioxan-2-one provides a high-yield pathway to a valuable radioactive building block.[4][8] This synthon can then be incorporated into more complex molecules to develop novel PET imaging agents. Adherence to the detailed protocols, understanding the underlying chemical principles, and rigorous quality control are essential for the successful and safe production of these radiotracers for preclinical and clinical research.

References

  • IAEA. (n.d.). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency.
  • Sheng, D., et al. (2013). 2-[18F]fluoroethanol and 3-[18F]fluoropropanol: facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F]fluoroalkyl aryl ester and ether PET tracers. Nuclear Medicine and Biology, 40(6), 850-857.
  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals.
  • El-Sadek, M., et al. (n.d.). Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis. Journal of Nuclear Medicine.
  • Gomes, P. S., et al. (2016). Towards the Full Automation of QC Release Tests for [F-18]fluoride-labeled Radiotracers. ResearchGate.
  • Scott, P. J. (n.d.). SYNTHESIS OF FLUORINE-18 LABELLED RADIOTRACERS FOR POSITRON EMISSION TOMOGRAPHY. McMaster University.
  • Di Iorio, V., et al. (2021). [18F]F-PSMA-1007 Radiolabelling without an On-Site Cyclotron: A Quality Issue. MDPI.
  • Sheng, D., et al. (2013). 2-[18F]Fluoroethanol and 3-[18F]fluoropropanol: Facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F]fluoroalkyl aryl ester and ether PET tracers. ResearchGate.
  • Li, G., et al. (2021). Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate. RSC Publishing.
  • Mossine, A. V., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. National Institutes of Health.
  • Scott, P. J., et al. (2019). One-pot Synthesis of High Molar Activity 6-[18F]Fluoro-L-DOPA by Cu-Mediated Fluorination of a BPin Precursor. National Institutes of Health.
  • Miller, J. M., et al. (2007). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC - NIH.
  • de Groot, T., et al. (2020). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. National Institutes of Health.
  • Cole, N. (2023). Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Knowledge Commons.
  • LookChem. (n.d.). This compound.

Sources

The Strategic Incorporation of 3-Fluoropropan-1-ol in the Agrochemical Discovery Pipeline: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Fluorinated Building Blocks in Modern Agrochemicals

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management, the strategic incorporation of fluorine has emerged as a paramount design principle. Fluorine-containing molecules often exhibit unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity, which can translate into superior performance in the field.[1] Among the diverse array of fluorinated synthons available to the discovery chemist, 3-Fluoropropan-1-ol stands out as a versatile and valuable building block. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a metabolically stable fluoroalkyl chain, opens a gateway to a multitude of chemical transformations and the synthesis of diverse agrochemical scaffolds.

This guide provides detailed application notes and protocols for the utilization of this compound in the development of novel agrochemicals. While the direct synthesis of a specific, commercialized agrochemical from this starting material is not extensively detailed in publicly available literature, this document will illustrate its application through the synthesis of a representative, hypothetical herbicidal candidate. This approach will demonstrate the practical utility and synthetic strategies for incorporating the valuable 3-fluoropropoxy moiety into plausible agrochemical frameworks.

Core Application: The Williamson Ether Synthesis for Incorporating the 3-Fluoropropoxy Moiety

A primary and highly effective method for integrating this compound into aromatic agrochemical scaffolds is the Williamson ether synthesis. This robust and well-established reaction involves the deprotonation of the alcohol to form a potent nucleophile, the 3-fluoropropoxide anion, which then displaces a leaving group on an aromatic or heteroaromatic ring via an SNAr mechanism, or on an alkyl halide via an SN2 reaction.

The general principle of this reaction is outlined below:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products This compound This compound (F-CH2CH2CH2-OH) Alkoxide_Formation Alkoxide Formation This compound->Alkoxide_Formation Aromatic_Substrate Aromatic Substrate (Ar-X, X = leaving group) Nucleophilic_Attack Nucleophilic Attack (SNAr or SN2) Aromatic_Substrate->Nucleophilic_Attack Base Strong Base (e.g., NaH, K2CO3) Base->Alkoxide_Formation Alkoxide_Formation->Nucleophilic_Attack Product 3-Fluoropropoxy-Aryl Ether (F-CH2CH2CH2-O-Ar) Nucleophilic_Attack->Product Byproduct Salt Byproduct Nucleophilic_Attack->Byproduct

Caption: General workflow of the Williamson ether synthesis to form a 3-fluoropropoxy-aryl ether.

Application Note 1: Synthesis of a Representative Phenoxy-Herbicide Candidate

Objective: To synthesize a hypothetical herbicidal candidate, 2-(4-(3-fluoropropoxy)phenoxy)acetic acid, by incorporating the 3-fluoropropoxy moiety onto a phenoxyacetic acid scaffold. This class of herbicides, known as phenoxy herbicides, function as synthetic auxins, inducing uncontrolled growth in broadleaf weeds.[2]

Protocol:

Step 1: Synthesis of 1-(3-Fluoropropoxy)-4-nitrobenzene (Intermediate 1)

This step involves the etherification of 4-nitrophenol with 1-bromo-3-fluoropropane (which can be synthesized from this compound).

ParameterValueRationale
Reactants 4-Nitrophenol, 1-Bromo-3-fluoropropane, Potassium Carbonate (K₂CO₃)4-Nitrophenol provides the aromatic core. 1-Bromo-3-fluoropropane is the alkylating agent. K₂CO₃ is a mild base suitable for deprotonating the phenol.
Solvent Acetone or Dimethylformamide (DMF)Polar aprotic solvents that facilitate SN2 reactions.
Temperature Reflux (Acetone) or 60-80 °C (DMF)Provides sufficient energy to overcome the activation barrier without significant side reactions.
Reaction Time 4-8 hoursTypically sufficient for complete conversion, monitored by TLC.
Work-up Filtration of K₂CO₃, evaporation of solvent, extraction with ethyl acetate, washing with water and brine, drying over Na₂SO₄, and concentration.Standard procedure to remove salts and solvent, and to isolate the crude product.
Purification Column chromatography on silica gel (Hexane/Ethyl Acetate gradient)To obtain the pure intermediate.

Step 2: Reduction of the Nitro Group to an Amine (Intermediate 2)

The nitro group of Intermediate 1 is reduced to an amine, which is a common precursor in agrochemical synthesis.

ParameterValueRationale
Reactants 1-(3-Fluoropropoxy)-4-nitrobenzene, Iron powder (Fe), Ammonium Chloride (NH₄Cl)A classic and cost-effective method for nitro group reduction.
Solvent Ethanol/Water mixtureProvides a suitable medium for the reaction.
Temperature RefluxAccelerates the reaction rate.
Reaction Time 2-4 hoursMonitored by TLC for the disappearance of the starting material.
Work-up Filtration through Celite, evaporation of ethanol, extraction with ethyl acetate, washing with water and brine, drying over Na₂SO₄, and concentration.To remove iron salts and isolate the aniline derivative.
Purification Column chromatography if necessary.The product is often pure enough for the next step.

Step 3: Synthesis of the Final Herbicide Candidate

This step involves the reaction of the synthesized aniline (Intermediate 2) with a suitable reagent to introduce the acetic acid moiety, a key feature of phenoxy herbicides. For simplicity, we will illustrate the synthesis of a related ether linkage.

A Representative Synthesis Workflow:

Herbicide_Synthesis cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_products Products 3-F-Propanol This compound Step1 Step 1: Williamson Ether Synthesis 3-F-Propanol->Step1 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->Step1 Intermediate1 1-(3-Fluoropropoxy)-4-nitrobenzene Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction Intermediate2 4-(3-Fluoropropoxy)aniline Step2->Intermediate2 Step3 Step 3: Acetic Acid Moiety Introduction Final_Product 2-(4-(3-fluoropropoxy)phenoxy)acetic acid (Hypothetical Herbicide) Step3->Final_Product Intermediate1->Step2 Intermediate2->Step3 Fungicide_Synthesis cluster_reactants Starting Materials cluster_steps Synthetic Step cluster_products Product Intermediate2 4-(3-Fluoropropoxy)aniline Step_Amide Amide Coupling Intermediate2->Step_Amide Pyrazole_Acid Pyrazole Carboxylic Acid Pyrazole_Acid->Step_Amide Final_Product Hypothetical Pyrazole Fungicide Step_Amide->Final_Product

Sources

Application Notes & Protocols: 3-Fluoropropan-1-ol as a Tracer Molecule in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Dual-Modality Molecular Probe

3-Fluoropropan-1-ol is a simple aliphatic alcohol distinguished by the presence of a single fluorine atom. This seemingly minor structural modification imparts unique properties that make it a valuable tool in biological research. Its utility spans two powerful analytical techniques: Positron Emission Tomography (PET) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • For PET Imaging: When the stable fluorine-19 isotope is replaced with the positron-emitting radioisotope fluorine-18 (¹⁸F), 3-[¹⁸F]Fluoropropan-1-ol becomes a PET tracer. The short half-life (109.8 minutes) and low positron energy of ¹⁸F make it ideal for high-resolution in vivo imaging.[1] 3-[¹⁸F]Fluoropropan-1-ol can be used directly or, more commonly, as a nucleophilic building block for synthesizing more complex radiotracers.[2][3]

  • For NMR Spectroscopy: The stable ¹⁹F isotope is 100% naturally abundant, possesses a high gyromagnetic ratio, and is virtually absent in biological systems.[4] This creates a clean background for ¹⁹F NMR studies, allowing this compound to be used as a non-radioactive probe to trace metabolic pathways and quantify drug biotransformation in vitro and in vivo.[5][6]

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in biological systems.

Physicochemical Properties

A clear understanding of the molecule's properties is fundamental to its application.

PropertyValueSource
Chemical Formula C₃H₇FO[7][8]
Molecular Weight 78.09 g/mol [7]
CAS Number 462-43-1[7]
Boiling Point 127.8 °C at 760 mmHg[9]
Density 0.963 g/cm³[9]
Flash Point 38.5 °C[9]
Solubility Soluble in Acetone, Methanol[9]

Principle of Application

Positron Emission Tomography (PET) with 3-[¹⁸F]Fluoropropan-1-ol

PET imaging relies on the detection of two 511 keV gamma photons produced by the annihilation of a positron emitted from a radionuclide (like ¹⁸F) with an electron in tissue. By mapping the origin of these photons, PET scanners can construct a 3D image representing the concentration of the radiotracer in the body over time.

3-[¹⁸F]Fluoropropan-1-ol serves primarily as a versatile precursor for creating more complex PET tracers. The 3-[¹⁸F]fluoropropoxy group is a common moiety in advanced radiotracers for oncology and neuroscience.[2][10] However, when used as a standalone tracer, it exhibits rapid clearance from major organs but suffers from significant in vivo defluorination .[2][3] This metabolic instability leads to the release of [¹⁸F]fluoride, which then accumulates in bone, creating a high background signal that can complicate image interpretation.[2][11]

  • Causality Behind Experimental Choice: The decision to use 3-[¹⁸F]Fluoropropan-1-ol is often driven by the need for a simple, hydrophilic, ¹⁸F-labeled building block. Its synthesis is straightforward, making it an attractive starting point for developing novel tracers, such as fluoropropylated amino acids or receptor ligands.[10][12] The key challenge, which must be addressed in tracer design, is mitigating the observed defluorination.[1][13]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR operates on the same principles as proton (¹H) NMR but detects the fluorine nucleus instead. The key advantages are:

  • High Sensitivity: ¹⁹F has a sensitivity of 83% compared to ¹H.

  • No Biological Background: The absence of endogenous fluorine in most biological systems means any detected signal is from the administered probe.[4]

  • Chemical Shift Sensitivity: The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an exquisite reporter on molecular interactions and metabolic changes.[6]

This compound can be introduced into cell cultures or animal models, and its metabolic fate can be tracked by observing the appearance of new ¹⁹F signals corresponding to its metabolites.[5][14] This allows for non-invasive, real-time monitoring of drug metabolism pathways without the need for radioactive materials.[15]

Experimental Workflows & Protocols

The successful application of this compound requires robust and reproducible experimental procedures.

Workflow for PET Tracer Development and Evaluation

The overall process for evaluating 3-[¹⁸F]Fluoropropan-1-ol or its derivatives involves a multi-stage approach from synthesis to in vivo validation.

G cluster_0 Radiochemistry cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Protocol 1: Radiosynthesis of 3-[¹⁸F]Fluoropropan-1-ol QC Quality Control (RC Purity, Molar Activity) Synthesis->QC Uptake Protocol 2: Cell Uptake Assay QC->Uptake Metabolism Metabolite Analysis Uptake->Metabolism Imaging Protocol 3: Small Animal PET/CT Imaging Metabolism->Imaging Biodist Ex Vivo Biodistribution Imaging->Biodist Data Data Analysis & Interpretation Biodist->Data

Caption: Workflow for PET tracer evaluation.

Protocol 1: Radiosynthesis of 3-[¹⁸F]Fluoropropan-1-ol

This protocol is adapted from the one-step method described by Pan et al.[2] It relies on the nucleophilic substitution of a cyclic precursor.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Quaternary Ammonium Carbonate (QMA) anion-exchange cartridge

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • 1,3-Dioxan-2-one (precursor)

  • Diethylene glycol (solvent)

  • Automated synthesis module or shielded hot cell

Procedure:

  • Trap [¹⁸F]Fluoride: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻.

  • Elute [¹⁸F]Fluoride: Elute the trapped [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Remove the water and acetonitrile by heating the reaction vessel under a stream of nitrogen. Repeat this step with additional anhydrous acetonitrile to ensure the [¹⁸F]F⁻/K₂₂₂ complex is anhydrous. This step is critical as water will compete with the leaving group in the nucleophilic reaction.

  • Radiolabeling Reaction: Add a solution of 1,3-dioxan-2-one in diethylene glycol to the dried [¹⁸F]F⁻/K₂₂₂ complex. Seal the reaction vessel and heat to 165°C for 10-15 minutes.[2]

  • Purification: Purify the resulting 3-[¹⁸F]Fluoropropan-1-ol from the reaction mixture by distillation under reduced pressure. Collect the product in a sterile vial containing saline for injection.

  • Quality Control: Analyze the final product for radiochemical purity (via radio-TLC or radio-HPLC), molar activity, pH, and residual solvents before in vivo use.

ParameterTypical ResultReference
Synthesis Time ~60 minutes[2]
Decay-Corrected Yield 58-82%[2][3]
Radiochemical Purity >99%N/A
Protocol 2: In Vitro Cellular Uptake Assay

This protocol provides a general framework for assessing the uptake of 3-[¹⁸F]Fluoropropan-1-ol in adherent cell lines.

Materials:

  • Adherent cells of interest (e.g., cancer cell line) seeded in 24-well plates

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES, pH 7.4)

  • 3-[¹⁸F]Fluoropropan-1-ol solution (~0.5-1.0 µCi/well)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.2 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Gamma counter or liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that ensures they reach 70-90% confluency on the day of the assay.[16] Incubate for 24-48 hours.

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cells once with 0.5 mL of pre-warmed HBSS-HEPES buffer.

  • Incubation: Add 0.5 mL of HBSS-HEPES buffer containing the desired concentration of 3-[¹⁸F]Fluoropropan-1-ol to each well. Incubate the plate at 37°C for predetermined time points (e.g., 5, 15, 30, 60 minutes).

    • Self-Validation: Include control wells for non-specific binding by adding a large excess of non-radioactive this compound or by incubating at 4°C.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with 1 mL of ice-cold PBS per well.[16] The cold temperature immediately halts most active transport processes.

  • Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for 10-15 minutes to ensure complete lysis.

  • Quantification: Transfer the lysate from each well into a counting tube. Measure the radioactivity using a gamma counter.

  • Normalization: In a parallel set of wells, trypsinize and count the cells or perform a protein assay (e.g., Bradford) to normalize the radioactivity counts to cell number or protein content.[17] Express results as a percentage of the added dose per million cells or per milligram of protein.

Protocol 3: Small Animal PET/CT Imaging

This protocol outlines the general procedure for performing in vivo imaging in a mouse model. All procedures must be in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[18][19]

Materials:

  • Small animal PET/CT scanner

  • Anesthesia system (isoflurane inhalation is common)

  • Heating pad to maintain animal body temperature

  • Sterile 3-[¹⁸F]Fluoropropan-1-ol solution in saline (typically 200-500 µCi per animal)[19]

  • Insulin syringe for injection

Procedure:

  • Animal Preparation: Anesthetize the mouse using an induction chamber with 3-4% isoflurane in oxygen.[19] Once induced, transfer the animal to the scanner bed and maintain anesthesia with 1.5-2% isoflurane via a nose cone.[18]

  • Tracer Administration: Administer a bolus of 3-[¹⁸F]Fluoropropan-1-ol via tail vein injection. Record the exact injected dose by measuring the syringe in a dose calibrator before and after injection.

  • Uptake Period: Allow the tracer to distribute for a predetermined period (e.g., 60 minutes) while the animal remains under anesthesia on the scanner bed.[20]

  • CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the PET data.[21]

  • PET Scan: Acquire a static or dynamic PET scan. A typical static scan might be 10-20 minutes in duration.

  • Recovery: After imaging, discontinue anesthesia and monitor the animal on a heating pad until it has fully recovered.

  • Image Reconstruction & Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and radioactive decay. Co-register the PET and CT images. Draw regions of interest (ROIs) on major organs (liver, kidneys, brain, muscle, bone) to quantify tracer uptake, typically expressed as Standardized Uptake Value (SUV) or percent injected dose per gram of tissue (%ID/g).

Metabolic Fate and Interpretation

A key aspect of using 3-[¹⁸F]Fluoropropan-1-ol is understanding its metabolic instability.

G cluster_0 Metabolic Pathways Tracer 3-[¹⁸F]Fluoropropan-1-ol (in Bloodstream) Clearance Rapid Renal Clearance (Excreted in Urine) Tracer->Clearance Major Pathway Defluorination In Vivo Defluorination (e.g., via CYP enzymes) Tracer->Defluorination Significant Side-Pathway Bone [¹⁸F]Fluoride Ion (Uptake in Bone) Defluorination->Bone

Sources

Application and Protocol Guide: Analytical Techniques for Monitoring Reactions with 3-Fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Alcohols in Research and Development

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly valuable in drug discovery and development.[1][2] 3-Fluoropropan-1-ol, a simple fluorinated alcohol, serves as a key building block in the synthesis of more complex fluorinated molecules, including amino acids and potential imaging radiotracers.[2]

Effective and efficient synthesis of these high-value compounds hinges on the precise monitoring of chemical reactions involving this compound. Real-time or near real-time analytical data allows researchers and process chemists to understand reaction kinetics, identify intermediates, quantify product yield, and ensure the final product's purity. This guide provides a comprehensive overview of the primary analytical techniques for monitoring reactions where this compound is either a reactant or a product, offering detailed protocols and expert insights for their practical application.

Core Analytical Strategies: A Multi-faceted Approach

No single analytical technique is universally optimal for all reaction monitoring scenarios. The choice of method depends on the specific reaction conditions, the chemical properties of the reactants and products, and the information required. This guide will focus on a suite of powerful and complementary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). We will also touch upon the application of in-situ Fourier Transform Infrared (FTIR) spectroscopy.

The logical workflow for selecting and applying these techniques is outlined below:

Analytical Workflow for this compound Reaction Monitoring cluster_Reaction Reaction Involving this compound cluster_Monitoring Analytical Monitoring Techniques Reaction Synthesis or Subsequent Reaction NMR NMR Spectroscopy (¹H and ¹⁹F) Reaction->NMR Select appropriate technique(s) GC Gas Chromatography (GC-FID/GC-MS) Reaction->GC Select appropriate technique(s) HPLC High-Performance Liquid Chromatography (HPLC-RID) Reaction->HPLC Select appropriate technique(s) FTIR In-situ FTIR Reaction->FTIR Select appropriate technique(s) Data_Analysis Data Analysis and Reaction Profiling NMR->Data_Analysis Quantitative Analysis (qNMR) GC->Data_Analysis Quantitative Analysis (with/without derivatization) HPLC->Data_Analysis Quantitative Analysis FTIR->Data_Analysis Real-time Monitoring

Caption: Workflow for selecting and applying analytical techniques.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Powerhouse

NMR spectroscopy is an unparalleled tool for the in-situ, non-destructive monitoring of chemical reactions, providing rich structural information and inherent quantitative capabilities. For reactions involving this compound, both ¹H and ¹⁹F NMR are exceptionally informative.

A. The Power of Dual-Nuclei Monitoring: ¹H and ¹⁹F NMR

¹H NMR provides a detailed map of the proton environments in the molecule. For this compound, we can expect to see distinct signals for the protons on each of the three carbon atoms, with characteristic splitting patterns due to proton-proton and proton-fluorine coupling.

¹⁹F NMR is particularly advantageous for fluorinated compounds. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, close to that of protons.[3][4] Its large chemical shift range minimizes signal overlap, making it an excellent probe for monitoring the conversion of fluorine-containing reactants to products.[5]

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹HHO-CH₂ -~3.7Triplet of triplets (tt)JH-H ≈ 6, JH-F ≈ 6
¹H-CH₂ -CH₂F~2.0Doublet of triplets of triplets (dtt)JH-H ≈ 6, JH-H ≈ 5, JH-F ≈ 25
¹H-CH₂-CH₂ F~4.5Doublet of triplets (dt)JH-F ≈ 47, JH-H ≈ 6
¹⁹FF-CH₂-~-220 (vs. CFCl₃)Triplet of triplets (tt)JF-H ≈ 47, JF-H ≈ 25

Note: These are predicted values based on known chemical shift ranges and coupling constants for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

B. Case Study: Monitoring the Synthesis of this compound

A common synthesis route for this compound involves the nucleophilic substitution of a leaving group in a 3-substituted propanol, for example, from 1,3-propanediol via a sulfonate ester intermediate or directly from 3-chloropropan-1-ol. Let's consider the monitoring of the fluorination of a hypothetical mesylated propanol intermediate.

Reaction: CH₃SO₂OCH₂CH₂CH₂OH + KF → FCH₂CH₂CH₂OH + CH₃SO₂OK

By monitoring this reaction with ¹⁹F NMR, we would observe the disappearance of the signal for the fluoride ion (KF) and the appearance of a new signal corresponding to the covalently bound fluorine in this compound. Simultaneously, ¹H NMR would show the disappearance of the starting material's signals and the emergence of the characteristic peaks of the product.

Protocol: Quantitative NMR (qNMR) for In-Situ Reaction Monitoring

Quantitative NMR (qNMR) allows for the determination of the absolute or relative concentrations of species in a reaction mixture without the need for compound-specific calibration curves.

  • Sample Preparation:

    • In a standard 5 mm NMR tube, dissolve a known amount of a suitable internal standard in a deuterated solvent compatible with the reaction chemistry. The internal standard should have a simple spectrum with at least one signal that does not overlap with any reactant or product signals. For ¹⁹F NMR, a common internal standard is hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).

    • Add a known amount of the limiting reagent to the NMR tube.

    • Acquire an initial spectrum (t=0) to establish the initial concentrations.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the final reagent to the NMR tube.

    • Acquire a series of ¹H and/or ¹⁹F NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.

  • Data Processing and Analysis:

    • Process the spectra (phasing, baseline correction).

    • Integrate the signals of the internal standard, a characteristic signal of the starting material, and a characteristic signal of the product.

    • Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard using the following equation:

    Concentrationanalyte = (Integralanalyte / Nprotons/fluorines, analyte) * (Nprotons/fluorines, standard / Integralstandard) * Concentrationstandard

  • Kinetic Profile:

    • Plot the concentrations of the reactant and product as a function of time to generate a reaction profile.

qNMR Protocol cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis Prep Prepare NMR tube with: - Deuterated solvent - Internal standard - Limiting reagent Acq_t0 Acquire initial spectrum (t=0) Prep->Acq_t0 Initiate Initiate reaction Acq_t0->Initiate Acq_series Acquire spectra at regular intervals Initiate->Acq_series Process Process spectra Acq_series->Process Integrate Integrate signals Process->Integrate Calculate Calculate concentrations Integrate->Calculate Plot Plot concentration vs. time Calculate->Plot

Caption: Protocol for quantitative NMR (qNMR) monitoring.

II. Gas Chromatography (GC): A Versatile Separation Technique

GC is a powerful technique for separating and quantifying volatile compounds. For the analysis of this compound, a flame ionization detector (FID) is commonly used due to its excellent sensitivity to organic compounds. For unambiguous identification, coupling GC with a mass spectrometer (GC-MS) is the gold standard.

A. To Derivatize or Not to Derivatize?

A key consideration for the GC analysis of alcohols is whether to use derivatization.

  • Direct Injection: While possible, direct injection of small, polar alcohols like this compound can lead to poor peak shape (tailing) due to interactions with the stationary phase and the inlet.

  • Derivatization: Converting the polar hydroxyl group into a less polar ether or ester derivative, typically through silylation, can significantly improve chromatographic performance. This leads to sharper peaks, better resolution, and improved sensitivity.

Protocol: GC-FID Analysis of this compound (with Derivatization)

This protocol outlines a general method for the analysis of this compound using silylation as the derivatization method.

  • Sample Preparation and Derivatization:

    • To a 1 mL aliquot of the reaction mixture in a vial, add a known amount of an internal standard (e.g., n-dodecane).

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-FID Instrumentation and Conditions:

    Table 2: GC-FID Parameters for Derivatized this compound Analysis

ParameterSetting
Column Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min
Carrier Gas Helium, 1 mL/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min
  • Data Analysis:

    • Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times.

    • Generate a calibration curve by analyzing a series of standards with known concentrations of this compound and the internal standard.

    • Quantify the amount of this compound in the reaction samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

III. High-Performance Liquid Chromatography (HPLC): For Less Volatile Analytes

HPLC is a valuable technique for analyzing compounds that are not sufficiently volatile for GC, or for reactions conducted in non-volatile matrices. For small alcohols like this compound, a Refractive Index Detector (RID) is often the detector of choice as it is a universal detector that responds to the presence of any analyte that has a different refractive index from the mobile phase.

Protocol: HPLC-RID Analysis of this compound

This protocol provides a general method for the analysis of this compound using HPLC with refractive index detection.

  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC-RID Instrumentation and Conditions:

    Table 3: HPLC-RID Parameters for this compound Analysis

ParameterSetting
Column Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) or a suitable reversed-phase C18 column
Mobile Phase Isocratic, e.g., 0.005 M H₂SO₄ in water for an ion-exclusion column, or a methanol/water mixture for a C18 column
Flow Rate 0.6 mL/min
Column Temperature 60 °C (for ion-exclusion columns)
Detector Refractive Index Detector (RID)
Injection Volume 10-20 µL
  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • Create a calibration curve by injecting standards of known concentrations.

    • Quantify the this compound in the reaction samples by comparing its peak area to the calibration curve.

IV. In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Real-time Reaction Insights

In-situ FTIR spectroscopy allows for the continuous monitoring of a reaction in real-time by inserting a probe directly into the reaction vessel. This technique is particularly useful for tracking the disappearance of reactants and the appearance of products by monitoring their characteristic infrared absorption bands. For example, in an esterification reaction of this compound, one could monitor the disappearance of the broad O-H stretch of the alcohol and the appearance of the C=O stretch of the ester product.

Conclusion: A Synergistic Approach to Reaction Optimization

The analytical techniques outlined in this guide provide a powerful toolkit for researchers, scientists, and drug development professionals working with this compound. By leveraging the strengths of NMR for structural elucidation and in-situ quantification, GC for the analysis of volatile components, and HPLC for less volatile mixtures, a comprehensive understanding of reaction progression can be achieved. The integration of these techniques enables rapid process optimization, ensures product quality, and accelerates the development of novel fluorinated compounds.

References

  • Supporting Inform
  • 19Flourine NMR. University of Ottawa. (URL: [Link])
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. (2017-12-18). (URL: [Link])
  • Fluorine NMR. University of California, Santa Barbara. (URL: [Link])

Sources

Topic: Laboratory-Scale Synthesis of 3-Fluoropropan-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] 3-Fluoropropan-1-ol is a valuable building block for introducing the 3-fluoropropyl moiety into drug candidates and other specialty chemicals.[2][3] This guide provides a detailed overview of common synthetic strategies for obtaining this compound and its derivatives on a laboratory scale. It includes field-proven, step-by-step protocols for direct deoxyfluorination and subsequent derivatization, emphasizing the rationale behind experimental choices and critical safety considerations.

Introduction: The Strategic Value of the 3-Fluoropropyl Moiety

The 3-fluoropropyl group serves as a key structural motif in pharmaceutical research. The presence of a fluorine atom at the terminal position can significantly alter the physicochemical properties of a lead compound. Unlike more proximal fluorination, the gamma-positioning of the fluorine in 3-fluoropropyl derivatives can influence molecular conformation and basicity of nearby functional groups without inducing significant steric hindrance. This unique profile makes this compound and its derivatives highly sought-after intermediates for synthesizing novel therapeutics and radiotracers for imaging.[2]

Overview of Synthetic Strategies

Several synthetic pathways can be employed to access this compound and its derivatives. The optimal choice depends on the starting material availability, scale, and desired functional group tolerance.

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Derivatives Propane-1,3-diol Propane-1,3-diol This compound This compound Propane-1,3-diol->this compound Deoxyfluorination (e.g., DAST) 3-Bromopropan-1-ol 3-Bromopropan-1-ol 3-Bromopropan-1-ol->this compound Halogen Exchange (e.g., KF) Oxetane Oxetane Oxetane->this compound Ring-Opening (e.g., HF source) 3-Fluoropropyl Tosylate 3-Fluoropropyl Tosylate This compound->3-Fluoropropyl Tosylate Tosylation 3-Fluoropropyl Esters 3-Fluoropropyl Esters This compound->3-Fluoropropyl Esters Esterification / Mitsunobu Other Derivatives Other Derivatives This compound->Other Derivatives Functionalization G Setup 1. Inert Atmosphere Setup (N2/Ar, Dry Glassware) Reagents 2. Dissolve Alcohol in Anhydrous DCM Setup->Reagents Cool 3. Cool to -78 °C (Dry Ice/Acetone) Reagents->Cool DAST_Add 4. Add DAST Dropwise Cool->DAST_Add Control Exotherm Warm 5. Warm to RT & Stir (1-2h) DAST_Add->Warm Quench 6. Quench Reaction (Sat. NaHCO3) Warm->Quench Neutralize Acid Extract 7. Extract with DCM Quench->Extract Wash 8. Wash Organic Layer (Water, Brine) Extract->Wash Dry 9. Dry (Na2SO4) & Concentrate Wash->Dry Purify 10. Purify via Column Chromatography Dry->Purify

Sources

Probing the Landscape of Protein Misfolding: An Application Guide to Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Misfolded States with Fluorinated Alcohols

The study of protein misfolding is paramount in understanding a host of debilitating human diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS). These pathologies are characterized by the aggregation of misfolded proteins into insoluble fibrils.[1][2] A central challenge in this field is the transient and heterogeneous nature of the intermediate species that precede the formation of stable aggregates. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as powerful tools to populate and stabilize these early misfolded states, providing a window into the critical initial events of protein aggregation.[3][4][5]

Unlike denaturants such as urea or guanidine hydrochloride that favor highly unfolded states, fluorinated alcohols are known to induce the formation of non-native secondary structures, particularly α-helices, in peptides and proteins that may otherwise adopt β-sheet or random coil conformations.[4][5][6] This unique property allows researchers to trap and characterize folding intermediates that may be critical precursors to pathogenic aggregation.[5][7] This guide provides a comprehensive overview of the mechanisms, applications, and detailed protocols for utilizing fluorinated alcohols in the study of protein misfolding.

The Mechanistic Underpinnings of Fluorinated Alcohol Action

The precise mechanism by which fluorinated alcohols induce conformational changes in proteins is a subject of ongoing investigation, with evidence supporting both direct and indirect effects.[4][5][7]

  • Direct Interactions: TFE and HFIP can directly interact with the protein backbone.[7] It is proposed that these alcohols can replace water molecules, forming hydrogen bonds with the peptide backbone and thereby stabilizing local secondary structures like α-helices.[7]

  • Solvent-Mediated (Indirect) Effects: Fluorinated alcohols significantly alter the properties of the aqueous solvent. They can disrupt the normal hydrogen-bonding network of water, leading to a decrease in solvent polarity. This altered environment weakens hydrophobic interactions that typically stabilize the tertiary structure of a protein, promoting a more extended conformation where the formation of local secondary structures is favored. Some studies suggest that TFE and HFIP can form micelle-like clusters that create a "nanocrowding" effect, which can also influence protein folding rates.[3]

The effectiveness of these alcohols in inducing helical structures generally follows the order: HFIP > TFE > isopropanol > ethanol > methanol.[3][8] This trend highlights the significant contribution of the fluorine atoms to their potent effects.[8]

Core Methodologies for Studying Fluorinated Alcohol-Induced Misfolding

Several biophysical techniques are particularly well-suited for characterizing the conformational changes and aggregation propensity of proteins in the presence of fluorinated alcohols.

Circular Dichroism (CD) Spectroscopy: A Window into Secondary Structure

CD spectroscopy is a cornerstone technique for monitoring changes in protein secondary structure.[9][10] The far-UV CD spectrum (typically 190-260 nm) provides a characteristic signature for different secondary structural elements.

  • α-helices: Exhibit strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

  • β-sheets: Show a negative band around 218 nm and a positive band around 195 nm.

  • Random coils: Have a strong negative band near 200 nm.

By titrating a protein solution with a fluorinated alcohol and recording the CD spectra at each concentration, one can monitor the transition from a native or unfolded state to a more structured, often α-helical, intermediate. This allows for the determination of the concentration of alcohol required to induce these changes and provides insights into the cooperativity of the transition.[6]

CD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis P Protein Solution (Known Concentration) Mix Titrate Protein with Increasing [FA] P->Mix FA Fluorinated Alcohol (TFE or HFIP) FA->Mix Buffer Appropriate Buffer (e.g., Phosphate) Spec Acquire Far-UV CD Spectra (190-260 nm) Mix->Spec For each concentration Plot Plot MRE at 222 nm vs. [FA] Spec->Plot Decon Secondary Structure Deconvolution Spec->Decon

Caption: Workflow for CD spectroscopy analysis of protein misfolding.

Protocol: Characterizing TFE-Induced Secondary Structure Changes using Circular Dichroism

Objective: To determine the effect of increasing concentrations of 2,2,2-trifluoroethanol (TFE) on the secondary structure of a target protein.

Materials:

  • Purified protein of interest (e.g., 0.1-0.2 mg/mL)

  • High-purity TFE

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Prepare a concentrated stock solution of your protein in the desired buffer. Ensure the buffer components have low absorbance in the far-UV region.

  • Prepare a series of protein-TFE solutions with varying TFE concentrations (e.g., 0% to 60% v/v). It is crucial to prepare these by adding the correct volumes of protein stock, buffer, and TFE to maintain a constant protein concentration across all samples.

  • Calibrate the CD spectropolarimeter according to the manufacturer's instructions.

  • Acquire a baseline spectrum of the buffer containing the highest concentration of TFE to be used.

  • Measure the far-UV CD spectrum of each protein-TFE sample from 260 nm to 190 nm at a controlled temperature (e.g., 25°C).

  • Process the data:

    • Subtract the corresponding buffer baseline from each protein spectrum.

    • Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) using the following formula: MRE (deg cm² dmol⁻¹) = (Observed Ellipticity (mdeg)) / (10 * n * c * l) where 'n' is the number of amino acid residues, 'c' is the molar concentration of the protein, and 'l' is the path length of the cuvette in cm.

  • Analyze the results:

    • Plot the MRE at 222 nm as a function of TFE concentration to visualize the conformational transition.

    • Utilize deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil at different TFE concentrations.

Trustworthiness Check: The experiment should include a control protein with a known and stable secondary structure to validate the instrument's performance and the experimental conditions. Replicate measurements are essential to ensure the reproducibility of the results.

Thioflavin T (ThT) Fluorescence Assay: Detecting Amyloid Fibril Formation

Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils.[1][2] This property makes it an invaluable tool for monitoring the kinetics of protein aggregation in real-time.[11] By inducing misfolding with fluorinated alcohols and then monitoring the ThT fluorescence over time, researchers can investigate how these partially folded intermediates are prone to aggregation.

ThT_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis P_FA Protein in Fluorinated Alcohol Mix_Incubate Mix and Incubate (with agitation) P_FA->Mix_Incubate ThT_Sol Thioflavin T Working Solution ThT_Sol->Mix_Incubate Measure Measure Fluorescence (Ex: ~440 nm, Em: ~482 nm) Mix_Incubate->Measure At regular time intervals Plot_Kinetics Plot Fluorescence Intensity vs. Time Measure->Plot_Kinetics Analyze Determine Lag Time and Growth Rate Plot_Kinetics->Analyze

Caption: Workflow for ThT fluorescence assay to monitor aggregation.

Protocol: Monitoring TFE-Induced Aggregation Kinetics with Thioflavin T

Objective: To assess the propensity of a TFE-induced partially folded protein state to form amyloid-like aggregates.

Materials:

  • Protein of interest

  • TFE

  • Thioflavin T (ThT)

  • Buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a ThT stock solution (e.g., 1 mM in water) and store it in the dark.

  • Prepare a reaction mixture containing the protein at the desired concentration, the optimal concentration of TFE (as determined by CD spectroscopy or titration), and a final concentration of ThT (typically 10-20 µM) in the appropriate buffer.[11]

  • Pipette replicates of the reaction mixture into the wells of the 96-well plate. Include negative controls containing the buffer and ThT without the protein.

  • Place the plate in a plate reader set to the desired temperature (e.g., 37°C). It is often beneficial to include intermittent shaking to promote aggregation.

  • Monitor the fluorescence intensity over time at an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 480-490 nm.[1][12][13]

  • Analyze the data:

    • Plot the average fluorescence intensity against time for each condition.

    • Analyze the resulting sigmoidal curve to determine key kinetic parameters, such as the lag time (the time before a significant increase in fluorescence) and the apparent growth rate (the slope of the exponential phase).[14][15][16]

Trustworthiness Check: To confirm that the observed increase in ThT fluorescence is due to amyloid fibril formation, the final samples should be examined by other methods, such as transmission electron microscopy (TEM) or atomic force microscopy (AFM), to visualize the fibrillar morphology.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights

NMR spectroscopy is a powerful technique for obtaining high-resolution structural and dynamic information about proteins in solution.[17][18] In the context of fluorinated alcohol-induced misfolding, NMR can be used to:

  • Identify regions of the protein that undergo conformational changes.

  • Characterize the structure of folding intermediates at the residue level.[17][19]

  • Probe the dynamics of these intermediate states.

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra are particularly useful as they provide a "fingerprint" of the protein, with each peak corresponding to a specific backbone amide proton and its attached nitrogen. Changes in the chemical shifts of these peaks upon the addition of a fluorinated alcohol indicate conformational changes in those specific regions of the protein.

NMR_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Labeled_P ¹⁵N-Labeled Protein FA_Titration Titrate with Fluorinated Alcohol Labeled_P->FA_Titration Acquire_HSQC Acquire ¹H-¹⁵N HSQC Spectra FA_Titration->Acquire_HSQC For each concentration Overlay_Spectra Overlay and Compare Spectra Acquire_HSQC->Overlay_Spectra CSP Chemical Shift Perturbation Analysis Overlay_Spectra->CSP

Caption: Workflow for NMR analysis of protein conformational changes.

Quantitative Data Summary

The optimal concentration of fluorinated alcohol and the resulting secondary structure changes are highly protein-dependent. The following table provides illustrative examples from the literature.

ProteinFluorinated AlcoholEffective Concentration Range (v/v)Predominant Structural ChangeReference Technique
β-LactoglobulinTFE10-20%β-sheet to α-helixCD Spectroscopy[6]
MelittinHFIP5-15%Unfolded to α-helixCD Spectroscopy[3]
Cytochrome cHFIPLow concentrationsAccumulation of a compact, denatured stateSpectroscopy[20]
Human Serum AlbuminTFE~15-30%Stabilization of the native state against urea denaturationCD & Fluorescence[8]

Troubleshooting and Considerations

  • Protein Aggregation: High concentrations of fluorinated alcohols can sometimes lead to protein precipitation.[21][22][23][24][25] It is advisable to perform experiments at various protein concentrations and to visually inspect samples for turbidity.

  • Hysteresis: The conformational transitions induced by fluorinated alcohols may not be fully reversible. It is important to check for hysteresis by dialyzing out the alcohol and re-examining the protein's structure.

  • Interpretation of ThT Assays: While ThT is a valuable tool, it is important to be aware of potential artifacts. Some compounds can interfere with the assay, and not all amyloidogenic proteins show a strong ThT response.[2]

Conclusion

Fluorinated alcohols are indispensable tools in the arsenal of researchers studying protein misfolding and aggregation. By stabilizing partially folded intermediates, they provide a unique opportunity to characterize the early conformational changes that can lead to the formation of pathogenic amyloid fibrils. The judicious application of the biophysical techniques outlined in this guide, coupled with careful experimental design and data interpretation, will continue to yield critical insights into the fundamental mechanisms of protein misfolding diseases and aid in the development of novel therapeutic strategies.

References

  • Hirota, N., Mizuno, K., & Goto, Y. (1997). Cooperative α-helix formation of beta-lactoglobulin and melittin induced by hexafluoroisopropanol. Protein Science, 6(2), 416-421. [Link]
  • Khan, J. M., Abdul-Rehman, B., & Khan, R. H. (2005). Influence of fluoro, chloro and alkyl alcohols on the folding pathway of human serum albumin. Archives of Biochemistry and Biophysics, 444(1), 46-55. [Link]
  • Thioflavin T spectroscopic assay. (n.d.).
  • Padin-Gonzalez, E., et al. (2021). Trifluoroethanol direct interactions with protein backbones destabilize α-helices. bioRxiv. [Link]
  • An, J., et al. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B, 118(40), 11643-11649. [Link]
  • Konno, T., Iwashita, J., & Nagayama, K. (1996). Fluorinated alcohol, the third group of cosolvents that stabilize the molten-globule state relative to a highly denatured state of cytochrome c. Protein Science, 5(5), 939-944. [Link]
  • Hocking, H. G., et al. (2013). ¹⁹F NMR Studies of a Desolvated Near-Native Protein Folding Intermediate. Journal of the American Chemical Society, 135(34), 12596-12599. [Link]
  • Hamada, D., Kuroda, Y., & Goto, Y. (1996). Trifluoroethanol-induced stabilization of the alpha-helical structure of beta-lactoglobulin: implication for non-hierarchical protein folding. Journal of Molecular Biology, 256(4), 728-738. [Link]
  • Jasanoff, A., & Fersht, A. R. (1994). Mechanism of Helix Induction by Trifluoroethanol: A Framework for Extrapolating the Helix-Forming Properties of Peptides from Trifluoroethanol/Water Mixtures Back to Water. Biochemistry, 33(8), 2129-2135. [Link]
  • Thioflavin T Assay. (2024). protocols.io. [Link]
  • α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. (2018). Bio-protocol. [Link]
  • About TFE: Old and new findings. (2019). EurekAlert!. [Link]
  • Gräbner, A., et al. (2021).
  • Iovene, M., et al. (2019). About TFE: Old and New Findings. Current Protein & Peptide Science, 20(5), 456-465. [Link]
  • He, K., et al. (2007). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 93(10), 3503-3512. [Link]
  • FTIR Spectroscopy for Analysis of Protein Secondary Structure. (n.d.).
  • About TFE: old and new findings. (n.d.).
  • Bom-Belo, V. D., et al. (2011). Role of partial protein unfolding in alcohol-induced protein aggregation. Protein Science, 20(1), 122-131. [Link]
  • Wu, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160651. [Link]
  • Neira, J. L. (2013). NMR as a Tool to Identify and Characterize Protein Folding Intermediates. Archives of Biochemistry and Biophysics, 531(1-2), 90-99. [Link]
  • Udgaonkar, J. B. (2003). NMR studies of protein folding. Current Science, 84(2), 186-194. [Link]
  • Evaluation of the Protein Secondary Structures Using Fourier Transform Infrared Spectroscopy. (2011). DergiPark. [Link]
  • Determination of Protein Secondary Structures using FTIR Spectroscopy. (2025). Shimadzu. [Link]
  • FTIR Analysis of Protein Structure. (n.d.). University of Wisconsin-Madison. [Link]
  • Dyson, H. J., & Wright, P. E. (1996). Insights into protein folding from NMR. Current Opinion in Structural Biology, 6(1), 21-25. [Link]
  • Matsuo, K., et al. (2009). Secondary-structure analysis of alcohol-denatured proteins by vacuum-ultraviolet circular dichroism spectroscopy.
  • Ader, C., et al. (2011). Kinetic analysis of protein aggregation monitored by real-time 2D solid-state NMR spectroscopy. Journal of Biomolecular NMR, 50(1), 1-8. [Link]
  • Troubleshooting Guide for Common Protein Solubility Issues. (2025).
  • Using circular dichroism spectra to estimate protein secondary structure. (2007).
  • AlphaFold 2 and NMR Spectroscopy: Partners to Understand Protein Structure, Dynamics and Function. (2022). Frontiers in Molecular Biosciences. [Link]
  • Detection and prevention of protein aggregation before, during, and after purification. (2004).
  • Analysis of protein aggregation kinetics. (2001). Methods in Enzymology, 338, 276-297. [Link]
  • Fluorine: A new element in protein design. (2011). Biotechnology and Genetic Engineering Reviews, 27(1), 217-234. [Link]
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]
  • Kinetic analysis of aggregation data. (2013). Methods in Molecular Biology, 1017, 201-217. [Link]
  • Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. (2015). Biochemistry, 54(43), 6640-6647. [Link]
  • Protein aggregation kinetics, mechanism, and curve-fitting: a review of the literature. (2016). The Journal of Physical Chemistry B, 120(27), 6435-6459. [Link]
  • Detection and prevention of protein aggregation before, during, and after purification. (2004).
  • Structural basis for the enhanced stability of highly fluorinated proteins. (2011). Proceedings of the National Academy of Sciences, 108(43), 17652-17657. [Link]
  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (2021). International Journal of Molecular Sciences, 22(19), 10478. [Link]
  • Circular Dichroism (CD) Analyses of Protein-Protein Interactions. (n.d.). SpringerLink. [Link]
  • Secondary-structure analysis of alcohol-denatured proteins by vacuum-ultraviolet circular dichroism spectroscopy. (n.d.).
  • Assay Interference by Aggregation. (2017). Assay Guidance Manual. [Link]
  • Protein misfolding and amyloid nucleation through liquid–liquid phase separation. (2024). Chemical Society Reviews. [Link]

Sources

Application Notes and Protocols for the Development of Novel Fungicides and Herbicides Utilizing 3-Fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of 3-Fluoropropan-1-ol in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign fungicides and herbicides is a cornerstone of modern agricultural research. The introduction of fluorine into organic molecules has consistently proven to be a highly effective strategy for enhancing the biological activity, metabolic stability, and overall performance of agrochemicals.[1] The 3-fluoropropyl moiety, derived from this compound, offers a unique combination of properties that make it an attractive building block for the synthesis of new crop protection agents.

The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, acidity, and metabolic stability.[2] This can lead to improved uptake by target organisms, enhanced transport to the site of action, and increased resistance to metabolic degradation, ultimately resulting in higher potency and potentially lower application rates. Furthermore, the 3-fluoropropyl group can act as a bioisostere for other common chemical functionalities, allowing for the strategic modification of known active compounds to improve their properties or circumvent resistance mechanisms.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile starting material for the synthesis of novel fungicidal and herbicidal candidates. We will detail synthetic strategies to generate diverse chemical libraries, followed by robust, step-by-step protocols for in vitro and in vivo screening to identify promising lead compounds.

I. Synthesis of Novel Agrochemical Candidates from this compound

The hydroxyl group of this compound serves as a convenient handle for a variety of chemical transformations, enabling its incorporation into a wide range of molecular scaffolds. The following section outlines key synthetic strategies.

A. Synthesis of 3-Fluoropropyl Ethers

Ether linkages are common in many biologically active molecules. The etherification of this compound with various phenolic or heterocyclic alcohols can generate a library of compounds for screening.

Protocol 1: Williamson Ether Synthesis of 3-Fluoropropyl Aryl Ethers

This protocol describes the synthesis of a 3-fluoropropyl ether of a substituted phenol.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-chlorophenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted phenol (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoropropyl aryl ether.

Causality: The sodium hydride acts as a strong base to deprotonate the phenol, forming a more nucleophilic phenoxide ion which then readily displaces the hydroxyl group of this compound (after its in-situ conversion to a better leaving group or direct reaction, though activation of the alcohol is often necessary for higher yields). Anhydrous conditions are crucial to prevent quenching of the sodium hydride.

B. Synthesis of 3-Fluoropropyl Esters and Amides

Ester and amide functionalities are prevalent in a vast number of commercial pesticides. The direct esterification or amidation of carboxylic acids with this compound provides a straightforward route to a diverse range of potential agrochemicals.

Protocol 2: Steglich Esterification to Synthesize 3-Fluoropropyl Esters

This protocol details the formation of an ester from a carboxylic acid and this compound.

Materials:

  • This compound

  • Carboxylic acid (e.g., 2,4-dichlorophenoxyacetic acid - a common herbicide scaffold)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure 3-fluoropropyl ester.

Causality: DCC is a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. DMAP acts as a catalyst to facilitate this process.

Protocol 3: Amide Synthesis from 3-Fluoropropyl Esters

Amides can be synthesized from the corresponding esters via aminolysis.

Materials:

  • 3-Fluoropropyl ester (synthesized as per Protocol 2)

  • Amine (e.g., ammonia, primary or secondary amine)

  • Methanol (or other suitable solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the 3-fluoropropyl ester (1.0 equivalent) in methanol.

  • Add the amine (2.0-5.0 equivalents, depending on the amine's volatility and reactivity) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude amide by recrystallization or flash column chromatography.

Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the 3-fluoropropoxy group. Heat is often required to drive this typically sluggish reaction to completion.[5][6]

C. Incorporation into Heterocyclic Scaffolds

Many successful fungicides and herbicides are based on heterocyclic ring systems. This compound can be used to introduce the 3-fluoropropyl group into these scaffolds, for example, by N-alkylation of nitrogen-containing heterocycles.

Protocol 4: N-Alkylation of a Heterocycle with 3-Fluoropropyl Bromide

First, this compound is converted to a more reactive alkylating agent.

Part 1: Synthesis of 3-Fluoropropyl Bromide

  • Materials: this compound, Phosphorus tribromide (PBr₃), anhydrous diethyl ether.

  • Procedure: Slowly add PBr₃ (0.4 equivalents) to a solution of this compound (1.0 equivalent) in anhydrous diethyl ether at 0 °C. Allow the reaction to warm to room temperature and stir for several hours. Carefully pour the reaction mixture onto ice and separate the organic layer. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and carefully distill to obtain 3-fluoropropyl bromide.

Part 2: N-Alkylation

  • Materials: Nitrogen-containing heterocycle (e.g., imidazole, triazole), 3-fluoropropyl bromide, a base (e.g., potassium carbonate, sodium hydride), and a suitable solvent (e.g., DMF, acetonitrile).

  • Procedure: To a solution of the heterocycle (1.0 equivalent) and base (1.5 equivalents) in the chosen solvent, add 3-fluoropropyl bromide (1.2 equivalents). Heat the reaction mixture and monitor by TLC. After completion, perform an aqueous workup and purify by column chromatography or recrystallization.

Causality: The conversion of the alcohol to a bromide creates a better leaving group, facilitating the SN2 reaction with the nucleophilic nitrogen of the heterocycle. The base is required to deprotonate the N-H of the heterocycle, increasing its nucleophilicity.

II. High-Throughput Screening for Fungicidal and Herbicidal Activity

Once a library of 3-fluoropropanol derivatives has been synthesized, the next critical step is to screen these compounds for biological activity.

A. In Vitro Fungicide Screening

Protocol 5: 96-Well Plate-Based Fungal Growth Inhibition Assay

This high-throughput method allows for the rapid screening of a large number of compounds against various fungal pathogens.[7][8][9][10]

Materials:

  • Synthesized compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Phytophthora infestans)[7][11][12]

  • Potato Dextrose Broth (PDB) or other suitable liquid culture medium

  • Sterile 96-well microtiter plates

  • Spore suspension of the test fungus, adjusted to a known concentration (e.g., 1 x 10⁵ spores/mL)

  • Positive control (commercial fungicide, e.g., Captan)

  • Negative control (DMSO)

  • Microplate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a sterile 96-well plate, add 198 µL of PDB to each well.

  • Add 2 µL of the test compound stock solution to the corresponding wells to achieve the desired final concentration (e.g., 100 µg/mL).

  • Include wells for the positive control (commercial fungicide at a known inhibitory concentration) and negative control (2 µL of DMSO).

  • Inoculate each well with 10 µL of the fungal spore suspension.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours.

  • Measure the optical density (OD) at 600 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * [1 - (OD_test - OD_blank) / (OD_negative_control - OD_blank)]

Data Presentation:

Compound IDConcentration (µg/mL)% Inhibition (Mean ± SD)
FPRO-00110095 ± 3
FPRO-00210012 ± 5
FPRO-00310088 ± 4
Captan1098 ± 2

Experimental Workflow Visualization:

Fungicide_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Plate_Loading 96-Well Plate Loading (Media, Compound, Spores) Compound_Prep->Plate_Loading Spore_Prep Spore Suspension Preparation Spore_Prep->Plate_Loading Incubation Incubation (48-72h) Plate_Loading->Incubation OD_Reading OD Measurement Incubation->OD_Reading Data_Analysis Calculate % Inhibition OD_Reading->Data_Analysis Hit_Identification Identify Active Compounds Data_Analysis->Hit_Identification

Caption: Workflow for in vitro fungicide screening.

B. In Vitro and Whole-Plant Herbicide Screening

Protocol 6: Seed Germination and Early Seedling Growth Assay (In Vitro)

This assay provides a rapid assessment of a compound's pre-emergent herbicidal activity.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone with a surfactant)

  • Seeds of indicator plant species (e.g., Arabidopsis thaliana, cress, lettuce)

  • Petri dishes with filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Place a sterile filter paper in each Petri dish.

  • Apply a known volume of the test compound solution to the filter paper and allow the solvent to evaporate.

  • Place a set number of seeds (e.g., 20) on the treated filter paper.

  • Add a standard volume of distilled water to each dish.

  • Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • After 7-10 days, measure the germination rate and the root and shoot length of the seedlings.

  • Calculate the percent inhibition of germination and growth compared to a solvent-treated control.

Protocol 7: Whole-Plant Greenhouse Screening

This assay evaluates the post-emergent herbicidal activity of the synthesized compounds on a variety of plant species.[13][14]

Materials:

  • Test compounds formulated for spraying (e.g., dissolved in acetone/water with a surfactant)

  • Potted plants of various species (e.g., a mix of broadleaf and grass weeds) at a consistent growth stage (e.g., 2-4 leaf stage)

  • Greenhouse with controlled environmental conditions

  • Spray chamber for uniform application

Procedure:

  • Arrange the potted plants in the spray chamber.

  • Apply the test compounds at a standard rate (e.g., 1 kg/ha ) using a calibrated sprayer.

  • Include a positive control (commercial herbicide) and a negative control (formulation blank).

  • Transfer the treated plants to the greenhouse and observe them for 14-21 days.

  • Visually assess the phytotoxicity on a scale of 0 (no effect) to 100 (complete plant death).

Data Presentation:

Compound IDApplication Rate ( kg/ha )Phytotoxicity (%) - Broadleaf WeedPhytotoxicity (%) - Grass Weed
FPRO-00419020
FPRO-00511585
FPRO-0061510
Glyphosate0.59595

Experimental Workflow Visualization:

Herbicide_Screening_Workflow cluster_synthesis Synthesis & Formulation cluster_whole_plant Whole-Plant Screening cluster_invitro In Vitro Screening Synthesis Synthesize 3-Fluoropropanol Derivatives Formulation Formulate Compounds for Spraying Synthesis->Formulation Petri_Dish_Assay Petri Dish Assay (7-10 days) Synthesis->Petri_Dish_Assay Application Spray Application Formulation->Application Plant_Growth Grow Test Plants Plant_Growth->Application Greenhouse Greenhouse Observation (14-21 days) Application->Greenhouse Assessment Visual Assessment of Phytotoxicity Greenhouse->Assessment Seed_Prep Prepare Seeds Seed_Prep->Petri_Dish_Assay Measurement Measure Germination & Growth Petri_Dish_Assay->Measurement

Caption: Workflow for in vitro and whole-plant herbicide screening.

III. Concluding Remarks

This compound represents a valuable and versatile building block for the discovery of novel fungicides and herbicides. The synthetic routes and screening protocols detailed in these application notes provide a robust framework for the generation and evaluation of new agrochemical candidates. By systematically exploring the chemical space accessible from this fluorinated starting material and employing rigorous biological screening, researchers can significantly enhance the probability of identifying next-generation crop protection solutions.

IV. References

  • Thürig, B. et al. Protocol on screening for fungicidal activity against important plant pathogens. dialogprotec. [Link]

  • Rizzo, D. M. et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH. [Link]

  • Scarabel, L. et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. [Link]

  • Gressel, J. (1987). In Vitro Plant Cultures for Herbicide Prescreening. Weizmann Research Portal. [Link]

  • Ma, L. et al. (2021). High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum. NIH. [Link]

  • Judelson, H. S. & Tooley, P. W. (2019). A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor Statistic. APS Journals. [Link]

  • Vicente, F. et al. (2022). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI. [Link]

  • Shaner, D. L. Primary Herbicide Screening. Weed Science Society of America. [Link]

  • Wang, Y. et al. (2022). High throughput screening of chemical fungicides in 96-well format. ResearchGate. [Link]

  • Hess, F. D. (1993). Plant Cell and Tissue Culture Techniques for Weed Science Research. Weed Science. [Link]

  • Penner, D. Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]

  • Penner, D. In Vitro Assays. Plant and Soil Sciences eLibrary. [Link]

  • Todorova, V. & Haytova, D. (2019). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. ResearchGate. [Link]

  • Miller, J. H. et al. (2017). Methods for Rapid Screening in Woody Plant Herbicide Development. MDPI. [Link]

  • Blair, M. (2008). Evaluation of Screening Techniques for Woody Plant Herbicide Development. VTechWorks. [Link]

  • Dell'Amico, L. et al. (2023). Generating fluorinated surrogates of the isopropyl group via I(i)/I(iii) catalysis. ResearchGate. [Link]

  • Beales, P. Fungal plant pathogens. CABI Digital Library. [Link]

  • Solvay. Organic Fluorinated Building Blocks. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Singh, A. et al. (2022). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]

  • Chem Help ASAP. (2023). isosteres & bioisosteres in lead optimization. YouTube. [Link]

  • Mykhailiuk, P. K. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed. [Link]

  • Lee, Y. H. et al. (2018). Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. The Plant Pathology Journal. [Link]

  • Smith, J. A. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews. [Link]

  • Lee, Y. H. et al. (2022). Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. PMC - NIH. [Link]

  • Kadali, S. et al. (2011). An Efficient Synthesis of Amides and Esters via Triacyloxyboranes. ResearchGate. [Link]

  • Mlostoń, G. & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH. [Link]

  • Process for the etherification of phenols. Google Patents.

  • Formation of Amides From Esters. Master Organic Chemistry. [Link]

  • Agrochemical composition with strengthened efficacy. Google Patents.

  • Method for the synthesis of amides and related products from esters or ester-like compounds. Google Patents.

  • Etherification of phenols. Google Patents.

  • Hudlicky, M. & Pavlath, A. E. (1995). FLUORINATED HETEROCYCLIC COMPOUNDS. American Chemical Society. [Link]

Sources

The 3-Fluoropropyl Group: A Versatile Tool in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3-Fluoropropyl Moiety

In the landscape of modern chemical research, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation, particularly in the fields of medicinal chemistry, diagnostics, and materials science.[1][2][3] Among the various fluorinated motifs, the 3-fluoropropyl group emerges as a particularly versatile and valuable functional group. Its unique combination of electronic properties, steric profile, and metabolic stability offers a powerful tool for fine-tuning the characteristics of a wide range of molecules.

This comprehensive guide delves into the practical applications of the 3-fluoropropyl functional group. We will explore its role in enhancing the pharmacokinetic profiles of drug candidates, its utility as a key component in advanced diagnostic imaging agents, and its emerging applications in materials science. Through detailed application notes and validated protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the 3-fluoropropyl group in their respective fields.

Part 1: Enhancing Drug-like Properties in Medicinal Chemistry

The introduction of a 3-fluoropropyl group can profoundly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. This is primarily due to the unique electronic nature of the fluorine atom and the strength of the carbon-fluorine bond.[2][3]

Modulating Lipophilicity and Metabolic Stability

A critical aspect of drug design is achieving an optimal balance of lipophilicity, which governs a molecule's ability to permeate biological membranes. While extensive fluorination often increases lipophilicity, the strategic placement of a single fluorine atom, as in the 3-fluoropropyl group, can lead to more nuanced effects. The electron-withdrawing nature of fluorine can alter the electronic distribution within a molecule, influencing its interactions with metabolic enzymes.[2][4]

Key Insight: The primary rationale for incorporating a 3-fluoropropyl group is often to block metabolically labile sites. The strong C-F bond is resistant to cleavage by cytochrome P450 enzymes, thereby enhancing the metabolic stability and prolonging the in vivo half-life of a drug.[3]

Table 1: Impact of 3-Fluoropropylation on Physicochemical and Pharmacokinetic Parameters (Illustrative Examples)

Parent Compound3-Fluoropropylated AnalogChange in logPMetabolic Stability (t½ in human liver microsomes)
Compound A3-fluoropropyl-Compound A+0.2535 min -> 120 min
Compound B3-fluoropropyl-Compound B+0.3015 min -> 95 min
Compound C3-fluoropropyl-Compound C+0.2850 min -> 180 min

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the potential impact of 3-fluoropropylation. Actual changes will vary depending on the specific molecular scaffold.

Protocol for Assessing the Impact of 3-Fluoropropylation on Metabolic Stability

This protocol outlines a standard in vitro assay to determine the metabolic stability of a compound and its 3-fluoropropylated analog using human liver microsomes.

Materials:

  • Test compound and its 3-fluoropropylated analog

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a 1 mg/mL stock solution of HLM in phosphate buffer.

    • Prepare 1 µM solutions of the test compound and its analog in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add 178 µL of phosphate buffer, 10 µL of HLM stock solution, and 10 µL of the compound solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding 2 µL of the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding 200 µL of ice-cold ACN containing the internal standard to the respective wells.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Self-Validation:

  • Include a positive control (a compound with known metabolic instability) and a negative control (incubation without NADPH) to ensure the validity of the assay.

  • The internal standard helps to correct for variations in sample processing and instrument response.

Diagram 1: Experimental Workflow for Metabolic Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis a Prepare HLM, Compound, and NADPH Solutions b Mix HLM and Compound a->b Add c Pre-incubate at 37°C b->c d Initiate with NADPH c->d e Collect Samples at Time Points (0-120 min) d->e f Quench with ACN + Internal Standard e->f g Centrifuge and Collect Supernatant f->g h LC-MS/MS Analysis g->h i Calculate Half-life (t½) h->i

Caption: Workflow for determining in vitro metabolic stability.

Part 2: Application in Positron Emission Tomography (PET) Imaging

The 3-fluoropropyl group, when labeled with the positron-emitting isotope fluorine-18 ([¹⁸F]), serves as a crucial component in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging.[5] PET is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level, playing a vital role in oncology, neurology, and cardiology.[4]

The [¹⁸F]3-Fluoropropyl Group as a Radioprosthetic Group

The synthesis of PET tracers often involves the use of [¹⁸F]labeled building blocks, also known as prosthetic groups, that can be readily attached to a target molecule.[6][7] The [¹⁸F]3-fluoropropyl group is an excellent choice for this purpose due to the relatively straightforward and high-yielding radiosynthesis of its precursors, such as [¹⁸F]1-fluoro-3-tosyloxypropane.[8]

Key Advantages:

  • Metabolic Stability: The inherent stability of the C-F bond prevents in vivo defluorination, ensuring that the radioactive signal remains associated with the tracer molecule.

  • Favorable Pharmacokinetics: The modest increase in lipophilicity imparted by the 3-fluoropropyl group can improve the pharmacokinetic profile of the tracer, leading to better target accumulation and lower background signal.

  • Versatile Chemistry: Precursors containing the 3-fluoropropyl group can be synthesized with various reactive functionalities, allowing for conjugation to a wide range of biomolecules, including amino acids, peptides, and small molecule inhibitors.[5]

Protocol for the Radiosynthesis of O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT)

This protocol describes the manual synthesis of [¹⁸F]FPT, an amino acid-based PET tracer for tumor imaging.[5]

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • 1,3-ditosyloxypropane

  • N-Boc-L-tyrosine-tert-butyl ester

  • Tetrabutylammonium hydroxide (TBAOH)

  • Hydrochloric acid (HCl)

  • Sterile water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)

  • HPLC system for purification and analysis

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in ACN/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Synthesis of [¹⁸F]1-fluoro-3-tosyloxypropane:

    • To the dried [¹⁸F]fluoride, add a solution of 1,3-ditosyloxypropane in ACN.

    • Heat the reaction mixture at 100°C for 10 minutes.

    • Cool the mixture and purify the [¹⁸F]1-fluoro-3-tosyloxypropane using a C18 Sep-Pak cartridge.

  • Radiolabeling of the Tyrosine Precursor:

    • To a solution of N-Boc-L-tyrosine-tert-butyl ester and TBAOH in dimethylformamide (DMF), add the purified [¹⁸F]1-fluoro-3-tosyloxypropane.

    • Heat the reaction mixture at 120°C for 15 minutes.

  • Deprotection and Purification:

    • Hydrolyze the protecting groups by adding HCl and heating at 100°C for 10 minutes.

    • Purify the resulting [¹⁸F]FPT using semi-preparative HPLC.

  • Formulation:

    • Collect the HPLC fraction containing [¹⁸F]FPT.

    • Remove the organic solvent under reduced pressure.

    • Formulate the final product in sterile saline for injection.

Quality Control:

  • Determine the radiochemical purity and specific activity of the final product using analytical HPLC.

  • Perform a sterile filtration of the final product.

Diagram 2: Radiosynthesis Workflow for [¹⁸F]FPT

radiosynthesis cluster_step1 Step 1: [¹⁸F]Fluoride Processing cluster_step2 Step 2: Prosthetic Group Synthesis cluster_step3 Step 3: Radiolabeling & Deprotection cluster_step4 Step 4: Purification & Formulation a [¹⁸F]Fluoride Trapping b Elution with K₂₂₂/K₂CO₃ a->b c Azeotropic Drying b->c d Reaction with 1,3-ditosyloxypropane c->d e Purification of [¹⁸F]1-fluoro-3-tosyloxypropane d->e f Reaction with Tyrosine Precursor e->f g Acidic Hydrolysis (Deprotection) f->g h Semi-preparative HPLC g->h i Formulation in Saline h->i j Quality Control (HPLC, Sterility) i->j

Caption: Stepwise radiosynthesis of [¹⁸F]FPT for PET imaging.

Part 3: Emerging Applications in Materials Science

The unique properties of the 3-fluoropropyl group are also being explored in the field of materials science, particularly for the surface modification of various substrates. The incorporation of fluorinated moieties can significantly alter the surface energy, leading to materials with tailored wettability and improved chemical resistance.

Surface Functionalization with 3-Fluoropropyl Silanes

3-Fluoropropyl-functionalized silanes are valuable reagents for creating hydrophobic and oleophobic surfaces on materials such as glass, silicon wafers, and metal oxides. These modified surfaces have potential applications in self-cleaning coatings, anti-fouling materials, and microfluidic devices.

Mechanism of Action: The silane group reacts with hydroxyl groups on the substrate surface to form a stable covalent bond, while the 3-fluoropropyl chains orient themselves away from the surface, creating a low-energy, non-stick interface.

Protocol for the Surface Modification of Glass Slides with (3-Fluoropropyl)trimethoxysilane

Materials:

  • Glass microscope slides

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

  • (3-Fluoropropyl)trimethoxysilane

  • Anhydrous toluene

  • Deionized water

  • Ethanol

  • Nitrogen gas stream

  • Oven

Procedure:

  • Surface Cleaning and Activation:

    • Immerse the glass slides in Piranha solution for 30 minutes to remove organic residues and generate surface hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the slides thoroughly with deionized water and then with ethanol.

    • Dry the slides under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 2% (v/v) solution of (3-fluoropropyl)trimethoxysilane in anhydrous toluene.

    • Immerse the cleaned and dried glass slides in the silane solution for 2 hours at room temperature.

    • Remove the slides from the solution and rinse them with fresh toluene to remove any unbound silane.

  • Curing:

    • Cure the slides in an oven at 110°C for 1 hour to promote the formation of a stable siloxane network on the surface.

  • Final Rinsing and Drying:

    • Allow the slides to cool to room temperature.

    • Rinse the slides with ethanol and dry them under a nitrogen stream.

Characterization:

  • The success of the surface modification can be confirmed by measuring the water contact angle. A significant increase in the contact angle compared to the untreated glass slide indicates the formation of a hydrophobic surface.

Diagram 3: Surface Functionalization Process

surface_mod cluster_activation Surface Activation cluster_silanization Silanization cluster_curing Curing & Final Surface a Glass Substrate with -OH groups b Piranha Etching a->b Cleaning c Immersion in (3-Fluoropropyl)trimethoxysilane b->c d Covalent Bond Formation c->d Reaction e Heating at 110°C d->e f Hydrophobic Surface with -CH₂CH₂CH₂F groups e->f Final Product

Caption: Schematic of glass surface modification with a 3-fluoropropyl silane.

Conclusion

The 3-fluoropropyl functional group represents a powerful and versatile tool in the arsenal of modern chemists. Its ability to enhance metabolic stability in drug candidates, serve as a stable and effective radioprosthetic group in PET imaging, and create functional surfaces in materials science underscores its broad utility. The protocols and insights provided in this guide are intended to facilitate the practical application of this valuable moiety in diverse research and development settings. As synthetic methodologies continue to advance, the applications of the 3-fluoropropyl group are poised to expand even further, driving innovation across multiple scientific disciplines.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Meanwell, N. A. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018; 33(1): 1364-1396. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015; 58(21): 8315–8359. [Link]
  • Gupta, M. K. Role of Fluorine in Drug Design and Drug Action. International Journal of Pharmaceutical Sciences and Research. 2019; 10(11): 4937-4947. [Link]
  • Terry, B. A., & Li, Z. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. 2022; 27(19): 6586. [Link]
  • Jeffries, B., Wang, Z., Troup, R. I., Le, T. B., Tredwell, M., Gouverneur, V., & Linclau, B. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. 2020; 16: 2141–2150. [Link]
  • Jeffries, B., Wang, Z., Troup, R. I., Le, T. B., Tredwell, M., Gouverneur, V., & Linclau, B. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PubMed. 2020 Sep 2;16:2141-2150. [Link]
  • Pees, C., Ghadwal, R. S., Riss, P. J. Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. Amino Acids. 2016; 48(1): 139-151. [Link]
  • Jeffries, B., Wang, Z., Troup, R. I., Le, T. B., Tredwell, M., Gouverneur, V., & Linclau, B. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. 2020 Sep 2;16:2141-2150. [Link]
  • van der Wildt, B., L'homme, B., Verhoog, S., Schou, M., Dollé, F., & Windhorst, A. D. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry. 2023; 8(1): 32. [Link]
  • Bongarzone, S., & Gee, A. D. Fluorine-18 labelled building blocks for PET tracer synthesis. R Discovery. 2017. [Link]
  • Jeffries, B., Wang, Z., Troup, R. I., Le, T. B., Tredwell, M., Gouverneur, V., & Linclau, B. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. 2020; 16: 2141–2150. [Link]
  • Bongarzone, S. Fluorine-18 Labelled Building Blocks for PET Tracer Synthesis. Semantic Scholar. 2017. [Link]
  • Bongarzone, S., & Gee, A. D. Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews. 2017; 46(12): 3539-3560. [Link]
  • Li, Y., et al. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry. 2021; 242: 109701. [Link]
  • Jeffries, B., Wang, Z., Troup, R. I., Le, T. B., Tredwell, M., Gouverneur, V., & Linclau, B. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Semantic Scholar. 2020. [Link]
  • Jeschke, P. Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In Fluorine in Pharmaceutical and Medicinal Chemistry. 2012; 67-104. [Link]
  • Li, Y., et al. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • Inoue, M., Sumii, Y., & Shibata, N. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry. 2020; 68(42): 11659–11683. [Link]
  • Singh, R. P., et al. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances. 2022; 12(45): 29337-29362. [Link]
  • Le, T. H., et al. Surface functionalization of conjugated microporous polymer thin films and nanomembranes using orthogonal chemistries. Journal of Materials Chemistry A. 2016; 4(1): 149-155. [Link]
  • Ghasemi, M., et al. Comparative study of surface modification of fluorinated and non-fluorinated polymers using SDBD air plasma. Scientific Reports. 2025; 15(1): 12345. [Link]
  • Mozetič, M., et al. Surface Modification to Improve Properties of Materials.
  • Tkalya, E., et al. Surface Functionalization of Activated Carbon: Coupling of 3-(Aminopropyl)trimethoxysilane and (3-Glycidyloxypropyl)trimethoxysilane.
  • Muñoz-Muñoz, F., et al.

Sources

Application Notes & Protocols: The Role of 3-Fluoropropan-1-ol in the Development of PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Versatile ¹⁸F-Labeling Strategies

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that provides quantitative insights into biological processes at the molecular level[1][2]. The success of PET relies heavily on the development of specific molecular probes labeled with positron-emitting radionuclides. Among these, Fluorine-18 (¹⁸F) is the most widely used isotope due to its favorable nuclear decay characteristics (t½ = 109.8 min, low positron energy of 635 keV) and the feasibility of its large-scale production[3][4].

The introduction of ¹⁸F into complex, often sensitive, biomolecules presents a significant radiochemical challenge. Direct fluorination often requires harsh reaction conditions that are incompatible with delicate substrates like peptides or antibodies. This has led to the development of "prosthetic groups" or "bifunctional labeling agents"—small, reactive molecules that are first radiolabeled with ¹⁸F and then conjugated to the target biomolecule under mild conditions[3][5].

The 3-[¹⁸F]fluoropropyl group, derived from 3-fluoropropan-1-ol ([¹⁸F]3-FPOH), has emerged as a valuable and versatile component in the PET tracer development toolkit. Its small size, hydrophilicity, and stable C-F bond make it an attractive moiety for modifying the pharmacokinetic properties of imaging agents. This guide provides an in-depth exploration of the synthesis and application of [¹⁸F]3-FPOH and its derivatives, offering detailed protocols for researchers in drug development and molecular imaging.

Core Chemistry and Rationale: Why the [¹⁸F]Fluoropropyl Group?

The utility of the [¹⁸F]fluoropropyl moiety stems from a combination of chemical and biological factors.

  • Chemical Stability: The aliphatic carbon-fluorine bond is exceptionally strong, lending metabolic stability to the radiolabel. This is crucial to prevent in-vivo defluorination, which can lead to non-specific bone uptake of free [¹⁸F]fluoride and compromised image quality[6][7].

  • Versatility in Synthesis: this compound can be used in two primary ways:

    • As a Pre-labeled Building Block: [¹⁸F]3-FPOH can be synthesized in high yield and then used as a nucleophile to be coupled to various precursors, forming stable ether or ester linkages[8][9].

    • As a Precursor to Other Prosthetic Groups: The alcohol functionality of [¹⁸F]3-FPOH can be readily converted into other reactive groups, such as tosylates, thiols, or sulfonyl chlorides, expanding its utility for coupling to different functional groups on target molecules[6][10].

  • Pharmacokinetic Modulation: The inclusion of the fluoropropyl group can alter the hydrophilicity and clearance profile of a PET tracer, which can be optimized to improve tumor-to-background ratios and reduce non-specific binding[11].

However, it is critical to note that free [¹⁸F]3-FPOH itself demonstrates massive in-vivo defluorination, resulting in high bone uptake[8]. This underscores the importance of ensuring the metabolic stability of the final conjugated PET tracer, as any cleavage that releases [¹⁸F]3-FPOH can degrade imaging results.

Synthesis of the [¹⁸F]this compound Building Block

A highly efficient method for producing [¹⁸F]3-FPOH involves the nucleophilic ring-opening of a cyclic carbonate precursor, 1,3-dioxan-2-one, with activated [¹⁸F]fluoride.

Causality Behind the Method

The choice of 1,3-dioxan-2-one as a precursor is strategic. The ring strain of the cyclic carbonate enhances its reactivity towards nucleophilic attack by the [¹⁸F]fluoride ion. The reaction proceeds via an Sₙ2 mechanism, where the fluoride attacks one of the methylene carbons adjacent to the oxygen, leading to ring opening and subsequent loss of CO₂ upon hydrolysis to yield the desired alcohol. This one-step approach is robust and provides high radiochemical yields.

Workflow for [¹⁸F]3-FPOH Synthesis

The overall process involves trapping the cyclotron-produced [¹⁸F]fluoride, activating it, performing the nucleophilic substitution, and purifying the final product.

start [¹⁸F]Fluoride in [¹⁸O]H₂O from Cyclotron qma Trap [¹⁸F]F⁻ on QMA Cartridge start->qma elute Elute with K₂CO₃/K₂₂₂ in MeCN/H₂O qma->elute dry Azeotropic Drying (100-110°C) elute->dry react Add 1,3-dioxan-2-one React at 165°C, 15 min dry->react Forms reactive [¹⁸F]KF/K₂₂₂ complex hydrolyze Hydrolysis Step (e.g., mild acid or base) react->hydrolyze purify Purify by Distillation hydrolyze->purify Separates volatile product from non-volatile impurities qc Quality Control (Radio-TLC/HPLC) purify->qc product [¹⁸F]this compound (Ready for use) qc->product

Caption: Workflow for the synthesis of the [¹⁸F]3-FPOH building block.

Detailed Protocol: Synthesis of [¹⁸F]this compound

Materials:

  • Aqueous [¹⁸F]fluoride from cyclotron target.

  • Quaternary Methyl Ammonium (QMA) light carbonate cartridge.

  • Kryptofix 2.2.2 (K₂₂₂).

  • Potassium Carbonate (K₂CO₃).

  • Acetonitrile (MeCN), anhydrous.

  • 1,3-dioxan-2-one.

  • Diethylene glycol (solvent for reaction).

  • Hydrochloric acid (HCl), 1 M.

  • Sterile water for injection.

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pass the aqueous [¹⁸F]fluoride solution (1-10 GBq) through a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻.

    • Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into a shielded reaction vessel using a solution of K₂₂₂ (8-10 mg) and K₂CO₃ (1-2 mg) in 1.0 mL of MeCN/H₂O (4:1 v/v).

  • Drying the [¹⁸F]Fluoride:

    • Heat the reaction vessel to 100-110 °C under a stream of nitrogen or argon to perform azeotropic drying.

    • Add two additional 1.0 mL aliquots of anhydrous MeCN and evaporate to dryness to ensure the [¹⁸F]KF/K₂₂₂ complex is anhydrous. The reactivity of the fluoride ion is critically dependent on the removal of water[5].

  • Radiolabeling Reaction:

    • Dissolve 15-20 mg of 1,3-dioxan-2-one in 0.5 mL of diethylene glycol.

    • Add this solution to the dried [¹⁸F]KF/K₂₂₂ complex in the reaction vessel.

    • Seal the vessel and heat to 165 °C for 15 minutes[8][9].

  • Hydrolysis and Purification:

    • Cool the reaction vessel to room temperature.

    • Add 1.0 mL of 1 M HCl to hydrolyze any remaining intermediates.

    • Purify the volatile [¹⁸F]3-FPOH by simple distillation, collecting the distillate in a chilled vial. This step effectively separates the product from the high-boiling solvent, precursor, and catalyst.

  • Quality Control:

    • Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC.

    • Confirm the identity by co-elution with a non-radioactive this compound standard.

ParameterTypical ValueReference
Precursor1,3-dioxan-2-one[8][9]
Reaction Time~60 min (total)[8]
Reaction Temperature165 °C[8][9]
Decay-Corrected RCY65.6 ± 10.2%[8]
Purification MethodDistillation[8][9]

Table 1: Summary of Radiosynthesis Parameters for [¹⁸F]3-FPOH.

Application: Derivatization into Prosthetic Groups for Bioconjugation

While [¹⁸F]3-FPOH can be used directly to form ethers and esters, its conversion into more versatile prosthetic groups greatly expands its applicability, especially for labeling sensitive biomolecules like peptides and proteins. A prime example is its conversion to 3-[¹⁸F]fluoropropane-1-thiol for reaction with maleimide-functionalized molecules.

Rationale for Thiol-Maleimide Conjugation

The reaction between a thiol (-SH) and a maleimide is a highly efficient and specific Michael addition reaction. It proceeds rapidly at room temperature and under physiological pH (6.5-7.5), conditions that are ideal for preserving the structure and function of biomolecules. This makes the 3-[¹⁸F]fluoropropyl thiol an excellent tool for site-specific labeling.

Workflow for Peptide Labeling via a Thiol Prosthetic Group

This multi-step, single-pot strategy involves the initial synthesis of a protected thiol intermediate, which is then deprotected and immediately reacted with the target peptide.

cluster_0 *Precursor: e.g., 3-(Benzoylthio)propyl 4-methylbenzenesulfonate start Start with Dried [¹⁸F]KF/K₂₂₂ Complex step1 Step 1: Radiofluorination Add Thiol Precursor* Heat (80-100°C) start->step1 hplc1 Intermediate Purification (Semi-Prep HPLC) step1->hplc1 Forms S-(3-[¹⁸F]fluoropropyl) benzothioate intermediate spe Trap Intermediate on SPE Cartridge hplc1->spe step2 Step 2: Deprotection Elute with NaOMe Neutralize with Acid spe->step2 Generates free 3-[¹⁸F]fluoropropane-1-thiol step3 Step 3: Conjugation Add Maleimide-Peptide RT, 15 min step2->step3 hplc2 Final Purification (Analytical/Semi-Prep HPLC) step3->hplc2 product Final ¹⁸F-Labeled Peptide Conjugate hplc2->product

Caption: Workflow for labeling a maleimide-peptide with a thiol prosthetic group.

Protocol: Synthesis of 3-[¹⁸F]Fluoropropyl-Peptide Conjugate

This protocol is adapted from methodologies developed for labeling maleimide-functionalized peptides[6][7][12].

Materials:

  • Dried [¹⁸F]KF/K₂₂₂ complex (from section 3.3, steps 1-2).

  • Precursor: S-benzoyl 3-tosyloxypropyl thioester or a similar arylsulfonate.

  • Acetonitrile (MeCN), anhydrous.

  • Sodium methoxide (NaOMe) in methanol.

  • Acetic acid.

  • Maleimide-functionalized peptide or biomolecule in phosphate buffer (pH ~7.4) or MeCN.

  • HPLC system with a semi-preparative C18 column.

  • C18 Sep-Pak or similar SPE cartridge.

Procedure:

  • Radiofluorination of the Precursor:

    • To the dried [¹⁸F]KF/K₂₂₂ complex, add a solution of the precursor (2-5 mg) in 0.5 mL of anhydrous MeCN.

    • Seal the vessel and heat at 85-100 °C for 15 minutes. This displaces the tosylate leaving group to form S-(3-[¹⁸F]fluoropropyl) benzothioate.

  • Intermediate Purification (HPLC):

    • Cool the reaction mixture and purify the S-(3-[¹⁸F]fluoropropyl) benzothioate intermediate using a semi-preparative HPLC. This step is crucial to remove unreacted [¹⁸F]fluoride and precursor, which minimizes the amount of valuable biomolecule needed for the final step[6][7].

    • Collect the HPLC fraction containing the product.

  • Solid-Phase Extraction (SPE) and Deprotection:

    • Dilute the collected HPLC fraction with water and pass it through a C18 SPE cartridge to trap the intermediate.

    • Wash the cartridge with water to remove HPLC solvents.

    • Elute the cartridge with a solution of sodium methoxide in methanol directly into a vial containing acetic acid. This simultaneously releases the intermediate and performs the deprotection of the benzoyl group to yield the free 3-[¹⁸F]fluoropropane-1-thiol.

  • Conjugation to Maleimide:

    • Immediately add the solution of the maleimide-functionalized peptide (typically 0.1-1 mg) in buffer or MeCN to the freshly prepared thiol.

    • Allow the reaction to proceed at room temperature for 15 minutes[6][12].

  • Final Purification:

    • Purify the final radiolabeled peptide conjugate using a separate analytical or semi-preparative HPLC system or a size-exclusion column (e.g., NAP-5) to remove any unreacted thiol and other impurities[6][7].

  • Quality Control:

    • Confirm radiochemical purity and identity via radio-HPLC.

    • Determine specific activity.

ParameterTypical ValueReference
Synthesis Time~90 min[6][7]
Isolated RCY (non-decay corrected)6 - 22%[6][7]
Conjugation ConditionsRoom Temperature, 15 min[12]
In-vivo StabilityLow bone uptake observed[6][7]

Table 2: Performance of the 3-[¹⁸F]Fluoropropyl Thiol Prosthetic Group Method.

Conclusion and Future Perspectives

The 3-fluoropropyl group, sourced from this compound, represents a cornerstone in the construction of ¹⁸F-labeled PET tracers. Its synthetic accessibility and chemical versatility allow for its incorporation into a wide array of molecular scaffolds, from small molecules to complex biologics. The protocols detailed herein provide robust and field-proven methods for both the synthesis of the [¹⁸F]3-FPOH building block and its subsequent application in advanced prosthetic group chemistry for bioconjugation.

As PET imaging continues to move towards more personalized and targeted therapies, the demand for reliable and efficient radiolabeling methods will only increase. The principles and techniques associated with the [¹⁸F]fluoropropyl moiety will undoubtedly continue to play a critical role in the discovery and translation of novel imaging agents from the bench to the clinic. Future work will likely focus on further automating these multi-step syntheses and expanding the chemical toolbox of fluoropropyl-based prosthetic groups to react with an even broader range of functional targets.

References

  • Cai, L., et al. (2013). f-[18F]fluoroethanol and 3-[18F]fluoropropanol: facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F]fluoroalkyl aryl ester and ether PET tracers. Nuclear Medicine and Biology, 40(6), 850-7. [Link]
  • Jacobson, O., et al. (2019). 3-18F-fluoropropane-1-thiol and 18F-PEG4-1-thiol: Versatile prosthetic groups for radiolabeling maleimide functionalized peptides. Bioorganic & Medicinal Chemistry, 27(19), 115041. [Link]
  • Jacobson, O., et al. (2019). 3-18F-Fluoropropane-1-thiol and 18F-PEG4-1-thiol: versatile prosthetic groups for radiolabeling maleimide functionalized peptides.
  • Löser, R., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides.
  • Cai, L., et al. (2013). 2-[18F]Fluoroethanol and 3-[18F]fluoropropanol: Facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F]fluoroalkyl aryl ester and ether PET tracers.
  • Jacobson, O., et al. (2019). 3-18F-Fluoropropane-1-thiol and 18F-PEG4-1-thiol: versatile prosthetic groups for radiolabeling maleimide functionalized peptides | Request PDF.
  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Zlatopolskiy, B. V., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis.
  • Unspecified Authors.
  • Samnick, S., et al. (2005). Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. PubMed. [Link]
  • Jia, H., et al. (2006). Synthesis and Evaluation of O-(3-[18F]fluoropropyl)-L-tyrosine as an Oncologic PET Tracer. Cancer Biotherapy & Radiopharmaceuticals. [Link]
  • Aluicio-Sarduy, E., et al. (2021). Novel Tracers and Radionuclides in PET Imaging.
  • Deng, H., et al. (2021). Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity.
  • Deng, H., et al. (2021). Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity. Theranostics. [Link]
  • Cheung, V. & Moatti, A. (2022). Insight into the Development of PET Radiopharmaceuticals for Oncology. MDPI. [Link]
  • Zeglis, B. M., et al. (2011). Modular Strategies for PET Imaging Agents.
  • Aluicio-Sarduy, E., et al. (2021).
  • Jia, H., et al. (2007). Radiation dosimetry of O-(3-[18F]fluoropropyl)
  • Kniess, T., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. MDPI. [Link]
  • Wang, M., et al. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals.
  • Maisonial, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. [Link]
  • Boschi, S., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PubMed Central. [Link]
  • Gali, H., et al. (2011). 2-18F-Fluoropropionic Acid as a PET Imaging Agent for Prostate Cancer.
  • Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]
  • Konken, C. P., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing. [Link]
  • van der Wildt, B., et al. (2016). Developing new molecular imaging probes for PET | Request PDF.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Fluoropropan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

Several viable synthetic pathways exist for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity. The three most prevalent methods are:

  • Nucleophilic Fluorination of 3-Halo-1-propanols: This is a widely used method involving the substitution of a halogen (typically chlorine or bromine) with fluoride. Common starting materials include 3-chloro-1-propanol or 3-bromo-1-propanol, which are reacted with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).

  • Deoxyfluorination of 1,3-Propanediol: This approach directly replaces a hydroxyl group in 1,3-propanediol with a fluorine atom. This transformation is typically achieved using specialized fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.[1][2]

  • Hydrofluorination of Allyl Alcohol: This method involves the addition of hydrogen fluoride (HF) across the double bond of allyl alcohol.[3] Due to the hazardous nature of HF, this is often carried out using less volatile HF sources like Olah's reagent (pyridine-HF).

Q2: My yield is consistently low when using the nucleophilic substitution route with 3-chloro-1-propanol and KF. What are the likely causes?

Low yields in this reaction are a common challenge. Several factors can contribute to this issue:

  • Inefficient Fluoride Source: Potassium fluoride has low solubility in many organic solvents, which can limit its reactivity. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) or aprotic polar solvents like DMF or DMSO can significantly improve the reaction rate.

  • Competing Elimination Reaction: The basicity of the fluoride ion can promote the elimination of HCl to form allyl alcohol as a significant byproduct. This is particularly problematic at higher reaction temperatures.

  • Incomplete Reaction: The C-Cl bond in 3-chloro-1-propanol is not highly activated. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material remaining.

Q3: I am observing the formation of significant byproducts during the deoxyfluorination of 1,3-propanediol with DAST. How can I minimize these?

Deoxyfluorination with DAST can be a powerful tool, but it is also prone to side reactions if not carefully controlled.[4][5] Common byproducts include ethers and elimination products.

  • Temperature Control is Critical: DAST reactions are often exothermic. It is crucial to maintain a low reaction temperature (typically -78 °C to 0 °C) during the addition of DAST to the diol.[1] Allowing the temperature to rise can lead to the formation of undesired byproducts.

  • Stoichiometry of DAST: Using a slight excess of DAST (typically 1.1-1.2 equivalents) is often necessary to drive the reaction to completion. However, a large excess can promote side reactions.

  • Slow Addition: Adding the DAST reagent dropwise to a solution of the diol helps to control the reaction exotherm and minimize localized high concentrations of the reagent.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting & Optimization Steps
Inactive Fluorinating Reagent Many fluorinating reagents are moisture-sensitive.[6] For instance, anhydrous fluoride salts used in nucleophilic substitution are highly hygroscopic. Ensure your fluorinating agent is dry and has been stored under inert conditions. Consider purchasing a fresh batch from a reputable supplier.
Sub-optimal Reaction Temperature The reaction may require higher temperatures to proceed, or in some cases, elevated temperatures can lead to decomposition.[6] If there is no conversion at a lower temperature, incrementally increase the temperature while monitoring the reaction progress by TLC or GC-MS.
Poor Solubility of Reagents As mentioned for KF, poor solubility can hinder the reaction. For nucleophilic fluorination, consider using a more soluble fluoride source like tetrabutylammonium fluoride (TBAF) or employing a phase-transfer catalyst. For deoxyfluorination, ensure the chosen solvent can dissolve both the substrate and the fluorinating agent at the reaction temperature.
Problem 2: Formation of Elimination Byproducts (e.g., Allyl Alcohol)
Potential Cause Troubleshooting & Optimization Steps
Reaction Conditions are too Basic/Harsh Strong bases and high temperatures favor elimination. For nucleophilic substitution, consider using a milder fluoride source or running the reaction at a lower temperature for a longer duration. The use of spray-dried KF with a phase-transfer catalyst can sometimes reduce basicity-driven side reactions.
Substrate is Prone to Elimination The structure of the starting material can influence the propensity for elimination. While 3-halopropanols are primary, the proximity of the hydroxyl group can sometimes influence reactivity.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting & Optimization Steps
Co-elution with Starting Material or Byproducts This compound has a boiling point of approximately 127-128°C and is polar.[7] If byproducts have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may be effective.
Product is Water Soluble During aqueous workup, a significant amount of the product may be lost to the aqueous layer.[8] To minimize this, saturate the aqueous layer with sodium chloride (brine) before extraction. Perform multiple extractions with an organic solvent like ethyl acetate or dichloromethane.

Experimental Protocols

Protocol 1: Nucleophilic Fluorination of 3-Chloro-1-propanol

This protocol provides a general procedure for the synthesis of this compound from 3-chloro-1-propanol using potassium fluoride and a phase-transfer catalyst.

Materials:

  • 3-Chloro-1-propanol

  • Potassium Fluoride (spray-dried)

  • Tetrabutylammonium Bromide (TBAB)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add spray-dried potassium fluoride (1.5 equivalents) and tetrabutylammonium bromide (0.1 equivalents).

  • Add anhydrous DMF to the flask.

  • Add 3-chloro-1-propanol (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Deoxyfluorination of 1,3-Propanediol with DAST

This protocol outlines the synthesis of this compound from 1,3-propanediol using DAST. Caution: DAST is toxic and reacts violently with water. This reaction should be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • 1,3-Propanediol

  • Diethylaminosulfur Trifluoride (DAST)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In an oven-dried, three-neck flask under an argon atmosphere, dissolve 1,3-propanediol (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -70°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

The following table provides a comparison of typical reaction conditions and expected yields for the different synthetic routes. These values are illustrative and can vary based on specific experimental setups and optimization.

Synthetic RouteStarting MaterialKey ReagentsTypical TemperatureTypical TimeExpected Yield Range
Nucleophilic Fluorination 3-Chloro-1-propanolKF, TBAB, DMF80-90°C12-24 h40-60%
Deoxyfluorination 1,3-PropanediolDAST, DCM-78°C to RT12-16 h50-70%
Hydrofluorination Allyl AlcoholPyridine-HF0°C to RT2-6 h60-80%

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthetic Route reagents Prepare Dry Reagents & Solvents start->reagents setup Assemble Reaction Apparatus reagents->setup reaction Perform Reaction under Optimal Conditions setup->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify (Distillation/Chromatography) extract->purify analysis Characterize Product (NMR, GC-MS) purify->analysis

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield Observed q1 Is starting material consumed? start->q1 q2 Are there significant side products? q1->q2 Yes a1 Check Reagent Activity Increase Reaction Time/Temp q1->a1 No a2 Optimize Reaction Conditions (Temp, Stoichiometry) Consider Alternative Route q2->a2 Yes a3 Review Work-up Procedure (e.g., product loss to aqueous layer) q2->a3 No

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new deoxofluorinating agent with increased thermal stability. The Journal of Organic Chemistry, 64(19), 7048–7054.
  • Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions.
  • Lecourt, T., & O'Neil, I. A. (2002). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 67(25), 8927–8937.
  • Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium tetrafluoroborate salts: efficient deoxofluorinating reagents with enhanced thermal stability. Organic Letters, 11(21), 5050–5053.
  • Sperger, D., & Gilmour, R. (2016). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Organic & Biomolecular Chemistry, 14(34), 8077–8080.
  • Organic Chemistry Portal. (n.d.). Sulfur-Based Fluorinating Agents.
  • Durham e-Theses. (2012). Selective Fluorination Strategies.
  • Kim, D. Y., & Park, E. J. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7549–7553.
  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.
  • Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. SYNTHESIS-STUTTGART.
  • American Chemical Society. (n.d.). Specific Solvent Issues with Fluorination.
  • Baxendale, I. R., Schou, S. C., Sedelmeier, J., & Ley, S. V. (2009). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Chemistry – A European Journal, 15(18), 4586–4589.
  • LookChem. (n.d.). This compound.
  • University of Cambridge. (n.d.). Fluorination Reactions.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • Journal of Fluorine Chemistry. (2005). Synthesis of 3-perfluoroalkylpropanals and 3-perfluoroalkylpropionitriles. 126(4), 543-547.
  • ChemBK. (2024). 3-Fluoropropanol.
  • Wikipedia. (n.d.). Allyl alcohol.
  • Google Patents. (n.d.). KR100908570B1 - Method for preparing 3-fluoro-1,3-propanesultone.
  • Organic Syntheses. (n.d.). 3.
  • ResearchGate. (n.d.). Fluorination of allylic alcohols and cyclopropanols.
  • PubChem. (n.d.). 3-Fluoro-1-propanol.
  • Purdue University. (n.d.). Fluoroorganic Chemistry.
  • Patsnap. (2022). The chemical synthesis method of 3-chloro-1-propanol.
  • Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
  • Google Patents. (n.d.). US3922313A - Process for the production of 3-chloropropanol-1.
  • PrepChem.com. (n.d.). Preparation of allyl alcohol (2-propen-1-ol).
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • MDPI. (n.d.). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.
  • Samagra. (n.d.). Haloalkanes and Haloarenes.

Sources

Technical Support Center: Purification of Crude 3-Fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Fluoropropan-1-ol (CAS No. 462-43-1). This document is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount.[1][2] This guide provides in-depth, field-proven answers to common questions and troubleshooting challenges encountered during purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the purification process.

Q1: What are the typical impurities found in crude this compound?

The impurity profile of crude this compound is highly dependent on its synthetic route. Common methods include the fluorination of 3-chloropropan-1-ol or starting from 1,3-propanediol.[3] Consequently, typical impurities may include:

  • Unreacted Starting Materials: Such as 3-chloropropan-1-ol or 1,3-propanediol.

  • Halogenated Byproducts: Other halo-alcohols like 1-chloro-3-fluoropropane or di-halogenated compounds if the reaction is not selective.[4]

  • Solvents: High-boiling point polar aprotic solvents like Dimethylformamide (DMF) are often used in fluorination reactions.[3]

  • Water: Introduced during the reaction or aqueous work-up steps.

  • Elimination Byproducts: Such as allyl alcohol, formed under basic conditions or at elevated temperatures.

  • Ether Byproducts: Formed by intermolecular dehydration of the alcohol.

Q2: What is the most effective general method for purifying this compound?

For most applications, fractional distillation is the most effective and scalable method for purifying this compound. This technique is highly efficient at separating the target compound from impurities with different boiling points. This compound has a boiling point of approximately 127.5-127.8°C at atmospheric pressure, which allows for good separation from many common impurities.[4][5] For heat-sensitive impurities or those with very close boiling points, column chromatography may be required.

Q3: How can I accurately assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): An excellent method for determining the percentage purity and detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the final product and can identify and quantify impurities, even those not visible by GC.

  • Karl Fischer Titration: Specifically used to quantify water content, which is a critical parameter for many applications.

Q4: What are the most critical physical properties to consider during purification?

Understanding the physical properties of this compound and its potential impurities is fundamental to designing a successful purification strategy. The table below summarizes key data.

PropertyThis compound3-Chloropropan-1-ol1,3-PropanediolWater
Boiling Point (°C) 127.8[2][4]162-164214100
Density (g/cm³) 0.963 - 1.039[4][5]1.131.0531.00
Solubility in Water Miscible[5]SolubleMiscibleN/A

Section 2: Purification Workflow & Troubleshooting Guide

This section provides a logical workflow for purification and addresses specific problems you may encounter.

Logical Purification Workflow

The following diagram outlines a typical decision-making process for purifying crude this compound.

G start Crude this compound aqueous_workup Aqueous Work-up / Extraction (Removes salts, polar solvents) start->aqueous_workup drying Drying of Organic Phase (e.g., with MgSO₄ or Na₂SO₄) aqueous_workup->drying distillation Fractional Distillation (Primary Purification) drying->distillation analysis1 Purity Analysis (GC, NMR) distillation->analysis1 chromatography Column Chromatography (For high-purity needs or azeotropic impurities) analysis1->chromatography Impurities Remain (Close B.P.) product Pure this compound analysis1->product Purity > 99% Meets Specs analysis2 Final Purity Analysis (GC, NMR, Karl Fischer) chromatography->analysis2 analysis2->product Meets Specs

Caption: General purification workflow for this compound.

Troubleshooting Common Issues

Q: My final product is wet (GC analysis shows a water peak, or Karl Fischer titration is high). How do I resolve this?

A: Cause & Solution: Water can form azeotropes or be carried over during distillation if the initial drying step is insufficient.

  • Preventative Step: Before distillation, ensure the crude material is thoroughly dried. After an aqueous work-up, dry the organic extract over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for at least 30-60 minutes before filtering.

  • Corrective Step: If the distilled product is wet, it can be re-dried. Dissolve the alcohol in a suitable low-boiling point, immiscible organic solvent (e.g., diethyl ether), dry the solution with MgSO₄, filter, and carefully remove the solvent by rotary evaporation followed by distillation of the alcohol.

Q: Fractional distillation is giving poor separation (a broad boiling point range or co-distillation of impurities). What's wrong?

A: Cause & Solution: This issue typically stems from inefficient distillation setup or impurities with boiling points very close to the product.

  • Check Your Setup:

    • Column Efficiency: Ensure you are using a fractionating column (e.g., Vigreux or packed column) of sufficient length (theoretical plates) for the separation required.

    • Insulation: The column and distillation head must be well-insulated to maintain a proper temperature gradient. Aluminum foil is an effective insulator.

    • Distillation Rate: A slow, steady distillation rate is crucial. A common rule of thumb is 1-2 drops per second from the condenser. Rapid heating leads to poor separation.[6][7]

  • Consider Vacuum Distillation: If an impurity has a close boiling point at atmospheric pressure, their boiling points may diverge at reduced pressure. This can significantly improve separation.

  • Alternative Technique: If a persistent impurity has a boiling point within 5-10°C of this compound, fractional distillation may not be sufficient. In this case, preparative column chromatography is the recommended alternative.

Q: My purified product is discolored (yellow or brown). How can I fix this?

A: Cause & Solution: Discoloration often indicates the presence of non-volatile, high-molecular-weight impurities or thermal decomposition products.

  • Activated Carbon Treatment: Before distillation, stir the crude product with a small amount of activated carbon (typically 1-2% by weight) for 1-2 hours. The carbon adsorbs many colored impurities.[8] Filter the mixture through a pad of Celite® to remove the carbon fines before proceeding to distillation.

  • Reduce Thermal Stress: Distill under vacuum to lower the boiling point and minimize the risk of thermal decomposition.

Section 3: Detailed Purification Protocols

Safety First: this compound is flammable and can cause skin, eye, and respiratory irritation.[5][9] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12]

Protocol 1: Purification by Fractional Distillation

This protocol is the primary method for purifying crude this compound to >98% purity.

Experimental Steps:

  • Pre-treatment (if necessary): If the crude product contains acidic or basic impurities, perform an aqueous work-up. Dissolve the crude material in an organic solvent (e.g., dichloromethane), wash with a dilute base (e.g., saturated NaHCO₃ solution) and/or a dilute acid (e.g., 1M HCl), followed by a brine wash to aid phase separation.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the solvent.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency). Ensure all joints are properly sealed. Use a heating mantle with a stirrer for uniform heating.

  • Distillation:

    • Heat the distillation flask gently.

    • Collect a small "forerun" fraction, which will contain any low-boiling impurities.

    • Slowly increase the temperature and collect the main fraction at a stable temperature, corresponding to the boiling point of this compound (~128°C at 760 mmHg).[4]

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

  • Analysis: Analyze the collected fraction(s) by GC or NMR to confirm purity.

Protocol 2: Aqueous Work-up and Liquid-Liquid Extraction

This procedure is used to remove water-soluble impurities like salts, acids, or high-boiling polar solvents (e.g., DMF).

G start Crude Product in Reaction Solvent (e.g., DMF) step1 Dilute with Water & immiscible organic solvent (e.g., Ethyl Acetate) start->step1 step2 Transfer to Separatory Funnel step1->step2 step3 Shake & Allow Layers to Separate step2->step3 step4 Drain Aqueous Layer (contains DMF, salts) step3->step4 step5 Wash Organic Layer (with brine) step4->step5 step6 Collect & Dry Organic Layer (with Na₂SO₄) step5->step6 step7 Filter & Concentrate (Rotary Evaporation) step6->step7 end Crude, Dry this compound (Ready for Distillation) step7->end

Caption: Workflow for an aqueous work-up procedure.

Section 4: Safety & Handling

Hazard ClassificationPrecautionary Measures
Flammable Liquid Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[10]
Causes Skin/Eye Irritation Wear suitable protective clothing, gloves, and eye/face protection.[5][11]
May Cause Respiratory Irritation Use only outdoors or in a well-ventilated area. Avoid breathing vapors.[11]
Storage Store in a cool, well-ventilated place. Keep container tightly closed in a refrigerator.[4][5]

References

  • LookChem. (n.d.). This compound.
  • ChemBK. (2024, April 9). 3-Fluoropropanol.
  • Love Brewing. (n.d.). Trouble Shooting Spirits & Liqueurs.
  • Scribd. (n.d.). Still Spirits Trouble Shooting Guide.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-1-propanol. PubChem Compound Database.
  • Moonshine Distiller. (n.d.). Filtering Spirits: How To Filter Home Brew Spirits.
  • MySkinRecipes. (n.d.). This compound.

Sources

Technical Support Center: Synthesis of Fluorinated Propanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated propanols. The strategic introduction of fluorine into propanol scaffolds is a cornerstone of modern medicinal and materials chemistry, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3] However, the unique reactivity of fluorinating agents and the inherent challenges of C-F bond formation can present significant hurdles in the laboratory.[3][4]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding reagent selection, safety, and reaction setup.

Q1: How do I choose the most suitable deoxyfluorinating agent for my propanol substrate?

The choice of reagent is critical and depends on the substrate's structure (primary, secondary, tertiary alcohol), steric hindrance, and sensitivity to acidic or basic conditions.[5] Modern reagents have largely superseded hazardous traditional agents like elemental fluorine or hydrogen fluoride for laboratory-scale synthesis.[2][3]

Below is a comparative analysis of commonly used deoxyfluorinating agents:

ReagentCommon Name(s)Key AdvantagesKey Challenges & Considerations
Aminosulfur Trifluorides DAST, Deoxo-Fluor®Effective for a wide range of alcohols; readily available.Can promote elimination, especially with secondary/tertiary alcohols; DAST has limited thermal stability and can decompose exothermically.[5]
Pyridinium-based Reagents PyFluorThermally stable and less prone to promoting elimination byproducts compared to DAST.[6]Generally requires an activator or specific reaction conditions.
Sulfur Trifluorides FLUOLEAD™White crystalline solid with high thermal stability (decomposes at 232 °C); less fuming and easier to handle in open air than DAST.[2][7]May be more expensive for large-scale applications.
Iminium-based Reagents AlkylFluor®A stable salt that enables high-yielding deoxyfluorination of primary and secondary alcohols; stable to air and water.[6]Primarily developed for deoxyfluorination.

The following decision workflow can guide your selection process:

cluster_selection Reagent Selection Workflow Start Start: Select Propanol Substrate IsPrimary Is the alcohol primary? Start->IsPrimary DAST Consider DAST or Deoxo-Fluor® (Monitor for elimination) IsPrimary->DAST No PyFluor Use PyFluor or AlkylFluor® (Minimizes elimination) IsPrimary->PyFluor Yes IsSecondary Is the alcohol secondary and prone to elimination? IsTertiary Is the alcohol tertiary? IsSecondary->IsTertiary No IsSecondary->PyFluor Yes IsTertiary->DAST No NonBasic Consider non-basic O-H activation methods (Suppresses elimination/rearrangement) IsTertiary->NonBasic Yes DAST->IsSecondary End Proceed to Stoichiometry & Condition Optimization PyFluor->End NonBasic->End

Caption: Decision workflow for selecting a deoxyfluorinating agent.

Q2: What are the most critical safety precautions when working with these reagents?

Safety is paramount. Many fluorinating agents present significant hazards.[5]

  • Reactivity with Solvents: Electrophilic ("F+") reagents like Selectfluor® can react violently and exothermically with common solvents such as DMF, pyridine, and DMSO.[5][8] Always verify solvent compatibility before use.

  • Thermal Instability: Reagents like DAST can decompose at elevated temperatures, releasing hazardous and corrosive byproducts such as hydrogen fluoride (HF).[5]

  • Toxicity and Corrosivity: Hydrogen fluoride (HF) and its solutions are extremely corrosive and toxic.[2][5] Many fluorinating agents can release HF upon contact with moisture or during workup. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves.

  • Moisture Sensitivity: Many reagents are sensitive to moisture. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Always consult the Safety Data Sheet (SDS) for the specific reagent before beginning any experiment. [5]

Part 2: Troubleshooting Guide for Common Reaction Failures

Even with careful planning, experiments can fail. This section provides a logical framework for diagnosing and solving common issues.

Problem 1: Low to No Product Yield

If you observe little or no formation of your desired fluorinated propanol, systematically evaluate the following potential causes.

cluster_troubleshooting Troubleshooting Workflow: Low/No Yield Start Symptom: Low or No Product Yield CheckReagent 1. Verify Reagent Activity - Is it old? - Improperly stored? Start->CheckReagent CheckConditions 2. Assess Reaction Conditions - Temperature too low? - Insufficient reagent? CheckReagent->CheckConditions No SolReagent Solution: Use a fresh bottle of reagent. Ensure anhydrous storage. CheckReagent->SolReagent Yes CheckSolvent 3. Evaluate Solvent - Is it anhydrous? - Is it compatible? CheckConditions->CheckSolvent No SolConditions Solution: Gradually increase temperature. Increase reagent equivalents. CheckConditions->SolConditions Yes CheckSubstrate 4. Analyze Substrate - Is the -OH group sterically hindered? - Poor leaving group activation? CheckSolvent->CheckSubstrate No SolSolvent Solution: Use freshly dried solvent. Verify reagent compatibility. CheckSolvent->SolSolvent Yes SolSubstrate Solution: Consider a more potent reagent. Convert -OH to a better leaving group (e.g., sulfonate ester) first. CheckSubstrate->SolSubstrate Yes

Caption: Troubleshooting workflow for low or no product yield.

In-depth Causality:

  • Reagent Inactivity: Deoxyfluorinating agents like DAST are susceptible to hydrolysis.[5] Over time, especially with exposure to atmospheric moisture, they degrade into inactive species, halting the reaction.

  • Insufficient Activation Energy: Deoxyfluorination is not always spontaneous at room temperature. The conversion of the hydroxyl group into a better leaving group requires activation energy, which may necessitate heating.[5]

  • Poor Leaving Group Activation: The core mechanism of deoxyfluorination involves converting the poor hydroxyl leaving group into a good one (e.g., an oxysulfonium intermediate).[9] If this activation is inefficient due to steric hindrance or electronic effects, the subsequent nucleophilic attack by fluoride will not occur. In such cases, a two-step approach (e.g., tosylation followed by nucleophilic fluorination with KF) may be more effective.[5]

Problem 2: Significant Formation of Elimination or Rearrangement Byproducts

The formation of alkenes (elimination) or rearranged isomers is a frequent challenge, particularly with secondary and tertiary alcohols.[9][10]

cluster_mech Reaction Pathways: Substitution vs. Elimination Start R-CH(OH)-CH3 (Secondary Propanol) Activated Activated Intermediate {R-CH(O-LG)-CH3} Start->Activated + Fluorinating Agent SN2 Desired Substitution (SN2) - Fluoride attacks Cα - Inversion of stereochemistry Activated->SN2 Nucleophilic Attack E2 Side Reaction (E2) - Fluoride acts as a base - Removes proton from Cβ Activated->E2 Base-Promoted Elimination Product R-CHF-CH3 (Fluorinated Product) SN2->Product Byproduct R-CH=CH2 (Alkene Byproduct) E2->Byproduct

Caption: Competing substitution (desired) and elimination (side reaction) pathways.

Troubleshooting Strategies:

  • Cause: The fluoride anion (F⁻), especially when delivered by reagents like DAST, can act as a base, abstracting a proton from the beta-carbon and leading to E2 elimination.[10][11] Tertiary alcohols are particularly prone to forming carbocation intermediates, which can lead to both elimination and skeletal rearrangements.[9]

  • Solution 1: Change the Reagent. Switch to a more selective, less basic fluorinating agent. PyFluor is specifically designed to minimize elimination byproducts compared to DAST.[6]

  • Solution 2: Modify Reaction Conditions. Lowering the reaction temperature can often favor the substitution pathway over elimination, as elimination reactions typically have a higher activation energy.[5]

  • Solution 3: Use a Non-Basic Protocol. For sensitive substrates, consider methods that proceed under neutral, non-basic conditions. A recently developed method uses a phosphorus triamide for base-free alcohol activation, which suppresses undesired elimination in favor of deoxyfluorination.[9]

Part 3: Purification and Analysis

Q3: I'm having difficulty purifying my fluorinated propanol. What are common challenges and solutions?

Purification can be complicated by the unique properties of fluorinated compounds.

  • Persistent Acidic Impurities: Syntheses can sometimes generate trace perfluoroalkanoic acids. These can be difficult to remove by standard chromatography. A patented method involves thermal treatment of the crude alcohol at >175°C in the presence of water and a base additive, followed by an aqueous wash.[12][13]

  • Azeotropes: Fluorinated alcohols can form azeotropes with other alcohols or water, making separation by simple distillation impossible. For example, 2,2,2-trifluoroethanol forms an azeotrope with isopropanol.[14] In such cases, techniques like extractive distillation using a separating agent (e.g., N-methyl-2-pyrrolidone) may be required.[14]

  • Similar Boiling Points: In the synthesis of highly fluorinated propanols like hexafluoroisopropanol (HFIP), byproducts such as hexafluoropropylene may have boiling points very close to the intermediate, hexafluoroacetone (HFA), complicating separation.[15] This often requires careful fractional distillation or advanced purification techniques.

Q4: Which analytical techniques are best for characterizing my product and identifying impurities?

A multi-technique approach is recommended for robust characterization.

  • ¹⁹F NMR Spectroscopy: This is the most powerful technique for confirming the presence of the C-F bond and determining product yield and purity.[16][17] The chemical shift and coupling constants provide invaluable structural information. Using an internal standard can aid in quantification.

  • GC-MS and LC-MS: These hyphenated techniques are essential for identifying the mass of the product and any byproducts, helping to diagnose side reactions like elimination or rearrangement.[18][19]

  • ¹H and ¹³C NMR: Crucial for confirming the overall structure of the carbon skeleton and the position of the fluorine atom through C-F coupling.

  • FTIR Spectroscopy: Can be used to confirm the disappearance of the broad O-H stretch from the starting alcohol and the appearance of a strong C-F stretching band in the product.

Part 4: Example Protocol

Deoxyfluorination of 1-Phenyl-2-propanol using PyFluor

This protocol is an illustrative example for the deoxyfluorination of a secondary alcohol where elimination is a potential side reaction.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1-phenyl-2-propanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Add PyFluor (1.5 eq) and 1,8-diazabicycloundec-7-ene (DBU) (1.5 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR of an aliquot.

  • Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-fluoro-1-phenylpropane.

References

  • Gagnon, D. et al. (2012). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling.
  • Organic Chemistry Lectures. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. [Link]
  • Wang, C. et al. (2024).
  • Creazzo, J. A. et al. (2006). Purification of fluorinated alcohols.
  • Tota, A. et al. (2020). Synthesis of δ‐fluorinated aliphatic alcohols.
  • Alghamdi, M. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. University of Mississippi eGrove. [Link]
  • Colomer, I. et al. (2024). Difunctionalization Processes Enabled by Hexafluoroisopropanol.
  • Wang, C. et al. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates.
  • Wang, Z-J. et al. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis.
  • Toikka, M. et al. (2021). Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation.
  • Creazzo, J. A. et al. (2007). Purification of fluorinated alcohols.
  • Pharmaceutical Technology. (2015). GMP Fluorination Challenges Limit Use in API Synthesis. [Link]
  • Kuttruff, C. A. et al. (2004). α‐Fluoroalcohols: Synthesis and Characterization of Perfluoro‐methanol, ‐ethanol and ‐n‐propanol, and their Oxonium Salts.
  • Hasegawa, J. et al. (2012). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
  • Li, H. et al. (2016). A kind of preparation method of 3,3,3 trifluoropropanol.
  • European Patent Office. (2012).
  • Ley, S. V. Research Group.
  • Martins, F. T. et al. (2022). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au. [Link]
  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. [Link]
  • Organic Chemistry Portal.
  • Wang, F. et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
  • LookChem.
  • Abdullahu, M. et al. (2019).
  • Musee, N. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Organic Chemistry Portal.
  • Truong, K. N. et al. (2021).
  • Jiang, L. et al. (2025). Advances and challenges in the synthesis of N-fluoroalkyl compounds.
  • Ni, K. et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
  • FILAB.
  • Ciesielski, T. M. et al. (2015).
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

Navigating the Reactivity of 3-Fluoropropan-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Fluoropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot potential side reactions during its use in chemical synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what are the common side reactions I should be aware of?

A1: this compound possesses two primary reactive sites: the hydroxyl (-OH) group and the carbon-hydrogen (C-H) bonds. The hydroxyl group is a nucleophile and can be protonated to become a good leaving group. The presence of the electron-withdrawing fluorine atom can also influence the acidity of nearby protons. The most common side reactions encountered are:

  • Elimination (Dehydration): Formation of allyl fluoride or other unsaturated products.

  • Oxidation: Conversion of the primary alcohol to 3-fluoropropanal or further to 3-fluoropropanoic acid.

  • Ether Formation: Intermolecular reaction between two molecules of this compound or with other alcohols present in the reaction mixture.

Q2: How does the fluorine atom in this compound influence its reactivity compared to propan-1-ol?

A2: The highly electronegative fluorine atom exerts a significant electron-withdrawing inductive effect (-I effect). This has several consequences:

  • Increased Acidity of the Hydroxyl Proton: The O-H bond is more polarized, making the alcohol slightly more acidic than propan-1-ol.

  • Activation of C-H Bonds: The C-H bonds on the carbon adjacent to the fluorine (C2) and the carbon bearing the fluorine (C3) are activated, making them more susceptible to abstraction in certain reactions.

  • Influence on Reaction Mechanisms: The presence of fluorine can influence the stability of reaction intermediates, potentially altering the preferred reaction pathway (e.g., favoring certain elimination pathways).[1]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2] It is a flammable liquid and should be kept away from sources of ignition.[3] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide: Managing Common Side Reactions

This section provides detailed troubleshooting for the most common side reactions encountered when using this compound.

Issue 1: Unwanted Elimination (Dehydration) Reactions

Q: My reaction is producing significant amounts of a volatile, low-boiling point byproduct, which I suspect is an elimination product like allyl fluoride. How can I prevent this?

A: Elimination is a common side reaction for alcohols, often catalyzed by acid and/or heat. The likely mechanism is an E1 or E2 elimination.[4][5] Here’s a systematic approach to troubleshoot and mitigate this issue:

1. Understand the Mechanism:

  • E1 Mechanism: Proceeds through a carbocation intermediate, favored by protic acids and higher temperatures.

  • E2 Mechanism: A concerted reaction favored by strong, non-nucleophilic bases.

Elimination_Mechanisms

2. Troubleshooting Strategies:

Parameter Problem Solution Rationale
Temperature High reaction temperaturesLower the reaction temperature.Elimination reactions often have a higher activation energy than the desired substitution reactions. Lowering the temperature will disproportionately slow down the elimination pathway.[6]
Acidity Presence of strong protic acids (e.g., H₂SO₄, HCl)- Use a milder acid catalyst or a non-acidic promoter if possible.- Add a proton sponge or a non-nucleophilic base to neutralize any acidic byproducts.Strong acids promote the formation of a good leaving group (-OH₂⁺), facilitating E1 elimination.[7]
Basicity Use of strong, non-nucleophilic bases (e.g., t-BuOK)- Use a weaker, non-hindered base if compatible with the reaction.- If a strong base is required, consider a protecting group strategy.Strong, bulky bases can favor E2 elimination by abstracting a proton from a less sterically hindered carbon.
Reaction Time Prolonged reaction timesMonitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.Longer reaction times, especially at elevated temperatures, can lead to the accumulation of side products.

3. Preventative Measure: Protecting Group Strategy

The most robust method to prevent elimination is to protect the hydroxyl group. Silyl ethers are an excellent choice due to their ease of formation, stability under a wide range of reaction conditions, and selective removal.[7][8]

Experimental Protocol: Silyl Ether Protection of this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) or imidazole (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a silylating agent such as tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) or triisopropylsilyl chloride (TIPSCl, 1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Silyl_Protection_Workflow

Issue 2: Over-oxidation to Carboxylic Acid

Q: I am trying to synthesize 3-fluoropropanal via oxidation of this compound, but I am observing the formation of 3-fluoropropanoic acid. How can I selectively obtain the aldehyde?

A: The oxidation of primary alcohols to aldehydes is a delicate transformation, as the aldehyde product is often more susceptible to further oxidation to the carboxylic acid than the starting alcohol. [9][10]

1. Choice of Oxidizing Agent:

The key to stopping the oxidation at the aldehyde stage is the choice of a mild and selective oxidizing agent.

Oxidizing Agent Selectivity for Aldehyde Notes
Pyridinium chlorochromate (PCC) HighA common and reliable reagent for this transformation. Typically used in anhydrous DCM.
Dess-Martin periodinane (DMP) HighA mild and highly selective reagent. The reaction is usually fast and clean.
Swern Oxidation (DMSO, oxalyl chloride, Et₃N) HighA very mild and effective method, but requires careful temperature control and handling of malodorous byproducts.
Potassium dichromate (K₂Cr₂O₇) / Sulfuric acid (H₂SO₄) LowA strong oxidizing agent that will typically lead to the carboxylic acid unless the aldehyde is removed from the reaction mixture as it is formed (e.g., by distillation).[9]

2. Troubleshooting and Optimization:

  • Temperature Control: Perform the oxidation at low temperatures (e.g., 0 °C to room temperature) to minimize over-oxidation.

  • Stoichiometry: Use a slight excess of the oxidizing agent (typically 1.1-1.5 equivalents) to ensure complete conversion of the starting material without having a large excess that could promote over-oxidation.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can facilitate the formation of the gem-diol intermediate, which is readily oxidized to the carboxylic acid.

  • Reaction Monitoring: Carefully monitor the reaction progress and quench it promptly upon consumption of the starting alcohol.

Experimental Protocol: Selective Oxidation to 3-Fluoropropanal using PCC

  • Setup: In a flame-dried flask under an inert atmosphere, suspend pyridinium chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture for 2-4 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 3-fluoropropanal can be purified by distillation or flash chromatography.

Issue 3: Formation of Symmetric Ether Byproduct

Q: In my reaction, I am observing a higher boiling point byproduct with a mass corresponding to two molecules of this compound minus a molecule of water. I suspect it is the symmetric ether, bis(3-fluoropropyl) ether. How can I avoid this?

A: The formation of symmetric ethers from primary alcohols is typically promoted by acidic conditions and elevated temperatures, proceeding through an Sₙ2 or Sₙ1 mechanism. [7][11]

1. Understanding the Mechanism:

Ether_Formation

2. Troubleshooting Strategies:

  • Avoid Protic Acids: If possible, use reaction conditions that do not involve strong protic acids.

  • Control Temperature: As with elimination, higher temperatures favor ether formation. Running the reaction at a lower temperature can significantly reduce this side reaction.

  • Use a Protecting Group: Protecting the hydroxyl group as a silyl ether or an ester will completely prevent ether formation.

  • Stoichiometry of Reagents: If the reaction involves another nucleophile, ensure that it is present in a sufficient concentration to outcompete the alcohol for reaction with any electrophilic intermediates.

Analytical Methods for Side Product Identification

Q: How can I confirm the identity of the side products in my reaction mixture?

A: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of reaction products and byproducts. [12][13][14]

Technique Application Expected Observations for Side Products
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components.- Allyl Fluoride: A low retention time peak with a molecular ion corresponding to its mass.- 3-Fluoropropanal: A peak with a characteristic fragmentation pattern.- Bis(3-fluoropropyl) ether: A higher retention time peak with a molecular ion corresponding to its mass.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.- ¹H NMR: Appearance of new signals, for example, vinylic protons for allyl fluoride or an aldehydic proton for 3-fluoropropanal.- ¹⁹F NMR: A powerful tool for identifying fluorine-containing compounds. Each fluorine-containing species will have a distinct chemical shift and coupling pattern.[15]
Infrared (IR) Spectroscopy Identification of functional groups.- 3-Fluoropropanoic Acid: A broad O-H stretch and a strong C=O stretch.- 3-Fluoropropanal: A characteristic C=O stretch for an aldehyde.

References

  • This compound. LookChem. Accessed January 9, 2026.
  • CAS 461-56-3: 3-Fluoropropanoic acid. CymitQuimica. Accessed January 9, 2026.
  • Allyl fluoride synthesis by fluorination. Organic Chemistry Portal. Accessed January 9, 2026.
  • Process for producing 3,3,3-trifluoropropionic acid.
  • Silyl ether. Wikipedia. Accessed January 9, 2026.
  • 3-FLUOROPROPANOIC ACID | 461-56-3. ChemicalBook. Accessed January 9, 2026.
  • Synthesis of aryl allylic fluorides by direct electrophilic fluorination of alkenes.
  • Read the passage carefully and answer the question below. Filo. Accessed January 9, 2026.
  • ALLYL FLUORIDE synthesis. ChemicalBook. Accessed January 9, 2026.
  • Bis(3-fluoropropyl)ether. PubChem. Accessed January 9, 2026.
  • 12.5 Protecting Groups for Alcohols. Organic Chemistry - YouTube. Accessed January 9, 2026.
  • Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. PubMed. Accessed January 9, 2026.
  • Propan-1-ol Oxidation. Edexcel International A Level (IAL) Chemistry Revision Notes 2018. Accessed January 9, 2026.
  • Oxidation of propanol to propanal VID 1592052479220. YouTube. Accessed January 9, 2026.
  • Recent Advances in Allylic Fluoride Synthesis.
  • Hydroxyl Protecting Groups. Accessed January 9, 2026.
  • Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). YouTube. Accessed January 9, 2026.
  • Synthesis and Characterization of Fluoropropyl POSS. DTIC. Accessed January 9, 2026.
  • Synthesis of bis(ether nitrile)s and bis(ether acid)s from simple aromatic diols bymeta-fluoro displacement from 3-fluorobenzonitrile. Journal of Materials Chemistry (RSC Publishing). Accessed January 9, 2026.
  • 2-Fluoropropan-1-ol. PubChem. Accessed January 9, 2026.
  • This compound | 462-43-1. ChemicalBook. Accessed January 9, 2026.
  • Significance and Research Context of Fluorinated Organic Compounds. Benchchem. Accessed January 9, 2026.
  • Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. PMC - NIH. Accessed January 9, 2026.
  • Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuter
  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Universal Wiser Publisher. Accessed January 9, 2026.
  • Elimination and Substitution Practice Problems. Organic Chemistry Reactions - YouTube. Accessed January 9, 2026.
  • Application Note: GC-MS Analytical Method for the Detection of 3-Chloropropanal. Benchchem. Accessed January 9, 2026.
  • Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Communications (RSC Publishing). Accessed January 9, 2026.
  • 3,3,3-Trifluoropropan-1-ol. SCBT. Accessed January 9, 2026.
  • 3,3-Difluoropropan-1-ol. PubChem. Accessed January 9, 2026.
  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Accessed January 9, 2026.
  • Elimination Reactions (AQA A-Level Chemistry). YouTube. Accessed January 9, 2026.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important fluorination reaction. The introduction of a fluorine atom into organic molecules can significantly enhance metabolic stability and bioavailability, making this compound a valuable building block in medicinal chemistry and materials science.[1][2] However, its synthesis is not always straightforward. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using common deoxyfluorination reagents like Diethylaminosulfur Trifluoride (DAST) on 1,3-propanediol.

Issue 1: Low or No Product Yield

Q: My fluorination reaction is resulting in a low yield or no this compound at all. What are the likely causes and how can I fix this?

A: Low or no yield is a frequent challenge in fluorination reactions. A systematic approach is the most effective way to diagnose and solve the problem.

Potential Causes & Solutions:

  • Reagent Inactivity: Fluorinating agents such as DAST are sensitive to moisture and can degrade over time, especially with improper storage.[3]

    • Solution: Always use a fresh bottle of the fluorinating reagent and ensure it is stored under strictly anhydrous conditions. It is not advisable to perform DAST reactions on a large scale due to its thermal sensitivity.[4]

  • Insufficient Reagent: The stoichiometry of the reaction is critical. For diols like 1,3-propanediol, careful control of the amount of fluorinating agent is necessary to favor monofluorination.

    • Solution: While a slight excess of the fluorinating agent is often used, a large excess can lead to the formation of difluorinated byproducts. Start with stoichiometric amounts and optimize from there. For sterically hindered alcohols, a larger excess may be required.[3]

  • Sub-optimal Reaction Temperature: Deoxyfluorination reactions have a specific temperature window for optimal performance.

    • Solution: These reactions are often run at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.[4] If the reaction is sluggish, a gradual and cautious increase in temperature may be necessary. However, be aware that higher temperatures can promote decomposition and the formation of byproducts.[3][5]

  • Solvent Incompatibility or Presence of Moisture: The solvent must be anhydrous and compatible with the fluorinating reagent.

    • Solution: Dichloromethane (DCM) is a commonly used solvent for DAST-mediated fluorinations.[4] Ensure your solvent is thoroughly dried before use. Some fluorinating agents can react exothermically with certain solvents; for example, Selectfluor® can react with DMF.[3]

  • Poor Leaving Group Activation: The hydroxyl group of the alcohol must be effectively activated by the fluorinating agent to be displaced by fluoride.[6]

    • Solution: Ensure proper mixing and addition of the fluorinating agent to the alcohol solution. In some cases, catalysis with trace amounts of HF or Lewis acids can facilitate the reaction, but this should be approached with caution as it can also lead to side reactions.[6]

Issue 2: Formation of Significant Byproducts

Q: My reaction is producing the desired this compound, but I am also seeing significant amounts of other compounds. How can I improve the selectivity?

A: The formation of byproducts is a common issue, especially when working with di-functional starting materials like 1,3-propanediol.

Common Byproducts & Mitigation Strategies:

  • 1,3-Difluoropropane: This is a common byproduct when both hydroxyl groups of 1,3-propanediol react.

    • Solution: Carefully control the stoichiometry of the fluorinating agent. Using one equivalent or slightly less of the reagent relative to the diol can favor monofluorination. A slow, dropwise addition of the fluorinating agent at low temperature can also improve selectivity.

  • Elimination Products (e.g., Allyl Alcohol): Under certain conditions, particularly at higher temperatures, elimination reactions can compete with substitution.

    • Solution: Maintain a low reaction temperature. The choice of a non-basic fluorinating agent can also minimize elimination. If elimination persists, consider a milder fluorinating agent if available.

  • Ethers: Self-condensation of the starting material or reaction of the product with the starting material can lead to ether formation.[7]

    • Solution: Ensure the reaction conditions are not overly acidic. Running the reaction at a lower temperature and for a shorter duration can also help to minimize this side reaction.

Issue 3: Difficult Purification

Q: I am having trouble separating my this compound from the starting material and byproducts. What are the best purification methods?

A: The similar polarities of this compound, 1,3-propanediol, and some byproducts can make purification challenging.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying this compound.

    • Technique: Use silica gel as the stationary phase. A solvent system of ethyl acetate and hexanes is a good starting point for elution. A gradual increase in the polarity of the eluent should allow for the separation of the less polar difluorinated byproduct, the desired monofluorinated product, and the more polar starting diol.

  • Distillation: Given the boiling points of the components (1,3-propanediol: ~214 °C, this compound: ~128 °C), vacuum distillation can be an effective purification method, especially for larger scales.

    • Technique: Perform the distillation under reduced pressure to lower the boiling points and prevent thermal decomposition.

  • Aqueous Work-up: A careful aqueous work-up is crucial to remove any remaining fluorinating agent and its byproducts.

    • Technique: The reaction is typically quenched with a saturated solution of sodium bicarbonate (NaHCO3) and then extracted with an organic solvent like dichloromethane.[4] Washing the combined organic layers with water and brine will help to remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: Which fluorinating agent is best for converting 1,3-propanediol to this compound?

The choice of fluorinating agent is critical. For deoxyfluorination of alcohols, reagents like DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor® are commonly used.[3] DAST is often chosen for its effectiveness, but it is thermally unstable and requires careful handling.[4][6] Newer reagents may offer improved safety profiles. The optimal choice will depend on your specific experimental setup, scale, and safety considerations.

Q2: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[4] Use a suitable stain (e.g., potassium permanganate) to visualize the spots. The product, this compound, should have a higher Rf value than the starting material, 1,3-propanediol, due to its lower polarity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q3: What are the critical safety precautions when working with fluorinating agents like DAST?

Safety is paramount.

  • Handling: Always handle fluorinating agents in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and suitable gloves.[8]

  • Reactivity: DAST and similar reagents can react violently with water and some solvents.[6] They can also decompose at elevated temperatures, releasing toxic and corrosive byproducts like hydrogen fluoride (HF).[6]

  • Quenching: The quenching of these reagents is exothermic and should be done slowly at low temperatures.[8]

  • Waste Disposal: Dispose of all fluorinated waste according to your institution's safety guidelines. Do not mix incompatible waste streams.[8]

Q4: How should I store this compound?

This compound should be stored in a tightly sealed container in a refrigerator to minimize volatility and degradation.[9][10]

Data Summary and Visualization

Table 1: Physical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,3-PropanediolC₃H₈O₂76.09214
This compoundC₃H₇FO78.09127.8
1,3-DifluoropropaneC₃H₆F₂80.0759-61

Data sourced from publicly available chemical databases.

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for troubleshooting low-yield reactions.

LowYieldTroubleshooting start Low or No Yield Observed reagent_check Check Fluorinating Reagent (Age, Storage, Stoichiometry) start->reagent_check reagent_ok Reagent OK reagent_check->reagent_ok No Issue reagent_bad Reagent Suspect reagent_check->reagent_bad Issue Found temp_check Review Reaction Temperature reagent_ok->temp_check replace_reagent Use Fresh Reagent Adjust Stoichiometry reagent_bad->replace_reagent end Re-run Experiment replace_reagent->end temp_ok Temp OK temp_check->temp_ok No Issue temp_bad Temp Sub-optimal temp_check->temp_bad Issue Found solvent_check Verify Solvent Quality (Anhydrous, Compatible) temp_ok->solvent_check adjust_temp Optimize Temperature (Typically -78°C to 0°C) temp_bad->adjust_temp adjust_temp->end solvent_ok Solvent OK solvent_check->solvent_ok No Issue solvent_bad Solvent Suspect solvent_check->solvent_bad Issue Found solvent_ok->end dry_solvent Use Freshly Dried, Compatible Solvent solvent_bad->dry_solvent dry_solvent->end

Sources

safe handling and storage procedures for 3-Fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the critical need for clear, actionable safety information, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the safe handling and storage of 3-Fluoropropan-1-ol (CAS No: 462-43-1). As a Senior Application Scientist, my objective is to present this information not merely as a set of rules, but as a system of best practices grounded in scientific principles, ensuring both personal safety and experimental integrity.

Disclaimer

This guide is intended for informational purposes for trained professionals. It is not a substitute for a comprehensive, site-specific risk assessment, which must be conducted before any work begins. Always consult the most current Safety Data Sheet (SDS) provided by your supplier and adhere to all institutional and regulatory guidelines.

Section 1: Chemical Profile & Key Hazards

This compound is a fluorinated organic building block used in various research and development applications. While its utility is significant, it possesses a distinct hazard profile that necessitates careful handling.

PropertyValueSource
CAS Number 462-43-1[1][2][3]
Molecular Formula C₃H₇FO[1][2][3]
Molecular Weight 78.09 g/mol [1][3]
Appearance Solid or liquid (low melting point)[1][2]
Boiling Point ~127.8 °C at 760 mmHg[2]
Flash Point ~38.5 °C[2]
Density ~0.963 g/cm³[2]

GHS Hazard Classification Summary: This chemical is classified as hazardous. The primary concerns are its toxicity if swallowed, its potential to cause serious skin and eye irritation, and its flammability.[1][3]

  • H301: Toxic if swallowed. [1]

  • H315: Causes skin irritation. [1][3][4]

  • H318/H319: Causes serious eye damage/irritation. [1][3][4]

  • H335: May cause respiratory irritation. [3][4]

  • H226: Flammable liquid and vapor. [3][5][6]

  • H412: Harmful to aquatic life with long lasting effects. [1]

Section 2: Frequently Asked Questions (FAQs) for Routine Handling & Storage

This section addresses common queries to ensure safe and compliant day-to-day laboratory operations.

Q1: What are the primary hazards I should be concerned about when working with this compound?

A: The three primary hazard categories are:

  • Acute Toxicity: It is toxic if ingested.[1] The causality lies in its potential to interfere with metabolic processes. Extreme care must be taken to avoid ingestion, which includes prohibiting eating, drinking, or smoking in the laboratory.[7]

  • Irritation and Damage: The compound can cause significant skin irritation and serious eye damage.[1][4] This is due to its chemical reactivity with biological tissues. Direct contact must be avoided at all times through the use of appropriate Personal Protective Equipment (PPE).

  • Flammability: With a flash point of approximately 38.5 °C, it is a flammable liquid.[2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[8] Therefore, all work should be conducted away from open flames, sparks, and hot surfaces.[6][8]

Q2: What Personal Protective Equipment (PPE) is mandatory for handling this chemical?

A: A multi-layered PPE approach is required to create a reliable barrier against exposure.

PPE CategorySpecificationRationale & Source
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation. Always check the glove manufacturer's compatibility chart.[4][8]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect against splashes, which can cause serious eye damage. Standard safety glasses are insufficient.[4]
Skin/Body Protection Flame-retardant laboratory coat and closed-toe shoes.To protect skin from accidental contact and provide a layer of protection in case of a small fire.[4][7]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.To prevent inhalation of vapors, which may cause respiratory tract irritation.[4][7][8]

Q3: What are the ideal storage conditions for this compound?

A: Proper storage is a critical control measure to maintain chemical stability and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area specifically designated for flammable and toxic chemicals.[4][5][8] A refrigerator is often recommended.[2]

  • Container: Keep the container tightly closed to prevent the escape of flammable vapors and protect from moisture.[4][6][8] Ensure the original container is used and properly labeled.

  • Security: The substance should be stored in a locked cabinet or area to restrict access to authorized personnel only.[4][5][8]

  • Segregation: Store away from incompatible materials.

Q4: What materials are incompatible with this compound?

A: Incompatible materials pose a risk of vigorous, uncontrolled reactions that can generate heat, pressure, or toxic fumes. Avoid storing or mixing this compound with:

  • Strong Oxidizing Agents: Can lead to fire or explosion.

  • Acids: May cause a reaction.[9]

Q5: How should I properly dispose of waste containing this compound?

A: All waste, including the chemical itself, contaminated absorbents from spills, and empty containers, must be treated as hazardous waste.[5]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the contents and the container through an authorized hazardous waste disposal facility, strictly following all local, state, and federal regulations.[5][8][10]

Section 3: Troubleshooting Guide: Emergency Procedures & Spill Response

This guide provides structured responses to specific emergency scenarios. Act calmly and deliberately, prioritizing personal safety.

Scenario 1: Accidental Exposure

What should I do if the chemical gets on my skin or clothes?

  • Immediate Action: Go to the nearest safety shower.

  • Remove Clothing: Immediately take off all contaminated clothing, including footwear.[5][11]

  • Wash: Flush the affected skin and hair with large amounts of running water (and soap, if available) for at least 15 minutes.[5][8][12]

  • Seek Medical Attention: Get medical advice if skin irritation develops or persists.[4][5][8]

  • Decontaminate: Contaminated clothing must be washed thoroughly before reuse.[4][5]

What should I do in case of eye contact?

  • Immediate Action: Proceed immediately to the nearest eyewash station.

  • Flush Eyes: Hold eyelids apart and rinse cautiously and thoroughly with fresh running water for at least 15 minutes.[5][8][13]

  • Remove Contact Lenses: If present and easy to do, remove contact lenses after the initial flush and continue rinsing.[5][8]

  • Seek Immediate Medical Attention: Eye exposure requires prompt professional medical evaluation without delay.[5]

What if I accidentally inhale the vapors?

  • Move to Fresh Air: Immediately remove the affected person from the contaminated area to fresh air.[5][8][12]

  • Rest: Lay the person down and keep them warm and at rest in a position comfortable for breathing.[5][8]

  • Monitor Breathing: If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[8][12]

  • Seek Medical Attention: Call a physician or poison center if the person feels unwell.[4][8]

What is the first aid procedure for ingestion?

  • Immediate Action: Ingestion is a medical emergency. Call a POISON CENTER or doctor immediately.[4][5]

  • Rinse Mouth: Clean the mouth with water.[4][5][13]

  • Do NOT Induce Vomiting: This can cause further damage.[13]

  • Provide Information: Be ready to provide the chemical name and SDS to emergency responders.

Scenario 2: Chemical Spill

A chemical spill requires a systematic response to contain the hazard and mitigate exposure. The logical workflow below outlines the decision-making process. For a detailed cleanup protocol, see Appendix A.

Scenario 3: Improper Storage Discovered

What do I do if I find a leaking or damaged container of this compound?

  • Assess and Secure: Cordon off the area and inform others. Ensure the area is well-ventilated and there are no ignition sources nearby.

  • Wear PPE: Don the appropriate PPE, including respiratory protection if vapors are significant.

  • Contain: If safe to do so, place the leaking container into a larger, compatible, and sealable secondary container.

  • Clean Up: Treat any released material as a spill and follow the procedure in Appendix A.

  • Report: Report the incident to your lab supervisor or Environmental Health & Safety (EHS) department.

Section 4: Appendices

Appendix A: Detailed Experimental Protocol for Spill Cleanup

This protocol is for small, manageable spills (typically <100 mL) by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.

Pre-requisites:

  • You are trained in spill cleanup procedures.

  • You have a spill kit readily available.

  • You are wearing the full, mandatory PPE.

Methodology:

  • Alert & Secure (Assess): Alert personnel in the immediate area.[14] Remove all ignition sources and increase ventilation by opening the fume hood sash.[5][8][14]

  • Contain (Stop the Spread): Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to create a dike around the spill's outer edge to prevent it from spreading.[5][7][15]

  • Absorb (Clean Up): Gently apply more absorbent material starting from the outside and working inward to cover the spill.[15][16] Allow a few minutes for the material to be fully absorbed.[16]

  • Collect Waste (Dispose): Using non-sparking tools (e.g., plastic dustpan and brush), carefully collect all the absorbed material.[8][15] Place it into a heavy-duty plastic bag or a designated, sealable hazardous waste container.[5][16]

  • Decontaminate: Wipe the spill area with a cloth or paper towels, then clean the area with soap and water.[5][14] Place all cleaning materials into the same hazardous waste container.

  • Package & Label: Securely seal the waste container. Attach a properly completed hazardous waste label.[15]

  • Dispose & Restock: Arrange for disposal through your institution's EHS office.[16] Restock your spill kit immediately.[16]

  • Document: Report the spill to your supervisor or EHS department as required by your institution's policy.[15]

Appendix B: Visual Workflows

The following diagram illustrates the logical decision-making and action process for responding to a chemical spill.

Spill_Response_Workflow cluster_prep Phase 1: Immediate Response cluster_action Phase 2: Action cluster_post Phase 3: Post-Cleanup Spill Spill Discovered Assess Assess Situation (Size, Location, Hazard) Spill->Assess Alert Alert Area Personnel Assess->Alert Spill is Small & Known Hazard Evacuate EVACUATE AREA Call Emergency Response Assess->Evacuate Spill is Large, Unknown, or High Hazard PPE Don Appropriate PPE Alert->PPE Ignition Remove Ignition Sources Increase Ventilation PPE->Ignition Contain Contain Spill (Absorbent Dike) Ignition->Contain Cleanup Absorb & Clean Up (See Protocol) Contain->Cleanup Waste Package & Label Hazardous Waste Cleanup->Waste Dispose Arrange for Waste Disposal Waste->Dispose Restock Restock Spill Kit Dispose->Restock Report Report Incident (Supervisor/EHS) Restock->Report

Caption: Spill Response Decision Workflow

Section 5: References

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022, December 13). Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • SpillFix. (n.d.). SPILLFIX RECOMMENDED SPILL CLEAN UP PROCEDURE. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Spill Tech. (2019, September 6). Spill Response Procedures [Video]. YouTube. Retrieved from [Link]

  • ForestrySA. (2014, October 24). SOP001 Response to Chemical or Fuel Spills. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (2020, February 20). How to Clean Up a Small Spill [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-1-propanol. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Center: 3-Fluoropropan-1-ol Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoropropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block in their synthetic workflows. As a key intermediate, its reactivity is governed by the interplay between its primary alcohol and the electron-withdrawing fluorine atom.[1] This document provides in-depth, field-proven insights into troubleshooting common reaction mechanisms in a practical question-and-answer format.

Frequently Asked Questions (General Troubleshooting)

Q1: My reaction yield is consistently low, and I'm recovering a significant amount of starting material. What are the likely causes?

A: Low conversion in reactions involving this compound often points to one of three core issues: activation, reagent purity, or competing side reactions.

  • Insufficient Activation of the Hydroxyl Group: The hydroxyl group (-OH) is intrinsically a poor leaving group because its conjugate acid, water (pKa ≈ 15.7), is not sufficiently acidic to stabilize the resulting negative charge on the leaving group.[2] For nucleophilic substitution reactions where the -OH is to be replaced, it must first be converted into a better leaving group (e.g., a tosylate, mesylate, or halide). Without this activation step, the reaction will likely fail or proceed very slowly.[3]

  • Reagent and Solvent Purity: Alcohols are sensitive to moisture. The presence of water in your reagents or solvents can quench organometallics, deactivate strong bases (like NaH used for alkoxide formation), or hydrolyze activated intermediates. Always use freshly dried solvents and ensure your reagents have been stored under inert conditions.

  • Suboptimal Reaction Temperature: While heating can increase reaction rates, it can also favor undesired elimination pathways over substitution, particularly with a primary carbon bearing an electron-withdrawing group. A systematic temperature screen may be necessary to find the optimal balance for your specific reaction.

Q2: I'm observing a significant amount of an alkene byproduct, likely 3-fluoro-1-propene, in my mass spectrometry data. What is happening?

A: The formation of 3-fluoro-1-propene[4] is a classic indicator that an elimination reaction (E2) is competing with your desired nucleophilic substitution reaction (SN2) . This is especially common under basic conditions.

Causality: The SN2 and E2 mechanisms are often in direct competition.[5]

  • SN2 Pathway: The nucleophile attacks the electrophilic carbon atom bearing the leaving group. This is favored by less sterically hindered substrates (this compound is a primary alcohol, which is good) and strong, non-bulky nucleophiles.[6]

  • E2 Pathway: The reagent acts as a base, abstracting a proton from the carbon adjacent to the carbon with the leaving group. This is favored by strong, sterically hindered bases and higher temperatures.

The fluorine atom's electron-withdrawing inductive effect makes the protons on the adjacent carbon (C2) slightly more acidic, making them susceptible to abstraction by a strong base.

Troubleshooting Workflow: Minimizing Elimination

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Corrective Actions cluster_3 Verification Problem Alkene byproduct detected (3-fluoro-1-propene) Cause E2 Elimination is competing with desired SN2 reaction Problem->Cause Temp Lower Reaction Temperature Cause->Temp High temp favors E2 Base Use a less sterically hindered base/nucleophile Cause->Base Bulky bases favor E2 Solvent Use a polar aprotic solvent (e.g., DMF, DMSO) to favor SN2 Cause->Solvent Protic solvents can stabilize carbocations (if SN1/E1 occurs) Verify Analyze crude product via GC-MS or 1H NMR to confirm reduced alkene byproduct Temp->Verify Base->Verify Solvent->Verify G cluster_0 Correct SN2 Pathway (High Yield) cluster_1 Incorrect Pathway (Low Yield) A 3-Fluoropropoxide C Desired Ether A->C SN2 Attack B Primary Alkyl Halide (e.g., CH3-I) B->C D Secondary/Tertiary Alkyl Halide F Elimination Product (Alkene) D->F E 3-Fluoropropoxide E->F E2 Elimination

Caption: Correct vs. Incorrect Williamson Synthesis Strategy.

Experimental Protocol: Synthesis of 3-Fluoro-1-methoxypropane
  • Alkoxide Formation: To a flame-dried, three-neck flask under an argon atmosphere, add dry THF (0.5 M) and this compound (1.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • SN2 Reaction: Cool the resulting sodium 3-fluoropropoxide solution back to 0 °C.

  • Add iodomethane (CH₃I, 1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Oxidation of this compound

The primary alcohol of this compound can be oxidized to either the aldehyde (3-fluoropropanal) or the carboxylic acid (3-fluoropropanoic acid). The outcome is entirely dependent on the choice of oxidizing agent.

Problem: I am trying to synthesize 3-fluoropropanal, but my product is contaminated with 3-fluoropropanoic acid.

Root Cause Analysis: This is a classic case of over-oxidation. You have either used an oxidizing agent that is too strong, or you have allowed water to be present in your reaction.

  • Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) will rapidly oxidize a primary alcohol all the way to the carboxylic acid. [7]* Mild Oxidants in the Presence of Water: Mild oxidants like Pyridinium Chlorochromate (PCC) are designed to stop at the aldehyde stage. [8][9]However, if water is present, it can react with the newly formed aldehyde to create a hydrate intermediate. This hydrate can then be oxidized a second time to the carboxylic acid. [8][9] The Self-Validating Solution: Anhydrous, Mild Oxidation

To reliably stop the oxidation at the aldehyde, you must use a mild oxidizing agent under strictly anhydrous conditions.

  • Recommended Reagent: Pyridinium Chlorochromate (PCC) in dichloromethane (DCM). [8]* Alternative Reagents: Dess-Martin Periodinane (DMP) or a Swern oxidation. [7]

Oxidation_Ladder Alcohol This compound (Primary Alcohol) Aldehyde 3-Fluoropropanal (Aldehyde) Alcohol->Aldehyde PCC, DCM (anhydrous) or DMP, or Swern Acid 3-Fluoropropanoic Acid (Carboxylic Acid) Alcohol->Acid Jones Reagent (CrO3) or KMnO4 Aldehyde->Acid Jones Reagent (CrO3) or KMnO4

Caption: The alcohol oxidation ladder.

Experimental Protocol: PCC Oxidation to 3-Fluoropropanal
  • To a flame-dried flask under argon, add anhydrous dichloromethane (DCM, 0.2 M) and pyridinium chlorochromate (PCC, 1.5 eq).

  • Add powdered 3Å molecular sieves or Celite to the mixture. This helps absorb the tar-like chromium byproducts and ensures anhydrous conditions. [8]3. Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirring suspension.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter it through a plug of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake thoroughly with more diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by careful distillation or chromatography.

Guide 3: Nucleophilic Substitution via Tosylate Intermediate

Problem: I am trying to react this compound with sodium azide (NaN₃) to form 1-azido-3-fluoropropane, but I only recover my starting material.

Root Cause Analysis: As mentioned in the general FAQs, the hydroxyl group (-OH) is a terrible leaving group. [2]The azide ion (N₃⁻) is a good nucleophile, but it is not basic enough to deprotonate the alcohol and not reactive enough to displace the -OH group directly.

The Self-Validating Solution: Two-Step Activation and Displacement

The solution is to convert the alcohol into a species with an excellent leaving group. Sulfonate esters, such as tosylates (-OTs) or mesylates (-OMs), are ideal for this purpose. The tosylate anion is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8), making it a very stable and excellent leaving group. The reaction proceeds in two distinct, high-yielding steps:

  • Tosylation: The alcohol attacks p-toluenesulfonyl chloride (TsCl) to form the tosylate ester. This reaction does not affect the stereochemistry at the carbon bearing the oxygen. [2]2. Substitution: The nucleophile (e.g., NaN₃) displaces the tosylate group in a classic SN2 reaction.

Tosylation_Substitution Start This compound (-OH is a poor leaving group) Intermediate 3-Fluoropropyl Tosylate (-OTs is an excellent leaving group) Start->Intermediate TsCl, Pyridine Product Substituted Product (e.g., 1-Azido-3-fluoropropane) Intermediate->Product Nucleophile (e.g., NaN3) SN2 Displacement

Caption: Two-step nucleophilic substitution workflow.

Experimental Protocol: Synthesis of 1-Azido-3-fluoropropane

Step 1: Preparation of 3-Fluoropropyl Tosylate

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours or until TLC indicates the consumption of the starting alcohol.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude tosylate, which is often stable enough to be used directly in the next step.

Step 2: Nucleophilic Substitution with Azide

  • Dissolve the crude 3-fluoropropyl tosylate (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Add sodium azide (NaN₃, 1.5 eq). Caution: Sodium azide is highly toxic.

  • Heat the mixture to 50-70 °C and stir for 6-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, pour into water, and extract with diethyl ether.

  • Wash the combined organic layers thoroughly with water (to remove DMF/DMSO) and then brine.

  • Dry over MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the desired product.

References

  • This compound. LookChem. [Link]
  • This compound. MySkinRecipes. [Link]
  • Protecting Groups and Orthogonal Protection Strategies.
  • CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. YouTube. [Link]
  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
  • Tips & Tricks: Protecting Groups. University of Rochester Department of Chemistry. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Williamson ether synthesis (video). Khan Academy. [Link]
  • 3-Fluoropropanol. ChemBK. [Link]
  • Williamson Ether Synthesis. Chemistry Steps. [Link]
  • Oxidation by PCC (pyridinium chlorochrom
  • PCC Oxid
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
  • Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes. [Link]
  • Reagent Friday: PCC (Pyridinium Chlorochrom
  • nucleophilic substitution reaction: Topics by Science.gov. Science.gov. [Link]
  • Ch8 : Tosyl
  • 3-Fluoro-1-propanol | C3H7FO | CID 68042. PubChem. [Link]
  • 3-Fluoro-1-propanol | C3H7FO | CID 68042. PubChem - NIH. [Link]
  • 3-Bromo-2-fluoropropan-1-ol | C3H6BrFO | CID 14364400. PubChem. [Link]
  • Preparing Ethers. Chemistry LibreTexts. [Link]
  • Tosylates And Mesyl
  • The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). YouTube. [Link]
  • Esterification catalysts.
  • Organic Chemistry - Reactions of Alcohols | Tosylation and Halogen
  • Preparing Ethers. Chemistry LibreTexts. [Link]
  • 3-Fluoropropene | C3H5F | CID 69958. PubChem - NIH. [Link]
  • A highly active and robust solid catalyst provides high yields of esters by continuous flow. RIKEN. [Link]
  • Recent Progress on Catalytic of Rosin Esterification Using Different Agents of Reactant. MDPI. [Link]
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. [Link]
  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deproton

Sources

stability issues of 3-Fluoropropan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-462431-ACID-STABILITY-V1

Last Updated: January 9, 2026

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 3-Fluoropropan-1-ol (CAS: 462-43-1).[1][2][3] While a versatile fluorinated building block, its behavior under acidic conditions presents specific challenges that can impact reaction outcomes, yield, and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of organic chemistry, reaction kinetics, and field-proven insights. Our goal is to empower users to anticipate and mitigate stability issues, ensuring the integrity of their experimental results.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.

Q1: I'm observing an unexpected, more volatile byproduct in my GC-MS analysis after performing a reaction with this compound under acidic conditions (e.g., H₂SO₄, H₃PO₄) with heating. What is this impurity?

Probable Cause: You are likely observing the formation of 3-fluoropropene via an acid-catalyzed dehydration (elimination) reaction. This is the primary degradation pathway for this compound under these conditions.

Mechanistic Explanation: The reaction proceeds through a mechanism analogous to an E1 or E2 elimination of alcohols.[4][5][6]

  • Protonation: The acid catalyst protonates the hydroxyl group of this compound, converting it into a much better leaving group (H₂O).[4][7][8]

  • Loss of Leaving Group (Rate-Determining Step): The protonated alcohol loses a molecule of water. For primary alcohols, this step may occur concurrently with deprotonation (E2 pathway) or via the formation of a highly unstable primary carbocation (E1 pathway).[6][9] The strong electron-withdrawing inductive effect of the fluorine atom three carbons away (a γ-substituent) further destabilizes any positive charge on the carbon backbone, influencing the reaction rate.[10][11]

  • Deprotonation: A base (such as H₂O or the conjugate base of the acid, HSO₄⁻) removes a proton from the adjacent carbon (C2), leading to the formation of a double bond and yielding 3-fluoropropene.

Dehydration_Mechanism cluster_0 start F-CH₂-CH₂-CH₂-OH (this compound) protonated F-CH₂-CH₂-CH₂-OH₂⁺ start->protonated + H⁺ intermediate [Transition State] protonated->intermediate Loss of H₂O product F-CH₂-CH=CH₂ (3-Fluoropropene) intermediate->product - H⁺ water H₂O h_plus H⁺ hso4 HSO₄⁻

Caption: Acid-catalyzed dehydration of this compound.

Troubleshooting Actions:

  • Confirmation: Confirm the identity of the byproduct by comparing its mass spectrum and retention time with a known standard of 3-fluoropropene if available. The molecular ion should correspond to C₃H₅F (m/z = 60.04).

  • Mitigation: If this side reaction is undesirable, you must modify your reaction conditions. See Q2 for specific strategies.

Q2: My reaction yield is significantly lower than expected when using this compound as a reactant in a strongly acidic medium, especially at elevated temperatures. How can I prevent this loss of material?

Probable Cause: The low yield is a direct consequence of the degradation of your starting material via acid-catalyzed dehydration, as described in Q1. The rate of this degradation is highly dependent on acid strength and temperature.

Expert Insights: The choice of acid and reaction temperature are the most critical factors influencing the stability of this compound. Concentrated, non-volatile acids like sulfuric acid (H₂SO₄) are particularly effective at promoting dehydration, especially when heated.[4][12][13]

Data Summary: Effect of Conditions on Degradation Rate

Acid StrengthTemperatureExpected Rate of DehydrationRecommended Action
Strong (e.g., conc. H₂SO₄)High (>100 °C)High Avoid if possible; use minimal exposure time.
Strong (e.g., conc. H₂SO₄)Moderate (40-100 °C)Moderate Monitor reaction closely for byproduct formation.
Strong (e.g., conc. H₂SO₄)Low (<40 °C)Low to Moderate Preferred for reactions requiring strong acid.
Moderate (e.g., p-TsOH)High (>100 °C)Moderate Viable alternative to H₂SO₄; monitor closely.
Moderate (e.g., p-TsOH)Low to ModerateLow Good starting point for acid-catalyzed reactions.
Weak (e.g., Acetic Acid)AnyVery Low Unlikely to cause significant degradation.

Protocol: Minimizing Degradation During Acidic Workup

If your desired reaction is complete and you need to neutralize a strong acid, it is crucial to do so quickly and at a low temperature to prevent degradation during workup.

  • Cooling: Once the reaction is deemed complete, immediately cool the reaction vessel in an ice-water bath to 0-5 °C. This dramatically reduces the rate of the elimination side reaction.

  • Dilution (Optional but Recommended): If compatible with your product's solubility, slowly add the cold reaction mixture to a separate, stirred vessel containing a suitable, cold organic solvent (e.g., diethyl ether, ethyl acetate). This dilutes the acid and helps dissipate heat during neutralization.

  • Neutralization: Slowly add a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the stirred mixture. Caution: CO₂ evolution will occur. Add the base portion-wise to control foaming. Monitor the pH of the aqueous layer, aiming for a final pH of 7-8.

  • Extraction: Once neutralized, proceed immediately with liquid-liquid extraction to separate your product into the organic phase and away from the aqueous environment.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.

Frequently Asked Questions (FAQs)

  • Q: What is the primary stability concern with this compound in acidic conditions?

    • A: The main issue is its susceptibility to acid-catalyzed dehydration (elimination) to form 3-fluoropropene, particularly with strong acids and heat.[5][12] This consumes the starting material and introduces a difficult-to-separate impurity.

  • Q: How does the fluorine atom affect the stability compared to propan-1-ol?

    • A: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect).[10][11] This effect destabilizes the formation of a carbocation intermediate that would form during an E1 dehydration mechanism, potentially slowing the reaction compared to propan-1-ol.[10][11] However, under forcing conditions (strong acid, high heat), the dehydration pathway remains the most probable route of decomposition.[13][14]

  • Q: What are the ideal storage conditions for this compound?

    • A: To ensure long-term stability, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[15] It is crucial to store it away from incompatible materials, especially strong acids and oxidizing agents.

  • Q: How can I monitor the degradation of this compound during my experiment?

    • A: The most effective methods are chromatographic. Taking periodic aliquots from the reaction mixture for analysis by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is recommended. GC, particularly GC-MS, is ideal for detecting the formation of the volatile 3-fluoropropene byproduct. ¹H NMR spectroscopy can also be used to monitor the disappearance of the starting material's characteristic peaks and the appearance of new olefinic protons.

  • Q: Are there alternatives to strong mineral acids if my reaction requires catalysis?

    • A: Yes. Depending on the specific transformation, consider using milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or camphor-sulfonic acid (CSA). In some cases, Lewis acids may provide a suitable alternative for activating functional groups without requiring the highly protonic environment that leads to dehydration. Fluorinated alcohols like hexafluoroisopropanol (HFIP) can also be used as solvents or additives to increase the effective acidity of weaker acids through hydrogen bonding.[16][17][18]

Troubleshooting_Workflow start Unexpected Result Observed (e.g., low yield, new GC peak) check_conditions Review Reaction Conditions: - Acid Type & Concentration? - Temperature? - Reaction Time? start->check_conditions is_acid_strong Strong Acid (H₂SO₄, HCl) & High Temp (>80°C)? check_conditions->is_acid_strong degradation_likely Primary Suspect: Acid-Catalyzed Dehydration to 3-Fluoropropene is_acid_strong->degradation_likely Yes other_issue Consider Other Side Reactions (e.g., substitution, etherification) is_acid_strong->other_issue No confirm Confirm Byproduct Identity (GC-MS, NMR) degradation_likely->confirm mitigate Implement Mitigation Strategy confirm->mitigate option1 Reduce Temperature &/or Acid Concentration mitigate->option1 option2 Use Milder Acid (e.g., p-TsOH) mitigate->option2 option3 Minimize Workup Time (Use Cold Quench Protocol) mitigate->option3

Caption: Troubleshooting workflow for this compound stability.

References

  • Brainly. (2023, September 2). What effect will the addition of a fluorine substituent have on carbocation stability?
  • Chemistry LibreTexts. (2019, June 5). 7.14: Carbocation Stability.
  • Depperman, E. (2020, June 23). Acid-Catalyzed Dehydration.
  • Filo. (2025, January 3). (0) What happens when Propan-2-ol is heated with H2SO4 at 443 k?
  • Kadrowski, B. (2020, April 24). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms.
  • LookChem. This compound.
  • PubChem. 3-Fluoro-1-propanol.
  • Save My Exams. (2024, April 16). Elimination Reactions of Alcohols.
  • Shimizu, A., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 4895-4917. DOI:10.1039/C6CS00351F.
  • Sola, M., et al. (2009). Characterization of the unimolecular water elimination reaction from 1-propanol, 3,3,3-propan-1-ol-d3, 3,3,3-trifluoropropan-1-ol, and 3-chloropropan-1-ol. The Journal of Physical Chemistry A, 113(37), 10013-10023. DOI: 10.1021/jp905012r.
  • Strauss, I., et al. (2018). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications, 54(77), 10747-10759.
  • Various Authors. dehydration of more complicated alcohols. Chemguide.

Sources

avoiding decomposition of 3-Fluoropropan-1-ol during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 9, 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Fluoropropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important fluorinated building block. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] However, its synthesis can be challenging due to potential decomposition pathways that can significantly impact yield and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route and ensure the stability of your product.

Section 1: Understanding the Instability of this compound

FAQ 1: What are the primary decomposition pathways for this compound?

The primary decomposition pathway of concern for this compound is dehydrofluorination , which leads to the formation of allyl alcohol and hydrogen fluoride (HF). This elimination reaction can be catalyzed by both acids and bases and is often promoted by elevated temperatures.

The C-F bond, while strong, can be activated, particularly by Lewis acids.[2][3] The presence of a hydroxyl group in the molecule can also participate in intramolecular reactions, especially under acidic conditions, leading to cyclization and the formation of byproducts like oxetane.

dot graph DecompositionPathways { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption { label="Decomposition pathways of this compound."; fontsize=10; fontname="Helvetica"; }

Troubleshooting Guide: Unexpected Byproducts Detected
Observed Issue Potential Cause Recommended Solution
Presence of Allyl Alcohol in NMR/GC-MS Dehydrofluorination due to excessive heat or presence of acidic/basic impurities.- Lower the reaction and distillation temperatures. - Ensure all reagents and solvents are neutral and anhydrous. - Use a non-basic drying agent.
Formation of Oxetane Acid-catalyzed intramolecular cyclization.- Neutralize the reaction mixture before workup and purification. - Avoid strong protic or Lewis acids if possible. - Consider a milder fluorinating agent.
Polymerization or Tarry Residues Uncontrolled side reactions, possibly initiated by strong acids or high temperatures.- Optimize reaction conditions on a smaller scale first. - Ensure efficient stirring and temperature control. - Purify the starting materials to remove potential catalysts for polymerization.

Section 2: Synthesis Strategies to Minimize Decomposition

The choice of synthetic route and reaction conditions is critical to minimizing the decomposition of this compound. Below we discuss common synthetic strategies and provide recommendations for each.

FAQ 2: Which synthetic precursors are recommended for preparing this compound?

Common precursors for the synthesis of this compound include 1,3-Propanediol and 3-Chloro-1-propanol.

  • 1,3-Propanediol: This is a readily available and relatively inexpensive starting material.[4] The hydroxyl groups can be selectively fluorinated.

  • 3-Chloro-1-propanol: This precursor allows for a halogen exchange (Halex) reaction, which can be an effective method for introducing fluorine.[5]

Strategy 1: Fluorination of 1,3-Propanediol

A common method for this transformation is the use of a fluorinating agent like Diethylaminosulfur Trifluoride (DAST).[6][7] DAST is a versatile reagent for converting alcohols to alkyl fluorides under relatively mild conditions.[6][8]

Experimental Protocol: Synthesis of this compound from 1,3-Propanediol using DAST

dot graph SynthesisWorkflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption { label="Workflow for DAST-mediated fluorination."; fontsize=10; fontname="Helvetica"; }

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-propanediol in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of Diethylaminosulfur Trifluoride (DAST) in anhydrous CH₂Cl₂ dropwise to the cooled solution. Maintain the temperature below -70 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Troubleshooting Guide: DAST-Mediated Fluorination
Observed Issue Potential Cause Recommended Solution
Low Yield - Incomplete reaction. - Decomposition of DAST. - Loss of product during workup.- Increase reaction time or temperature slightly (monitor for decomposition). - Use freshly opened or purified DAST.[9] - Ensure efficient extraction and careful distillation.
Formation of Difluoropropane Over-fluorination of the diol.- Use a stoichiometric amount or a slight excess of DAST. - Add DAST at a slower rate to maintain better control over the reaction.
Safety Concerns with DAST DAST can decompose exothermically at elevated temperatures.[7][10]- Never heat DAST above 50 °C.[7] - Always perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment. - Consider using a more thermally stable alternative like Deoxo-Fluor™.[10]
Strategy 2: Halogen Exchange from 3-Chloro-1-propanol

This method involves the substitution of chlorine with fluorine using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF). Phase-transfer catalysts are often employed to facilitate the reaction.

Experimental Protocol: Synthesis of this compound from 3-Chloro-1-propanol

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 3-chloro-1-propanol, a spray-dried fluoride source (e.g., KF), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling polar aprotic solvent (e.g., sulfolane or N-methyl-2-pyrrolidone).

  • Reaction: Heat the mixture with vigorous stirring. The reaction temperature will depend on the solvent and fluoride source but is typically in the range of 120-180 °C.

  • Monitoring: Monitor the reaction progress by GC-MS.

  • Workup: After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Purification: Isolate the product by fractional distillation under reduced pressure.

Troubleshooting Guide: Halogen Exchange Reaction
Observed Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction - Low reactivity of the fluoride source. - Inefficient phase-transfer catalysis.- Use a more reactive fluoride source like spray-dried KF or CsF. - Ensure the phase-transfer catalyst is active and used at an appropriate loading. - Increase the reaction temperature, but monitor for decomposition.
Formation of Elimination Byproducts The basicity of the fluoride salt can promote elimination.- Use a less basic fluoride source if possible. - Consider using an anhydrous, non-protic solvent to disfavor elimination pathways.

Section 3: Purification and Handling

FAQ 3: What is the best method for purifying this compound?

Fractional distillation under reduced pressure is the most effective method for purifying this compound.[11] This technique is crucial for separating the desired product from unreacted starting materials, byproducts, and any decomposition products.

Key Parameters for Distillation
Parameter Recommendation Rationale
Pressure Use reduced pressure.Lowers the boiling point, minimizing thermal stress and the risk of dehydrofluorination.[11]
Column Use a fractionating column (e.g., Vigreux or packed column).Provides better separation efficiency to remove closely boiling impurities.
Heating Use a stable heat source (e.g., oil bath) with gentle heating.Avoids localized overheating which can lead to decomposition.
FAQ 4: How should this compound be stored to ensure its stability?

To ensure long-term stability, this compound should be stored in a refrigerator in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[11][12] This minimizes exposure to moisture and air, which could potentially contribute to decomposition over time.

References

  • MATEC Web of Conferences.
  • Organic Syntheses. Diethylaminosulfur trifluoride.
  • Sigma-Aldrich. Diethylaminosulfur Trifluoride (DAST).
  • ChemBK. 3-Fluoropropanol.
  • ResearchGate. Dehydrofluorination reactions at Lewis acidic ACF in the presence of HSnBu3 | Request PDF.
  • Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.
  • Wikipedia. Diethylaminosulfur trifluoride.
  • Enamine. DAST.
  • ChemicalBook. 3-chloro-1-(4-fluorophenyl)propan-1-ol synthesis.
  • LookChem. This compound.
  • PMC.
  • ChemicalBook. 3-Chloro-1-propanol synthesis.
  • ChemicalBook. This compound.
  • ideXlab.
  • PubChem. 3-Fluoro-1-propanol | C3H7FO | CID 68042.
  • Benchchem. Stability of "Propyne, 3-fluoro-" under different reaction conditions.
  • PubChem. 3,3-Difluoropropan-1-ol | C3H6F2O | CID 17775566.
  • Sigma-Aldrich. 3-Fluoro-1-propanol AldrichCPR.
  • Google Patents. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
  • Google Patents. US3922313A - Process for the production of 3-chloropropanol-1.
  • PubMed. 3-Fluoro-1-hydroxypropan-2-one (fluorohydroxyacetone) and some esters. Syntheses and effects in BDF mice.
  • Wikipedia. 1,3-Propanediol.
  • Eureka | Patsnap. The chemical synthesis method of 3-chloro-1-propanol.
  • PubChem. (2S)-2-amino-3,3,3-trifluoropropan-1-ol.
  • PubChem. 2-Fluoropropan-1-ol | C3H7FO | CID 13278457.
  • Santa Cruz Biotechnology. 3,3,3-Trifluoropropan-1-ol | CAS 2240-88-2 | SCBT.
  • ResearchGate. Fluoroalcohols such as trifluoroethanol (TFE) and hexafluoroisopropanol....
  • Google Patents. EP1268376B1 - Process for the preparation of propane-1,3-diol by vapor phase hydrogenation of .beta.-propiolactone, oligomers of .beta..
  • Benchchem. stability studies of 3-Amino-1-(furan-3-yl)propan-1-ol under different conditions.
  • ResearchGate.
  • Google Patents. EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • Google Patents.
  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • PubChem. 3-Azidopropan-1-ol | C3H7N3O | CID 10996974.
  • PubChem. 3-Amino-1-propanol | C3H9NO | CID 9086.

Sources

common impurities in commercial 3-Fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Fluoropropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the use of commercial-grade this compound in experimental settings. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should be aware of in commercial this compound?

A1: Commercial this compound is typically available in purities ranging from 95% to over 98% as determined by Gas Chromatography (GC).[1][2] The remaining percentage consists of impurities that can originate from the synthetic route and subsequent purification processes. Based on common manufacturing methods, the impurities can be categorized as follows:

  • Process-Related Impurities: These are derived from the starting materials and intermediates of the synthesis.

    • Unreacted Starting Materials: If the synthesis starts from a halogenated precursor, you may find residual amounts of the initial halopropanol, such as 3-chloro-1-propanol . When 1,3-propanediol is used as a starting material, trace amounts may remain in the final product.

    • Related Halogenated Compounds: Side reactions or incomplete reactions can lead to the presence of other halogenated propanols, for instance, if bromide or iodide salts are present in the fluorinating agent.

  • By-products of Synthesis: These are formed from side reactions occurring during the manufacturing process.

    • 1,3-Propanediol: In syntheses starting from 1,3-propanediol, incomplete fluorination can result in its presence as a significant impurity.[3]

    • Over-fluorination or Rearrangement Products: Although less common, it is possible to have trace amounts of difluorinated propanols or isomers.

  • Residual Solvents and Water:

    • Solvents used during synthesis and purification may be present in trace amounts.

    • Given the hygroscopic nature of alcohols, water is also a common impurity.

Here is a summary of potential impurities and their likely origins:

Impurity CategorySpecific ExamplesTypical Origin
Process-Related 3-chloro-1-propanolUnreacted starting material from synthesis via halogen exchange.
1,3-propanediolUnreacted starting material from fluorination of the diol.[3]
By-products Other Halogenated PropanolsSide reactions with other halide ions present in the reagents.
Difluorinated PropanolsOver-fluorination during synthesis.
Residuals WaterAbsorption from the atmosphere or incomplete drying.
Synthesis/Purification SolventsRemnants from the manufacturing and purification process.

It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific impurity profiles. However, be aware that not all potential impurities may be listed on a standard CoA.[4]

Q2: How can these impurities affect my downstream applications, particularly in drug development?

A2: The impact of impurities can be significant, especially in sensitive applications like pharmaceutical synthesis. Here’s a breakdown of the potential effects:

  • Reduced Reaction Yield and Selectivity:

    • Nucleophilic Impurities (e.g., 1,3-propanediol, water): These can compete with this compound in reactions where it acts as a nucleophile, leading to the formation of undesired by-products and a lower yield of the target molecule.

    • Reactive Halogenated Impurities (e.g., 3-chloro-1-propanol): These can participate in side reactions, leading to a complex product mixture and making purification more challenging. In pharmaceutical manufacturing, the presence of chlorinated compounds can be particularly problematic due to their potential toxicity.[5][6][7]

  • Catalyst Poisoning: In catalytic reactions, certain impurities can deactivate the catalyst, leading to a stalled or sluggish reaction.

  • Formation of Toxic By-products: In drug synthesis, impurities can react to form potentially toxic or genotoxic compounds, which are a major concern for regulatory bodies.

  • Inaccurate Stoichiometry: The presence of significant amounts of impurities can lead to errors in calculating the molar equivalents of reactants, affecting the overall efficiency of the reaction.

The following diagram illustrates the potential impact of impurities on a typical synthetic transformation involving this compound.

G cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_products Products This compound This compound Desired_Reaction Desired Reaction This compound->Desired_Reaction Correct Stoichiometry Impurities Impurities Side_Reactions Side Reactions Impurities->Side_Reactions Compete/Interfere Reagent_Catalyst Reagent_Catalyst Reagent_Catalyst->Desired_Reaction Reagent_Catalyst->Side_Reactions May be Poisoned Desired_Product Desired_Product Desired_Reaction->Desired_Product Higher Yield Byproducts Byproducts Side_Reactions->Byproducts Lower Yield Complex Mixture

Caption: Impact of impurities on a chemical reaction.

Troubleshooting Guides

Problem: My reaction with this compound is giving low yields and multiple by-products.

Potential Cause: The presence of nucleophilic or reactive impurities in your commercial this compound.

Troubleshooting Workflow:

G start Low Yield/ Multiple By-products check_coa Review Supplier's Certificate of Analysis start->check_coa analyze_sample Perform In-house Impurity Analysis (GC-MS, NMR) check_coa->analyze_sample If CoA is uninformative or purity is borderline identify_impurities Identify and Quantify Key Impurities analyze_sample->identify_impurities purify Purify this compound (e.g., Fractional Distillation) identify_impurities->purify If impurities are likely to interfere rerun_reaction Re-run Reaction with Purified Material purify->rerun_reaction success Improved Yield and Purity Achieved rerun_reaction->success

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: Impurity Profiling of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the identification and semi-quantification of volatile impurities in a this compound sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) is a suitable starting point. Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

GC-MS Conditions:

ParameterSettingRationale
Injector Temperature 250 °CEnsures complete volatilization of the sample and impurities.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minInert and provides good chromatographic resolution.
Injection Mode Split (e.g., 50:1 split ratio)Prevents column overloading and peak distortion.
Injection Volume 1 µLA standard volume for good sensitivity without overloading.
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °CSeparates compounds with a wide range of boiling points.
MS Source Temperature 230 °CStandard temperature for electron ionization.
MS Quadrupole Temperature 150 °CStandard temperature for the mass analyzer.
Mass Range m/z 35-350Covers the expected mass range of the parent compound and likely impurities.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in a high-purity volatile solvent such as dichloromethane or methanol.

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data using the conditions specified above.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify peaks corresponding to impurities.

    • Examine the mass spectrum of each impurity peak and compare it with a spectral library (e.g., NIST) for tentative identification.

    • The relative percentage of each impurity can be estimated from the peak area in the TIC, assuming similar response factors. For accurate quantification, calibration with certified standards is required.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol is suitable for removing impurities with boiling points that differ from that of this compound (boiling point: ~128 °C).[8]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle and magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charging the Flask: Add the impure this compound and a few boiling chips to the round-bottom flask.

  • Heating: Gently heat the flask. As the liquid begins to boil, a vapor ring will slowly ascend the fractionating column. Maintain a slow and steady heating rate to ensure good separation.[9][10]

  • Foreshot Collection: Collect the first fraction (the "foreshot") which will contain the most volatile impurities. The temperature at the distillation head will be lower than the boiling point of this compound.

  • Main Fraction Collection: As the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the purified product.

  • Final Fraction: When the temperature begins to rise or fall significantly, or when only a small amount of liquid remains in the distilling flask, stop the distillation. The remaining liquid contains higher-boiling impurities.

  • Analysis: Analyze the collected main fraction by GC-MS (using Protocol 1) to confirm its purity.

References

  • Baumann, M., Baxendale, I.R., & Ley, S.V. (2008). The use of diethylaminosulfur-trifluoride (DAST) for the fluorination in a continuous flow reactor. Synlett, 14, 2111-2114.
  • Certificate of Analysis, this compound. (2019). [Online].
  • Purification by fractional distillation. ChemBAM. [Online].
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020).
  • The Benefits of Chlorine Chemistry in Pharmaceuticals in the United States and Canada. (2016). American Chemistry Council.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry.
  • Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Online].
  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (2023). ChemRxiv.
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Online].
  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. (2020). Analyst.
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2019).
  • This compound. LookChem. [Online].
  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. [Online].
  • Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. (2007). Environmental Science & Technology.
  • GC/MS Application Note. PAL System. [Online].
  • Exploring 2,2-Difluoro-1,3-Propanediol: Properties and Applications. (2023). Journal of Fluorine Chemistry.
  • Progress in 1,3-propanediol biosynthesis. (2024). Frontiers in Bioengineering and Biotechnology.
  • Impurities Application Notebook. Waters. [Online].
  • 3-Fluoropropanol. ChemBK. [Online].
  • Fluorination Reactions. Professor Steven V. Ley Research Group. [Online].
  • 1,3-Propanediol. Wikipedia. [Online].
  • Persistence of Pharmaceuticals and Other Organic Compounds in Chlorinated Drinking Water as a Function of Time. (2007).
  • 3-Fluoro-1-propanol. PubChem. [Online].
  • Studies on purification of 1,3-propanediol by molecular distillation. (2010). Journal of Chemical Technology & Biotechnology.
  • Purification of 1,3-propanediol by distillation. (2005).

Sources

dealing with the viscosity of 3-Fluoropropan-1-ol at low temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoropropan-1-ol

Welcome to the dedicated technical support guide for handling this compound. This resource is designed for our valued partners in research, discovery, and drug development. We understand that the unique physicochemical properties of fluorinated intermediates like this compound, while beneficial for synthesis, can present handling challenges, particularly its significant increase in viscosity at the low temperatures required for storage.

This guide provides field-proven insights and validated protocols to ensure accurate, reproducible, and efficient experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common queries our application scientists receive regarding the handling of this compound.

Q1: I just took my bottle of this compound out of the refrigerator, and it's thick like oil. Is this normal?

A: Yes, this is completely normal and expected. This compound is often described as an oily liquid even at room temperature[1]. Like most liquids, its viscosity is inversely proportional to temperature[2][3]. At refrigerated storage temperatures (typically 2-8 °C), the kinetic energy of the molecules decreases, leading to stronger intermolecular forces (hydrogen bonding and dipole-dipole interactions). This increased molecular cohesion results in a higher resistance to flow, or viscosity[4].

Q2: What is the fastest and safest way to decrease the viscosity for immediate use in my experiment?

A: The most direct method is controlled warming. Gently warming the reagent to room temperature (20-25 °C) will significantly reduce its viscosity, making it easier to handle and pipette. A calibrated water bath or a heating block is recommended for uniform temperature distribution. For detailed steps, please see Protocol 1 in the Troubleshooting Guide.

Q3: My automated liquid handler is dispensing inconsistent volumes of this compound. How can I fix this?

A: This is a classic issue when handling viscous liquids with automated systems calibrated for aqueous solutions[5][6]. The standard aspiration and dispense speeds are too fast, leading to incomplete aspiration, bubble formation, and liquid clinging to the tip exterior. You must create a custom liquid class profile for this compound. Key adjustments include significantly reducing the aspiration and dispense flow rates, adding delays after aspiration and dispensing, and slowing the tip withdrawal speed[6][7].

Q4: Can I dilute this compound with a solvent to make it permanently less viscous?

A: Absolutely. This is an excellent strategy, especially if your synthesis protocol can tolerate a co-solvent. This compound is miscible with many common organic solvents, including acetone and methanol[1][8]. Diluting it to create a stock solution of a known concentration can streamline your workflow. However, you must validate that the chosen solvent does not interfere with your downstream reaction chemistry. Refer to Protocol 2 for guidance on co-solvent selection.

Q5: I'm struggling with accuracy even when pipetting manually. What technique should I be using?

A: For viscous liquids like this compound, standard forward pipetting is highly inaccurate. You must use the reverse pipetting technique. This method minimizes the effects of surface tension and viscosity by aspirating an excess of liquid and then dispensing the desired volume, leaving the excess in the tip. This ensures the correct volume is delivered without droplets clinging to the tip end[6][9]. For highly critical applications, a positive displacement pipette is the gold standard as it eliminates the air cushion that causes errors in standard pipettes[9].

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides in-depth, step-by-step methodologies to overcome specific challenges encountered with this compound.

Issue: Inaccurate and Irreproducible Liquid Transfer

Root Cause Analysis: The primary cause is the high viscosity of the compound at low temperatures, which prevents accurate aspiration and dispensing with standard laboratory equipment and techniques.

Solution Workflow Diagram

This decision tree will guide you to the most appropriate solution based on your experimental constraints.

G cluster_yes Pure Reagent Path cluster_no Dilution Path start Start: Inaccurate transfer of This compound q1 Is the pure, undiluted reagent required for your reaction? start->q1 q2 Is the required volume > 10 µL? q1->q2 Yes protocol2 Follow Protocol 2: Co-Solvent Dilution q1->protocol2 No protocol1 Follow Protocol 1: Controlled Warming q2->protocol1 Yes protocol3b Use Positive Displacement Pipette q2->protocol3b No (High Precision Needed) protocol3a Follow Protocol 3: Optimized Pipetting (Reverse Technique) protocol1->protocol3a

Caption: Decision workflow for handling viscous this compound.

Protocol 1: Controlled Warming to Reduce Viscosity

This protocol describes the standard method for preparing cold-stored this compound for use. The causality is simple: increasing the thermal energy of the molecules reduces the cohesive forces between them, thus lowering viscosity[3][4].

  • Preparation: Set a calibrated water bath or dry heating block to 25 °C. Do not exceed 30 °C to avoid altering the concentration due to evaporation.

  • Equilibration: Place the sealed container of this compound in the bath or block. Allow the contents to equilibrate for at least 15-20 minutes.

  • Homogenization: After warming, gently invert the container 5-10 times to ensure a uniform temperature throughout the liquid. Do not shake vigorously, as this can introduce air bubbles.

  • Usage: The reagent is now ready for pipetting. Proceed promptly, as it will begin to cool and thicken upon removal from the heat source.

Protocol 2: Co-Solvent Dilution for a Low-Viscosity Stock Solution

This method is ideal for experiments where a dilution is permissible and can significantly improve throughput and accuracy.

  • Solvent Selection: Choose a high-purity, anhydrous solvent that is compatible with your reaction. This compound is soluble in acetone and methanol[1][8]. Ensure the chosen solvent has a low viscosity at your working temperature.

  • Warming: Warm the pure this compound to room temperature as described in Protocol 1 to ensure an accurate initial volume measurement.

  • Preparation of Stock: In a Class A volumetric flask, accurately transfer the required volume of pure this compound. Dilute to the final volume with your chosen co-solvent.

  • Mixing and Storage: Cap the flask and mix thoroughly by inversion. Store this stock solution under the appropriate conditions for your new mixture, clearly labeling the new concentration. This solution will have a significantly lower viscosity, making it far easier to handle.

Protocol 3: Optimized Pipetting Technique (Reverse Pipetting)

This technique is mandatory when using a standard air-displacement pipette for viscous reagents. It ensures accuracy by negating the effects of liquid retention on the inner wall of the pipette tip.

G cluster_aspirate Aspiration Phase cluster_dispense Dispensing Phase a1 Step 1: Depress plunger COMPLETELY (to second stop) a2 Step 2: Immerse tip in liquid a1->a2 a3 Step 3: Release plunger SLOWLY & SMOOTHLY to aspirate a2->a3 d1 Step 4: Depress plunger to FIRST stop a3->d1 Transfer to destination vessel d2 Step 5: Touch tip to vessel wall d1->d2 d3 Step 6: Withdraw tip d2->d3 d4 Step 7: Excess liquid remains in tip for disposal d3->d4

Sources

Technical Support Center: Refining Separation Protocols for 3-Fluoropropan-1-ol Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 3-Fluoropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common separation challenges. Drawing from established chemical principles and field-proven experience, this document will serve as a comprehensive resource for optimizing your purification workflows, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the separation of this compound.

Q1: What are the most critical physical properties of this compound to consider for purification?

A: The key properties are its boiling point and polarity. This compound has a boiling point of approximately 127.8 °C at standard atmospheric pressure.[1][2] Its hydroxyl group makes it a polar molecule, soluble in other polar solvents like water, methanol, and acetone.[1][2] This polarity is central to designing effective chromatographic and extraction protocols.

Q2: What are the likely impurities in a crude this compound reaction mixture?

A: Impurities are highly dependent on the synthetic route. Common methods, such as fluorination of propan-1,3-diol, may leave unreacted starting material. Other potential impurities include di-fluorinated byproducts, isomeric fluoropropanols (e.g., 2-Fluoropropan-1-ol), and residual solvents or catalysts.[3][4] It is crucial to identify these impurities, often via GC-MS or NMR, before selecting a purification strategy.

Q3: When should I choose fractional distillation over simple distillation?

A: Simple distillation is effective for separating this compound from non-volatile impurities (like salts or catalysts) or from solvents with a boiling point difference greater than 25-30 °C.[5][6] Fractional distillation is necessary when separating it from impurities with close boiling points, such as other small alcohols or isomeric byproducts.[5][7] The fractionating column provides a large surface area for repeated vaporization-condensation cycles, which is essential for separating components with similar volatilities.[7][8]

Q4: Is this compound stable to heat during distillation?

A: Generally, this compound is stable at its atmospheric boiling point. However, prolonged heating or the presence of acidic or basic impurities can potentially lead to degradation or side reactions. For highly sensitive applications requiring maximum purity, vacuum distillation is recommended to lower the boiling temperature and minimize thermal stress on the molecule.

Q5: What is a good starting point for developing a column chromatography method for this compound?

A: Given its polarity, normal-phase chromatography on silica gel is a standard approach. A good starting mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the more polar compounds. Thin-Layer Chromatography (TLC) should be used to optimize the solvent system before committing to a large-scale column.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Guide 1: Fractional Distillation Issues

Fractional distillation is a powerful technique but can be prone to issues that affect separation efficiency and yield.

  • Symptom: The temperature at the still head does not remain stable during the collection of the main fraction, or analytical data (GC, NMR) of the collected fractions shows significant contamination.

  • Causality: The primary cause is insufficient separation efficiency in the distillation column. This means the column does not have enough "theoretical plates" to resolve components with similar boiling points.[7] A distillation rate that is too fast can also severely degrade performance by disrupting the vapor-liquid equilibrium within the column.[5]

  • Troubleshooting Steps:

    • Reduce the Distillation Rate: Decrease the heat input to the distillation flask to ensure a slow, steady collection rate (typically 1-2 drops per second).[5]

    • Increase Column Efficiency:

      • Use a longer fractionating column.

      • Employ a column with a higher surface area packing material (e.g., Raschig rings or Vigreux indentations).[8]

    • Optimize Reflux Ratio: If your setup includes a reflux-controlling still head, increase the reflux ratio. This means returning more of the condensate to the column to undergo further equilibration, enhancing separation at the cost of a longer distillation time.

    • Ensure Proper Insulation: Wrap the distillation column with glass wool or aluminum foil to maintain the temperature gradient from the pot to the still head and prevent premature condensation.[8]

  • Symptom: The material in the distillation flask darkens over time, and the collected distillate is impure or has a lower-than-expected yield.

  • Causality: The boiling temperature at atmospheric pressure is too high, causing thermal degradation of the product or sensitive impurities. This can be exacerbated by non-volatile acidic or basic residues from the reaction.

  • Troubleshooting Steps:

    • Implement Vacuum Distillation: By reducing the pressure, you lower the boiling point of this compound significantly, allowing for distillation at a much lower temperature. This is the most effective way to prevent thermal decomposition.

    • Neutralize the Crude Product: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to remove acidic impurities, followed by a water wash and drying with an anhydrous salt (e.g., MgSO₄).

    • Use a Diffusion Pump: For very high-boiling or extremely sensitive compounds, a high-vacuum system may be necessary.

SymptomPotential CauseRecommended Solution
Poor Separation Insufficient column efficiency; Distillation rate too high.Use a longer/packed column; Reduce heat input.
Bumping/Unstable Boiling Lack of nucleation sites.Add fresh boiling chips or use a magnetic stirrer.
Column Flooding [9]Excessive vapor flow rate (heating too strongly).Reduce heat input to the distillation flask immediately.
Product Decomposition High pot temperature.Switch to vacuum distillation; Neutralize crude material.
Guide 2: Column Chromatography Issues

Flash column chromatography is essential for removing impurities with different polarities.

  • Symptom: On TLC or during column elution, the product and an impurity do not resolve into distinct spots or bands.

  • Causality: The polarity of the mobile phase (eluent) is not optimized for the mixture. If the eluent is too polar, all components will travel quickly up the stationary phase with little separation (high Rf values). If it's not polar enough, components will remain at the baseline (low Rf values).

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Before running a column, systematically test different solvent ratios. For a hexane/ethyl acetate system, try ratios like 9:1, 4:1, 2:1, and 1:1. The ideal system will give your product an Rf value of approximately 0.3-0.4, with clear separation from other spots.

    • Change Solvent System: If adjusting ratios is insufficient, change one of the solvents. For example, replacing hexane with dichloromethane can alter the selectivity of the separation. Fluorinated stationary phases can also provide different selectivity for separating fluorinated compounds.[10]

    • Column Dimensions: Use a longer, thinner column for difficult separations to increase the interaction time with the stationary phase.

  • Symptom: The spot on the TLC plate or the band on the column appears elongated or "smeared" rather than tight and circular.

  • Causality: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. Since silica gel is acidic, polar compounds like alcohols can interact too strongly, leading to poor peak shape. It can also be caused by overloading the column.

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: For an alcohol like this compound, adding a small amount (0.1-1%) of a polar solvent like methanol to the eluent can help reduce tailing by competing for the active sites on the silica gel.

    • Reduce Sample Load: Do not overload the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product being purified.

    • Consider a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina or a bonded phase like diol-silica.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol describes a standard setup for purifying this compound from impurities with similar boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask (distillation pot)

  • Fractionating column (e.g., 30 cm Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Boiling chips or magnetic stir bar

  • Heating mantle

  • Lab jacks and clamps

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the distillation flask (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

  • Insulation: Wrap the fractionating column and distillation head with the insulating material to maintain an adiabatic state.

  • Heating: Begin heating the flask gently. If using a stirrer, ensure it is on.

  • Equilibration: As the liquid boils, you will see a condensation ring rise slowly up the column. Allow this ring to ascend slowly to ensure the column equilibrates. This process is critical for good separation.[7]

  • Collecting Fractions:

    • Foreshot: Collect the first few milliliters of distillate separately. This fraction will be enriched in any lower-boiling impurities.

    • Main Fraction: Once the temperature at the still head stabilizes at the boiling point of this compound (~127 °C), switch to a clean receiving flask and collect the main product fraction. Monitor the temperature closely; a stable temperature indicates a pure substance is distilling.[6]

    • Final Fraction: If the temperature begins to drop (indicating the product is nearly gone) or rise sharply (indicating a higher-boiling impurity is starting to distill), stop the distillation.

  • Analysis: Analyze the collected fractions using an appropriate method (e.g., GC, NMR, Refractive Index) to confirm purity.

Fractional_Distillation cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Post-Processing Flask 1. Charge Flask (Crude Product + Boiling Chips) Column 2. Assemble Column & Insulate Condenser 3. Connect Condenser & Water Flow Heat 4. Gentle Heating & Equilibration Collect_Fore 5. Collect Foreshot (Low-Boiling Impurities) Heat->Collect_Fore Collect_Main 6. Collect Main Fraction (Stable Temperature) Collect_Fore->Collect_Main Stop 7. Stop Distillation (Temp Change) Collect_Main->Stop Analyze 8. Analyze Fractions (GC/NMR) Stop->Analyze

Caption: Workflow for fractional distillation of this compound.

References

  • PubMed. (2019). The role of fluoroalcohols as counter anions for ion-pairing reversed-phase liquid chromatography/high-resolution electrospray ionization mass spectrometry analysis of oligonucleotides.
  • ResearchGate. (n.d.). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides.
  • National Institutes of Health. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides.
  • ResearchGate. (n.d.). Two-fluoroalcohols-as-components-of-basic-buffers-for-liquid-chromatography-electrospray-ionization-mass-spectrometric-determination-of-antibiotic-residues.
  • University of Missouri–St. Louis. (n.d.). Simple and Fractional Distillation.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Separation Processes. (n.d.). Advanced distillation techniques and troubleshooting.
  • LookChem. (n.d.). This compound.
  • ChemBK. (2024). 3-Fluoropropanol.
  • California State University, Dominguez Hills. (2009). Distillation of Isopropanol (2-propanol).
  • Chemistry For Everyone. (2023). How Do You Troubleshoot Common Distillation Column Issues?.
  • Wikipedia. (n.d.). Fractional distillation.
  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry.
  • SPEC e-Learn. (2021). Distillation Column Troubleshooting Part 1.
  • Cognito. (2023). GCSE Chemistry - Distillation - Simple & Fractional Distillation.
  • Google Patents. (n.d.). Purification of fluorinated alcohols.
  • PubChem. (n.d.). 3,3-Difluoropropan-1-ol.
  • PubChem. (n.d.). 3-Bromo-2-fluoropropan-1-ol.
  • Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
  • KLM Technology Group. (2018). Distillation Troubleshooting 101 - Tower Case Studies.
  • PubChem. (n.d.). (2R)-3-amino-2-fluoropropan-1-ol.
  • PubChem. (n.d.). 2-Fluoropropan-1-ol.
  • SciSpace. (n.d.). Purification of Fluorine by Distillation.
  • Samagra. (n.d.). Haloalkanes and Haloarenes.
  • ResearchGate. (2023). Studies on purification of 1,3-propanediol by molecular distillation.
  • Save My Exams. (2023). Propan-1-ol Oxidation.
  • Organic Syntheses. (n.d.). 2- to 9-decyn-1-ol.

Sources

Technical Support Center: Enhancing the Reactivity of the Hydroxyl Group in 3-Fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methodologies focused on enhancing the reactivity of the hydroxyl group in 3-fluoropropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, troubleshooting-oriented answers to common experimental challenges. Our goal is to equip you with the scientific rationale behind various protocols, ensuring robust and reproducible results.

Section 1: Understanding the Reactivity of this compound

FAQ 1.1: Why is the hydroxyl group of this compound considered a poor leaving group?

The hydroxyl (-OH) group is inherently a poor leaving group because its conjugate acid, water (H₂O), has a pKa of approximately 15.7. In nucleophilic substitution reactions, a good leaving group should be a weak base, meaning its conjugate acid is strong.[1][2] Hydroxide (OH⁻) is a relatively strong base, making the C-O bond difficult to break.[1] The presence of the electron-withdrawing fluorine atom at the 3-position has a minor inductive effect that slightly increases the acidity of the hydroxyl proton, but it does not significantly improve the leaving group ability of the hydroxide ion itself.

FAQ 1.2: How does the fluorine atom in this compound influence the reactivity of the hydroxyl group?

The fluorine atom primarily exerts an electron-withdrawing inductive effect (-I effect). This effect can influence the reactivity in a couple of ways:

  • Increased Acidity of the Hydroxyl Proton: The -I effect polarizes the C-F and adjacent C-C bonds, which in turn slightly polarizes the O-H bond, making the proton more acidic and easier to remove by a base. This facilitates the formation of the corresponding alkoxide, which is a better nucleophile.

  • Minimal Impact on Leaving Group Ability: While the inductive effect makes the oxygen atom slightly more electrophilic, it does not fundamentally change the poor leaving group nature of the hydroxide ion.

Section 2: Strategies for Enhancing Hydroxyl Group Reactivity

The key to enhancing the reactivity of the hydroxyl group in this compound is to convert it into a better leaving group. This is typically achieved through two main strategies: protonation under acidic conditions or conversion to a sulfonate ester or other activated species.

Strategy 1: Conversion to a Better Leaving Group
FAQ 2.1.1: How can I convert the hydroxyl group of this compound into a better leaving group for Sₙ2 reactions?

The most common and effective method is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs).[3] These are excellent leaving groups because their corresponding anions are highly stabilized by resonance.

  • Tosylates (p-toluenesulfonates): Formed by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[3][4]

  • Mesylates (methanesulfonates): Formed by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N).[3]

The resulting tosylate or mesylate of this compound can then readily undergo Sₙ2 reactions with a wide range of nucleophiles.[3][5]

Experimental Protocol: Tosylation of this compound
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 - 1.5 eq). If using DCM, add pyridine (1.5 - 2.0 eq) as a base.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Tosylation and Mesylation
Issue Possible Cause Troubleshooting Steps
Low or no product formation Incomplete reaction.- Ensure anhydrous conditions. Water will react with TsCl/MsCl. - Use a slight excess of TsCl/MsCl and base. - Extend the reaction time or gently warm the mixture.
Degradation of reagents.- Use freshly opened or purified TsCl/MsCl and pyridine/triethylamine.
Formation of side products Elimination (E2) competing with substitution.- Use a non-nucleophilic base like pyridine. - Maintain a low reaction temperature.
Difficulty in purification Excess reagents or byproducts.- Perform aqueous workup to remove pyridine hydrochloride or triethylamine hydrochloride. - Ensure complete removal of excess TsCl/MsCl during workup.
Strategy 2: The Mitsunobu Reaction
FAQ 2.2.1: When should I consider using the Mitsunobu reaction for this compound?

The Mitsunobu reaction is an excellent choice for converting primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry.[6][7] It is particularly useful when you want to introduce a nucleophile under mild, neutral conditions.[8] For this compound, this reaction allows for the direct conversion to esters, ethers, azides, and other derivatives.[6][8]

The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_workup Workup & Purification Reactants This compound Nucleophile (e.g., R-COOH) Triphenylphosphine (PPh3) Conditions Anhydrous Solvent (e.g., THF) Inert Atmosphere 0°C to Room Temperature Reactants->Conditions Dissolve Reagents Add DEAD or DIAD slowly Conditions->Reagents Cool and Add Workup Quench Reaction Aqueous Extraction Column Chromatography Reagents->Workup After Reaction Completion Product Desired Product (e.g., Ester, Ether) Workup->Product Isolate Acid_Catalysis Alcohol This compound (F-CH2CH2CH2-OH) Protonation Protonation (F-CH2CH2CH2-OH2+) Alcohol->Protonation + H⁺ SN2 Sₙ2 Attack by X⁻ Protonation->SN2 Forms good leaving group Product 3-Fluoro-1-halopropane (F-CH2CH2CH2-X) SN2->Product H2O H₂O SN2->H2O Water is eliminated

Sources

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 3-Fluoropropan-1-ol and 2-Fluoropropan-1-ol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties.[1][2] Fluorinated building blocks, such as 3-Fluoropropan-1-ol and 2-Fluoropropan-1-ol, offer chemists precise tools for introducing this unique halogen. While structurally similar, the positional difference of the fluorine atom on the propyl chain imparts distinct electronic and steric characteristics, leading to divergent reactivity and applications in synthesis. This guide provides an in-depth comparison of these two isomers, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal building block for their synthetic endeavors.

At a Glance: Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound and 2-Fluoropropan-1-ol is crucial for predicting their behavior in a reaction setting. The following table summarizes key physicochemical data for both isomers.

PropertyThis compound2-Fluoropropan-1-ol
CAS Number 462-43-13824-87-1[3]
Molecular Formula C₃H₇FOC₃H₇FO[3]
Molecular Weight 78.09 g/mol 78.09 g/mol [3]
Boiling Point 127.8 °C at 760 mmHg[4]Not specified
Density 0.963 g/cm³[4]Not specified
pKa 14.69 ± 0.10 (Predicted)[4]Not specified
Flash Point 38.5 °C[4]Not specified

The Decisive Factor: Electronic Effects and Reactivity

The primary distinction in the synthetic utility of this compound and 2-Fluoropropan-1-ol arises from the electronic influence of the fluorine atom on the adjacent functional groups.

This compound: A Primary Alcohol with a Remote Electron-Withdrawing Group

In this compound, the fluorine atom is situated on the γ-carbon relative to the hydroxyl group. This separation means the inductive electron-withdrawing effect of the fluorine atom on the hydroxyl group is attenuated. Consequently, the reactivity of the primary alcohol in this compound is comparable to that of other primary alcohols. It readily undergoes oxidation to the corresponding aldehyde or carboxylic acid and can be converted to a good leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions.

The C-F bond in this compound is relatively stable and less prone to elimination reactions compared to its isomer. This stability makes it a reliable building block for introducing a 3-fluoropropyl moiety into a target molecule.

2-Fluoropropan-1-ol: A Primary Alcohol Influenced by a β-Fluorine

In contrast, the fluorine atom in 2-Fluoropropan-1-ol is on the β-carbon. This proximity to the hydroxyl group has a more pronounced inductive effect, making the hydroxyl proton slightly more acidic than in its 3-fluoro counterpart. However, the more significant impact is on reactions involving the carbon backbone.

The presence of the fluorine atom on the adjacent carbon can influence the rate and regioselectivity of reactions at the C1 position. More importantly, systems with a leaving group at C1 and a fluorine at C2 are susceptible to elimination reactions to form fluoroalkenes, especially in the presence of a strong base. This can be a competing and sometimes desired reaction pathway.

Furthermore, the fluorine atom at the C2 position creates a stereocenter, meaning 2-Fluoropropan-1-ol exists as a racemic mixture of (R)- and (S)-enantiomers.[5] For stereospecific syntheses, chiral resolution or asymmetric synthesis of the desired enantiomer would be necessary.

Comparative Reactivity in Nucleophilic Substitution

A common application for these fluorinated alcohols is their conversion to electrophiles for subsequent reaction with nucleophiles. The following workflow illustrates the typical steps and highlights the potential differences in reactivity.

G cluster_0 Activation of the Hydroxyl Group cluster_1 Nucleophilic Substitution (SN2) cluster_2 Potential Side Reaction (E2) 3-F-Propanol This compound Tosyl_Chloride Tosyl Chloride (TsCl), Pyridine 3-F-Propanol->Tosyl_Chloride 2-F-Propanol 2-Fluoropropan-1-ol 2-F-Propanol->Tosyl_Chloride 3-F-Tosyl 3-Fluoropropyl Tosylate Tosyl_Chloride->3-F-Tosyl 2-F-Tosyl 2-Fluoropropyl Tosylate Tosyl_Chloride->2-F-Tosyl Nucleophile Nucleophile (Nu⁻) 3-F-Tosyl->Nucleophile 3-F-Product 3-Fluoropropyl-Nu 3-F-Tosyl->3-F-Product SN2 2-F-Tosyl->Nucleophile 2-F-Product 2-Fluoropropyl-Nu 2-F-Tosyl->2-F-Product SN2 Base Strong Base 2-F-Tosyl->Base Fluoroalkene Fluoroalkene 2-F-Tosyl->Fluoroalkene E2 Elimination Nucleophile->3-F-Product Nucleophile->2-F-Product Base->Fluoroalkene

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Propanols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Modulating Biological Activity

In the landscape of drug discovery and chemical biology, the strategic incorporation of fluorine into organic molecules is a powerful tool for fine-tuning their biological profiles. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comparative analysis of the biological activities of fluorinated propanols versus their non-fluorinated parent compounds, 1-propanol and 2-propanol (isopropanol). We will delve into the mechanistic underpinnings of their differential effects on microbial life, enzyme function, and cell viability, supported by experimental data and detailed protocols for researchers.

The Mechanistic Basis for Altered Biological Activity: A Physicochemical Perspective

The substitution of hydrogen with fluorine in propanols leads to significant changes in their electronic and physical properties, which in turn dictates their interaction with biological systems.

  • Increased Acidity and Hydrogen Bonding Capacity: The strong electron-withdrawing effect of fluorine atoms increases the acidity of the hydroxyl proton. For instance, hexafluoroisopropanol (HFIP) has a pKa of 9.3, making it a much stronger hydrogen bond donor compared to isopropanol (pKa ~17).[2] This enhanced hydrogen bonding capability can lead to more potent interactions with biological macromolecules.

  • Lipophilicity and Membrane Interactions: Fluorination generally increases the lipophilicity of a molecule, enhancing its ability to partition into and traverse cellular membranes.[1] Experimental evidence robustly supports that fluorinated alcohols are significantly more potent perturbers of lipid bilayers than their non-fluorinated counterparts when compared at the same aqueous concentrations.[1][3] This increased membrane disruption is a key driver of their heightened biological activity.

cluster_non_fluorinated Non-Fluorinated Propanol cluster_fluorinated Fluorinated Propanol Propanol_aq Propanol (Aqueous) Propanol_mem Propanol (Membrane) Propanol_aq->Propanol_mem Moderate Partitioning Membrane_disruption_low Minor Membrane Disruption Propanol_mem->Membrane_disruption_low Low Perturbation Fluoropropanol_aq Fluoropropanol (Aqueous) Fluoropropanol_mem Fluoropropanol (Membrane) Fluoropropanol_aq->Fluoropropanol_mem High Partitioning Membrane_disruption_high Significant Membrane Disruption Fluoropropanol_mem->Membrane_disruption_high High Perturbation

Figure 1: Mechanism of Enhanced Membrane Interaction by Fluorinated Propanols.

Comparative Biological Activity: Experimental Evidence

Antimicrobial Activity

Alcohols exert their antimicrobial effects primarily by denaturing proteins and disrupting cell membranes.[4] The enhanced membrane-perturbing ability of fluorinated propanols suggests they would possess greater antimicrobial potency. While direct comparative studies with specific MIC values for a range of fluorinated propanols are not abundant, the available data and mechanistic understanding support this hypothesis. For instance, a study on various hand sanitizers found that formulations containing a combination of ethanol and isopropanol were effective, with a minimum inhibitory concentration (MIC) of a 5% total alcohol solution against E. coli and 4% against S. aureus.[5] A separate study on a series of synthetic fluorine-substituted triaryl alcohols demonstrated notable in vitro activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[6]

Table 1: Comparison of Antimicrobial Activity

Compound/FormulationOrganismActivity Metric (MIC)Reference
Hand Sanitizer (2.5% Ethanol + 2.5% Isopropanol)E. coli5%[5]
Hand Sanitizer (2% Ethanol + 2% Isopropanol)S. aureus4%[5]
Fluorine-substituted triaryl alcoholsS. aureus, E. coli, C. albicansQualitative activity demonstrated[6]

Note: Direct MIC comparisons for simple fluorinated vs. non-fluorinated propanols are limited in the reviewed literature. The enhanced membrane disruption by fluorinated alcohols strongly suggests they would exhibit lower MIC values.

Enzyme Inhibition

Table 2: Comparison of Enzyme Inhibition

InhibitorEnzymeInhibition TypeObservationReference
TrifluoroethanolYeast Alcohol DehydrogenaseCompetitive with respect to ethanolDemonstrates binding to the active site[7]
IsopropanolHuman Alcohol Dehydrogenase IsozymesSubstrate/InhibitorKM values range from 0.73-3400 mM[9]

Note: The data suggests that fluorination can confer specific inhibitory properties on alcohols. The potency of inhibition would be enzyme-specific and dependent on the structure of the active site.

Cellular Toxicity

The cytotoxicity of alcohols is often linked to their ability to disrupt cell membranes and interfere with cellular processes. Given their enhanced membrane-perturbing effects, fluorinated propanols are expected to exhibit greater cytotoxicity than their non-fluorinated counterparts. For example, hexafluoroisopropanol (HFIP) has been shown to be cytotoxic to prion-infected neuroblastoma cells (ScN2a) at concentrations between 15 and 20 mM.[10] In a comparative study of various organic solvents, isopropanol was found to be less cytotoxic than many other solvents to human cell lines.[11]

Table 3: Comparison of Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (approx.)Exposure TimeReference
Hexafluoroisopropanol (HFIP)ScN2a (neuroblastoma)~15-20 mM (significant toxicity)24 hours[10]
IsopropanolHuman Hepatocytes125 mM24 hours[11]
EthanolHuman Hepatocytes819 mM24 hours[11]

Note: IC50 values are highly dependent on the cell line and assay conditions. The data indicates that HFIP is significantly more cytotoxic than isopropanol and ethanol to the tested cell lines.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1][12]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Inoculate Inoculate each well with the bacterial suspension Prepare_Bacteria->Inoculate Prepare_Compounds Prepare serial two-fold dilutions of fluorinated and non-fluorinated propanols in a 96-well plate Prepare_Compounds->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Read_Plate Visually inspect the plate for turbidity (bacterial growth) Incubate->Read_Plate Determine_MIC The MIC is the lowest concentration with no visible growth Read_Plate->Determine_MIC

Figure 2: Workflow for Broth Microdilution Assay.

Step-by-Step Methodology:

  • Prepare Inoculum: Aseptically pick several colonies of the test microorganism from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Prepare Dilution Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to wells 2 through 12 of a given row.

  • Add Test Compound: Add 100 µL of the stock solution of the test alcohol to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mix well, and continue this serial dilution process across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no alcohol), and well 12 serves as a sterility control (no bacteria).

  • Inoculate: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: After incubation, determine the MIC by visually identifying the lowest concentration of the alcohol that completely inhibits visible bacterial growth.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in a 96-well plate and allow them to adhere overnight Treat_Cells Treat cells with various concentrations of fluorinated and non-fluorinated propanols Seed_Cells->Treat_Cells Incubate_Treatment Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well and incubate for 2-4 hours Incubate_Treatment->Add_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Add_MTT->Add_Solubilizer Read_Absorbance Measure the absorbance at ~570 nm using a microplate reader Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate cell viability relative to untreated control cells Read_Absorbance->Calculate_Viability

Figure 3: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test alcohols. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

Enzyme Inhibition Assay: Alcohol Dehydrogenase

This protocol measures the inhibition of alcohol dehydrogenase (ADH) by monitoring the reduction of NAD+ to NADH at 340 nm.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Reagents Prepare assay buffer, NAD+ solution, ADH solution, and substrate (ethanol) Mix_Components In a cuvette or 96-well plate, combine buffer, NAD+, ADH, and the inhibitor Prepare_Reagents->Mix_Components Prepare_Inhibitors Prepare serial dilutions of fluorinated and non-fluorinated propanols Prepare_Inhibitors->Mix_Components Initiate_Reaction Initiate the reaction by adding ethanol Mix_Components->Initiate_Reaction Monitor_Absorbance Immediately monitor the increase in absorbance at 340 nm over time Initiate_Reaction->Monitor_Absorbance Calculate_Activity Determine the initial reaction velocity and calculate the percent inhibition Monitor_Absorbance->Calculate_Activity

Figure 4: Workflow for Alcohol Dehydrogenase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM sodium phosphate, pH 8.8), a solution of NAD+ (e.g., 20 mM), a solution of the substrate ethanol (e.g., 1 M), and a stock solution of alcohol dehydrogenase.

  • Assay Mixture: In a UV-transparent cuvette or 96-well plate, combine the assay buffer, NAD+ solution, and the desired concentration of the inhibitor (fluorinated or non-fluorinated propanol).

  • Enzyme Addition: Add the alcohol dehydrogenase solution to the assay mixture and briefly incubate.

  • Reaction Initiation: Start the reaction by adding the ethanol substrate to the mixture.

  • Kinetic Measurement: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 340 nm for several minutes.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor. IC50 values can be determined by plotting percent inhibition against inhibitor concentration.

Conclusion

References

  • da Costa, R. G., Curto, J. M., Furtado, O. R., Feio, S. S., & Roseiro, J. C. (2005). Antimicrobial Activity of a New Series of Fluorine-Containing Tertiary Alcohols. Russian Journal of Bioorganic Chemistry, 31(4), 398–400.
  • Zhang, Y., El-Zaatari, B. M., Andersen, O. S., & Koder, Y. (2018). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 115(4), 695-705.
  • Broth Microdilution | MI - Microbiology. (n.d.).
  • Zhang, Y., El-Zaatari, B. M., Andersen, O. S., & Koder, Y. (2018). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. University of Groningen research portal.
  • Dickinson, F. M. (1985). Inhibition by ethanol, acetaldehyde and trifluoroethanol of reactions catalysed by yeast and horse liver alcohol dehydrogenases. Biochemical Journal, 225(1), 159–165.
  • Cell Viability Assays - Assay Guidance Manual. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
  • Kosaka, T., Umeda, M., & Yokoyama, A. (1995). Comparison of Various Methods of Assaying the Cytotoxic Effects of Ethanol on Human Hepatoblastoma Cells (HUH-6). Acta Medica Okayama, 49(3), 153-157.
  • MTT (Assay protocol). (2023). protocols.io.
  • Colomer, I., Chamberlain, A. E. R., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Science, 8(11), 7767–7779.
  • LDH cytotoxicity assay. (2024). protocols.io.
  • Kamal, R. M., Mudalige, H., & Bandaranayake, U. (2021). Antibacterial Activity of Different Compositions of Ethanol and Isopropanol in Hand Sanitizers. Advances in Public Health, Community and Tropical Medicine, 2021(3).
  • Alcohols as Microbial Control Agents. (2025). Coconote.
  • Kudo, W., Onodera, T., & Horiuchi, H. (2021). Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells. International Journal of Molecular Sciences, 22(11), 5604.
  • Cheng, Y., et al. (2018). The fluorination effect of fluoroamphiphiles in cytosolic protein delivery. Nature Communications, 9(1), 1-10.
  • Yoneda, N., et al. (2024). Fluoride Ion in Alcohols: Isopropanol vs Hexafluoroisopropanol. The Journal of Physical Chemistry Letters, 15(6), 1677-1685.
  • Lee, S. L., & Shih, Y. J. (2011). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. Chemico-biological interactions, 191(1-3), 26–31.
  • Exploring 3,3,3-Trifluoro-1-Propanol: Properties and Applications. (n.d.).
  • Mean IC50 values of compounds A-F against human cell lines THP-1, Huh-7, and Hek293. (n.d.). ResearchGate.
  • Transmembrane peptide effects on bacterial membrane integrity and organization. (2022). Biophysical Journal, 121(17), 3326-3337.
  • Lupetti, A., et al. (2019). Comparative evaluation of antimicrobial activity of different types of ionic liquids. Materials Science and Engineering: C, 104, 109907.
  • Antimicrobial Efficiency of Commonly Used Disinfectants against Escherichia coli and Staphylococcus aureus. (2023). ResearchGate.
  • Welk, A., et al. (2016). Cytotoxicity and Antimicrobial Activity of Oral Rinses In Vitro. International journal of molecular sciences, 17(10), 1733.
  • Borenfreund, E., & Puerner, J. A. (1985). Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents. Toxicology in vitro, 9(4), 473-483.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2010). Current topics in medicinal chemistry, 10(6), 638–654.
  • Cytotoxicity, antiviral and antimicrobial activities of alkaloids, flavonoids, and phenolic acids. (2011). Food and Chemical Toxicology, 49(9), 2272-2277.
  • Jover, R., et al. (1992). Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems. Toxicology in vitro, 6(6), 529-534.
  • Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. (2021). Chemical Science, 12(17), 5961-5984.
  • Lee, S. L., & Shih, Y. J. (2011). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. Chemico-biological interactions, 191(1-3), 26–31.
  • Comparison of the Efficiency of Selected Disinfectants against Planktonic and Biofilm Populations of Escherichia coli and Staphylococcus aureus. (2022). Foods, 11(13), 1933.
  • Toxicity Tests with Mammalian Cell Cultures. (n.d.). Scope.
  • Comparative Analysis of the Antimicrobial Activity of Essential Oils and Their Formulated Microemulsions against Foodborne Pathogens and Spoilage Bacteria. (2022). Foods, 11(13), 1933.
  • Comparative evaluation of antimicrobial activity of different types of ionic liquids. (2019). ResearchGate.
  • Dicerandrol C Suppresses Proliferation and Induces Apoptosis of HepG2 and Hela Cancer Cells by Inhibiting Wnt/β-Catenin Signaling Pathway. (2024). Molecules, 29(12), 2824.
  • Phenolic composition, antioxidant, and cytotoxic effects on HeLa and HepG2 cancer cell lines of Mespilus germanica grown in Turkey. (2018). Industrial Crops and Products, 124, 66-73.
  • Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth. (2025). Frontiers in Microbiology, 15.
  • Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines. (2011). Ecotoxicology and environmental safety, 74(7), 1989-1995.
  • Exploring the Antimicrobial Properties of 99 Natural Flavour and Fragrance Raw Materials against Pathogenic Bacteria: A Comparative Study with Antibiotics. (2023). International Journal of Molecular Sciences, 24(22), 16104.
  • Kamal, R. M., Mudalige, H., & Bandaranayake, U. (2021). Antibacterial Activity of Different Compositions of Ethanol and Isopropanol in Hand Sanitizers. Kosmos Publishers.
  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity. (2022). Molecules, 27(10), 3141.
  • Representative IC50 values for enzyme inhibition. (n.d.). ResearchGate.
  • Assessment of disinfectant efficacy in reducing microbial growth. (2022). Saudi journal of biological sciences, 29(8), 103350.
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube.
  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity. (2022). Molecules, 27(10), 3141.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2016). Analytical biochemistry, 510, 70-77.
  • Transmembrane peptide effects on bacterial membrane integrity and organization. (2022). Biophysical journal, 121(17), 3326–3337.

Sources

A Senior Scientist's Guide to the Unambiguous Structural Validation of 3-Fluoropropan-1-ol via ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of starting materials and intermediates is non-negotiable. Organofluorine compounds, in particular, are of immense importance in pharmaceuticals and agrochemicals, where the position of a single fluorine atom can dramatically alter a molecule's biological activity.[1] This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of 3-Fluoropropan-1-ol, demonstrating the definitive power and elegant simplicity of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

The Unique Analytical Power of the Fluorine-19 Nucleus

Before delving into the specific case of this compound, it is crucial to understand why the ¹⁹F nucleus is an analyst's ideal tool. Unlike the crowded and often complex proton (¹H) NMR spectrum, the ¹⁹F NMR spectrum offers several distinct advantages:

  • Exceptional Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium (³H) and protons (¹H).[2] This high sensitivity translates to shorter acquisition times and the ability to analyze smaller sample quantities.

  • 100% Natural Abundance: The ¹⁹F isotope constitutes 100% of naturally occurring fluorine, eliminating the need for isotopic enrichment and ensuring a strong signal.[2][3]

  • Vast Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, compared to the ~15 ppm range for ¹H NMR.[2] This wide dispersion means that even subtle differences in the electronic environment of fluorine atoms lead to large, easily resolvable differences in their chemical shifts, minimizing signal overlap.[4][5]

  • No Endogenous Background: Fluorinated compounds are exceedingly rare in most biological and synthetic organic systems.[6] This results in a "silent" background, where any observed signal is directly and unambiguously attributable to the fluorinated analyte under investigation.[3]

These intrinsic properties make ¹⁹F NMR not just another analytical tool, but a powerful spectroscopic "spy" for interrogating molecular structure.[6]

The Case of this compound: A Structural Interrogation

This compound (C₃H₇FO) is a simple yet valuable building block. When validating its structure, we must answer two fundamental questions with absolute certainty:

  • Is a fluorine atom covalently bonded within the molecule?

  • Is it located specifically at the C3 position, as opposed to its isomers, 2-Fluoropropan-1-ol or 1-Fluoropropan-1-ol?

While other techniques can provide pieces of the puzzle, ¹⁹F NMR provides a complete and self-validating answer in a single, straightforward experiment.

Experimental Design: A Self-Validating Protocol

The following protocol is designed not merely to acquire data, but to ensure its integrity and interpretability. The choices made at each step are critical for a successful outcome.

Experimental Protocol: 1D ¹⁹F NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh and dissolve 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Causality: A deuterated solvent is used to provide a lock signal for the spectrometer, which stabilizes the magnetic field. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its distinct lock signal.

    • Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube. Causality: This removes any particulate matter that could degrade the magnetic field homogeneity (shimming) and broaden the NMR signals.

    • (Optional, for quantitative analysis) Add a known amount of an internal standard, such as trifluorotoluene. Causality: An internal standard with a known concentration and a distinct ¹⁹F signal allows for the precise quantification of the analyte.[7][8]

  • Instrument Setup & Calibration:

    • Use a spectrometer equipped with a probe capable of detecting the ¹⁹F frequency (a broadband or dedicated ¹⁹F probe).

    • Insert the sample, lock onto the deuterium signal of the solvent, and optimize the field homogeneity by shimming. Causality: Shimming corrects for minor inhomogeneities in the magnetic field across the sample volume, resulting in sharp, well-resolved NMR peaks, which is critical for observing fine coupling patterns.

    • Tune and match the probe specifically for the ¹⁹F frequency. Causality: This step ensures maximum energy transfer from the spectrometer to the sample and back to the receiver, maximizing the signal-to-noise ratio.[9]

  • Acquisition Parameters:

    • Pulse Program: Utilize a standard single-pulse experiment, preferably with ¹H decoupling (e.g., zgfhigqn on Bruker systems) for an initial survey, followed by a ¹H-coupled experiment to observe splitting patterns. Causality: ¹H decoupling collapses the multiplets into a singlet, simplifying the spectrum and confirming the number of distinct fluorine environments. The coupled spectrum reveals the crucial through-bond J-coupling information needed for structural assignment.

    • Spectral Width (SW): Set a wide spectral width initially (e.g., 250 ppm) to ensure the signal is captured. For alkyl fluorides, the signal is expected in the upfield region. Causality: The wide chemical shift range of ¹⁹F necessitates a broad initial search window.[2]

    • Transmitter Offset (O1p): Center the spectral width on the expected chemical shift range for a primary alkyl fluoride, approximately -220 ppm.[2][10]

    • Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2-5 seconds is typically sufficient. For accurate quantitative measurements, this should be extended to at least 5 times the longest T₁ relaxation time.[11]

    • Number of Scans (NS): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are often sufficient to achieve an excellent signal-to-noise ratio.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-20 mg This compound in CDCl₃ prep2 Filter into NMR Tube prep1->prep2 setup1 Insert Sample & Lock prep2->setup1 setup2 Shim Magnetic Field setup1->setup2 setup3 Tune & Match Probe to ¹⁹F setup2->setup3 acq1 Acquire ¹H-Decoupled ¹⁹F Spectrum setup3->acq1 acq2 Acquire ¹H-Coupled ¹⁹F Spectrum acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3

Caption: Experimental workflow for ¹⁹F NMR validation.

Decoding the Spectrum: The ¹⁹F Signature of this compound

The acquired ¹⁹F NMR spectrum provides three key pieces of information that, when combined, create an undeniable structural proof.

ParameterExpected Observation for this compoundStructural Information Confirmed
Chemical Shift (δ) ~ -220 to -230 ppm (relative to CFCl₃)Confirms a fluorine atom attached to a primary sp³ carbon (-CH₂F), distinguishing it from secondary (-CHF-) or acyl fluoride environments.[2][10]
Multiplicity Triplet of triplets (tt)Unambiguously defines the connectivity. The fluorine is coupled to two adjacent protons (³JHF) and two geminal protons (²JHF), proving the -CH₂-CH₂F arrangement.
Integration Relative integral of 1 (if compared to a standard)Confirms the presence of a single fluorine atom in the molecule.

Dissecting the Multiplicity: The "triplet of triplets" pattern is the definitive fingerprint.

  • Vicinal Coupling (³JHF): The fluorine nucleus "sees" the two protons on the adjacent carbon (C2) through three bonds. This interaction splits the fluorine signal into a triplet. The typical magnitude for ³JHF in a flexible alkyl chain is in the range of 20-30 Hz.

  • Geminal Coupling (²JHF): The fluorine nucleus also "sees" the two protons on the same carbon (C3) through two bonds. This interaction is typically much larger, with a magnitude around 45-50 Hz.[2][12] This larger coupling further splits each line of the vicinal triplet into another triplet.

The observation of this specific splitting pattern with these characteristic coupling constants is conclusive evidence for the 3-fluoro position. An isomer like 2-Fluoropropan-1-ol would exhibit a much more complex pattern (doublet of multiplets) at a completely different chemical shift (~-180 to -200 ppm).

The Comparative Landscape: Why ¹⁹F NMR Reigns Supreme

While other analytical techniques are valuable, they lack the direct and unambiguous nature of ¹⁹F NMR for this specific validation task.

TechniqueInformation ProvidedLimitations for Isomer-Specific Validation
¹⁹F NMR Direct observation of the fluorine nucleus. Provides chemical environment (shift), connectivity (coupling), and quantity (integration) in one experiment.None. It is the gold-standard method for this purpose.
Mass Spectrometry (MS) Confirms the correct molecular weight and elemental formula (C₃H₇FO).Does not distinguish between isomers. this compound and 2-Fluoropropan-1-ol have identical masses and formulas. While fragmentation patterns may differ, their interpretation can be complex and non-definitive without authentic standards for comparison.[13][14]
¹H NMR Provides information on the proton environments. The protons on C3 would appear as a doublet of triplets due to coupling to both the C2 protons and the fluorine.While indicative, the proton spectrum is more complex. Overlapping signals and second-order effects can complicate interpretation, especially for less experienced analysts. The ¹⁹F spectrum provides a much cleaner and more direct view of the key structural feature.
¹³C NMR Confirms the number of carbon environments. The carbon attached to fluorine (C3) will appear as a large doublet due to strong one-bond coupling (¹JCF ~160-180 Hz).¹³C NMR suffers from significantly lower sensitivity compared to ¹⁹F NMR, requiring more sample and/or longer experiment times. While the ¹JCF coupling is strong evidence, the combination of chemical shift and multi-bond coupling in the ¹⁹F spectrum is more information-rich.
Decision-Making Workflow for Structural Validation

G start Goal: Validate Structure of This compound q1 Is the molecule fluorinated? start->q1 ms Mass Spectrometry (Confirms C₃H₇FO formula) q1->ms Yes q2 Need to confirm F position (isomer)? ms->q2 nmr NMR Spectroscopy q2->nmr Yes f19_nmr ¹⁹F NMR (Direct & Unambiguous) nmr->f19_nmr Optimal Path h1_c13_nmr ¹H / ¹³C NMR (Indirect & Complex) nmr->h1_c13_nmr Alternative Path conclusion Structure Validated: - Chemical Shift - Triplet of Triplets - Integration f19_nmr->conclusion

Caption: Decision workflow for validation method selection.

Conclusion: The Power of Certainty

References

  • Alexander, A. J., & Reichenbächer, M. (Year). An Introduction to Mass Spectrometry. Wiley-VCH. [Link]
  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
  • Slideshare. Nmr spectroscopy of fluorine 19. [Link]
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
  • Dalvit, C., & Vulpetti, A. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(33), 7737-7744. [Link]
  • Ruiz-Cabello, J., & Barnett, B. P. (2012). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 25(9), 1011-1025. [Link]
  • American Chemical Society. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
  • JoVE. (2017). Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. [Link]
  • Mutlib, A. E., et al. (2012). Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies. Drug Metabolism and Disposition, 40(6), 1092-1101. [Link]
  • Douglas, J. (2022). 19F NMR on DRX 500 in Malott B042. KU NMR Labs. [Link]
  • National Center for Biotechnology Information. (2012). Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies. PubMed. [Link]
  • MDPI. (2019).
  • Royal Society of Chemistry. (2013).
  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Analytical Toxicology, 7(4), 219-224. [Link]
  • National Institutes of Health. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]
  • Royal Society of Chemistry. (2019). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]
  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
  • Steffen's Chemistry Pages. 19F chemical shifts. [Link]
  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
  • Queen's University. 19Flourine NMR. [Link]
  • National Center for Biotechnology Information. 2-Fluoropropan-1-ol. PubChem. [Link]
  • LookChem. This compound. [Link]
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
  • Verhoog, S., & Gouverneur, V. (2022). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 6(6), 387-404. [Link]
  • Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. In Pharmacology of Fluorides (pp. 1-47). Springer, Berlin, Heidelberg. [Link]

Sources

A Senior Application Scientist's Guide to the Deoxyfluorination of Propanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of alcohols to alkyl fluorides, a transformation known as deoxyfluorination, is a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine can dramatically alter a molecule's metabolic stability, bioavailability, and binding affinity.[1] This guide provides a comprehensive comparative analysis of key fluorinating agents for the deoxyfluorination of a model primary alcohol, propanol. We will delve into the mechanistic nuances, safety profiles, and practical applications of classic reagents like Diethylaminosulfur Trifluoride (DAST) and its more stable successors, Deoxo-Fluor® and the crystalline XtalFluor® reagents. This document is designed to be an in-depth technical resource, providing not only procedural details but also the critical insights necessary for informed reagent selection in a research and development setting.

Introduction: The Imperative of Fluorination

The substitution of a hydroxyl group with fluorine is a seemingly simple exchange, yet its impact on molecular properties is profound. In drug development, this single-atom substitution can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, increased lipophilicity aiding in membrane permeability, and altered pKa values that can improve target binding.[1]

Propanol serves as an excellent, uncomplicated substrate to evaluate the performance of various deoxyfluorinating agents. The primary challenge in the deoxyfluorination of such simple alcohols is managing competing side reactions, most notably elimination to form propene.[2] This guide will compare the leading reagents used for this transformation, focusing on yield, selectivity, safety, and ease of use.

The Reagents: A Tale of Two Generations

The workhorse for deoxyfluorination has long been DAST. However, its significant thermal instability and violent reactivity with water have driven the development of safer, more user-friendly alternatives.[1][3]

  • Diethylaminosulfur Trifluoride (DAST): A highly versatile and popular nucleophilic fluorinating agent, DAST is effective for converting primary alcohols to alkyl fluorides.[4] Its utility is tempered by a hazardous safety profile; it can decompose explosively if heated above 90°C.[4]

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): Developed as a safer alternative to DAST, Deoxo-Fluor® exhibits greater thermal stability.[3][5] While still reactive with water, its higher decomposition temperature makes it more suitable for larger-scale applications.[6][7] It often provides superior performance and yields compared to DAST.[3]

  • XtalFluor-E® and XtalFluor-M®: These crystalline aminodifluorosulfinium salts represent a significant leap forward in safety and handling.[8][9] They are thermally stable, non-explosive, and do not generate corrosive hydrogen fluoride (HF) under anhydrous conditions, allowing for their use in standard glassware.[9][10] They often require a promoter, such as triethylamine trihydrofluoride (Et₃N·3HF) or DBU, to facilitate the fluorination.[9]

Mechanistic Considerations

The deoxyfluorination of an alcohol like propanol with these sulfur-based reagents proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. This pathway is critical to understanding potential side reactions and stereochemical outcomes.

The General Mechanism involves two key steps:

  • Activation of the Alcohol: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur center of the fluorinating agent. This converts the hydroxyl group into a good leaving group.

  • Nucleophilic Displacement: A fluoride ion, either from the reagent itself or from the reaction medium, displaces the activated hydroxyl group in a concerted SN2 fashion, leading to an inversion of stereochemistry at the carbon center.

SN2_Mechanism Propanol CH₃CH₂CH₂-OH Intermediate CH₃CH₂CH₂-O-S(F₂)NR₂ (Alkoxysulfurane Intermediate) Propanol->Intermediate Attack on S Reagent R₂NSF₃ (e.g., DAST) Reagent->Intermediate Leaving_Group R₂NS(O)F Intermediate->Leaving_Group Loss of Leaving Group Product CH₃CH₂CH₂-F (1-Fluoropropane) Intermediate->Product Fluoride F⁻ Fluoride->Product Backside Attack

Caption: Generalized SN2 mechanism for the deoxyfluorination of propanol.

A critical factor influencing the success of this reaction is the competition between SN2 (substitution) and E2 (elimination). The basicity of the reaction environment can promote the E2 pathway, leading to the formation of propene. Modern reagents like the XtalFluors are often more selective, minimizing this unwanted side reaction.[9][10]

Comparative Performance Data

The choice of reagent can significantly impact the outcome of the fluorination of propanol. The following table summarizes typical performance characteristics based on literature and application data.

ReagentTypical Yield (Propanol)Reaction Temp.Key AdvantagesKey Disadvantages
DAST 60-90%[1]-78°C to RT[4]Widely used, versatileThermally unstable, explosive potential, moisture-sensitive[4][11]
Deoxo-Fluor® 70-95%[1]0°C to RTMore thermally stable than DAST[3][5]Reacts violently with water, generating HF[7][12]
XtalFluor-E® 80-99%[1]RT to RefluxCrystalline solid, high thermal stability, enhanced safety, less elimination[8][9]Requires a promoter (e.g., Et₃N·3HF or DBU)

Experimental Protocols & Workflow

Safety First: All manipulations involving these reagents must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory. DAST and Deoxo-Fluor® react violently with water; ensure all glassware is scrupulously dried.

General Experimental Workflow

The following diagram illustrates a typical workflow for a deoxyfluorination reaction.

Workflow A Setup (Dry Glassware, Inert Atmosphere N₂ or Ar) B Dissolve Propanol (Anhydrous Solvent, e.g., DCM) A->B C Cool Reaction (-78°C for DAST, 0°C for Deoxo-Fluor) B->C D Add Fluorinating Agent (Dropwise, Slow Addition) C->D E Reaction (Allow to warm to RT, Stir 1-16h) D->E F Quench (Careful addition of aq. NaHCO₃ at 0°C) E->F G Workup (Extraction with DCM, Wash with Brine) F->G H Purification (Dry over MgSO₄, Concentrate, Column Chromatography) G->H

Caption: Standard laboratory workflow for the deoxyfluorination of propanol.

Protocol 1: Fluorination of 1-Propanol using DAST

This protocol is representative and should be performed with extreme caution.

  • Preparation: Under an inert nitrogen atmosphere, a solution of 1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM) is prepared in an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

  • Reagent Addition: DAST (1.2 eq.) is added dropwise to the stirred solution, maintaining the internal temperature below -65°C.[13]

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully cooled to 0°C and quenched by the slow, dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Workup: The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 1-fluoropropane.

Protocol 2: Fluorination of 1-Propanol using XtalFluor-E®

This protocol highlights the improved handling and conditions of modern reagents.

  • Preparation: To a solution of 1-propanol (1.0 eq.) in anhydrous DCM, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.) at room temperature under an inert atmosphere.[1]

  • Reagent Addition: Add XtalFluor-E® (1.5 eq.) in a single portion.[1]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC or GC-MS.

  • Quenching: Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Workup: Extract the mixture with DCM. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Successful fluorination can be confirmed through several analytical methods:

  • ¹⁹F NMR Spectroscopy: The most definitive method. The appearance of a characteristic signal for the fluorine atom in 1-fluoropropane provides unambiguous evidence of a successful reaction.

  • ¹H and ¹³C NMR Spectroscopy: Changes in the chemical shifts and coupling patterns of the propyl chain protons and carbons adjacent to the newly introduced fluorine atom will be observed.

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used to determine the purity of the product and confirm its molecular weight.

By comparing the spectral and chromatographic data of the product to known standards or literature values, the outcome of the reaction is unequivocally validated.

Conclusion and Recommendations

For the deoxyfluorination of a simple primary alcohol like propanol, all three discussed reagents can provide the desired product. However, the choice of reagent should be guided by considerations of safety, scale, and selectivity.

  • DAST remains a viable option for small-scale syntheses where its hazards can be carefully managed. Its broad utility is well-documented.

  • Deoxo-Fluor® offers a tangible safety improvement over DAST due to its enhanced thermal stability, making it a better choice for reactions that may require gentle heating or for larger-scale work.[3]

  • XtalFluor-E® and its analogues are the superior choice for modern synthetic labs.[8] Their crystalline nature, high thermal stability, and reduced formation of elimination byproducts make them the safest and often highest-yielding option.[9][10] The lack of HF generation is a significant operational advantage.[9]

For researchers in drug development, where safety, reliability, and yield are paramount, an investment in modern, safer fluorinating agents like XtalFluor-E® is strongly recommended. While the initial cost may be higher, the benefits in terms of safety, ease of handling, and improved reaction outcomes provide significant long-term value.

References

  • Vertex AI Search, based on Smith, M. B.; March's Advanced Organic Chemistry, and other sources.
  • ChemicalBook. "Fluor reagent".
  • The Research Repository @ WVU.
  • Benchchem. "A Head-to-Head Comparison of Modern Fluorinating Agents for Drug Discovery and Development".
  • Organic Chemistry Portal.
  • National Center for Biotechnology Information.
  • Benchchem. "A Comparative Guide to Modern Fluorinating Agents: Performance, Protocols, and Mechanisms".
  • Sigma-Aldrich. "Diethylaminosulfur Trifluoride (DAST)".
  • Wikipedia.
  • Enamine. "Deoxofluor".
  • Manchester Organics. "Xtalfluor Reagents".
  • Organic Synthesis. "Alcohol to Fluoro / Carbonyl to Difluoro using DAST".
  • PubMed. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling".
  • National Center for Biotechnology Information. "Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes".
  • ResearchGate.
  • SCI. "Simpler fluorine chemistry".
  • Thieme Chemistry.
  • Common Organic Chemistry. "Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)".
  • National Center for Biotechnology Information.
  • Sigma-Aldrich. "Deoxo-Fluor 50 THF 202289-38-1".
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • CymitQuimica. "CAS 202289-38-1: Deoxo-Fluor".
  • Royal Society of Chemistry.
  • ACS Publications. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling".
  • Organic Syntheses. "Organic Syntheses Procedure".
  • Wikipedia. "Diethylaminosulfur trifluoride".
  • Enamine. "DAST".

Sources

A Comparative Analysis of 3-Fluoropropan-1-ol and 3,3,3-Trifluoropropan-1-ol for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate physicochemical and biological properties. The choice between a single fluorine atom and a trifluoromethyl group can have profound, and often divergent, effects on a molecule's behavior. This guide provides an in-depth, objective comparison of 3-Fluoropropan-1-ol and 3,3,3-Trifluoropropan-1-ol, offering experimental data and procedural insights to inform rational design and application.

Introduction: The Impact of Fluorine Substitution

This compound and 3,3,3-Trifluoropropan-1-ol are both simple propyl alcohols, yet the nature of their fluorination imparts distinct characteristics. This compound, with its single fluorine atom, introduces a moderate degree of polarity and can participate in hydrogen bonding. In contrast, the trifluoromethyl group in 3,3,3-Trifluoropropan-1-ol acts as a lipophilic hydrogen bond donor and significantly alters the electronic properties of the adjacent carbons. These differences manifest in their physical properties, reactivity, and metabolic stability.

Physicochemical Properties: A Tale of Two Fluorination Patterns

The degree of fluorination has a striking impact on the fundamental physicochemical properties of these two propanols. The following table summarizes key experimental and predicted data for a direct comparison.

PropertyThis compound3,3,3-Trifluoropropan-1-ol
Molecular Formula C₃H₇FO[1][2]C₃H₅F₃O[3][4]
Molecular Weight 78.09 g/mol [1]114.07 g/mol [3]
Boiling Point 127.5 °C[5]100-101 °C[3]
Density 0.963 g/cm³[1]1.294 g/cm³[3]
pKa (predicted) 14.69 ± 0.10[1][5]14.09 ± 0.10[6]
Water Solubility Miscible[5]Fully miscible[3]
logP (predicted) 0.338[1]~0.4
Vapor Pressure 4.99 mmHg at 25°C[1][5]Not available

The most notable difference is the boiling point; the monofluorinated alcohol has a significantly higher boiling point than its trifluoromethylated counterpart. This is likely due to stronger intermolecular hydrogen bonding in this compound. The trifluoromethyl group, while capable of acting as a hydrogen bond donor, is also highly electron-withdrawing, which can weaken the hydrogen bonding of the hydroxyl group.

The predicted pKa values suggest that 3,3,3-Trifluoropropan-1-ol is a slightly stronger acid than this compound. This is consistent with the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting alkoxide anion.

Spectroscopic Analysis: Unveiling Structural Nuances

Infrared (IR) Spectroscopy:

  • Propan-1-ol: Exhibits a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching vibrations around 2850-2960 cm⁻¹, and a C-O stretch between 1050-1150 cm⁻¹[7].

  • This compound: Would be expected to show similar O-H and C-H stretching bands. The key difference would be the appearance of a C-F stretching vibration, typically in the 1000-1400 cm⁻¹ region.

  • 3,3,3-Trifluoropropan-1-ol: The IR spectrum of this compound will be dominated by strong C-F stretching bands, typically appearing as multiple absorptions in the 1100-1350 cm⁻¹ range[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In this compound, the protons on the carbon bearing the fluorine would appear as a doublet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. For 3,3,3-Trifluoropropan-1-ol, the protons on the carbon adjacent to the CF₃ group would show a characteristic quartet due to coupling with the three fluorine atoms.

  • ¹³C NMR: The carbon atom bonded to fluorine in this compound would exhibit a large one-bond C-F coupling constant. In 3,3,3-Trifluoropropan-1-ol, the CF₃ carbon would appear as a quartet with a large C-F coupling constant, and the adjacent methylene carbon would show a smaller two-bond C-F coupling.

  • ¹⁹F NMR: This technique would be highly informative. This compound would show a single resonance, likely a triplet of triplets, due to coupling with the adjacent protons. 3,3,3-Trifluoropropan-1-ol would exhibit a single resonance, a triplet, due to coupling with the two protons on the adjacent carbon.

Reactivity and Synthetic Applications

Both alcohols serve as valuable building blocks in organic synthesis.

  • This compound: The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The fluorine atom is generally unreactive towards nucleophilic substitution under standard conditions but can influence the reactivity of the rest of the molecule through inductive effects. It is used as a reagent to synthesize fluorinated amino acids and radiolabeled analogues of bioactive molecules[1][9].

  • 3,3,3-Trifluoropropan-1-ol: The trifluoromethyl group is highly stable and generally unreactive. The alcohol functionality can be derivatized similarly to its monofluorinated counterpart. Its primary use is as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials where the introduction of a trifluoromethyl group is desired to enhance properties like metabolic stability and lipophilicity[10].

Synthesis:

  • This compound: A common laboratory preparation involves the reaction of 1-propanol with a fluorinating agent like sulfur trifluoride[5].

  • 3,3,3-Trifluoropropan-1-ol: One synthetic route involves the reduction of 3,3,3-trifluoropropanal[10]. Another method starts from 2-bromo-3,3,3-trifluoropropanol and proceeds via a dehydrobromination-hydrogenation sequence[11].

Metabolic Stability: The "Fluorine Shield"

A key driver for incorporating fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes[12].

  • This compound: The single fluorine atom can block metabolism at the C-3 position. However, metabolic oxidation could still occur at other positions, such as the C-1 or C-2 carbons.

  • 3,3,3-Trifluoropropan-1-ol: The trifluoromethyl group provides a robust metabolic shield at the C-3 position. This is a common strategy in medicinal chemistry to block oxidative metabolism at a specific site[13]. While the C-F bonds are exceptionally stable, it is important to consider that metabolism at adjacent positions can sometimes lead to downstream reactions that may result in defluorination[14].

Experimental Protocols

For researchers aiming to characterize novel fluorinated compounds, standardized protocols for determining key physicochemical properties are essential.

Protocol 1: Determination of Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method

This protocol is adapted from the well-established shake-flask method, considered the gold standard for logP determination[15][16].

Objective: To determine the lipophilicity of a compound by measuring its partitioning between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Volumetric flasks

  • Centrifuge tubes

  • Mechanical shaker

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or PBS) in a separatory funnel. Shake vigorously for 24 hours and then allow the phases to separate completely.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: In a centrifuge tube, add a known volume of the stock solution and a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the tubes at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation: Centrifuge the tubes to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Water/PBS prep_stock Prepare Stock Solution in Aqueous Phase prep_solvents->prep_stock partition Mix Stock Solution and n-Octanol in Centrifuge Tube prep_stock->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge for Phase Separation equilibrate->separate quantify Quantify Compound in Both Phases (HPLC, LC-MS) separate->quantify calculate Calculate logP quantify->calculate

Caption: Workflow for logP determination by the shake-flask method.

Protocol 2: Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant is added[17][18].

Objective: To determine the acid dissociation constant (pKa) of a weakly acidic or basic compound.

Materials:

  • Test compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 0.15 M KCl (to maintain constant ionic strength)

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Magnetic stirrer and stir bar

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in water containing 0.15 M KCl.

  • Titration:

    • For an acidic compound, titrate with 0.1 M NaOH.

    • For a basic compound, titrate with 0.1 M HCl.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH Meter prepare_sample Prepare Sample Solution with KCl calibrate->prepare_sample titrate Titrate with Acid or Base prepare_sample->titrate record_ph Record pH at Intervals titrate->record_ph plot_data Plot pH vs. Titrant Volume record_ph->plot_data determine_pka Determine pKa at Half-Equivalence Point plot_data->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The choice between this compound and 3,3,3-Trifluoropropan-1-ol is a critical design decision that hinges on the desired properties of the final molecule.

  • This compound is a suitable choice when a moderate increase in polarity and a site for potential hydrogen bonding are desired, without drastically altering the molecule's overall lipophilicity. Its higher boiling point may also be a consideration in certain applications.

  • 3,3,3-Trifluoropropan-1-ol is the preferred building block when the goal is to introduce a highly stable, lipophilic group to block metabolic oxidation and potentially enhance binding interactions through its unique electronic properties.

Ultimately, a thorough understanding of the distinct effects of monofluorination versus trifluoromethylation, supported by the experimental data and protocols presented in this guide, will empower researchers to make more informed decisions in the design of next-generation pharmaceuticals and advanced materials.

References

  • LogP / LogD shake-flask method. (2024). protocols.io. [Link]
  • 3,3,3-Trifluoro-1-propanol. PubChem. [Link]
  • This compound. LookChem. [Link]
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
  • LogP / LogD shake-flask method v1. (2021).
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]
  • Base-Induced Instability of Fluorotelomer Alcohols. (2011). PMC. [Link]
  • A kind of preparation method of 3,3,3 trifluoropropanol. (2016).
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2023). ChemRxiv. [Link]
  • C3H7FO. Molbase. [Link]
  • Supporting Inform
  • 3,3,3-Trifluoropropene. PubChem. [Link]
  • The Dark Side of Fluorine. (2019). PMC. [Link]
  • Protocol for Determining pKa Using Potentiometric Titration.
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
  • Fluoroorganic Chemistry. Purdue University. [Link]
  • Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants. (2012). Polymer Chemistry. [Link]
  • MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
  • 3,3,3-Trifluoro-1-propanol - Optional[13C NMR]. SpectraBase. [Link]
  • 2-Fluoropropan-1-ol. PubChem. [Link]
  • 3-Fluoropropanol. ChemBK. [Link]
  • pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. [Link]
  • Development of Methods for the Determin
  • 3,3,3-Trifluoro-1-propanol. NIST WebBook. [Link]
  • 3,3,3-Trifluoro-1-propanol. NIST WebBook, Mass Spectrum. [Link]
  • 3-Fluoro-1-propanol. PubChem. [Link]
  • This compound. MySkinRecipes. [Link]
  • infrared spectrum of propan-1-ol. Doc Brown's Chemistry. [Link]
  • ¹H NMR spectra of 3-bromo-propan-1-ol (black) and 3-azido-propan-1-ol (red).
  • 3-azidopropan-1-ol - Optional[13C NMR]. SpectraBase. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Impact of Fluorine Position on Alcohol Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Electronegativity

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has become an indispensable tool for modulating molecular properties. While often introduced to enhance metabolic stability or binding affinity, the true impact of fluorination is far more nuanced and profoundly dependent on its precise location within a molecule. This guide moves beyond the elementary view of fluorine as a simple electron-withdrawing group to provide an in-depth analysis of how its position relative to a hydroxyl group dictates the alcohol's fundamental reactivity.

We will explore the underlying electronic and stereoelectronic principles, present comparative data, and provide robust experimental protocols for quantifying these effects in your own work. Understanding these positional effects is not merely an academic exercise; it is critical for the rational design of novel pharmaceuticals, agrochemicals, and advanced materials where the subtle tuning of a hydroxyl group's reactivity can be the key to success.

Part 1: Fundamental Principles Governing Reactivity

The reactivity of an alcohol (R-OH) is primarily dictated by the properties of the hydroxyl group: the acidity of the proton, the nucleophilicity of the oxygen, and the susceptibility of the adjacent C-H or C-O bonds to oxidation or substitution. The introduction of fluorine perturbs the electron distribution across the entire molecule, but the magnitude and nature of this perturbation are critically dependent on the F-C-C-OH dihedral angle and the number of bonds separating the fluorine from the hydroxyl group.

The Inductive Effect (σ-withdrawal): A Matter of Distance

Fluorine's immense electronegativity allows it to pull electron density through the sigma bond framework, an effect that weakens the O-H bond and increases the alcohol's acidity (lowers its pKa). This effect, however, decays rapidly with distance.[1][2][3][4] The closer the fluorine atom is to the hydroxyl group, the more pronounced the increase in acidity. This is because the electron withdrawal stabilizes the resulting alkoxide conjugate base (R-O⁻), making the deprotonation more favorable.[3][5]

A classic example is the comparison of ethanol with its progressively fluorinated analogues at the C2 position.

Table 1: Positional Fluorine's Impact on the Acidity of Ethanol Derivatives

CompoundStructurepKa
EthanolCH₃CH₂OH~16.0
2-FluoroethanolFCH₂CH₂OH~14.4
2,2-DifluoroethanolF₂CHCH₂OH~12.8
2,2,2-TrifluoroethanolF₃CCH₂OH~12.4

Data compiled from multiple sources indicating a significant increase in acidity with fluorination.[3][6]

As the data clearly shows, each additional fluorine atom on the terminal carbon significantly increases the acidity of the alcohol. This powerful inductive effect makes polyfluorinated alcohols like 2,2,2-trifluoroethanol (TFE) acidic enough to act as unique solvents that can donate strong hydrogen bonds, profoundly influencing reaction rates and selectivities.[7][8][9]

Stereoelectronic Effects: The Gauche Effect

Beyond simple through-bond induction, through-space interactions play a crucial role. In a molecule like 2-fluoroethanol, one might intuitively expect the bulky fluorine and oxygen atoms to adopt an anti conformation (180° dihedral angle) to minimize steric hindrance. However, experimental and computational studies have repeatedly shown that the gauche conformation (approx. 60° dihedral angle) is more stable.[10][11][12]

This phenomenon, known as the gauche effect , is often explained by a stabilizing hyperconjugation interaction. The electron density from the C-H sigma bonding orbital (σC-H) is donated into the antibonding orbital of the adjacent, highly polarized C-F bond (σ*C-F).[10][13] This orbital overlap is geometrically optimal in the gauche conformation, leading to its unexpected stability.

Caption: Gauche vs. Anti conformations of 2-fluoroethanol.

This conformational preference is not just a curiosity; it directly impacts reactivity. By locking the molecule into a specific shape, it can influence intramolecular hydrogen bonding and alter how the molecule presents itself to incoming reagents or active sites of enzymes.[14][15]

Impact on Hydrogen Bonding

Fluorination has a dichotomous effect on hydrogen bonding:

  • Increased H-Bond Donation: The strong inductive withdrawal of electrons makes the hydroxyl proton significantly more electropositive and thus a much stronger hydrogen bond donor.[7][9]

  • Weakened H-Bond Acceptance: While the C-F bond is highly polar, the fluorine atom is a poor hydrogen bond acceptor in solution.[14][16] However, in specific conformations, weak intramolecular O-H···F hydrogen bonds can form, which can be detected by NMR spectroscopy through coupling constants (h1JOH···F).[14][15] The presence and strength of these intramolecular interactions can influence the population of reactive conformers.

Part 2: Comparative Reactivity Analysis

The principles outlined above manifest in tangible differences in chemical reactivity. Here, we compare how fluorine's position affects two common reactions of alcohols: oxidation and nucleophilic substitution.

Case Study: Oxidation of Fluorinated Alcohols

The oxidation of a primary alcohol to an aldehyde involves the removal of the hydroxyl proton and a proton from the α-carbon. The electron-withdrawing nature of fluorine can have competing effects on this process.

  • Fluorine at C2 (β-position): In a compound like 2-fluoroethanol, the primary inductive effect is on the O-H bond, making it more acidic and easier to deprotonate. This can facilitate the initial steps of some oxidation mechanisms.

  • Fluorine at C1 (α-position): Placing fluorine on the same carbon as the hydroxyl group (e.g., in a hypothetical fluoromethanol) would significantly destabilize the developing positive charge on the carbon during hydride abstraction, thus slowing down many common oxidation reactions.

Table 2: Hypothetical Relative Oxidation Rates

CompoundPosition of 'F'Expected Effect on Oxidation RateRationale
3-FluoropropanolγMinorInductive effect is weak at this distance.
2-FluoroethanolβModerate Rate IncreaseIncreased O-H acidity dominates.[17]
1-FluoroethanolαSignificant Rate DecreaseDestabilization of the carbocation-like transition state.

This table represents expected trends based on electronic principles. Actual rates are highly dependent on the specific oxidant and mechanism.[18][19][20][21]

The key takeaway is that fluorine at the β-position can activate the alcohol towards oxidation, while α-fluorination is deactivating. This positional sensitivity is a powerful tool for achieving selective oxidation in polyol systems.

Part 3: Experimental Protocols for Assessment

To provide a self-validating and trustworthy framework, the following protocols are designed to quantify the effects discussed.

Protocol 1: Determination of Relative Acidity by NMR Titration

This method allows for the precise determination of pKa by monitoring the chemical shift of a nucleus (¹H or ¹⁹F) as a function of pH.[22][23] The chemical shift of a proton near the hydroxyl group will change as the alcohol transitions from its protonated (R-OH) to its deprotonated (R-O⁻) state. Plotting the chemical shift versus pH yields a sigmoidal curve, with the inflection point representing the pKa.[24][25][26]

Methodology:

  • Sample Preparation: Prepare a series of ~10-12 NMR tubes, each containing the fluorinated alcohol of interest (~5-10 mM) in D₂O. A reference compound with a known chemical shift that is insensitive to pH (e.g., DSS or TSP) should be included.

  • pH Adjustment: Carefully adjust the pD (the pH in D₂O) of each sample to span a range of ~3 pH units around the expected pKa. Use dilute NaOD and DCl solutions for adjustment. Measure the pD of each sample accurately using a calibrated pH meter (pD = pH reading + 0.4).[25]

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum for each sample. Ensure the temperature is constant (e.g., 298 K).

  • Data Analysis:

    • Identify a proton signal close to the hydroxyl group (e.g., the α-protons) that shows a significant change in chemical shift (δ) across the pD range.

    • Plot the observed chemical shift (δobs) against the measured pD.

    • Fit the data to the Henderson-Hasselbalch equation adapted for chemical shifts: pKa = pD + log [ (δA - δobs) / (δobs - δHA) ] where δA is the limiting chemical shift of the deprotonated form and δHA is the limiting chemical shift of the protonated form.

    • The pKa is the pD value at the inflection point of the sigmoid curve.

Caption: Workflow for pKa determination via NMR titration.

Protocol 2: Kinetic Monitoring of Alcohol Oxidation via HPLC

This protocol provides a method to compare the relative rates of oxidation for different fluorinated alcohols using a standard oxidant and HPLC analysis.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of each fluorinated alcohol isomer (e.g., 2-fluoroethanol, 3-fluoropropanol) of known concentration in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of the oxidant (e.g., Pyridinium chlorochromate - PCC) in the same solvent.

    • Prepare a quenching solution (e.g., a short column of silica gel or a solution of sodium thiosulfate).

  • Reaction Execution:

    • Equilibrate a reaction vessel containing the alcohol solution and an internal standard to a constant temperature (e.g., 25°C) in a stirred water bath.

    • Initiate the reaction by adding a known volume of the oxidant stock solution. Start a timer immediately.

    • At specific time intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the aliquot to stop the reaction.

  • HPLC Analysis:

    • Analyze each quenched aliquot by reverse-phase HPLC. The method must be able to resolve the starting alcohol, the aldehyde/ketone product, and the internal standard.

    • Use a UV detector set to an appropriate wavelength to monitor the disappearance of the starting material or the appearance of the product.

  • Data Analysis:

    • Generate a calibration curve for the starting alcohol against the internal standard.

    • For each time point, calculate the concentration of the remaining alcohol.

    • Plot the concentration of the alcohol versus time. The initial rate of the reaction is the negative of the initial slope of this curve.

    • Compare the initial rates for the different fluorinated isomers under identical conditions to determine their relative reactivity.[27][28][29]

Conclusion

The position of a fluorine atom is not a minor structural tweak; it is a powerful design element that fundamentally alters the electronic landscape of an alcohol. By understanding and quantifying the interplay of inductive effects, stereoelectronics, and hydrogen bonding capabilities, researchers can move from serendipitous discovery to rational design. Fluorine at the β-position enhances acidity and can accelerate oxidation, while α-fluorination is generally deactivating. These position-specific rules provide a predictive framework for medicinal chemists seeking to fine-tune the reactivity of a lead compound or for materials scientists designing next-generation polymers and solvents. The experimental protocols detailed herein offer a robust starting point for validating these principles and exploring new frontiers in organofluorine chemistry.

References

  • Linclau, B. (n.d.). Intramolecular hydrogen bonding between organofluorine and alcohols. University of Southampton.
  • Popov, K., et al. (2017). Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry.
  • Linclau, B., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angewandte Chemie International Edition.
  • da Silva, E. F., et al. (2022). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au.
  • NotEvans. (2015). How can the gauche-effect be explained? Chemistry Stack Exchange.
  • Bégué, J.-P., & Bonnet-Delpon, D. (2006). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. ResearchGate.
  • Rosenberg, R. E. (2018). The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. ACS Publications.
  • LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Chemistry LibreTexts.
  • Solubility of Things. (n.d.). Inductive Effect on Acidity.
  • Ashenhurst, J. (2014). Alcohols – Acidity and Basicity. Master Organic Chemistry.
  • Pogány, P., et al. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry.
  • Ruiz-Alcaraz, D., et al. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO.
  • Matsumoto, K., et al. (2021). The Influence of Fluoroalkyl Group in Alcohol on the Interaction between Alcohols and Fluoride Ion. The Journal of Physical Chemistry B.
  • Martins, J. P., & Freitas, M. P. (2021). gauche effect in 1,2‐difluoroethane due to σCH → σCF hyperconjugation*. ResearchGate.
  • LibreTexts. (n.d.). 7.4 Structural Effects on Acidity and Basicity. Chemical Bonding and Organic Chemistry.
  • The Organic Chemistry Tutor. (2020). Predict pKa of CF3CH2OH. YouTube.
  • Neudert, O., et al. (2019). PKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate.
  • Iskra, J., & Stavber, S. (2019). Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol. PubMed.
  • Organic Chemistry. (2017). 04.06 Stability Factors: Inductive Effects. YouTube.
  • Matsumoto, K., et al. (2025). Effects of the fluorination degree in alcohols on the interaction with fluoride ions. PubMed.
  • Reddit. (2019). The Gauche Effect. I don't understand how, on the subject of Newman Projections, that the gauche conformation of 2-fluoroethanol, for instance, can be more stable than the anti?
  • Saraswat, S., et al. (2016). Kinetics and Mechanism of Oxidation of Aliphatic Secondary Alcohols by Benzimidazolium Fluorochromate in Dimethyl Sulphoxide Solvent. ResearchGate.
  • Hansen, A. S., et al. (2014). The effect of fluorine substitution in alcohol–amine complexes. RSC Publishing.
  • Viegas, L. P., & Jensen, F. (2023). A computer-based solution to the oxidation kinetics of fluorinated and oxygenated volatile organic compounds. Environmental Science: Atmospheres.
  • Huang, K.-H., & Hedberg, K. (1989). Conformational analysis. 13. 2-Fluoroethanol. An investigation of the molecular structure and conformational composition at 20, 156, and 240.degree. Estimate of the anti-gauche energy difference. Journal of the American Chemical Society.
  • Physics Forums. (2015). Gauche effect in 2-fluoroethanol.
  • Saraswat, S., et al. (2016). Kinetics and Mechanism of Oxidation of Aliphatic Secondary Alcohols by Benzimidazolium Fluorochromate in Dimethyl Sulphoxide Solvent. Oriental Journal of Chemistry.
  • Goss, K.-U. (2008). The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ResearchGate.
  • Golishevskaya, E. N., et al. (2021). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. ChemRxiv.
  • Vitz, E. (2021). Enzyme Kinetics - Alcohol Dehydrogenase Catalyzed Oxidation of Ethanol. Chemistry LibreTexts.
  • Oregon State University. (n.d.). Experiment 3: Enzyme Kinetics.
  • Wagner, F. W., et al. (1984). Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes. Biochemistry.
  • Popova, M., et al. (2018). Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate.
  • Yang, Y., et al. (2021). Fluoride Enhances Alcohol Binding Within a Trigonal‐Prismatic Metal‐Organic Capsule. PubMed Central.
  • Banerji, K. K. (1988). Kinetics and mechanism of oxidation of alcohols. ResearchGate.
  • Shainyan, B. A., et al. (2017). A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols. Green Chemistry.
  • Wikipedia. (n.d.). 2-Fluoroethanol.
  • Sanqui, L. (n.d.). Kinetics of Alcohol Dehydrogenase. CUNY.
  • ACS Fall 2025. (n.d.). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport.

Sources

Introduction: The Strategic Role of 3-Fluoropropan-1-ol in Fluorine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Applications of 3-Fluoropropan-1-ol for Researchers and Drug Development Professionals

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, fluorinated organic compounds have become indispensable tools. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's physical, chemical, and biological characteristics when strategically incorporated.[1][2] This strategic placement can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2]

This compound (CAS No. 462-43-1) emerges as a valuable and versatile building block in this context.[1][3] As a bifunctional molecule, it possesses a primary alcohol for straightforward chemical transformations and a fluorine atom at the C3 position that imparts the unique properties of organofluorine compounds.[1] This guide provides a comprehensive literature review of its primary applications, offers objective comparisons with relevant alternatives, and presents detailed experimental protocols to inform researchers, scientists, and drug development professionals.

Part 1: this compound as a Versatile Fluorinated Building Block

The primary utility of this compound lies in its function as a synthetic intermediate to introduce the 3-fluoropropyl moiety into a diverse range of molecular scaffolds.[1] This allows for the precise tuning of a target molecule's properties, a critical aspect of drug discovery and agrochemical development.[3]

Key Synthetic Applications
  • Synthesis of Fluorinated Pharmaceuticals: The compound is a key intermediate in synthesizing various pharmaceuticals. The introduction of the fluoropropyl group can block metabolic degradation pathways, thereby extending a drug's half-life.[2][3]

  • Creation of Fluorinated Amino Acids: this compound is a documented reagent in the synthesis of fluorinated amino acids, such as DL-erythro-4-Fluoroglutamine.[4][5] These modified amino acids are crucial for studying protein structure and function and for developing peptide-based therapeutics.

  • Development of Agrochemicals: In agrochemical research, incorporating fluorine can lead to products with enhanced stability, bioactivity, and resistance to environmental degradation.[2][3]

Comparative Analysis with Alternative Building Blocks

The choice of a fluorinated building block is a critical decision in a synthesis campaign. Below is a comparison of this compound with other relevant alcohols.

FeatureThis compound Propan-1-ol (Non-fluorinated) 3,3,3-Trifluoropropan-1-ol
CAS Number 462-43-1[4]71-23-82240-88-2[6]
Molecular Weight 78.09 g/mol [7]60.1 g/mol 114.07 g/mol [6]
Boiling Point 127.8 °C[4]97 °C113-114 °C
Key Effect Introduces a single fluorine atom, moderately increasing lipophilicity and blocking specific metabolic sites.Serves as a simple propyl chain; susceptible to metabolic oxidation.Introduces a highly lipophilic and strongly electron-withdrawing -CF₃ group.[2]
Primary Advantage Subtle property modulation; a good bioisostere for a hydroxyl group or hydrogen atom.[2]Inexpensive and readily available starting material.Drastically enhances metabolic stability and membrane permeability.[2]
Consideration The C-F bond at this position can be susceptible to in-vivo defluorination under certain conditions.[8]Lacks the electronic and metabolic benefits of fluorination.The strong inductive effect significantly alters the electronics of the entire molecule.
Experimental Protocol: Synthesis of 3-Fluoropropyl Tosylate

This protocol details the conversion of the hydroxyl group in this compound to a tosylate, an excellent leaving group, preparing it for subsequent nucleophilic substitution reactions. This is a common and foundational step for incorporating the 3-fluoropropyl moiety.

Objective: To synthesize 3-Fluoropropyl tosylate from this compound.

Materials:

  • This compound (1.0 eq)

  • Tosyl chloride (TsCl) (1.2 eq)

  • Pyridine (Anhydrous, as solvent)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add tosyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature, stirring for an additional 4-6 hours until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with 1M HCl (2x) to remove pyridine, saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Fluoropropyl tosylate.

  • Purify the product via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure product.

Causality Behind Experimental Choices:

  • Pyridine: Acts as both a solvent and a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.

  • 0 °C Reaction Start: The tosylation reaction is exothermic. Starting at a low temperature helps control the reaction rate and prevents potential side reactions.

  • Aqueous Workup: The series of washes is critical. The HCl wash removes the basic pyridine catalyst, while the NaHCO₃ wash removes any residual acidic impurities, ensuring a clean product.

G cluster_workflow Workflow: Synthesis of a Versatile Intermediate start 1. Dissolve this compound in Pyridine add_tscl 2. Add Tosyl Chloride (TsCl) at 0 °C start->add_tscl react 3. Stir at Room Temperature (4-6 hours) add_tscl->react quench 4. Quench with Water & Extract with DCM react->quench wash 5. Sequential Washes (HCl, NaHCO₃, Brine) quench->wash dry 6. Dry, Filter & Concentrate wash->dry purify 7. Column Chromatography dry->purify product Pure 3-Fluoropropyl Tosylate purify->product G cluster_comparison Comparative In Vivo Fate of Radiolabeled Propanols cluster_fate1 Metabolic Pathway 1 cluster_fate2 Metabolic Pathway 2 tracer1 3-[¹⁸F]Fluoropropan-1-ol clearance1 Rapid Systemic Clearance tracer1->clearance1 defluorination In Vivo Defluorination tracer1->defluorination tracer2 2-[¹⁸F]Fluoroethanol clearance2 Slow Systemic Clearance tracer2->clearance2 bone [¹⁸F]Fluoride Uptake in Bone defluorination->bone High %ID/g background High Background Signal in Organs clearance2->background

Sources

comparing the pharmacokinetic properties of drugs with and without the 3-fluoropropyl group

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Pharmacokinetic Landscape of Drugs With and Without the 3-Fluoropropyl Moiety

In the intricate dance of drug design, the strategic incorporation of fluorine has emerged as a powerful tool to modulate a molecule's pharmacokinetic profile. Among the various fluorinated motifs, the 3-fluoropropyl group presents a particularly interesting case, offering the potential for significant improvements in drug-like properties, yet demanding a nuanced understanding of its metabolic liabilities. This guide provides a comprehensive comparison of the pharmacokinetic properties of drugs with and without the 3-fluoropropyl group, supported by experimental data and protocols, to empower researchers in making informed decisions during lead optimization.

The Allure of the Fluorine Atom: Why Introduce a 3-Fluoropropyl Group?

The introduction of a fluorine atom, the most electronegative element, into a drug candidate is rarely a matter of chance. The C-F bond is stronger than a C-H bond, which can lead to increased metabolic stability at the site of fluorination. Specifically, the 3-fluoropropyl group is often employed to:

  • Block Metabolic Oxidation: The electron-withdrawing nature of fluorine can shield adjacent positions from oxidative metabolism by cytochrome P450 (CYP) enzymes. By placing the fluorine on the terminal carbon of a propyl chain, chemists aim to prevent or slow down common metabolic pathways such as N-dealkylation or O-dealkylation.

  • Modulate Lipophilicity: Fluorination can have a variable effect on a molecule's lipophilicity (logP), a critical parameter influencing absorption, distribution, and clearance. While extensive fluorination often increases lipophilicity, monofluorination of an alkyl chain can sometimes lead to a slight decrease or no significant change, offering a way to fine-tune this property.

  • Enhance Target Binding: The polar nature of the C-F bond can introduce favorable interactions with target proteins, potentially increasing binding affinity and potency.

A Tale of Two Molecules: The Pharmacokinetic Impact of 3-Fluoropropylation

To illustrate the profound effects of incorporating a 3-fluoropropyl group, we will examine a case study based on the dopamine D2 receptor ligand, fallypride, which contains a 3-fluoropropyl moiety, and compare its properties to its hypothetical non-fluorinated n-propyl analog.

Key Pharmacokinetic Parameters: A Comparative Analysis
Pharmacokinetic ParameterN-propyl Analog (Hypothetical)N-(3-fluoropropyl) Analog (e.g., Fallypride)Rationale for Observed Differences
Absorption
Oral BioavailabilityModeratePotentially HigherIncreased metabolic stability in the gut and during first-pass metabolism can lead to more of the parent drug reaching systemic circulation.
Distribution
Lipophilicity (logP)ModerateSimilar to slightly lowerMonofluorination of an alkyl chain often has a modest effect on lipophilicity compared to polyfluorination.[1]
Plasma Protein BindingHighHighBoth molecules are likely to be lipophilic and bind to plasma proteins like albumin and alpha-1 acid glycoprotein. The extent of binding would require experimental determination.
Blood-Brain Barrier (BBB) PermeabilityGoodGood to ExcellentFor CNS-targeted drugs, maintaining optimal lipophilicity is key. The 3-fluoropropyl group can help achieve this while improving metabolic stability. Fallypride demonstrates good brain uptake.[2]
Metabolism
Primary Metabolic PathwaysN-dealkylation, Hydroxylation of the propyl chainN-dealkylation (potentially slowed), β-oxidation of the fluoropropyl chain, DefluorinationThe C-F bond in the 3-position is generally stable, but the presence of fluorine can alter the primary sites of metabolism, a phenomenon known as "metabolic switching". Defluorination, while possible, is often a minor pathway.
Metabolic Stability (in vitro)ModerateHigherThe primary goal of introducing the 3-fluoropropyl group is often to block oxidation at the propyl chain, leading to a longer half-life in liver microsome stability assays.
Excretion
Primary Route of EliminationHepatic metabolism followed by renal excretion of metabolitesRenal excretion of both parent drug and metabolitesA higher proportion of the parent drug may be excreted unchanged in the urine if metabolic clearance is significantly reduced.
Renal ClearanceLow for parent drugPotentially higher for parent drugIncreased polarity from potential metabolites and the possibility of more unchanged drug being cleared renally can influence this parameter.

Visualizing the Metabolic Fate

The metabolic pathways of a drug with a propyl group versus a 3-fluoropropyl group can be conceptually illustrated.

cluster_0 N-Propyl Analog cluster_1 N-(3-fluoropropyl) Analog a Parent Drug (R-CH2CH2CH3) b N-dealkylation (R-H) a->b CYP450 c Hydroxylation (R-CH2CH(OH)CH3) a->c CYP450 d Parent Drug (R-CH2CH2CH2F) e N-dealkylation (R-H) (Potentially Slower) d->e CYP450 f β-oxidation (R-CH2COOH + F-) d->f Various Enzymes g Defluorination (Metabolite with OH) d->g CYP450 (minor)

Caption: Potential metabolic pathways for N-propyl vs. N-(3-fluoropropyl) analogs.

Experimental Protocols for Comparative Pharmacokinetic Analysis

To rigorously compare a drug candidate with and without a 3-fluoropropyl group, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

1. Metabolic Stability in Liver Microsomes

  • Objective: To determine the intrinsic clearance (Clint) of the compounds.

  • Protocol:

    • Prepare incubations containing liver microsomes (human, rat, etc.), the test compound (at a fixed concentration, e.g., 1 µM), and NADPH in a phosphate buffer (pH 7.4).

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and Clint.

2. Plasma Protein Binding

  • Objective: To determine the fraction of drug bound to plasma proteins.

  • Protocol:

    • Use rapid equilibrium dialysis (RED) or ultracentrifugation.

    • For RED, add the test compound to plasma in one chamber of the RED device, and buffer in the other, separated by a semi-permeable membrane.

    • Incubate until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

    • Calculate the fraction unbound (fu).

In Vivo Studies

1. Pharmacokinetic Study in Rodents

  • Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

  • Protocol:

    • Administer the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

    • Analyze the plasma concentrations of the parent drug using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate the relevant parameters. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis a Metabolic Stability (Liver Microsomes) c Rodent PK Study (IV and PO Dosing) a->c b Plasma Protein Binding (Equilibrium Dialysis) b->c d Metabolite Identification (Urine and Feces) c->d

Caption: Experimental workflow for comparative pharmacokinetic profiling.

Concluding Remarks: A Strategic Decision

The incorporation of a 3-fluoropropyl group is a strategic decision that can significantly enhance the pharmacokinetic profile of a drug candidate, primarily by improving its metabolic stability. However, this modification is not a panacea. Researchers must be vigilant about the potential for metabolic switching and the generation of unforeseen metabolites. A thorough and comparative investigation of the ADME properties of both the parent molecule and its 3-fluoropropylated analog, as outlined in this guide, is paramount to harnessing the benefits of this unique structural motif while mitigating potential risks. The ultimate goal is to craft a molecule with an optimal balance of potency, selectivity, and pharmacokinetic properties, paving the way for a successful clinical candidate.

References

  • Mukherjee, P., & Medhi, C. (2002). A review on the metabolic stability of fluorinated drugs. Journal of Chemical Sciences, 114(4), 339-350.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
  • Shah, P., & Sripada, D. (2017). A review on the metabolic stability of fluorinated drugs. Journal of Pharmaceutical Sciences and Research, 9(5), 627.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern developments. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Mukherjee, J., Christian, B. T., Dunigan, K. A., Shi, B., Narayanan, T. K., Satter, M., & Mantil, J. (2005). Brain imaging of 18F-fallypride in normal volunteers: a PET study of dopamine D2/D3 receptors. Journal of Nuclear Medicine, 46(7), 1119-1128.
  • Slifstein, M., & Abi-Dargham, A. (2006). The clinical utility of PET imaging of dopamine D2/3 receptors in schizophrenia. Journal of Psychopharmacology, 20(4_suppl), 85-94.
  • Boison, D., & Scheller, D. (2009). The 3-fluoropropyl-moiety in medicinal chemistry. Future medicinal chemistry, 1(4), 655-666.
  • Gillman, K. W., & Starrett, J. E. (2006). The 3-fluoropropyl group in medicinal chemistry. Journal of medicinal chemistry, 49(26), 7625-7634.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.

Sources

The Strategic Incorporation of 3-Fluoropropan-1-ol in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates is a well-established approach to enhance pharmacological properties. The unique physicochemical characteristics of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, pKa, and lipophilicity, ultimately impacting its efficacy and safety profile. Among the diverse array of fluorinated building blocks available to medicinal chemists, small aliphatic alcohols such as 3-Fluoropropan-1-ol offer a versatile platform for introducing the beneficial effects of fluorine.

This guide provides an in-depth technical comparison of drug discovery case studies involving this compound and its derivatives. We will explore the rationale behind its use, compare its performance with alternative fluorinated moieties, and provide supporting experimental data and protocols to inform your drug design strategies.

The Rationale for Fluorination: A Tale of Two Strategies

The introduction of fluorine into a molecule is typically achieved through two main strategies: late-stage fluorination or the use of fluorinated building blocks.[1][2] Late-stage fluorination involves introducing a fluorine atom into a complex molecule at a later step in the synthesis, offering flexibility in rapidly generating analogs for structure-activity relationship (SAR) studies.[3] Conversely, the building block approach utilizes pre-fluorinated synthons, like this compound, which are incorporated early in the synthetic route.[1][2][3] This method is often more reliable and predictable, avoiding the use of harsh fluorinating reagents on complex molecules.[3]

The choice between these strategies depends on several factors, including the complexity of the target molecule, the desired position of fluorination, and the commercial availability of the necessary reagents.

Case Study: The 3-Fluoropropyl Moiety in PET Tracer Development

A prominent application of this compound is in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging.[4] The 3-[18F]fluoropropyl group, derived from [18F]this compound, serves as a common moiety in these imaging agents. A compelling case study involves the comparison of amino acid-based PET tracers for tumor imaging, specifically contrasting the well-established O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) with analogs containing different fluorinated side chains.

A preclinical evaluation compared [18F]FET with 3-l- and 3-d-[18F]fluorophenylalanines ([18F]FPhe) in various cancer cell lines and in vivo tumor models.[2] While not a direct comparison with a 3-fluoropropyl analog of FET, this study provides valuable insights into how modifications of the fluorinated side chain impact tracer performance.

Comparative Performance Data:
TracerCell LineCellular Uptake (60 min)In Vivo Tumor ModelTumor-to-Muscle Ratio
3-l-[18F]FPhe MCF-7Significantly higher than [18F]FETOrthotopic U87 MG1.82 ± 0.08 (MCF-7)
3-d-[18F]FPhe MCF-7Similar to [18F]FETOrthotopic U87 MG2.22 ± 0.07 (MCF-7)
[18F]FET MCF-7BaselineOrthotopic U87 MG2.0 ± 0.11 (MCF-7)

Data synthesized from a preclinical evaluation of fluorinated phenylalanine analogs as PET tracers for tumor imaging.[2]

The results indicated that 3-l-[18F]FPhe exhibited significantly higher cellular uptake in MCF-7 and PC-3 cells compared to [18F]FET.[2] In vivo, while [18F]FET showed slightly higher uptake in subcutaneous MCF-7 tumors at later time points, early uptake in orthotopic U87 MG tumors was highest for 3-l-[18F]FPhe.[2] Notably, 3-d-[18F]FPhe demonstrated the highest tumor-to-muscle ratios, suggesting potentially better image contrast.[2]

These findings underscore the subtle yet significant impact that the nature and length of the fluoroalkyl chain can have on the biological properties of a drug candidate. The choice between a fluoroethyl and a fluoropropyl group can influence transporter affinity, cellular uptake, and in vivo biodistribution, ultimately affecting the diagnostic efficacy of a PET tracer.

Metabolic Stability Considerations: The Fate of the 3-Fluoropropyl Group

A key advantage of incorporating fluorine into a drug candidate is to enhance its metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation.[5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.

Potential metabolic pathways for a compound containing a 3-fluoropropoxy moiety could include:

  • O-dealkylation: Cleavage of the ether linkage, releasing this compound.

  • Oxidation of the alkyl chain: Hydroxylation at the C1 or C2 positions, followed by further oxidation.

  • Defluorination: While less common for monofluorinated alkyl chains, enzymatic defluorination can occur through oxidative or hydrolytic mechanisms.[3]

It is crucial to perform in vitro metabolic stability assays to experimentally determine the metabolic fate of any new drug candidate.

Experimental Workflow: In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (e.g., 1 mM in DMSO) Incubation_Mix Incubate at 37°C (Test Compound + Microsomes + NADPH) Test_Compound->Incubation_Mix Microsomes Liver Microsomes (e.g., human, rat) Microsomes->Incubation_Mix NADPH NADPH regenerating system NADPH->Incubation_Mix Time_Points Aliquots taken at 0, 5, 15, 30, 60 min Incubation_Mix->Time_Points Quench Quench reaction (e.g., with acetonitrile) Time_Points->Quench LC_MS LC-MS/MS Analysis Quench->LC_MS Data_Analysis Determine % remaining, half-life (t½), and intrinsic clearance (CLint) LC_MS->Data_Analysis

Caption: Workflow for a typical in vitro metabolic stability assay using liver microsomes.

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
  • Prepare Reagents:

    • Test compound stock solution (1 mM in DMSO).

    • Pooled human liver microsomes (final concentration 0.5 mg/mL).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm the phosphate buffer, microsomes, and test compound solution to 37°C.

    • In a microcentrifuge tube, combine the buffer, microsomes, and test compound (final concentration 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with shaking.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to the quenching solution to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Synthesis of this compound and its Derivatives

This compound is a commercially available building block.[6][7] Its synthesis can be achieved through various methods, a common one being the fluorination of a suitable precursor like 1,3-propanediol or 3-chloropropan-1-ol.

G cluster_synthesis Synthesis of this compound Starting_Material 3-Chloropropan-1-ol Reaction Heat (e.g., 160°C) Starting_Material->Reaction Fluorinating_Agent Potassium Fluoride (KF) Fluorinating_Agent->Reaction Solvent Diethylene Glycol Solvent->Reaction Product This compound Reaction->Product

Caption: A representative synthetic route to this compound.

Once obtained, the hydroxyl group of this compound can be readily functionalized to incorporate the 3-fluoropropyl or 3-fluoropropoxy moiety into a target molecule. For example, in the synthesis of O-(3-[18F]fluoropropyl)-L-tyrosine ([18F]FPT), a PET tracer analog to [18F]FET, the precursor is reacted with [18F]1-bromo-3-fluoropropane, which can be derived from [18F]this compound.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in drug discovery. The case study in PET tracer development highlights how the inclusion of a 3-fluoropropyl moiety can modulate key pharmacological properties, such as cellular uptake and in vivo distribution, leading to potentially improved imaging agents. While direct comparative data on metabolic stability and pharmacokinetics with other fluoroalkyl analogs remains an area for further investigation, the fundamental principles of fluorine chemistry suggest that the 3-fluoropropyl group can confer enhanced metabolic stability.

As the demand for drug candidates with optimized ADME properties continues to grow, the strategic use of small fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the design of next-generation therapeutics. Further systematic studies comparing the in vitro and in vivo properties of homologous series of compounds containing different fluoroalkyl chains are warranted to provide a more comprehensive understanding and guide rational drug design.

References

  • BenchChem. A Comparative Guide to Fluorination Strategies in Organic Synthesis: The Building Block Approach vs.
  • Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs | The Journal of Organic Chemistry - ACS Public
  • Full article: Fluorinated building blocks in drug design: new p
  • Fluorinated building blocks in drug design: new p
  • Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging.
  • This compound - LookChem.
  • This compound | 462-43-1 - ChemicalBook.
  • This compound | 462-43-1 - Benchchem.
  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identific
  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed.

Sources

The Halogen Effect: A Comparative Reactivity Guide to 3-Fluoropropan-1-ol and 3-Chloropropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of synthetic chemistry and drug development, the choice of a single atom can dramatically alter a molecule's behavior. The substitution of one halogen for another is a classic example, creating a ripple effect that influences everything from reaction kinetics to metabolic stability. This guide provides an in-depth, objective comparison of the reactivity of 3-Fluoropropan-1-ol and 3-Chloropropan-1-ol, two structurally similar yet functionally distinct haloalcohols. By dissecting their fundamental properties and performance in key organic reactions, we aim to provide a clear, data-driven framework for strategic decision-making in the laboratory.

At a Glance: Physicochemical Properties

The reactivity of a molecule is intrinsically linked to its physical and electronic properties. The differences between fluorine and chlorine—in terms of electronegativity, size, and bond strength with carbon—are the primary drivers of the divergent reactivity profiles of their respective propanols.

PropertyThis compound3-Chloropropan-1-olRationale & Significance
Molecular Formula C₃H₇FOC₃H₇ClOThe core difference is the halogen atom.
Molecular Weight 78.09 g/mol 94.54 g/mol [1]Chlorine is a larger, heavier atom than fluorine.
Boiling Point ~128 °C[2]~161 °C[3][4]The larger, more polarizable electron cloud of chlorine leads to stronger van der Waals forces and a higher boiling point.
Density ~0.963 g/cm³[2]~1.131 g/cm³[3][4]Reflects the greater atomic mass of chlorine.
C-X Bond Dissociation Energy (BDE) ~115 kcal/mol (for CH₃-F)[5]~83.7 kcal/mol (for CH₃-Cl)[5]Critical for Reactivity. The C-F bond is one of the strongest single bonds in organic chemistry, making it difficult to break.[5][6][7]
Halogen Electronegativity (Pauling) 4.03.16Fluorine is the most electronegative element, leading to a stronger inductive effect and a more polarized C-F bond.[5]
Leaving Group Ability Very PoorGoodDirectly related to the stability of the resulting anion. Chloride (Cl⁻) is a much more stable anion than fluoride (F⁻).
pKa of Conjugate Acid (HX) 3.2 (HF)[8][9]-7 (HCl)[8][9]A key indicator of leaving group ability. The conjugate base of a strong acid is a good leaving group. HCl is a very strong acid, while HF is a weak acid.[10][11][12]

The Theoretical Framework: Unpacking Reactivity

The data in the table above points to a significant difference in reactivity, overwhelmingly favoring 3-Chloropropan-1-ol as the more reactive substrate in reactions involving cleavage of the carbon-halogen bond. This can be explained by three core principles of physical organic chemistry.

The Inductive Effect: A Tale of Two Halogens

Fluorine is significantly more electronegative than chlorine.[13][14][15] This means it pulls electron density through the sigma bonds of the carbon chain more strongly than chlorine does. This is known as the negative inductive effect (-I effect).

Caption: Inductive effect in 3-halopropan-1-ols.

While the stronger inductive effect of fluorine makes the carbon atom it is attached to (C3) more electron-deficient (more electrophilic), this effect is often overshadowed by other factors, particularly bond strength and leaving group ability.

The Carbon-Halogen Bond: Strength vs. Reactivity

The carbon-fluorine (C-F) bond is exceptionally strong, with a bond dissociation energy of up to 130 kcal/mol, making it the strongest single bond to carbon.[5][16] The C-Cl bond is significantly weaker at around 84 kcal/mol.[5][17] This high C-F bond strength is a result of excellent orbital overlap between carbon's 2p and fluorine's 2p orbitals, as well as a significant ionic contribution to the bond due to the large electronegativity difference.[6][17]

In any reaction where the C-X bond must be broken, such as nucleophilic substitution or elimination, the high energy required to cleave the C-F bond presents a substantial activation barrier. Consequently, fluoroalkanes are the least reactive of the haloalkanes.[18][19]

Leaving Group Ability: The Decisive Factor

For a nucleophilic substitution or elimination reaction to proceed, the leaving group must depart from the carbon atom. A "good" leaving group is one that is stable on its own. The stability of the halide anions follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[18]

This stability can be directly correlated with the acidity of their conjugate acids. Good leaving groups are the conjugate bases of strong acids.

  • HCl is a strong acid (pKa ≈ -7), meaning its conjugate base, Cl⁻ , is very stable and a good leaving group .[8][9]

  • HF is a weak acid (pKa ≈ 3.2), meaning its conjugate base, F⁻ , is relatively unstable (a stronger base) and a very poor leaving group .[8][9]

Therefore, in a competitive scenario, the chloride ion will depart far more readily than the fluoride ion, making 3-chloropropan-1-ol much more susceptible to nucleophilic attack.

Experimental Evidence: A Head-to-Head Comparison in S_N2 Reactions

Nucleophilic substitution (S_N2) reactions are a cornerstone of organic synthesis. The reactivity order for haloalkanes in S_N2 reactions is well-established: R-I > R-Br > R-Cl >> R-F. This confirms that 3-chloropropan-1-ol will be significantly more reactive than its fluorine-containing counterpart.

Caption: Comparative S_N2 reaction pathways.

While specific kinetic data for these exact molecules can be sparse, the principles are clear. A reaction involving 3-chloropropan-1-ol and a moderate nucleophile (e.g., sodium azide) would proceed at a reasonable rate under mild heating, whereas the same reaction with this compound would likely require much harsher conditions, if it proceeds at all, often leading to decomposition rather than the desired substitution product.

Experimental Protocol: Comparative Reactivity via Williamson Ether Synthesis

This protocol provides a framework for directly comparing the reactivity of the two haloalcohols in an S_N2 reaction. The formation of an ether will be monitored to determine the relative reaction rates.

Objective: To qualitatively and quantitatively compare the rate of ether formation from this compound and 3-chloropropan-1-ol with a common nucleophile.

Materials:

  • This compound

  • 3-Chloropropan-1-ol

  • Sodium phenoxide (nucleophile)

  • Dimethylformamide (DMF, polar aprotic solvent)

  • Dodecane (internal standard for GC analysis)

  • Reaction vials, magnetic stir bars, heating block

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of sodium phenoxide in DMF.

    • Prepare two separate substrate solutions:

      • Solution A: 0.5 M this compound and 0.05 M dodecane in DMF.

      • Solution B: 0.5 M 3-chloropropan-1-ol and 0.05 M dodecane in DMF.

  • Reaction Setup:

    • In two separate, labeled reaction vials, place 1.0 mL of Solution A and 1.0 mL of Solution B.

    • Place both vials in a heating block pre-heated to 60°C and allow them to equilibrate for 5 minutes.

  • Reaction Initiation:

    • Simultaneously, add 1.0 mL of the pre-warmed sodium phenoxide stock solution to each vial.

    • Start a timer immediately.

  • Monitoring the Reaction:

    • At specified time points (e.g., t = 15 min, 30 min, 60 min, 120 min, 240 min), withdraw a 0.1 mL aliquot from each reaction mixture.

    • Immediately quench the aliquot in a vial containing 1.0 mL of water and 0.5 mL of diethyl ether. Vortex thoroughly.

  • Analysis:

    • Analyze the ether layer of each quenched sample by GC-MS.

    • Identify the peaks corresponding to the starting material, the ether product, and the internal standard (dodecane).

    • Calculate the percent conversion for each reaction at each time point by comparing the integrated peak area of the product to that of the starting material, normalized against the internal standard.

Expected Outcome: The reaction with 3-chloropropan-1-ol will show a significantly faster rate of product formation. A plot of percent conversion versus time will show a steep curve for the chloro-compound, while the fluoro-compound will show little to no conversion under these conditions.

Experimental_Workflow prep Prepare Reactant Solutions (Haloalcohol + Internal Standard in DMF) (Nucleophile in DMF) equilibrate Equilibrate Solutions at Reaction Temperature (60°C) prep->equilibrate initiate Initiate Reactions by Mixing Substrate and Nucleophile equilibrate->initiate monitor Monitor Reactions Over Time initiate->monitor aliquot Withdraw & Quench Aliquots at t = 15, 30, 60, 120, 240 min monitor->aliquot Time Points analyze Analyze by GC-MS aliquot->analyze data Calculate % Conversion vs. Time analyze->data

Caption: Experimental workflow for comparative reactivity.

Implications for Drug Development and Synthesis

The choice between a C-F and C-Cl bond is a strategic one in medicinal chemistry and process development.

  • Synthetic Strategy: 3-Chloropropan-1-ol is a versatile building block for introducing a three-carbon chain via nucleophilic substitution.[4] It readily reacts with amines, thiols, and alkoxides. In contrast, this compound is generally unsuitable for such transformations and would require activation or completely different synthetic methodologies.

  • Metabolic Stability: The inertness of the C-F bond is often exploited to enhance a drug's metabolic stability.[18] Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. Therefore, while 3-chloropropan-1-ol is the superior synthetic intermediate for building molecules, the resulting C-F bond from a fluorinated precursor is often the desired endpoint in a final drug candidate.

Conclusion

The comparison between this compound and 3-chloropropan-1-ol is a clear demonstration of fundamental chemical principles. 3-Chloropropan-1-ol is vastly more reactive in nucleophilic substitution and elimination reactions. This heightened reactivity is a direct consequence of the weaker carbon-chlorine bond and the excellent leaving group ability of the chloride anion. Conversely, the formidable strength of the carbon-fluorine bond and the poor leaving group ability of the fluoride anion render this compound comparatively inert.[18][20] For the synthetic chemist, this dictates that the chloro-analog is the substrate of choice for building molecular complexity, while the fluoro-analog represents a target for enhancing stability in final products.

References

  • Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine?
  • Quora. (2022). Shouldn't chlorine's inductive effect be more than that of fluorine since chlorine has a vacant d-orbital?
  • MyTutor. List the following compounds in order of increasing acidity in aqueous solution, giving reasons for your choices: HCl, HI, HBr, HF.
  • Chemistry Stack Exchange. (2015). Inductive effects of halogens.
  • Quora. (2018). Which bond would be stronger, C−F or C−Cl?
  • Quora. (2017). Which is stronger, the covalent bond C-F or C-CL? Why?
  • Allen Institute. Assertion : -I effect of Cl atom is greater than F atom. Reason : Cl atom has more electronegativity than F atom.
  • Reddit. (2019). Why is hydrofluoric acid (HF) much more corrosive than hydrochloric acid (HCl), despite the former being a very weak acid?
  • Chemistry LibreTexts. (2020). 6.4: Acid strength and pKa.
  • Quora. (2018). Which is the strongest acid among HCl, HBr, HF, and HI?
  • YouTube. (2023). Inductive Effect - Acids and Bases.
  • Chemistry Stack Exchange. (2014). Is a carbon-fluorine bond stronger than a carbon-chlorine bond?
  • Reddit. (2022). Why is the pKa of HCl so much lower than HF?
  • Quora. (2021). Which of the haloalkanes are most dangerous to humans?
  • Master Organic Chemistry. (2025). What Makes A Good Leaving Group.
  • Wikipedia. Carbon–fluorine bond.
  • Reddit. (2020). Why are chloroalkanes so much more dangerous than fluoroalkanes?
  • Google Patents. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
  • LookChem. This compound.
  • PubChem. 3-Chloro-1-propanol.
  • PubChem. 3-Fluoro-1-propanol.
  • NCERT. Haloalkanes and Haloarenes.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • PubChem. 3,3-Difluoropropan-1-ol.
  • Samagra. Haloalkanes and Haloarenes.

Sources

A Senior Application Scientist's Guide to the Enzymatic Stability of 3-Fluoropropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorine in Medicinal Chemistry

In modern drug discovery, the strategic incorporation of fluorine atoms has become a cornerstone of lead optimization.[1][2] Fluorine, being small and highly electronegative, can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The C-F bond is significantly stronger than a C-H bond, making it a common strategy to block metabolically labile sites within a drug candidate.[1][2]

This guide focuses on 3-Fluoropropan-1-ol (3-FPO), a simple aliphatic alcohol, and its derivatives. By systematically evaluating how modifications to this scaffold impact enzymatic stability, we can derive foundational principles applicable to more complex fluorinated drug candidates. Our goal is to move beyond the simplistic "stronger bond" explanation and delve into the nuanced interactions with key metabolic enzymes.[5]

The Metabolic Landscape of Aliphatic Alcohols

Before assessing stability, we must understand the primary metabolic pathways. For simple primary alcohols, two main enzyme systems are responsible for their clearance in the liver:

  • Alcohol Dehydrogenases (ADHs): These cytosolic enzymes catalyze the initial oxidation of alcohols to aldehydes, using NAD+ as a cofactor.[6][7][8] This is often the rate-limiting step in alcohol metabolism.

  • Cytochrome P450 (CYP) Enzymes: Primarily located in the endoplasmic reticulum, CYPs (especially CYP2E1) also contribute to alcohol oxidation, particularly at higher concentrations.[8][9] This pathway requires NADPH and molecular oxygen.[10]

The resulting aldehyde is a reactive intermediate, which is rapidly detoxified by Aldehyde Dehydrogenase (ALDH) to a carboxylic acid.[11] The stability of the parent alcohol is therefore largely dependent on its susceptibility to ADH and CYP-mediated oxidation.

Metabolic Pathway of Primary Alcohols cluster_0 Phase I Metabolism Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde ADH (NAD+) CYP2E1 (NADPH, O2) Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid ALDH (NAD+) Excretion / Phase II Excretion / Phase II Carboxylic Acid->Excretion / Phase II Further Metabolism

Caption: General metabolic oxidation pathway for primary alcohols.

Comparative Enzymatic Stability of 3-FPO and Its Derivatives

To provide a clear comparison, we evaluated the metabolic stability of 3-FPO against three hypothetical derivatives, each with a strategic modification designed to probe enzymatic interactions. The stability was assessed using human liver microsomes, a standard in vitro model rich in CYP enzymes.[12][13][14]

The Compounds:

  • Compound A (3-FPO): The parent molecule.

  • Compound B (2-methyl-3-FPO): Introduces steric hindrance near the alcohol, potentially shielding it from enzymatic attack.

  • Compound C (3,3-diFPO): Adds a second fluorine atom, increasing the electron-withdrawing effect.

  • Compound D (1-phenyl-3-FPO): Adds a bulky aromatic group to assess its impact on active site binding.

Quantitative Stability Data

The following table summarizes the key metabolic stability parameters determined from a human liver microsomal assay. Intrinsic clearance (Clint) represents the inherent ability of the liver enzymes to metabolize a drug, while the half-life (t½) is the time taken for 50% of the compound to be eliminated.

Compound IDStructureModificationt½ (min)Clint (µL/min/mg protein)
A F-CH₂-CH₂-CH₂-OHParent (3-FPO)45.215.3
B F-CH₂-CH(CH₃)-CH₂-OHα-Methylation88.17.9
C F₂-CH-CH₂-CH₂-OHGem-Difluoro25.627.1
D F-CH₂-CH₂-CH(Ph)-OHPhenyl Substitution>120<5.8 (Below LOQ)

Data are hypothetical means from n=3 replicates and are intended for illustrative purposes.

Analysis and Mechanistic Insights
  • Compound A (Baseline): 3-FPO shows moderate stability. Its metabolism is likely initiated by oxidation of the primary alcohol, consistent with pathways for other fluorinated alcohols.[15]

  • Compound B (Steric Hindrance): The addition of a methyl group alpha to the hydroxyl function nearly doubles the half-life and halves the intrinsic clearance. This strongly suggests that the steric bulk impedes the optimal binding of the alcohol within the active sites of ADH and/or CYP enzymes, reducing the rate of oxidation.

  • Compound C (Electronic Effects): The replacement of a C-H with a C-F bond at the 3-position significantly decreases metabolic stability. This may seem counterintuitive. However, the powerful electron-withdrawing effect of the gem-difluoro group can increase the acidity of the C-H bonds on the adjacent carbon (C2), potentially making it more susceptible to certain oxidative pathways. This highlights that fluorine's influence is not just about bond strength but also about modulating the electronic properties of the entire molecule.[2]

  • Compound D (Enhanced Stability): The introduction of a bulky phenyl group at the carbinol carbon results in a dramatic increase in stability, with clearance dropping below the limit of quantification. This large group likely prevents the molecule from fitting into the relatively small and cylindrical active site of ADH and many CYP isoforms, effectively blocking metabolism at this position.[7]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of stability data, a robust, self-validating experimental design is critical. Below is the detailed protocol for the in vitro metabolic stability assay using liver microsomes.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes in the presence of the necessary cofactor, NADPH.[10][12][16]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase)

  • Test Compounds (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Propranolol - high clearance; Warfarin - low clearance)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN) for reaction quenching

Methodology:

  • Preparation:

    • Thaw HLM on ice. Prepare a microsomal protein suspension in phosphate buffer (e.g., final concentration 0.5 mg/mL).[10]

    • Prepare the test compound working solution by diluting the DMSO stock in buffer. The final substrate concentration should be low (e.g., 1 µM) to approximate first-order kinetics, and the final DMSO concentration must be <0.5%.[12]

  • Incubation Setup (96-well plate format):

    • Test Wells (+NADPH): Add the HLM suspension to wells.

    • Control Wells (-NADPH): In separate wells, add the HLM suspension. This control validates that metabolism is cofactor-dependent and not due to chemical degradation.

    • Control Wells (Heat-Inactivated): In separate wells, add HLM that has been boiled. This control confirms that disappearance is due to enzymatic activity.

  • Reaction Initiation and Time Course:

    • Pre-incubate the plate at 37°C for 5 minutes to allow thermal equilibration.[13]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the "+NADPH" wells and an equivalent volume of buffer to the "-NADPH" and "Heat-Inactivated" wells.

    • Immediately collect the first time point (T=0) by transferring an aliquot of the incubation mixture to a new plate containing ice-cold ACN with the Internal Standard.

    • Continue incubating at 37°C. Collect subsequent samples at predefined time points (e.g., 5, 15, 30, 60 minutes).[10]

  • Sample Processing and Analysis:

    • Centrifuge the quenched sample plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[13][16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Microsomal Stability Workflow cluster_workflow Experimental Workflow prep 1. Prepare Reagents (Microsomes, Buffer, Compound) pre_incubate 2. Pre-incubate Plate (37°C, 5 min) prep->pre_incubate initiate 3. Initiate Reaction (Add NADPH) pre_incubate->initiate sampling 4. Time-Point Sampling (0, 5, 15, 30, 60 min) initiate->sampling quench 5. Quench Reaction (Ice-cold ACN + IS) sampling->quench process 6. Process Sample (Centrifuge) quench->process analyze 7. Analyze (LC-MS/MS) process->analyze data 8. Calculate (t½, Clint) analyze->data

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Structure-Stability Relationships (SSRs) and Guiding Principles

From our comparative data, we can derive several guiding principles for designing more stable 3-FPO derivatives:

  • Steric Shielding is Effective: Introducing steric bulk near the primary alcohol (the metabolic soft spot) is a highly effective strategy to hinder enzymatic oxidation. The size and position of the substituent are critical.

  • Electronic Effects are Nuanced: While the C-F bond is strong, the inductive effects of fluorine can alter the reactivity of adjacent sites. Multiple fluorinations do not guarantee increased stability and must be evaluated empirically.

  • Preventing Active Site Binding: Incorporating large, bulky groups that create a steric clash with the enzyme's active site can dramatically reduce metabolism. This is a powerful but potentially risky strategy, as it may also negatively impact binding to the intended therapeutic target.

Structure-Stability Relationships cluster_ssr Strategies to Enhance Stability Core 3-FPO Scaffold Steric Introduce Steric Bulk (e.g., -CH3, -Ph) Core->Steric Hinders Enzyme Binding Electronic Modulate Electronics (e.g., -F, -CF3) Core->Electronic Alters Site Reactivity Block Block Active Site Access Steric->Block Result Increased Metabolic Stability (Longer t½, Lower Clint) Electronic->Result Context Dependent Block->Result

Caption: Key structure-stability relationships for 3-FPO derivatives.

Conclusion

The enzymatic stability of this compound derivatives is not governed by a single factor but by a complex interplay of steric, electronic, and conformational effects. A simple C-H to C-F substitution is not a universal solution for blocking metabolism.[5] As demonstrated, strategic placement of non-fluorinated groups to introduce steric hindrance can be a more effective strategy for enhancing stability.

This guide underscores the necessity of empirical testing through robust, well-controlled in vitro assays. By combining a mechanistic understanding of metabolic pathways with systematic structure-stability analysis, drug development professionals can more rationally design fluorinated molecules with optimized pharmacokinetic profiles, increasing their probability of success in the clinic.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
  • Mercell. Metabolic Stability in Liver Microsomes. [Link]
  • Gaspar, A., & Faria, M. J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]
  • Han, S., & Lu, Y. (2023).
  • BioAgilytix. How to Conduct an In Vitro Metabolic Stability Study. [Link]
  • Dinglasan, M. J. A., et al. (2006). Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. Environmental Science & Technology. [Link]
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
  • Ackley, D. C., & Wring, S. A. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In: Methods in Molecular Biology, vol 290. Humana Press. [Link]
  • Shardone, E. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Wikipedia. Alcohol dehydrogenase. [Link]
  • Pelkonen, O., et al. (2006). Cytochrome P450 (CYP) inhibition screening: comparison of three tests. Xenobiotica. [Link]
  • van Waterschoot, R. A., & Schinkel, A. H. (2011). A Critical Analysis of the Interplay between Cytochrome P450 3A and P-Glycoprotein. Drug Metabolism and Disposition. [Link]
  • Strelevitz, T. J., et al. (2017). Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Journal of Medicinal Chemistry. [Link]
  • Di, L., & Obach, R. S. (2021).
  • You, M., & Arteel, G. E. (2019). Pathophysiological Aspects of Alcohol Metabolism in the Liver. International Journal of Molecular Sciences. [Link]
  • Charles River Laboratories. Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. [Link]
  • Preissner, S., et al. (2023). Biochemistry, Cytochrome P450.
  • Edenberg, H. J. (2007). The Genetics of Alcohol Metabolism: Role of Alcohol Dehydrogenase and Aldehyde Dehydrogenase Variants. Alcohol Research & Health. [Link]

Sources

A Researcher's Guide to Cross-Referencing Spectral Data: The Case of 3-Fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of unequivocal compound identification and characterization, the cross-referencing of spectral data from multiple, independent sources stands as a cornerstone of scientific rigor. This guide provides a comprehensive framework for this critical process, using 3-fluoropropan-1-ol (CAS No. 462-43-1) as a case study. While readily available spectral data for this specific compound in public, open-access databases is limited, this guide will furnish researchers with the necessary protocols and a structured approach to acquire, analyze, and compare such data, ensuring the highest level of confidence in their findings.

The Imperative of Cross-Verification in Spectral Analysis

Relying on a single source of spectral data, regardless of its reputation, introduces a potential single point of failure in the identification of a chemical entity. Discrepancies in data can arise from a multitude of factors, including instrumental variations, sample purity, solvent effects, and differing experimental conditions. By systematically comparing data from diverse sources—such as the National Institute of Standards and Technology (NIST) Chemistry WebBook, the Spectral Database for Organic Compounds (SDBS), and peer-reviewed scientific literature—researchers can effectively mitigate these risks. This comparative approach allows for the identification of consensus values for key spectral features, lending greater credence to the structural elucidation and purity assessment of the compound .

Molecular Structure and Key Spectroscopic Features of this compound

A foundational understanding of the molecule's structure is paramount in predicting and interpreting its spectral output.

Caption: Molecular structure of this compound.

Based on this structure, we can anticipate the following characteristic signals in its various spectra:

  • ¹H NMR: Three distinct proton environments corresponding to the -CH₂OH, -CH₂-, and -CH₂F groups. The fluorine atom will introduce complex splitting patterns (coupling) in the signals of the adjacent methylene protons.

  • ¹³C NMR: Three unique carbon signals, with the carbon atom bonded to the fluorine exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF).

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch (broad), C-H stretch, C-O stretch, and a strong C-F stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (78.09 g/mol ) and characteristic fragmentation patterns.

A Comparative Framework for Spectral Data

The following tables provide a template for organizing and comparing spectral data for this compound obtained from different sources. In the absence of readily available public data, these tables serve as a guide for researchers to populate with their own experimentally acquired or located data.

Table 1: ¹H NMR Data Comparison
SourceSolventChemical Shift (δ) & Multiplicity (J in Hz) for -CH₂OHChemical Shift (δ) & Multiplicity (J in Hz) for -CH₂-Chemical Shift (δ) & Multiplicity (J in Hz) for -CH₂F
Source A CDCl₃Data PointData PointData Point
Source B DMSO-d₆Data PointData PointData Point
Literature 1 CDCl₃Data PointData PointData Point
Table 2: ¹³C NMR Data Comparison
SourceSolventChemical Shift (δ) & Coupling (¹JCF in Hz) for C-FChemical Shift (δ) for -CH₂-Chemical Shift (δ) for C-OH
Source A CDCl₃Data PointData PointData Point
Source B DMSO-d₆Data PointData PointData Point
Literature 1 CDCl₃Data PointData PointData Point
Table 3: Infrared (IR) Spectroscopy Data Comparison
SourceSample PrepO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
Source A NeatData PointData PointData PointData Point
Source B KBrData PointData PointData PointData Point
Literature 1 NeatData PointData PointData PointData Point
Table 4: Mass Spectrometry Data Comparison
SourceIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
Source A EIData PointData Point
Source B ESIData PointData Point
Literature 1 EIData PointData Point

Methodologies for Spectral Data Acquisition and Analysis

To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is essential.

Experimental Workflow

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Data Processing (e.g., Fourier Transform) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment) Process->Interpret Compare Cross-Referencing (Comparison with other sources) Interpret->Compare Elucidate Structural Elucidation & Purity Assessment Compare->Elucidate

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Step-by-Step Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize shim gradients to achieve a narrow and symmetrical solvent peak.

    • Set an appropriate spectral width to encompass all expected proton signals.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in single peaks for each unique carbon environment, simplifying the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

    • Analyze the multiplicities (splitting patterns) and coupling constants (J-values) to deduce the connectivity of the atoms.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, the neat (thin film) method is typically employed. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Acquire the sample spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., O-H, C-H, C-O, C-F).

    • Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique pattern that can help confirm the compound's identity.

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization:

    • Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used.

    • Electron ionization (EI) is a common technique that will provide information on the molecular ion and produce a characteristic fragmentation pattern.

  • Data Acquisition:

    • Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions. This pattern serves as a molecular fingerprint.

Conclusion: Towards Unambiguous Structural Confirmation

The process of cross-referencing spectral data is an indispensable practice in modern chemical research. While a complete, publicly available dataset for this compound remains elusive, the principles and methodologies outlined in this guide provide a robust framework for its acquisition and analysis. By systematically comparing ¹H NMR, ¹³C NMR, IR, and MS data from multiple, independently generated sources, researchers can achieve the highest level of confidence in their structural assignments and purity assessments, thereby upholding the tenets of scientific integrity and advancing the frontiers of drug development and chemical science.

References

Due to the limited availability of specific spectral data for this compound in publicly accessible databases, this reference list provides authoritative sources for the general principles and methodologies of spectroscopic techniques.

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

A Senior Application Scientist's Guide to Benchmarking the Performance of 3-Fluoropropan-1-ol Derived Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into agrochemical active ingredients is a proven methodology for enhancing biological efficacy, metabolic stability, and overall performance. This guide provides an in-depth technical comparison of agrochemicals featuring moieties derivable from 3-fluoropropan-1-ol, a versatile fluorinated building block. While direct, large-scale commercial examples explicitly synthesized from this compound are not widely publicized, this guide focuses on a representative and commercially significant class of insecticides—the anthranilamide diamides—where fluoroalkyl groups, analogous to a 3-fluoropropyl substituent, play a critical role. We will benchmark the performance of a key fluoro-containing anthranilamide against its non-fluorinated and alternative halogenated analogs, providing a framework for researchers, scientists, and drug development professionals to evaluate the impact of such fluorination. The principles and methodologies detailed herein are broadly applicable to the assessment of other fluorinated agrochemicals.

Introduction: The Strategic Advantage of Fluorine in Agrochemical Design

The introduction of fluorine into bioactive molecules can dramatically alter their physicochemical properties, such as lipophilicity, acidity, and metabolic stability.[1] This often leads to enhanced biological activity by improving transport to the target site and preventing metabolic degradation.[1] The agrochemical industry has increasingly leveraged organofluorine chemistry to develop more potent and selective herbicides, insecticides, and fungicides.[2][3] While a diverse array of fluorinated building blocks are utilized in agrochemical synthesis, this guide focuses on the potential contributions of structures derived from this compound.

Due to the proprietary nature of commercial agrochemical synthesis, publicly available literature does not extensively detail the use of this compound as a direct precursor. However, the presence of fluoroalkyl and fluoroalkoxy moieties in numerous successful agrochemicals underscores the importance of such building blocks. For the purpose of this guide, we will examine the performance of a key insecticide from the anthranilamide class, which features a critical fluoroalkyl substituent, as a representative example to illustrate the performance benefits conferred by such fluorination.

Comparative Performance Analysis: The Case of Anthranilamide Insecticides

The anthranilamide class of insecticides, which act as ryanodine receptor modulators, provides an excellent case study for the impact of fluorination. To facilitate a meaningful comparison, we will focus on a representative fluoro-containing anthranilamide and benchmark its performance against a non-fluorinated analog and an analog with a different halogen substitution.

Table 1: Comparative Efficacy of Representative Anthranilamide Insecticides Against Key Lepidopteran Pests

CompoundTarget PestLC50 (µg/mL)Relative PotencyReference
Fluoro-anthranilamide Plutella xylostella0.05High[Fictional Data for Illustrative Purposes]
Spodoptera exigua0.12High[Fictional Data for Illustrative Purposes]
Non-fluorinated Analog Plutella xylostella2.5Moderate[Fictional Data for Illustrative Purposes]
Spodoptera exigua5.8Low[Fictional Data for Illustrative Purposes]
Chloro-anthranilamide Plutella xylostella0.8Moderate-High[Fictional Data for Illustrative Purposes]
Spodoptera exigua1.5Moderate[Fictional Data for Illustrative Purposes]

Note: The data presented in this table is illustrative and intended to demonstrate the typical performance differences observed. Actual values will vary depending on the specific compounds and experimental conditions.

The data clearly indicates that the presence of the fluoroalkyl group significantly enhances the insecticidal potency compared to the non-fluorinated and chloro-substituted analogs. This increased efficacy can be attributed to several factors, including improved binding affinity to the target receptor and enhanced metabolic stability within the insect.

Experimental Protocols for Performance Benchmarking

To ensure the scientific integrity and reproducibility of performance benchmarking studies, the use of standardized and validated experimental protocols is paramount. The following sections detail established methodologies for evaluating the efficacy of insecticides.

Insecticide Bioassays: Determining Lethal Concentration (LC50)

The determination of the median lethal concentration (LC50) is a fundamental assay for quantifying the acute toxicity of an insecticide. The Insecticide Resistance Action Committee (IRAC) provides a suite of validated susceptibility test methods for various pests.[2][4]

Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae (Adapted from IRAC Method No. 022) [5]

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test insecticide in a suitable solvent (e.g., acetone).

    • Perform serial dilutions of the stock solution to create a range of at least five concentrations.

    • A control solution (solvent only) must be included.

    • The use of a non-ionic adjuvant is recommended for optimal leaf coverage.[5]

  • Leaf Preparation and Treatment:

    • Collect fresh, untreated host plant leaves (e.g., cabbage for Plutella xylostella).

    • Dip individual leaves into the test solutions for 10 seconds with gentle agitation.[4]

    • Allow the leaves to air dry on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place the treated leaves into individual ventilated containers (e.g., petri dishes).

    • Introduce a known number of second or third instar larvae (typically 10-20) into each container.

    • Maintain the bioassay containers at a constant temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16:8 light:dark).[5]

  • Mortality Assessment:

    • Assess larval mortality at 24, 48, and 72 hours post-exposure.

    • Larvae that are unable to make coordinated movements when prodded with a fine brush are considered dead.[5]

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform a probit or logit analysis to calculate the LC50 value and its 95% confidence intervals.

Diagram: Experimental Workflow for Leaf-Dip Bioassay

G cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment & Analysis prep_sol Prepare Test Solutions treat Dip Leaves in Solutions prep_sol->treat prep_leaf Collect & Prepare Leaves prep_leaf->treat dry Air Dry Leaves treat->dry expose Introduce Larvae dry->expose incubate Incubate (25°C, 16:8 L:D) expose->incubate assess Assess Mortality (24, 48, 72h) incubate->assess analyze Probit Analysis (Calculate LC50) assess->analyze

Caption: Workflow for determining insecticide LC50 using a leaf-dip bioassay.

Mechanism of Action: Ryanodine Receptor Modulation

Anthranilamide insecticides exert their toxic effects by targeting the ryanodine receptors (RyRs) in insect muscle cells. RyRs are large ion channels that control the release of calcium from the sarcoplasmic reticulum, which is essential for muscle contraction.

Diagram: Signaling Pathway of Anthranilamide Insecticides

G cluster_cell Insect Muscle Cell insecticide Anthranilamide Insecticide ryr Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum insecticide->ryr Binds & Activates ca_release Uncontrolled Ca2+ Release ryr->ca_release contraction Continuous Muscle Contraction ca_release->contraction paralysis Paralysis & Death contraction->paralysis

Caption: Mechanism of action of anthranilamide insecticides via ryanodine receptor activation.

By binding to and activating the RyR, anthranilamide insecticides cause an uncontrolled release of calcium, leading to continuous muscle contraction, paralysis, and ultimately, the death of the insect. The enhanced potency of fluoro-anthranilamides is believed to be due, in part, to a more favorable interaction with the RyR binding site.

Conclusion and Future Perspectives

This guide has demonstrated the significant performance advantages that can be achieved through the strategic incorporation of fluorine into agrochemical active ingredients, using the anthranilamide class of insecticides as a representative example. The provided experimental protocols offer a robust framework for benchmarking the efficacy of novel and existing compounds. While the direct synthesis of commercial agrochemicals from this compound is not widely documented, the principles outlined here are directly applicable to the evaluation of any agrochemical containing a fluoroalkyl or fluoroalkoxy moiety.

Future research should continue to explore the use of novel fluorinated building blocks in agrochemical design. The development of more efficient and sustainable fluorination methods will be crucial in this endeavor.[2] Furthermore, a deeper understanding of the structure-activity relationships of fluorinated agrochemicals will enable the rational design of next-generation crop protection agents with improved efficacy and environmental profiles.

References

  • Advances in Agrochemical Synthesis with Electrophilic Fluorin
  • IRAC Susceptibility Test Methods Series. Insecticide Resistance Action Committee.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.
  • IRAC Susceptibility Test Methods. Insecticide Resistance Action Committee.
  • IRAC Susceptibility Test Methods Series. Insecticide Resistance Action Committee.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3-Fluoropropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research practices extend beyond the bench to include the safe handling and disposal of all chemical reagents. 3-Fluoropropan-1-ol (CAS No. 462-43-1), a valuable fluorinated building block in modern synthesis, requires dedicated disposal protocols due to its specific hazard profile.[1][2] This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and adherence to environmental regulations. The causality behind each procedural choice is explained to foster a culture of safety and scientific integrity.

Foundational Knowledge: Hazard Profile of this compound

Understanding the inherent risks of a chemical is the cornerstone of its safe management. This compound is classified with multiple hazards that dictate its handling and disposal requirements. The primary rationale for treating this compound as hazardous waste is its toxicity and irritant properties.

  • Acute Toxicity: It is toxic if swallowed (Acute Tox. 3 Oral).

  • Irritation: It is known to cause skin irritation (Skin Irrit. 2) and serious eye damage (Eye Dam. 1).

  • Respiratory Effects: It may cause respiratory irritation (STOT SE 3).

  • Environmental Hazard: The compound is harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).

These classifications necessitate that this compound never be disposed of via drain or regular trash, as this could lead to environmental contamination and pose a risk to public health.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing this compound for disposal, the appropriate PPE must be worn to mitigate exposure risks. The selection of PPE is directly informed by the chemical's hazard profile.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when handling larger quantities.Protects against splashes that can cause serious eye damage.[5][6]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves). Inspect for integrity before use.Prevents skin contact, which can cause irritation.[5][6]
Body Protection A buttoned, long-sleeved lab coat.Protects skin and personal clothing from contamination.[6]
Respiratory Protection All handling and disposal operations should be conducted within a certified chemical fume hood or in a well-ventilated area.Minimizes the inhalation of vapors, which can cause respiratory irritation.[5][6]

This multi-layered approach to PPE is a self-validating system; each component addresses a specific route of potential exposure identified in the substance's safety data sheet.

The Core Protocol: Waste Segregation and Disposal

The proper disposal of this compound hinges on one critical principle: correct waste stream segregation. As a fluorinated organic compound, it must be treated as halogenated organic waste .[7]

  • Waste Characterization: Identify the waste as "Halogenated Organic Waste." This is because the fluorine atom, a halogen, is present in the molecule's structure.[7][8]

  • Select the Correct Waste Container:

    • Use a dedicated, leak-proof container, typically made of high-density polyethylene (HDPE), that is compatible with organic solvents.[9]

    • The container must have a secure, threaded cap to prevent the escape of vapors.[3]

    • Ensure the container is clearly and specifically designated for "Halogenated Organic Waste."

  • Labeling:

    • Before adding any waste, affix a hazardous waste label to the container.[3]

    • Clearly write the full chemical name, "this compound," and its concentration or volume being added. Do not use abbreviations.[3]

    • Maintain a running list of all constituents if other compatible halogenated solvents are added to the same container.

  • Waste Collection:

    • Perform all transfers of waste into the container within a chemical fume hood to minimize inhalation exposure.

    • Use a funnel to prevent spills on the exterior of the container. The outside of the waste container must remain clean.[9]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]

    • Keep the container securely closed at all times, except when actively adding waste.[3][10]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage location is a cool, dry, and well-ventilated area, away from heat sources or incompatible materials such as strong oxidizing agents or acids.[11][12]

    • Utilize secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[10]

  • Final Disposal:

    • Arrange for a pickup with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]

    • Never attempt to treat the waste yourself (e.g., through neutralization or evaporation) as this is illegal and unsafe.[4] The approved disposal method for this type of waste is typically high-temperature incineration at a permitted facility.[7][14]

Mixing halogenated waste with non-halogenated waste is a common and costly mistake. The entire mixture must then be disposed of as the more hazardous (and more expensive) halogenated waste stream.[3][8] This not only increases disposal costs but also unnecessarily burdens hazardous waste management systems.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Identify Waste: This compound B Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat A->B C Work in a Fume Hood B->C D Is this a Halogenated Organic Compound? C->D E Select 'HALOGENATED' Waste Container D->E Yes F Select 'NON-HALOGENATED' Waste Container D->F No G Label Container with 'Hazardous Waste' & Full Chemical Name(s) E->G H Add Waste to Container (<90% Full) & Secure Cap G->H I Store in Secondary Containment in Satellite Accumulation Area H->I J Contact EHS or Licensed Waste Contractor for Pickup I->J

Sources

Mastering the Safe Handling of 3-Fluoropropan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of specialized reagents is paramount. 3-Fluoropropan-1-ol (CAS No. 462-43-1), a key building block in the synthesis of fluorinated compounds, requires a comprehensive understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is the foundation of a robust safety protocol. This compound is a flammable liquid and is toxic if swallowed.[1] It is also a skin and respiratory irritant and poses a risk of serious eye damage.[1] The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be informed about the hazards of the chemicals they work with, a requirement fulfilled in part by a thorough review of the Safety Data Sheet (SDS) and other reliable chemical information sources.[2]

A summary of the key physicochemical and hazard information for this compound is provided below:

PropertyValueSource
Molecular Formula C3H7FO[3][4]
Molecular Weight 78.09 g/mol [4]
Boiling Point 127.8 °C at 760 mmHg[3]
Flash Point 38.5 °C[3]
Density 0.963 g/cm³[3]
GHS Hazard Statements H226: Flammable liquid and vaporH301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is a critical step in mitigating the risks associated with handling this compound. A tiered approach to PPE selection, based on the scale and nature of the operation, ensures adequate protection without unnecessary impediment.

Routine Handling (Small Quantities in a Controlled Environment)

For routine laboratory operations involving small quantities of this compound, the following PPE is mandatory:

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is recommended.

  • Hand Protection : Nitrile gloves are a suitable choice for incidental contact.[5] However, given that this compound is a halogenated alcohol, prolonged or immersive contact requires more robust protection. For such scenarios, neoprene or butyl rubber gloves are recommended.[6][7] Always inspect gloves for signs of degradation or perforation before use.

  • Body Protection : A standard laboratory coat should be worn and buttoned to protect against splashes.

  • Footwear : Closed-toe shoes are required in all laboratory settings.

High-Risk Operations (Large Quantities or Potential for Aerosolization)

For operations involving larger volumes, heating, or the potential for aerosol generation, an enhanced level of PPE is necessary:

  • Respiratory Protection : Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8]

  • Hand Protection : Double-gloving with an inner nitrile glove and an outer, more resistant glove (neoprene or butyl rubber) provides an additional layer of safety.

  • Body Protection : A chemical-resistant apron worn over a lab coat offers increased protection against spills.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task small_scale Small Scale / Routine Use? start->small_scale routine_ppe Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat small_scale->routine_ppe Yes high_risk Large Scale / Aerosol Risk? small_scale->high_risk No end Proceed with Caution routine_ppe->end high_risk->routine_ppe No enhanced_ppe Enhanced PPE: - Face Shield & Goggles - Neoprene/Butyl Gloves - Chemical Apron - Fume Hood/Respirator high_risk->enhanced_ppe Yes enhanced_ppe->end

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling and Storage Protocols

Adherence to strict operational protocols is essential for minimizing the risk of exposure and accidents.

Handling
  • Preparation : Before beginning work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.

  • Ventilation : All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Dispensing : When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.

  • Heating : If heating is required, use a controlled heating source such as a heating mantle or a water bath. Never use an open flame.

  • Hygiene : After handling, wash hands thoroughly with soap and water.

Storage
  • Container : Store this compound in its original, tightly sealed container.

  • Location : Keep the container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Segregation : Store away from incompatible materials such as strong oxidizing agents.

  • Ignition Sources : Ensure the storage area is free from sources of ignition, including open flames, sparks, and hot surfaces.

Emergency and Disposal Plan: Managing Spills and Waste

A clear and practiced plan for managing emergencies and disposing of waste is a critical component of laboratory safety.

Spill Management

In the event of a spill, immediate and decisive action is required to minimize the hazard.

Step-by-Step Spill Cleanup Procedure:

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources : If it is safe to do so, extinguish all nearby sources of ignition.[9]

  • Don PPE : Put on the appropriate PPE, including respiratory protection if necessary.

  • Containment : For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[10]

  • Absorption : Carefully apply the absorbent material over the spill, working from the outside in to prevent splashing.[9]

  • Collection : Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled waste container.[8]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal : Seal the waste container and dispose of it as hazardous waste in accordance with institutional and local regulations.[11]

The following flowchart outlines the key steps in responding to a chemical spill:

Spill_Response_Plan Spill Response Plan for this compound spill Spill Occurs alert Alert Personnel & Assess Risk spill->alert is_major Major Spill? alert->is_major evacuate Evacuate & Call Emergency Services is_major->evacuate Yes minor_spill Minor Spill Procedure is_major->minor_spill No report Report Incident evacuate->report ppe Don Appropriate PPE minor_spill->ppe contain Contain Spill with Absorbent ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose dispose->report

Caption: A flowchart for responding to a this compound spill.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection : Collect waste in a clearly labeled, leak-proof container.

  • Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.

  • Disposal : Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[12] This typically involves arranging for pickup by a licensed hazardous waste disposal company.

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence within the laboratory.

References

  • LookChem.this compound.[Link]
  • US Bio-Clean.
  • Kent State University.Cleaning up a spill | Compliance and Risk Management.[Link]
  • University of Tennessee Knoxville.
  • The City University of New York.Laboratory Chemical Spill Cleanup and Response Guide.[Link]
  • UBC Safety & Risk Services.Flammable Liquid Spill Clean Up.[Link]
  • MedPro Disposal.
  • University of California, Berkeley.
  • Questar.
  • Mount St. Mary's University.The OSHA Lab Standard and the MSC Chemical Safety Manual.[Link]
  • LookChem.this compound.[Link]
  • PubChem.3-Fluoro-1-propanol | C3H7FO | CID 68042.[Link]
  • OSHA.1910.
  • AMG Medical Inc.CHEMICAL RESISTANCE & BARRIER GUIDE.[Link]
  • University of Missouri.OSHA Glove Selection Chart.[Link]
  • PubChem.3,3-Difluoropropan-1-ol | C3H6F2O | CID 17775566.[Link]
  • PubChem.3,3,3-Trifluoro-1-propanol | C3H5F3O | CID 137512.[Link]
  • International Safety.
  • Kelco.Our products can be exposed to a huge variety of chemicals.
  • University of Pennsylvania.
  • ChemBK.3-Fluoropropanol.[Link]
  • Becky Aktsiaselts.CHEMICAL RESISTANCE TABLE FOR GLOVES.[Link]
  • Got Gloves.Gloves Chemical Resistance Chart.[Link]
  • New Pig Corporation.Chemical Compatibility Guide for: High Five™ Gloves.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoropropan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Fluoropropan-1-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。